molecular formula C3H7ClN2O B1347274 2-Chloroethylurea CAS No. 6296-42-0

2-Chloroethylurea

Katalognummer: B1347274
CAS-Nummer: 6296-42-0
Molekulargewicht: 122.55 g/mol
InChI-Schlüssel: BITBMHVXCILUEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloroethylurea is a useful research compound. Its molecular formula is C3H7ClN2O and its molecular weight is 122.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47538. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-chloroethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITBMHVXCILUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286777
Record name 2-Chloroethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6296-42-0
Record name N-(2-Chloroethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6296-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 47538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006296420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6296-42-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47538
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloroethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6296-42-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Chloroethylurea CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloroethylurea for Scientific Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate in the landscape of medicinal chemistry and drug development. Far more than a simple precursor, its unique chemical properties are foundational to the synthesis and mechanism of a class of potent antineoplastic agents. This document will dissect its core characteristics, synthesis protocols, mechanistic pathways, and the critical safety protocols required for its handling, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Core Identity and Physicochemical Properties

This compound, identified by CAS Number 6296-42-0 , is the structural cornerstone for many biologically active molecules.[1][2][3] Its significance lies in the reactive 2-chloroethyl moiety attached to a urea backbone, a combination that imparts specific alkylating capabilities to its derivatives.

A summary of its key physicochemical properties is presented below for rapid reference.

PropertyValueSource(s)
CAS Number 6296-42-0[1][3]
Molecular Formula C₃H₇ClN₂O[1][3]
Molecular Weight 122.55 g/mol [1][4]
IUPAC Name N-(2-chloroethyl)urea[3]
Synonyms (2-Chloroethyl)urea, β-Chloroethylurea[3]
Appearance Solid
Melting Point 200-207 °C (solvent-dependent)[3]
Boiling Point 213 °C at 760 mmHg[3]
Density 1.237 g/cm³[3]
SMILES NC(=O)NCCCl[1]
InChI Key BITBMHVXCILUEX-UHFFFAOYSA-N

Synthesis: A Gateway to Nitrosoureas

This compound is not typically an end-product but rather a critical intermediate, most notably in the synthesis of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU, Carmustine), a widely used chemotherapeutic agent.[5][6] The synthesis of its parent urea, 1,3-bis(2-chloroethyl)urea, is a foundational step. Modern protocols prioritize safety by avoiding hazardous reagents like phosgene.

Experimental Protocol: Synthesis of 1,3-bis(2-chloroethyl)urea via CDI

This method utilizes 1,1'-carbonyldiimidazole (CDI) as a safer alternative to phosgene for installing the carbonyl group.[6][7]

Principle: CDI acts as a phosgene equivalent, reacting with 2-chloroethylamine to form an activated intermediate that subsequently reacts with another molecule of 2-chloroethylamine to yield the desired disubstituted urea. Triethylamine is used as a base to neutralize the hydrochloride salt of the starting material.

Materials:

  • 2-chloroethylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Water (deionized)

  • Isopropanol

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of 2-chloroethylamine hydrochloride in anhydrous THF in a round-bottom flask, add triethylamine. Cool the mixture to 10-20°C.

  • CDI Addition: Slowly add CDI to the reaction mixture in a controlled manner. Causality: Slow addition is crucial to manage the exothermic nature of the reaction and prevent side product formation.

  • Reaction Progression: Stir the reaction mixture at 35-40°C for approximately 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure using a rotary evaporator.

  • Precipitation & Isolation: Add water to the resulting residue to precipitate the crude 1,3-bis(2-chloroethyl)urea. Collect the solid product by filtration and wash thoroughly with cold water to remove any remaining salts.[7]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like isopropanol to yield the pure compound.[7]

Synthesis Workflow Diagram

cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Chloroethylamine HCl P1 Reaction at 35-40°C A->P1 B 1,1'-Carbonyldiimidazole (CDI) B->P1 C Anhydrous THF (Solvent) C->P1 D Triethylamine (Base) D->P1 P2 Solvent Removal P1->P2 P3 Precipitation with Water P2->P3 P4 Filtration & Washing P3->P4 P5 Recrystallization P4->P5 Z Pure 1,3-bis(2-chloroethyl)urea P5->Z

Caption: Synthesis workflow for 1,3-bis(2-chloroethyl)urea.

Chemical Reactivity and Mechanism of Action in Oncology

The true value of this compound in drug development is realized upon its conversion to N-(2-chloroethyl)-N-nitrosoureas (CENUs). These compounds are potent bifunctional alkylating agents used in cancer therapy.[8]

Mechanism of CENU-Mediated Cytotoxicity

The antitumor activity of CENUs stems from their non-enzymatic decomposition under physiological conditions. This degradation yields two types of reactive species: a 2-chloroethyl carbonium ion and an organic isocyanate.[8]

  • DNA Alkylation: The highly electrophilic 2-chloroethyl carbonium ion readily attacks nucleophilic sites on DNA bases, primarily the O⁶ position of guanine. Following this initial alkylation, an intramolecular cyclization occurs, displacing the chloride ion. This creates a highly reactive ethylene bridge that can react with a cytosine on the opposing DNA strand, resulting in a covalent interstrand cross-link. This cross-linking prevents DNA replication and transcription, ultimately triggering apoptosis.[8]

  • Protein Carbamoylation: The second product, an isocyanate, can react with lysine residues on proteins, a process known as carbamoylation. This can inactivate critical enzymes, including those involved in DNA repair, thus potentiating the cytotoxic effects of the DNA alkylation.[8]

Advanced Insights: "Soft" Alkylation and Thioredoxin-1

While the DNA-damaging effects of CENUs are well-established, research into related aryl chloroethyl ureas (CEUs) has revealed a more nuanced mechanism. These "soft" alkylating agents show a preference for "soft" nucleophiles, such as the cysteinyl residues in proteins, over the "hard" nucleophiles found in DNA.[9]

Specifically, certain CEU derivatives have been shown to covalently bind to and inhibit the nuclear translocation of Thioredoxin-1 (TRX1).[9][10] TRX1 is a key protein in maintaining cellular redox balance and is often overexpressed in tumors, contributing to drug resistance. By targeting TRX1, these CEU derivatives can inhibit tumor growth and potentially overcome resistance to other chemotherapeutics.[9]

CENU Decomposition Pathway

A N-(2-chloroethyl)-N-nitrosourea (General CENU structure) B Spontaneous Decomposition (Physiological pH) A->B C 2-Chloroethyldiazohydroxide B->C D Isocyanate (R-N=C=O) B->D E 2-Chloroethyl Carbonium Ion [Cl-CH2-CH2]+ C->E F Protein Carbamoylation (Inactivation of DNA Repair Enzymes) D->F G DNA Alkylation (e.g., at O6 of Guanine) E->G I Cell Cycle Arrest & Apoptosis F->I H DNA Interstrand Cross-linking G->H H->I

Caption: General decomposition pathway of CENUs leading to cytotoxicity.

Analytical Methodologies

The characterization and quantification of this compound and its derivatives are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.

Protocol: HPLC Analysis of Nitrosourea Compounds

This protocol provides a general framework for the analysis of nitrosourea derivatives, which is applicable to reaction monitoring and purity assessment.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A C18 column retains the relatively nonpolar nitrosourea, while a polar mobile phase elutes it. A UV detector is effective for detection due to the presence of chromophores in the molecule.

Instrumentation and Conditions:

  • Apparatus: Liquid chromatograph with a UV detector.[7]

  • Column: Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio must be optimized for the specific analyte.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Column Temperature: 25°C.[7]

  • Detection Wavelength: 200 nm.[7]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of all components.

  • Analysis: Identify the peak corresponding to the analyte by comparing its retention time to that of a known reference standard. Quantify the analyte using a calibration curve prepared from standards of known concentrations.

Safety, Handling, and Toxicity

This compound and its derivatives are hazardous compounds that must be handled with stringent safety precautions.

GHS Hazard Classification
Hazard ClassCategoryCodeStatementSource(s)
Acute Toxicity, Oral3H301Toxic if swallowed[4][11]
Skin Irritation2H315Causes skin irritation[3]
Eye Irritation2AH319Causes serious eye irritation[3]
STOT - Single Exposure3H335May cause respiratory irritation[12]

Signal Word: Danger [11]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[13]

    • Lab Coat: A standard lab coat is required. For larger quantities, a chemical-resistant apron is recommended.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[11]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up and away from incompatible materials.[11][13]

  • Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Conclusion

This compound is a molecule of profound importance in the field of oncology drug development. Its role as a key precursor to the N-(2-chloroethyl)-N-nitrosourea class of chemotherapeutics underscores the necessity for a deep understanding of its synthesis, reactivity, and handling. As research evolves, new derivatives continue to be explored, targeting not only DNA but also critical cellular proteins like TRX1, opening new avenues for therapeutic intervention. This guide serves as a foundational technical resource for the scientists and researchers working to harness the potential of this versatile chemical scaffold.

References

  • N-(2-Chloroethyl)urea AldrichCPR. Sigma-Aldrich.

  • 1-(2-Chloroethyl)urea. ChemScene. [1]

  • N-Nitrosotris-(2-chloroethyl)urea. Santa Cruz Biotechnology. [14]

  • 2-Chloroethyl urea. Molbase. [2]

  • N-(2-Chloroethyl)urea. ECHEMI. [3]

  • Synthesis of 1,3-bis(2-chloroethyl)urea. PrepChem.com.

  • Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas. RSC Publishing. [15]

  • Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. National Institutes of Health. [8]

  • Mechanism of action of (2-haloethyl)nitrosoureas on DNA. PubMed.

  • 1-(2-chloroethyl)-3-(dicyclopropylmethyl)urea synthesis. ChemicalBook. [16]

  • 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea. Benchchem.

  • N-(2-Chloroethyl)urea CID 240817. PubChem. [4]

  • 1,3-Bis(2-chloroethyl)urea. Benchchem. [7]

  • Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. NRC Research Press. [9]

  • 1-(2-Chloroethyl)urea Safety Data Sheet. Fluorochem. [13]

  • This compound Safety Data Sheet. ChemicalBook. [11]

  • 2-Chloroethyl urea derivatives. Google Patents. [17]

  • 1,3-Bis(2-chloroethyl)urea CID 95791. PubChem.

  • MSDS of 1,3-bis(2-chloroethyl)urea. Capot Chemical Co., Ltd. [12]

  • N-(2-Chloroethyl)urea (CAS No: 6296-42-0) API Intermediate Manufacturers. apicule. [5]

  • Process for preparation of carmustine. Google Patents. [6]

  • Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library.

  • In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. PubMed. [18]

  • Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. [10]

Sources

Introduction: The Significance of N-(2-Chloroethyl)urea in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-(2-Chloroethyl)urea

For Researchers, Scientists, and Drug Development Professionals

N-(2-Chloroethyl)urea is a pivotal chemical intermediate, primarily recognized for its role as a foundational building block in the synthesis of chloroethylnitrosoureas (CENUs), a class of potent anticancer agents.[1] Its deceptively simple structure, featuring a reactive alkyl chloride and a urea moiety, provides the essential pharmacophore for the dual-action mechanism of DNA alkylation and protein carbamoylation that defines the therapeutic efficacy of drugs like Carmustine (BCNU) and Lomustine (CCNU).[2][3] This guide offers a comprehensive exploration of the physicochemical properties, reactivity, synthesis, and analytical characterization of N-(2-Chloroethyl)urea, providing insights essential for professionals in drug discovery and development.

Caption: Chemical Structure of N-(2-Chloroethyl)urea.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical identifiers for N-(2-Chloroethyl)urea are summarized below. It is noteworthy that there is a significant discrepancy in the reported melting point in chemical databases. While one source indicates a value of 102°C[4], another reports a range of 200-207°C[5]. The lower value is more consistent with related structures, such as 1,3-bis(2-chloroethyl)urea, which has a melting point of 128-129°C.[6] The higher value may be erroneous or correspond to a different solvate or crystalline form; experimental verification is advised.

PropertyValueReference(s)
IUPAC Name 2-chloroethylurea[7]
CAS Number 6296-42-0[7]
Molecular Formula C₃H₇ClN₂O[4]
Molecular Weight 122.55 g/mol [8]
Appearance White to off-white solid/crystalline powder
Melting Point 102°C or 200-207°C (see note above)[4][5]
Boiling Point 213°C at 760 mmHg[5]
Density ~1.237 g/cm³[5]
Solubility Slightly soluble in water ("almost transparency"). Soluble in methanol.[5]
Synonyms (2-Chloroethyl)urea, β-Chloroethylurea, 1-(2-chloroethyl)urea[7][8]

Section 2: Chemical Reactivity and Mechanistic Insight

The chemical behavior of N-(2-Chloroethyl)urea is dictated by its two primary functional groups: the terminal alkyl chloride and the urea backbone. This dual functionality is the cornerstone of its utility in synthesizing CENU anticancer agents.

Alkylating Potential

The 2-chloroethyl group is an electrophilic moiety. In biological systems, and under appropriate reaction conditions, the carbon atom bonded to the chlorine is susceptible to nucleophilic attack. This reactivity is harnessed in the mechanism of action of CENU drugs, which, after in-vivo decomposition, generate a highly reactive 2-chloroethyl carbonium ion.[2][9] This cation readily alkylates nucleophilic sites on DNA bases (primarily the O⁶ position of guanine), leading to DNA damage and the initiation of apoptosis in rapidly dividing cancer cells.[3][10]

Reactivity of the Urea Moiety: Nitrosation

The most critical reaction for drug development is the nitrosation of the N-(2-Chloroethyl)urea backbone. This is typically achieved by treating the urea with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium (e.g., formic or acetic acid).[11][12] The reaction introduces a nitroso (-N=O) group onto the nitrogen atom adjacent to the 2-chloroethyl group, yielding the active N-nitroso-N-(2-chloroethyl)urea (CENU) pharmacophore.

nitrosation_pathway sub N-(2-Chloroethyl)urea product N-Nitroso-N-(2-chloroethyl)urea (Active Drug Precursor) sub->product Nitrosation reagent NaNO₂ / H⁺ reagent->product

Caption: Key nitrosation reaction to form the active CENU pharmacophore.

Decomposition Pathways

Under physiological conditions, the resulting CENUs are unstable and decompose non-enzymatically. This decomposition is crucial for their bioactivity and proceeds via two pathways:

  • Alkylation Pathway: Formation of a 2-chloroethyldiazene hydroxide intermediate, which releases the 2-chloroethyl carbonium ion for DNA alkylation.[3][13] This initial alkylation can lead to interstrand DNA cross-links, a highly cytotoxic lesion.[2]

  • Carbamoylation Pathway: Generation of an isocyanate species that can react with lysine residues on proteins, leading to carbamoylation.[13] This can inactivate DNA repair enzymes, potentially enhancing the cytotoxic effect of DNA alkylation.[2]

mechanism_of_action cluster_alkylation Alkylation Pathway cluster_carbamoylation Carbamoylation Pathway CENU Chloroethylnitrosourea (CENU) In Vivo Intermediate1 2-Chloroethyl diazohydroxide CENU->Intermediate1 Isocyanate Isocyanate Species CENU->Isocyanate CarboniumIon 2-Chloroethyl Carbonium Ion Intermediate1->CarboniumIon DNA_Alkylation DNA Alkylation & Interstrand Cross-links CarboniumIon->DNA_Alkylation Cytotoxicity1 Cytotoxicity DNA_Alkylation->Cytotoxicity1 Protein_Carbamoylation Carbamoylation of Protein Lysine Residues Isocyanate->Protein_Carbamoylation Enzyme_Inactivation Inactivation of DNA Repair Enzymes Protein_Carbamoylation->Enzyme_Inactivation Enzyme_Inactivation->Cytotoxicity1 Potentiates

Caption: Dual mechanism of action of CENU anticancer agents.

The thermal decomposition of N-(2-Chloroethyl)urea itself, while not extensively studied, is expected to be more complex than that of simple urea. The process likely begins with melting, followed by the evolution of ammonia and the formation of biuret- and triuret-like structures, complicated by reactions involving the chloroethyl group.[14][15]

Section 3: Synthesis and Characterization Protocols

Representative Synthesis Protocol

The synthesis of N-(2-Chloroethyl)urea can be achieved through several routes. A common and effective laboratory-scale method involves the reaction of 2-chloroethylamine hydrochloride with an isocyanate source, such as potassium cyanate, in an aqueous medium.

Objective: To synthesize N-(2-Chloroethyl)urea.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Potassium cyanate (KOCN)

  • Deionized water

  • Hydrochloric acid (for pH adjustment)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reaction flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: Dissolve 2-chloroethylamine hydrochloride in a minimal amount of warm deionized water in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a separate beaker, dissolve a stoichiometric equivalent of potassium cyanate in deionized water.

  • Reaction: Slowly add the potassium cyanate solution to the stirred 2-chloroethylamine solution. The reaction is the in-situ formation of isocyanic acid (HNCO) which then reacts with the amine.

    • Causality: The reaction is typically performed under neutral to slightly acidic conditions to favor the formation of HNCO from the cyanate salt.

  • Heating and Monitoring: Gently heat the reaction mixture to 50-60°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the product is often extracted from the aqueous phase.

  • Extraction: Extract the aqueous solution multiple times with a suitable organic solvent like ethyl acetate.

    • Self-Validation: Complete extraction can be verified by running a TLC on the aqueous layer after the final extraction to ensure no product remains.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure N-(2-Chloroethyl)urea.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Mass Spectrometry (MS): Electron ionization mass spectrometry data shows characteristic fragmentation.

  • Expected Peaks (m/z): 30, 44, 73.[7] The molecular ion peak [M]⁺ at m/z 122 and [M+2]⁺ at m/z 124 (due to the ³⁷Cl isotope) should be observable.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the functional groups present.

Wavenumber (cm⁻¹) Vibration Expected Intensity Reference
3450 - 3200 N-H stretching (Amide/Urea) Strong, broad [16]
~1700 - 1650 C=O stretching (Urea, Amide I) Strong [16]
1650 - 1550 N-H bending (Urea, Amide II) Medium-Strong [16]
1450 - 1150 C-N stretching Medium [16]

| 800 - 600 | C-Cl stretching | Strong |[17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two triplets corresponding to the adjacent -CH₂- groups of the ethyl chain, along with broad signals for the N-H protons.

    • Expected Shifts (δ, ppm): ~3.5-3.7 (t, 2H, -CH₂Cl), ~3.3-3.5 (t, 2H, -NH-CH₂-), ~5.5-6.5 (broad s, 3H, -NH₂ and -NH-). Chemical shifts are estimates based on similar structures.[18]

  • ¹³C NMR: The carbon spectrum should display two signals for the ethyl carbons and one for the carbonyl carbon.

    • Expected Shifts (δ, ppm): ~158-162 (C=O), ~40-45 (-CH₂Cl), ~38-43 (-NH-CH₂-). Chemical shifts are estimates based on similar structures.[18][19]

Section 4: Safety, Handling, and Storage

N-(2-Chloroethyl)urea is a toxic substance and must be handled with appropriate precautions.

  • GHS Classification: Acute Toxicity, Oral, Category 3.[7]

  • Hazard Statements: H301: Toxic if swallowed.[7]

  • Precautions:

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage in a freezer under an inert atmosphere is recommended.[4]

References

  • National Institutes of Health (NIH). (n.d.). Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]

  • Ogawa, M. (1981). [Cancer chemotherapy with special reference to pharmacokinetics of nitrosoureas]. Gan To Kagaku Ryoho, 8(3), 334-343. Retrieved from [Link]

  • Tegeder, I., et al. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. British Journal of Cancer, 76(5), 579-586. Retrieved from [Link]

  • Lee, M. G., & Threadgill, M. D. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775-791. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - Nitrosourea Chemotherapeutic Agents. Retrieved from [Link]

  • Lund, F. J., & Jensen, B. N. (1983). U.S. Patent No. 4,384,140. Google Patents.
  • PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. Retrieved from [Link]

  • SpectraBase. (n.d.). urea, N,N,N'-tris(2-chloroethyl)-. Retrieved from [Link]

  • NIST. (n.d.). Urea, N-(2-chloroethyl)-N'-(2,6-dioxo-3-piperidinyl)-N-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6296-42-0 | Product Name : (2-Chloroethyl)urea. Retrieved from [Link]

  • Raju, C. N., et al. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharmacia Lettre, 4(4), 1194-1201. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]

  • Meka, S. R., et al. (2017). An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea. Google Patents.
  • Sivakumaran, M., et al. (2019). Process for preparation of carmustine. Google Patents.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)urea. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

  • He, L. N., et al. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Green Chemistry, 14, 2738-2744. Retrieved from [Link]

  • Gothard, C. M., et al. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Medicinal Chemistry, 61(23), 10429-10467. Retrieved from [Link]

  • Carp, O. (2004). Considerations on the thermal decomposition of urea. Revue Roumaine de Chimie, 49(9), 735-740. Retrieved from [Link]

  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Considerations on the thermal decomposition of urea. Retrieved from [Link]

  • Cioc, R. C., et al. (2017). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 22(6), 943. Retrieved from [Link]

  • Brown, D. G., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 387-396. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Considerations on the thermal decomposition of urea. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chloroethylurea for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloroethylurea, a significant chemical entity in the landscape of medicinal chemistry and pharmaceutical development. The document delineates its core physicochemical properties, including a molecular formula of C₃H₇ClN₂O and a molecular weight of approximately 122.55 g/mol .[1][2] Beyond these fundamental identifiers, this guide explores the compound's synthetic pathways, emphasizing modern, safer methodologies that avoid hazardous reagents like phosgene.[3][4]

A critical focus is placed on its role as a key starting material and structural motif in drug discovery. Notably, this compound is an essential precursor in the industrial synthesis of the nitrosourea anticancer agent Carmustine (BCNU).[5][6] The inherent reactivity of its chloroethyl moiety underpins the alkylating mechanism of these drugs, which form covalent cross-links in DNA, leading to cytotoxic effects.[7] Furthermore, the N-(2-chloroethyl)urea pharmacophore is actively investigated in the design of novel therapeutics targeting other cellular machinery, such as tubulin.[8] This guide provides detailed protocols for synthesis, analytical characterization, and critical safety information to support professionals engaged in research and development involving this versatile compound.

Core Physicochemical and Computed Properties

A precise understanding of a compound's properties is foundational to its application in a research setting. The key identifiers and physicochemical characteristics of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₃H₇ClN₂O[1][9]
Molecular Weight 122.55 g/mol [1][2]
CAS Number 6296-42-0[1][9]
Synonyms N-(2-Chloroethyl)urea, 1-(2-Chloroethyl)urea, β-Chloroethylurea[1][9]
Appearance Off-white solid[2]
Melting Point 200-207 °C[9]
Boiling Point 213 °C at 760 mmHg[9]
Solubility Soluble in methanol; sparingly soluble in water[2][9]
Topological Polar Surface Area (TPSA) 55.1 Ų[1][10]
XLogP3 -0.4[10]

Synthesis and Purification

The synthesis of this compound is a critical process for its use as a pharmaceutical intermediate. Modern synthetic strategies prioritize safety and efficiency.

Mechanistic Rationale

Historically, urea derivatives were often synthesized using the highly toxic and hazardous reagent phosgene.[4] Contemporary methods have largely replaced phosgene with safer carbonylating agents. One of the most effective and widely adopted reagents is 1,1'-carbonyldiimidazole (CDI).[3][4] The reaction proceeds by first activating the CDI with an amine (in this case, 2-chloroethylamine), which then readily reacts with a second amine equivalent to form the urea linkage. This approach is favored in both laboratory and industrial settings due to its high yield, mild reaction conditions, and, most importantly, the avoidance of phosgene.[11]

Experimental Protocol: Synthesis from 2-Chloroethylamine HCl

This protocol describes a robust method for synthesizing this compound using 1,1'-carbonyldiimidazole, adapted from procedures for analogous compounds.[11]

Materials:

  • 2-Chloroethylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Isopropanol

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, suspend 2-chloroethylamine hydrochloride in anhydrous THF.

  • CDI Addition: To the stirred suspension, add CDI portion-wise over 30 minutes, ensuring the temperature does not exceed 30°C. An ice bath may be used for cooling if necessary.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting residue, add deionized water to precipitate the crude this compound.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield pure this compound as a white solid.

  • Drying: Dry the purified product under vacuum to a constant weight.

Synthesis and Purification Workflow

cluster_reactants Reactants cluster_process Process cluster_output Output r1 2-Chloroethylamine HCl p1 Stirred Reaction (Room Temp) r1->p1 r2 CDI in Anhydrous THF r2->p1 p2 Solvent Evaporation (Rotovap) p1->p2 o1 Crude Product p2->o1 p3 Precipitation (Add Water) p4 Filtration & Washing p3->p4 p5 Recrystallization (Isopropanol) p4->p5 o2 Purified this compound p5->o2 o1->p3

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization and Quality Control

Confirming the structural identity and purity of synthesized this compound is a non-negotiable step in research and drug development. A combination of spectroscopic techniques provides a comprehensive analytical profile.[12]

Rationale for Spectroscopic Analysis

A multi-technique approach is essential for unambiguous structure elucidation. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine). NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. Finally, Infrared spectroscopy identifies the key functional groups present in the molecule.[12][13]

Expected Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:

    • A triplet corresponding to the two protons of the chloromethyl group (-CH₂-Cl).

    • A triplet for the two protons of the ethyl group adjacent to the urea nitrogen (-NH-CH₂-).

    • A broad singlet for the two protons of the terminal amine (-NH₂). The integration of these peaks should be in a 2:2:2 ratio.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display three signals:

    • One signal for the chloromethyl carbon (-CH₂-Cl).

    • One signal for the ethyl carbon adjacent to the nitrogen (-NH-CH₂-).

    • A downfield signal for the carbonyl carbon (C=O) of the urea group.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

    • Strong, broad absorptions in the 3200-3400 cm⁻¹ region corresponding to the N-H stretching vibrations of the primary and secondary amine groups.

    • A strong, sharp absorption around 1650-1700 cm⁻¹ due to the C=O (carbonyl) stretching of the urea functional group.

    • A C-N stretching band in the fingerprint region.

    • A C-Cl stretching band typically found in the 600-800 cm⁻¹ range.

  • Mass Spectrometry (MS): The mass spectrum is a critical tool for confirmation.

    • The molecular ion (M⁺) peak should be observed at m/z ≈ 122.

    • Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be present at m/z ≈ 124, with an intensity ratio of approximately 3:1 relative to the M⁺ peak. This isotopic pattern is definitive evidence for the presence of a single chlorine atom in the molecule.[14]

Applications in Drug Discovery and Development

This compound is not merely a laboratory chemical; it is a compound of significant interest due to its utility as both a building block for established drugs and a pharmacophore for novel therapeutic agents.

Role as a Key Pharmaceutical Intermediate

The primary industrial application of this compound is as a key intermediate in the synthesis of Carmustine (BCNU).[5] Carmustine is a well-known nitrosourea anticancer drug used in the treatment of various malignancies, including brain tumors.[6][15] The synthesis involves the conversion of this compound or its bis-substituted analog into the final active nitrosourea compound. The chloroethyl group is fundamental to the drug's mechanism of action.

Use as a Pharmacophore in Novel Agent Design

The N-(2-chloroethyl)urea moiety is a powerful pharmacophore recognized for its ability to act as an alkylating agent. This reactivity is exploited in the design of new drug candidates. Research has shown that derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), can function as potent antineoplastic agents by covalently binding to and disrupting the function of critical cellular proteins like β-tubulin, thereby inhibiting microtubule polymerization and arresting cell division. Other studies have explored CEU derivatives that can modulate the activity of thioredoxin-1, a protein involved in cellular redox signaling, presenting another avenue for anticancer therapy. The unique hydrogen bonding capabilities of the urea group also help in establishing specific interactions with biological targets, making it a versatile scaffold in drug design.[4][16]

Conceptual Mechanism of Action Pathway

p1 This compound (Precursor) p2 Chemical Synthesis (e.g., Nitrosation) p1->p2 p3 Carmustine (BCNU) (Active Drug) p2->p3 p4 In Vivo Activation (Decomposition) p3->p4 p5 Chloroethyl Diazonium Ion (Alkylating Species) p4->p5 p6 Alkylation of Guanine (on one DNA strand) p5->p6 p7 Intrastrand Rearrangement p6->p7 p8 Interstrand Cross-linking (Alkylation of opposing strand) p7->p8 p9 DNA Damage & Apoptosis p8->p9

Caption: Pathway from precursor to DNA cross-linking by Carmustine.

Safety, Handling, and Storage

Due to its reactivity and toxicological profile, this compound must be handled with appropriate precautions.

GHS Hazard Information
CategoryInformationSource(s)
Pictogram GHS06 (Skull and Crossbones)[17]
Signal Word Danger[10][17]
Hazard Statement H301: Toxic if swallowed[10][17]
Precautionary Statements P264, P270, P301+P310, P405, P501[17][18]
Handling and Storage Recommendations
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[18]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. For long-term stability, it is often stored in a freezer at or below -20°C under an inert atmosphere.[1][19]

  • Spills: In case of a spill, evacuate the area, prevent dust generation, and collect the material using appropriate methods for hazardous waste disposal.[20]

References

  • Molbase. (n.d.). 2-Chloroethyl urea. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • Allmpus. (n.d.). CAS NO: 6296-42-0 | 1-(2-chloroethyl)urea. Retrieved from [Link]

  • Safety Data Sheet. (2024). 1-(2-Chloroethyl)urea.
  • Fortin, S., et al. (2006). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. ResearchGate. Retrieved from [Link]

  • Apicule. (n.d.). N-(2-Chloroethyl)urea (CAS No: 6296-42-0) API Intermediate Manufacturers. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2017). WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • Google Patents. (1983). US4384140A - 2-Chloroethyl urea derivatives.
  • Google Patents. (2019). US20190169116A1 - Process for preparation of carmustine.
  • Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. Retrieved from [Link]

  • Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. PubMed. Retrieved from [Link]

  • Popin, R. V., & Toti, K. S. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Retrieved from [Link]

  • Jagtap, A. D., et al. (2017). Ureas: Applications in Drug Design. PubMed. Retrieved from [Link]

  • ResearchGate. (2024). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

  • chemcomplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Organic Spectroscopy - Problems from Previous Years' Exams. Retrieved from [Link]

  • ResearchGate. (2014). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]

Sources

A-Z Guide to 2-Chloroethylurea: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Researchers and Pharmaceutical Development Professionals

Abstract

2-Chloroethylurea (CEU) is a reactive chemical intermediate of significant interest, primarily for its foundational role in the synthesis of various pharmacologically active compounds, most notably the nitrosourea class of anticancer agents. This guide provides an in-depth examination of this compound, covering its molecular structure, physicochemical properties, detailed synthesis protocols, reaction mechanisms, and principal applications. By integrating established chemical principles with practical, field-proven methodologies, this document serves as a comprehensive resource for scientists engaged in synthetic chemistry and drug discovery.

Molecular Structure and Physicochemical Properties

N-(2-Chloroethyl)urea is a simple yet highly functionalized molecule. Its structure consists of a urea backbone substituted with a 2-chloroethyl group. This chloroethyl moiety is the primary source of its reactivity, acting as an alkylating agent, while the urea group influences its solubility and hydrogen-bonding capabilities.

dot

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for its handling, reaction setup, and purification.

PropertyValueReference
CAS Number 6296-42-0[1][2]
Molecular Formula C₃H₇ClN₂O[1]
Molecular Weight 122.55 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 200-207 °C (decomposes)[3]
Boiling Point 213 °C at 760 mmHg[3]
Water Solubility Almost transparent[1][3]
pKa 13.28 ± 0.46 (Predicted)[1]

Synthesis of this compound: A Validated Protocol

The most common and reliable method for synthesizing this compound involves the reaction of 2-chloroethylamine hydrochloride with a cyanate salt, typically potassium cyanate, in an aqueous solution. This method is favored for its straightforward procedure, high yield, and readily available starting materials.

Synthesis Workflow

The overall process can be visualized as a simple, multi-step workflow from starting materials to the purified final product.

dot

G A Starting Materials (2-Chloroethylamine HCl, KOCN, Water) B Reaction Mixture (Dissolution & Heating) A->B Combine C Reaction (Formation of CEU) B->C Heat (e.g., 60-70°C) D Cooling & Crystallization C->D Monitor & Cool E Isolation (Vacuum Filtration) D->E Filter F Washing (Cold Water & Ether) E->F Wash Solid G Drying (Vacuum Oven) F->G Transfer H Purified this compound G->H Yields Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, providing clear steps and expected outcomes for verification.

Materials:

  • 2-Chloroethylamine hydrochloride

  • Potassium cyanate (KOCN)

  • Deionized water

  • Diethyl ether (for washing)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloroethylamine hydrochloride in deionized water.

  • Reagent Addition: While stirring, add potassium cyanate to the solution in one portion.

  • Reaction: Heat the reaction mixture in a water bath at 60-70°C for approximately 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for at least one hour to facilitate the crystallization of the product.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with a small amount of ice-cold deionized water to remove any remaining inorganic salts, followed by a wash with cold diethyl ether to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at a temperature below 50°C to a constant weight.

Reaction Mechanism

Understanding the underlying mechanism is key to optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds via a nucleophilic addition pathway.

dot

ReactionMechanism Mechanism: Formation of this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Cl-CH2CH2-NH2 2-Chloroethylamine H-N=C=O Isocyanic Acid (from KOCN + H2O) Intermediate Cl-CH2CH2-NH2-(C=O)-NH H-N=C=O->Intermediate Cl-CH2CH2-NH-C(O)-NH2 This compound Intermediate->Cl-CH2CH2-NH-C(O)-NH2 Tautomerization

Caption: Reaction mechanism for the synthesis of this compound.

Causality Explained:

  • In the aqueous solution, potassium cyanate exists in equilibrium with isocyanic acid (HNCO).

  • The primary amine of 2-chloroethylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group in isocyanic acid.

  • This nucleophilic addition forms an unstable intermediate which rapidly undergoes tautomerization to yield the stable urea product, this compound.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key precursor in the synthesis of N-(2-chloroethyl)-N-nitrosoureas (CENUs).[4][5] CENUs are a class of potent alkylating agents used in cancer chemotherapy.[5]

Pathway to Nitrosourea Anticancer Agents

The conversion of this compound to a CENU, such as Carmustine (BCNU), involves a critical nitrosation step. This transformation introduces the N-nitroso group, which is essential for the compound's cytotoxic activity.[5][6]

dot

G CEU This compound Nitrosation Nitrosation (e.g., NaNO2, Acid) CEU->Nitrosation CENU N-(2-chloroethyl)-N-nitrosourea (Active Drug Precursor) Nitrosation->CENU DNA Cellular DNA CENU->DNA Generates alkylating species Crosslink DNA Cross-linking & Cell Death DNA->Crosslink Alkylation

Caption: Role of this compound as a precursor to nitrosourea drugs.

Mechanistic Insight: The resulting N-nitrosourea compounds are chemically unstable under physiological conditions. They decompose to form a 2-chloroethyl carbonium ion, a highly reactive electrophile.[5] This cation readily alkylates nucleophilic sites on DNA bases, leading to interstrand cross-links.[5][7] These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[8] Prominent drugs synthesized from chloroethyl-containing precursors include Carmustine (BCNU), Lomustine (CCNU), and Chlorozotocin.[5][9]

Beyond nitrosoureas, various derivatives of this compound have been explored for their potential as antineoplastic agents, targeting proteins like tubulin or thioredoxin-1.[10][11][12]

Safety and Handling

This compound and its precursors are hazardous materials and must be handled with appropriate safety precautions.

  • Handling: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Toxicity: Classified as acutely toxic if swallowed.[2] Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a pivotal molecule in medicinal chemistry, serving as an indispensable building block for the synthesis of life-saving nitrosourea anticancer drugs. Its synthesis is well-established and relies on fundamental principles of nucleophilic addition. A thorough understanding of its structure, properties, synthesis, and reactivity, as outlined in this guide, is essential for researchers and professionals working in the field of drug development and organic synthesis. The continued exploration of its derivatives may yet yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • Imbach, J. L., et al. (1985). New Cysteamine (2-chloroethyl)nitrosoureas. Synthesis and Preliminary Antitumor Results. Journal of Medicinal Chemistry, 28(9), 1346-50. [Link]

  • Motejlek, A., et al. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903-9. [Link]

  • Kakoulidou, E., et al. (1993). Synthesis and Antitumor Activity of Some New 2-chloroethylnitrosoureas. Archiv der Pharmazie, 326(8), 451-6. [Link]

  • Apicule. N-(2-Chloroethyl)urea (CAS No: 6296-42-0) API Intermediate Manufacturers. [Link]

  • Google Patents.
  • PubChem. 1,3-Bis(2-chloroethyl)urea. [Link]

  • National Toxicology Program. (2021). Nitrosoureas. 15th Report on Carcinogens. [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates. Journal of Medicinal Chemistry, 24(3), 270-9. [Link]

  • PubChem. 1-(2-Chloroethyl)-1-nitrosourea. [Link]

  • Batist, G., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 100(5), 770-7. [Link]

  • Gaudreault, R. C., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Journal of Medicinal Chemistry, 31(7), 1293-7. [Link]

  • Tong, W. P., et al. (1982). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Cancer Research, 42(8), 3102-5. [Link]

  • Google Patents.
  • Fortin, S., et al. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry Letters, 17(1), 253-258. [Link]

  • Zeller, W. J., & Eisenbrand, G. (1981). Examination of newly synthesized 2-chloroethyl-nitrosoureas on rat leukemia L 5222. Oncology, 38(1), 39-42. [Link]

  • Gujarat Pollution Control Board. Manufacturing Process. [Link]

Sources

The Bifurcated Blade: A Technical Guide to the Alkylating Mechanisms of 2-Chloroethylurea

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloroethylureas (CEUs) represent a class of "soft" alkylating agents whose cytotoxic effects are rooted in their ability to covalently modify crucial biological macromolecules. While structurally simpler than their extensively studied nitrosourea counterparts (CENUs), their mechanism of action is multifaceted, proceeding through distinct reactive intermediates that target cellular DNA. This guide provides an in-depth exploration of the core mechanisms by which 2-chloroethylurea functions as a DNA alkylating agent. We will dissect the generation of its key electrophilic intermediates—the aziridinium ion and putative vinyl species—and trace their subsequent reactions with DNA to form mono-adducts and the highly cytotoxic interstrand cross-links (ICLs). Furthermore, we will examine the cellular responses to this induced damage, key resistance pathways, and present validated experimental protocols for researchers investigating these compounds.

Section 1: The Electrophilic Core - Generation of Reactive Intermediates

The bioactivity of this compound is entirely dependent on its chemical transformation into highly reactive electrophiles under physiological conditions. Unlike CENUs, which undergo complex decomposition, the reactivity of the CEU moiety is primarily driven by the inherent instability of the 2-chloroethyl group. This leads to the formation of at least two distinct reactive species.

Pathway A: Aziridinium Ion Formation (Intramolecular Cyclization)

The canonical pathway for alkylation by 2-chloroethyl compounds involves an intramolecular SN2 reaction. A lone pair of electrons on the urea nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a strained, three-membered cyclic cation known as an aziridinium ion.[1][2][3] This highly electrophilic intermediate is readily attacked by cellular nucleophiles.

This process is critical because it converts a relatively weak alkylating agent into a potent one. The formation of the strained ring makes it highly susceptible to ring-opening, driving the subsequent alkylation of biological targets.[4][5]

G CEU This compound (Stable Precursor) Transition CEU->Transition Intramolecular Cyclization Aziridinium Aziridinium Ion (Highly Reactive Electrophile) Transition->Aziridinium Cl- release Alkylated_DNA Monofunctional DNA Adduct Aziridinium->Alkylated_DNA Nucleophilic Attack (Ring Opening) DNA_Nuc DNA Nucleophile (e.g., Guanine) DNA_Nuc->Alkylated_DNA

Caption: Pathway A: Formation of the reactive aziridinium ion.

Pathway B: Dehydrochlorination and Vinyl Intermediate Formation

An alternative, though less characterized, pathway involves the elimination of hydrogen chloride (dehydrochlorination) from the 2-chloroethyl moiety to form a vinyl group.[6][7] This reaction would convert this compound into vinyl urea. Subsequently, this intermediate could rearrange or react to form vinyl isocyanate. Both vinyl urea and vinyl isocyanate are Michael acceptors, capable of reacting with nucleophiles in a different manner than the aziridinium ion. This pathway is analogous to the metabolic activation of vinyl chloride, which is known to form promutagenic etheno-DNA adducts.[8][9][10]

G CEU This compound Vinyl_Urea Vinyl Urea / Vinyl Isocyanate (Michael Acceptor) CEU->Vinyl_Urea Elimination (-HCl) Etheno_Adduct Etheno-DNA Adduct (e.g., N2,3-ethenoguanine) Vinyl_Urea->Etheno_Adduct Michael Addition DNA_Nuc DNA Nucleophile (e.g., Guanine) DNA_Nuc->Etheno_Adduct

Caption: Pathway B: Putative formation of a vinyl intermediate.

Section 2: The Primary Cellular Target - DNA Alkylation and Cross-Linking

The ultimate cytotoxic effect of this compound as a DNA alkylating agent stems from the covalent lesions it creates. These adducts disrupt the structure and function of DNA, blocking critical processes like replication and transcription.

Mechanism 1: Chloroethylation and Interstrand Cross-Link (ICL) Formation

The most critical series of events for cytotoxicity begins with the alkylation of a guanine base in DNA by the aziridinium ion. While the N7 position is the most nucleophilic site on guanine, alkylation at the O6 position is considered the key initiating lesion for the most potent cytotoxic effect.[11]

This initial reaction forms an O6-(2-chloroethyl)guanine monoadduct. This adduct is a stable but reactive precursor.[12][13] In a second, slower step, the terminal chlorine of the adduct is displaced by a nucleophilic site on the opposite DNA strand, typically the N1 position of a cytosine. This creates a covalent 1-(N3-deoxycytidyl), 2-(N1-deoxyguanosinyl)ethane bridge, known as an interstrand cross-link (ICL).[6][8][11] ICLs are particularly lethal lesions as they physically prevent the separation of the DNA strands, which is a prerequisite for both replication and transcription.[8][14]

cluster_0 Step 1: Initial Alkylation (Monoadduct Formation) cluster_1 Step 2: Cross-Link Formation Aziridinium Aziridinium Ion O6_adduct O6-(2-chloroethyl)guanine (Precursor Lesion) Aziridinium->O6_adduct Alkylates Guanine O6 of Guanine (on Strand 1) Guanine->O6_adduct ICL DNA Interstrand Cross-Link (Cytotoxic Lesion) O6_adduct->ICL Slow Rearrangement & Nucleophilic Attack (-Cl-) Cytosine N1 of Cytosine (on Strand 2) Cytosine->ICL

Caption: The two-step mechanism of DNA interstrand cross-link (ICL) formation.

Summary of DNA Adducts

The various reactive intermediates generated from this compound can lead to a spectrum of DNA lesions, each with different biological consequences.

Adduct TypePrecursor IntermediatePrimary DNA Target SiteCytotoxic PotentialReference(s)
O6-(2-chloroethyl)guanine Aziridinium IonO6 of GuanineHigh (ICL Precursor)[11]
N7-(2-chloroethyl)guanine Aziridinium IonN7 of GuanineModerate[15][16]
Interstrand Cross-Link (ICL) O6-(2-chloroethyl)guanineGuanine(O6) <> Cytosine(N1)Very High[6][8]
N2,3-Ethenoguanine Vinyl IntermediateN2 and N3 of GuanineHigh (Promutagenic)[8][10][17]
Carbamoyl-cytidine Isocyanate IntermediateN4 of CytidineModerate[18]

Section 3: Cellular Response and Resistance

The introduction of covalent adducts into the genome triggers a complex network of cellular signaling pathways designed to address the damage. The ultimate fate of the cell—survival, senescence, or apoptosis—depends on the extent of the damage and the cell's capacity for repair.

DNA Damage Response (DDR) and Cell Cycle Arrest

The bulky lesions and ICLs formed by this compound are potent blockers of DNA replication forks.[8] This stalling activates the DNA Damage Response (DDR) pathway, primarily mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR activation leads to the phosphorylation of downstream kinases like CHK1, which in turn orchestrates an S-phase cell cycle arrest. This provides the cell with time to attempt repair of the damage before proceeding with DNA synthesis. If the damage is too extensive and cannot be repaired, the DDR can signal for the initiation of apoptosis.[8][19]

CEU This compound ICL DNA ICLs / Adducts CEU->ICL StalledFork Stalled Replication Fork ICL->StalledFork ATR ATR Kinase Activation StalledFork->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 phosphorylates Arrest S-Phase Arrest CHK1->Arrest induces Repair DNA Repair Pathways Arrest->Repair allows time for Repair->StalledFork resolves Apoptosis Apoptosis Repair->Apoptosis if fails

Caption: Simplified DNA Damage Response (DDR) to CEU-induced lesions.

The MGMT Resistance Pathway

A primary mechanism of cellular resistance to chloroethylating agents is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[12][20] MGMT is a "suicide enzyme" that directly reverses alkylation at the O6 position of guanine. It scans the DNA for adducts and, upon finding an O6-chloroethylguanine lesion, transfers the chloroethyl group to one of its own cysteine residues. This action directly repairs the DNA lesion, preventing the formation of the lethal ICL.[8] However, this transfer is irreversible and inactivates the MGMT protein, which is then targeted for degradation. Therefore, high levels of MGMT expression in tumor cells can rapidly deplete the precursor lesions and confer significant drug resistance.

Section 4: Experimental Methodologies

Studying the mechanism of this compound requires robust methods to detect and quantify its effects on DNA. Below are protocols for two fundamental assays.

Protocol 1: Detection of DNA Interstrand Cross-Links by Alkaline Elution

Principle: This technique measures the rate at which single-stranded DNA passes through a filter under denaturing (alkaline) conditions.[21][22] Large, intact DNA is retained on the filter, while smaller fragments pass through. ICLs prevent strand separation, causing the DNA to behave as a much larger molecule, thus slowing its elution. To specifically measure ICLs, a fixed amount of single-strand breaks are first introduced (e.g., by a low dose of X-rays) to allow non-cross-linked DNA to elute. A decrease in the elution rate compared to the irradiated control indicates the presence of ICLs.[14][23]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with various concentrations of this compound for a specified time (e.g., 2 hours). Include a vehicle-treated control.

  • Induction of Strand Breaks: After treatment, place cells on ice and irradiate with a low dose of X-rays (e.g., 3 Gy) to introduce a quantifiable number of single-strand breaks. Keep a non-irradiated, drug-treated control to assess for drug-induced breaks.

  • Cell Lysis: Load a suspension of the treated cells (approx. 0.5 x 106 cells) onto a polycarbonate filter (2.0 µm pore size) in a filter holder.

  • Lysis: Lyse the cells directly on the filter by slowly passing a lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0) through the filter. An optional proteinase K digestion step can be included to distinguish between DNA-DNA and DNA-protein cross-links.[21]

  • Elution: Wash the filter with a wash solution (e.g., 0.02 M EDTA, pH 10.0). Begin the elution by pumping an alkaline buffer (e.g., tetrapropylammonium hydroxide-EDTA, pH 12.1) through the filter at a constant, slow flow rate (e.g., 0.03-0.04 mL/min).

  • Fraction Collection: Collect fractions of the eluate at regular time intervals (e.g., every 90 minutes) for up to 15 hours.

  • Quantification: After elution, recover the DNA remaining on the filter. Quantify the amount of DNA in each collected fraction and on the filter using a sensitive fluorescent DNA-binding dye (e.g., Hoechst 33258).[12]

  • Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A slower elution rate (shift to the right) compared to the irradiated control indicates the presence of ICLs.

Caption: Workflow for the alkaline comet assay.

Conclusion

The mechanism of action of this compound as a DNA alkylating agent is a compelling example of bioactivation, where a relatively stable parent compound is converted into potent electrophiles within the cellular environment. Its cytotoxicity is driven by a dual-pronged assault on the genome, primarily through the formation of highly toxic DNA interstrand cross-links via an aziridinium ion intermediate, and potentially through promutagenic etheno adducts arising from a vinyl intermediate. Understanding this bifurcated mechanism, the resulting cellular responses, and the validated methods to study them is crucial for researchers in oncology and drug development. This knowledge enables the rational design of new analogues, the prediction of resistance mechanisms, and the development of combination therapies that can exploit the specific vulnerabilities created by this class of DNA-damaging agents.

References

  • Lown, J. W., & Mehta, R. (1977). Studies on the mechanism of action of nitrosoureas. Evidence for a new mechanism of cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • DeLarco, J. E., & Richardson, W. L. (1992). Rapid Detection of DNA-interstrand and DNA-protein Cross-Links in Mammalian Cells by Gravity-Flow Alkaline Elution. Carcinogenesis, 13(4), 551-555.
  • Swaroop, M., & El-Khamisy, S. F. (2015). Applicability of the Alkaline Elution Procedure as Modified for the Measurement of DNA Damage and Its Repair in Nonradioactively Labeled Cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 776, 106-114.
  • Speit, G., & Rothfuss, A. (2012). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Methods in Molecular Biology, 817, 195-207.
  • Collins, A. R., et al. (2022). Measuring DNA modifications with the comet assay: a compendium of protocols.
  • Tice, R. R., Agurell, E., Anderson, D., Burlinson, B., Hartmann, A., Kobayashi, H., Miyamae, Y., Rojas, E., Ryu, J. C., & Sasaki, Y. F. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis, 35(3), 206-221.
  • Liao, W., McNutt, M. A., & Zhu, W. G. (2009). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (29), 1246.
  • Robins, P., Harris, A. L., Goldsmith, I., & Lindahl, T. (1983). Cross-linking of DNA induced by chloroethylnitrosourea is prevented by O6-methylguanine-DNA methyltransferase. Nucleic Acids Research, 11(21), 7743-7758.
  • Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling.
  • Swenberg, J. A., Fedtke, N., Fennell, T. R., & Walker, V. E. (1992). Relationships between carcinogen exposure, DNA adducts and carcinogenesis.
  • Bodell, W. J., & Pongracz, K. (1991). Detection of N7-(2-hydroxyethyl)guanine adducts in DNA and 9L cells treated with 1-(2-chloroethyl)-1-nitrosourea. Cancer Research, 51(19), 5138-5142.
  • Johnson, F., & Grollman, A. P. (1989).
  • Wanner, M. J., & Koomen, G. J. (1991). Synthesis of the aziridinium ion of 2-chloroethyl diethylamine and subsequent reaction with nucleophiles. Tetrahedron, 47(45), 9449-9456.
  • Spanswick, V. J., & Hartley, J. A. (2012). Assessment of DNA interstrand crosslinks using the modified alkaline comet assay. Methods in Molecular Biology, 817, 105-115.
  • Munzer, J. S., Jones, S. K., O'Neill, J. P., Hartshorn, J. N., & Robison, S. H. (1988). Detection of DNA damage and repair by alkaline elution using human lymphocytes.
  • Kumar, A., et al. (2008). Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes. Journal of Biochemical and Molecular Toxicology, 22(6), 429-440.
  • Kohn, K. W., Ewig, R. A., Erickson, L. C., & Zwelling, L. A. (1981). Measurement of strand breaks and cross-links in DNA by alkaline elution. Handbook of Experimental Pharmacology, 57, 181-203.
  • La, D. K., & Swenberg, J. A. (1990). Vinyl chloride-induced DNA adducts. II: Formation and persistence of 7-(2'-oxoethyl)guanine and N2,3-ethenoguanine in rat tissue DNA. Carcinogenesis, 11(8), 1287-1293.
  • Yen, T. Y., Christova-Gueoguieva, N. I., Scheller, N., Holt, S., Swenberg, J. A., & Charles, M. J. (1996). Quantitative analysis of the DNA adduct N2,3-ethenoguanine using liquid chromatography/electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 31(11), 1271-1276.
  • Lee, C. H. (2020). Synthetic Applications of Aziridinium Ions. Molecules, 25(17), 3986.
  • Ludlum, D. B., & Tong, W. P. (1981). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA.
  • Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3, 18-30.
  • Brookes, P., & Lawley, P. D. (1961). The reaction of mono- and di-functional alkylating agents with nucleic acids. Biochemical Journal, 80(3), 496-503.
  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]

  • JoVE. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Retrieved from [Link]

  • Liao, P. C., et al. (2001). Quantitative detection of N(7)-(2-hydroxyethyl)guanine adducts in DNA using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 36(3), 336-343.
  • Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488.
  • MDPI. (2024). Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry. Retrieved from [Link]

  • Schaber, P. M., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(13), 6902-6921.
  • IAEA-INIS. (1975). Radiation-induced polymerization of vinyl chloride in urea canal complex as studied by broad line NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Thermodynamics and reaction mechanism of urea decomposition. Retrieved from [Link]

  • Tohoku University Repository. (2017). Dehydrochlorination of poly(vinyl chloride) with Ca(OH)2 in ethylene glycol and the effect of ball milling. Retrieved from [Link]

Sources

The Evolution of a "Softer" Alkylator: A Technical Guide to the Discovery and History of 2-Chloroethylurea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the discovery and history of 2-chloroethylurea (CEU) derivatives, a class of compounds that emerged from the shadow of their potent but toxic predecessors, the nitrosoureas. We will delve into their rational design as "soft" alkylating agents, their unique mechanisms of action that deviate from classical DNA damage, and the structure-activity relationships that govern their therapeutic potential. This document is intended to be a comprehensive resource, offering not just a historical narrative but also practical insights into the synthesis and biological evaluation of these intriguing molecules.

From "Hard" to "Soft": A Paradigm Shift in Alkylating Agent Design

The story of this compound derivatives is intrinsically linked to the development of cancer chemotherapy and the quest for more selective and less toxic treatments. The era of alkylating agents began in the 1940s with the discovery of nitrogen mustards, which demonstrated the potential of these reactive molecules to combat rapidly dividing cancer cells.[1] This led to the development of the nitrosoureas in the 1960s, such as carmustine (BCNU) and lomustine (CCNU), which became mainstays in the treatment of various cancers, including brain tumors, due to their ability to cross the blood-brain barrier.[1][2][3]

However, the clinical utility of these "hard" alkylating agents was often limited by severe side effects, primarily due to their indiscriminate reactivity with cellular nucleophiles, most notably DNA.[3] This indiscriminate alkylation, while effective at killing cancer cells, also damaged healthy tissues, leading to significant toxicity.

This challenge prompted a paradigm shift in drug design: the development of "soft" alkylating agents. The core idea was to create molecules with a more nuanced reactivity profile, capable of selectively targeting cellular components other than DNA, thereby reducing the collateral damage to healthy cells. Aryl chloroethyl ureas (CEUs) were conceived through the molecular hybridization of two "strong" alkylating chemotherapeutics, carmustine and chlorambucil.[4] The term "soft" refers to the reduced molar potency of these compounds as alkylating agents for "hard" nucleophiles like DNA, while retaining activity against "softer" nucleophiles such as specific amino acid residues in proteins.[4]

The key structural modification was the removal of the N-nitroso group present in carmustine and other nitrosoureas. This seemingly simple change had a profound impact on the mechanism of action, diverting the therapeutic target away from DNA and towards other critical cellular machinery.

A Dual-Pronged Attack: Unraveling the Mechanism of Action

Initial investigations into the biological activity of this compound derivatives revealed a fascinating and unexpected departure from the DNA-damaging effects of their nitrosourea cousins. Instead of causing DNA cross-linking, these compounds were found to exert their anticancer effects through at least two distinct, yet potentially interconnected, mechanisms: disruption of the microtubule network and inhibition of the thioredoxin system.

Targeting the Cytoskeleton: Alkylation of β-Tubulin

A significant breakthrough in understanding the mechanism of CEUs was the discovery that they act as antimitotic agents by inducing microtubule depolymerization.[5] This effect is achieved through the selective alkylation of β-tubulin, a key protein component of microtubules.[5][6][7] The this compound moiety acts as the alkylating warhead, forming a covalent bond with specific amino acid residues on the β-tubulin protein.[6][7] This covalent modification disrupts the dynamics of microtubule assembly and disassembly, which is essential for cell division, leading to mitotic arrest and ultimately, apoptosis.[5]

G CEU This compound Derivative Alkylation Covalent Alkylation CEU->Alkylation Alkylates BTubulin β-Tubulin BTubulin->Alkylation Depolymerization Microtubule Depolymerization Alkylation->Depolymerization Leads to MitoticArrest Mitotic Arrest Depolymerization->MitoticArrest Causes Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Mechanism of this compound-induced microtubule disruption.

Modulating Redox Homeostasis: Inhibition of Thioredoxin-1 Nuclear Translocation

In addition to their effects on the cytoskeleton, certain this compound derivatives have been shown to modulate the cellular redox environment by targeting the thioredoxin (Trx) system.[8][9][10] Specifically, compounds like CEU-025 and CEU-027 have been demonstrated to covalently bind to thioredoxin-1 (Trx-1), a key antioxidant protein.[8]

This interaction does not significantly inhibit the disulfide reductase activity of Trx-1 but rather abrogates its nuclear translocation.[8][9][10] Trx-1 plays a crucial role in regulating the activity of various transcription factors and DNA repair enzymes within the nucleus. By preventing its nuclear entry, CEUs can disrupt these processes, contributing to their overall cytotoxic effect.[8][10] Interestingly, this inhibition of Trx-1 nuclear translocation has also been implicated in modulating chemoresistance to other anticancer drugs.[4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CEU This compound Derivative Trx1_cyto Thioredoxin-1 CEU->Trx1_cyto Binds to Trx1_nu Thioredoxin-1 Trx1_cyto->Trx1_nu Nuclear Translocation (Inhibited by CEU) TranscriptionFactors Transcription Factors & DNA Repair Enzymes Trx1_nu->TranscriptionFactors Regulates CellSurvival Cell Survival & Chemoresistance TranscriptionFactors->CellSurvival Promotes

Caption: Inhibition of Thioredoxin-1 nuclear translocation by this compound derivatives.

Structure-Activity Relationships: Fine-Tuning for Potency and Selectivity

The therapeutic potential of this compound derivatives is highly dependent on their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to identify the key molecular features that contribute to their cytotoxicity and selectivity.

Key SAR Findings:

Compound/SeriesR-Group on Phenyl RingGI50 (µM) on HT-29 CellsReference
1c -(CH2)2-OH10[6]
1d -(CH2)3-OH5.2[6]
1e -(CH2)4-OH1.1[6]
1f -(CH2)5-OH0.25[11]
1g -(CH2)6-OH0.47[6]
2f -(CH2)5-OMe0.94[6]
3e -(CH2)4-CH30.96[6]
N-(4-chlorophenyl)-N'-(2-chloroethyl)urea 4-Cl~15 (IC50 on A549)[12]

Systematic studies have revealed several crucial structural requirements for significant cytotoxic activity:

  • The N'-(2-chloroethyl) Moiety: This group is essential for the alkylating activity and is a conserved feature in active compounds.[5]

  • The Urea Linkage: The exocyclic urea function is critical for the biological activity.[5]

  • Substitution on the Phenyl Ring: The nature and position of the substituent on the N-phenyl ring have a profound impact on potency. Generally, a branched alkyl chain, a halogen at the 4-position, or a bulky lipophilic group enhances cytotoxicity.[5][11] The length of an alkyl chain at the 3- or 4-position also influences activity, with optimal lengths observed for pentyl and hexyl groups.[6][11]

Experimental Protocols: Synthesis of a Representative this compound Derivative

The synthesis of N-aryl-N'-(2-chloroethyl)ureas is typically achieved through the reaction of an appropriately substituted aniline with 2-chloroethyl isocyanate.[13] The following is a representative protocol for the synthesis of N-(4-chlorophenyl)-N'-(2-chloroethyl)urea.

Materials and Equipment:

  • 4-chloroaniline

  • 2-chloroethyl isocyanate

  • Anhydrous toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water)

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in anhydrous toluene.

  • Addition of Isocyanate: Cool the solution in an ice bath. To the cooled and stirring solution, add 2-chloroethyl isocyanate (1.1 equivalents) dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the product often precipitates out of the solution. Collect the solid product by vacuum filtration and wash it with a small amount of cold toluene.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-chlorophenyl)-N'-(2-chloroethyl)urea.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Caption: General synthetic scheme for N-aryl-N'-(2-chloroethyl)ureas.

Future Directions and Therapeutic Potential

The discovery and development of this compound derivatives represent a significant advancement in the field of anticancer drug design. By moving away from the paradigm of indiscriminate DNA damage, these "soft" alkylating agents offer the potential for improved therapeutic indices and reduced side effects. Their unique mechanisms of action, targeting both the cytoskeleton and cellular redox systems, provide multiple avenues for therapeutic intervention and may offer advantages in overcoming certain forms of drug resistance.

Ongoing research in this area continues to explore the vast chemical space of this compound derivatives, with the aim of identifying new analogs with enhanced potency, selectivity, and pharmacokinetic properties. The insights gained from SAR studies are invaluable in guiding the rational design of these next-generation anticancer agents. As our understanding of the complex cellular pathways involved in cancer progression deepens, the targeted approach offered by compounds like the this compound derivatives will undoubtedly play an increasingly important role in the future of cancer therapy.

References

  • Patenaude, A., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Journal of Physiology and Pharmacology, 88(12), 1101-1113. [Link]

  • Lacroix, J., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]

  • Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]

  • Côté, M. F., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3535-3539. [Link]

  • Brem, H., & Gabayan, A. (2012). The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea. In Tumor-Angiogenesis. ResearchGate. [Link]

  • Lacroix, J., et al. (2011). New Aryl Chloroethylureas alkylating thioredoxin-1 and prohibitin that induce their exclusion of the nuclear compartment. ResearchGate. [Link]

  • Gaudreault, R. C., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anticancer Research, 8(4), 595-598. [Link]

  • Karthikeyan, C., et al. (2007). 3D-QSAR STUDIES OF N-ARYL-CHLOROETHYL UREAS. Internet Electronic Journal of Molecular Design, 6(1), 1-10. [Link]

  • Fortin, S., et al. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry, 15(15), 5035-5044. [Link]

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(24), 6703-6712. [Link]

  • Lavoie, R., et al. (2012). Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability. Molecular Pharmacology, 81(4), 529-539. [Link]

  • Singh, P., et al. (2021). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 26(16), 4941. [Link]

  • Brindisi, M., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 64(19), 14352-14402. [Link]

  • Sestito, S., et al. (2021). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Wikipedia. (2023). History of cancer chemotherapy. In Wikipedia. [Link]

  • Gholami, M., et al. (2022). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. RSC Advances, 12(20), 12534-12546. [Link]

  • Botyánszki, J., et al. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903-909. [Link]

  • Naga Raju, C., et al. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharmacia Lettre, 4(4), 1194-1201. [Link]

  • Aziz-ur-Rehman, et al. (2016). Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents. Tropical Journal of Pharmaceutical Research, 15(11), 2427-2433. [Link]

  • Liu, X. H., et al. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. International Journal of Molecular Sciences, 12(11), 7945-7955. [Link]

  • US Patent. (2019).
  • Zhang, Y., et al. (2022). PK11007 Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells. Antioxidants, 11(5), 949. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Chloroethylurea for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Criticality of Solubility in Drug Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is paved with intricate challenges. Among the most fundamental of these is solubility. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely an academic exercise; it is a cornerstone of formulation development, bioavailability, and ultimately, therapeutic efficacy. This guide focuses on 2-Chloroethylurea, a molecule of interest for its potential applications, and provides an in-depth exploration of its solubility characteristics. While direct quantitative solubility data for this compound is sparse in publicly available literature, this guide will equip you with the foundational knowledge, theoretical framework, and practical methodologies to determine its solubility in various solvents. We will draw upon data from structurally similar compounds to infer likely behavior and provide robust, validated protocols for empirical determination.

Physicochemical Properties of this compound: A Molecular Portrait

A molecule's structure dictates its physical and chemical properties, which in turn govern its solubility. This compound (CAS No: 6296-42-0) is a derivative of urea featuring a chloroethyl group attached to one of the nitrogen atoms.[1][2]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Chemical Name N-(2-Chloroethyl)urea[1][2]
Molecular Formula C₃H₇ClN₂O[1][2]
Molecular Weight 122.55 g/mol [1]
Appearance Off-white solid[3]
Melting Point 200-207 °C (in Dimethylformamide/Ethanol)[2]
Computed XLogP3 -0.4[1]

The presence of the urea backbone, with its capacity for hydrogen bonding, suggests a degree of polarity. However, the introduction of the chloroethyl group adds a nonpolar character to the molecule. The negative XLogP3 value suggests a preference for hydrophilic environments.[1] Understanding this structural duality is key to predicting its behavior in different solvents. One supplier notes its solubility in methanol, though without quantification.[3] Another source describes its water solubility as "almost transparency," a qualitative term that necessitates empirical quantification.[2]

Theoretical Framework: The Principles Governing Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

The adage "like dissolves like" is a useful starting point. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. This compound, possessing both polar (urea group) and nonpolar (chloroethyl group) moieties, is expected to exhibit a nuanced solubility profile.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The urea portion of the molecule can form hydrogen bonds with these solvents, promoting solubility.[4] For instance, the parent compound, urea, is highly soluble in water (107.9 g/100 mL at 20 °C) and also soluble in ethanol and glycerol.[5][6] The structurally similar ethylurea is also soluble in water, ethanol, and acetone.[4] It is therefore reasonable to hypothesize that this compound will exhibit some solubility in polar protic and aprotic solvents.

  • Nonpolar Solvents (e.g., Chloroform, Ether): The chloroethyl group will interact more favorably with nonpolar solvents. However, the polar urea group will likely limit solubility in highly nonpolar solvents. Urea itself is almost insoluble in ether and chloroform.[5]

Temperature's Influence: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating can be expected to increase the amount of this compound that can be dissolved in a given solvent.[5]

Inferred Solubility Profile and Data from Analogs

Given the absence of extensive quantitative data for this compound, we can draw inferences from its structural analogs, urea and ethylurea.

Table 2: Solubility of Urea and Ethylurea in Various Solvents

CompoundSolventSolubilityTemperature (°C)Source
Urea Water107.9 g/100 mL20[6]
Methanol2.655 mol/L (~15.9 g/100 mL)20[5]
EthanolSlightly solubleNot specified[6]
Glycerol500 g/L (50 g/100 mL)Not specified[6]
Dimethyl Sulfoxide40 g/100 mL20-30[6]
ChloroformInsolubleNot specified[5]
EtherAlmost insolubleNot specified[5]
Ethylurea WaterSolubleNot specified[4]
EthanolSolubleNot specified[4]
AcetoneSolubleNot specified[4]

Based on this data, we can anticipate that this compound will be soluble in polar solvents like water, methanol, and ethanol, although likely to a lesser extent than urea itself due to the presence of the less polar chloroethyl group. Its solubility in acetone and DMSO is also expected to be significant. Conversely, poor solubility is predicted in nonpolar solvents such as ether and chloroform.

Experimental Determination of Solubility: A Practical Guide

The most reliable way to understand the solubility of this compound is through empirical measurement. This section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[7] This "gold standard" measurement is crucial for preformulation and lead optimization.[7]

Equilibrium_Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B  Combine C Incubate with agitation (e.g., 24-48h at 25°C) B->C  Seal vial D Centrifuge or filter to remove undissolved solid C->D  After equilibration E Quantify concentration in the supernatant/filtrate (e.g., HPLC, UV-Vis) D->E  Analyze clear solution

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The excess is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24 to 48 hours) to ensure the solution is saturated.

  • Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.45 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

Analytical Quantification Methods

HPLC is a robust and widely used technique for the quantification of small molecules.

HPLC_Workflow A Prepare calibration standards C Inject standards and sample into HPLC system A->C B Prepare diluted sample from solubility experiment B->C D Separate on a suitable column (e.g., C18 or HILIC) C->D E Detect by UV (e.g., 200-210 nm) D->E F Generate calibration curve and calculate sample concentration E->F

Caption: General Workflow for HPLC Quantification.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point. For highly polar compounds like urea derivatives, a Hydrophilic Interaction Chromatography (HILIC) column may provide better retention.

  • Mobile Phase: For a C18 column, a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is common. For HILIC, a mobile phase with a high percentage of acetonitrile (e.g., 88-93%) and a buffer like triethylammonium phosphate (TEAP) is often used.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40 °C.

  • Detection: UV detection at a low wavelength, such as 200 nm or 210 nm, is typically used for urea compounds.

  • Quantification: Prepare a series of calibration standards of known this compound concentrations. Generate a calibration curve by plotting the peak area against concentration. Use the equation of the line from the calibration curve to determine the concentration of the unknown sample.

Some methods for urea analysis involve derivatization with agents like p-dimethylaminobenzaldehyde or xanthydrol to enhance UV absorbance or introduce fluorescence for more sensitive detection.[8][9][10]

For a more rapid, though potentially less specific, measurement, UV-Vis spectrophotometry can be employed. This is particularly useful if this compound has a distinct chromophore and the solvent does not interfere at the analysis wavelength.

  • Determine λmax: Scan a solution of this compound in the chosen solvent across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Create a series of solutions of this compound in the same solvent with known concentrations.

  • Measure Absorbance: Measure the absorbance of each standard at the predetermined λmax.

  • Create Calibration Curve: Plot absorbance versus concentration to generate a Beer's Law calibration curve.

  • Measure Sample: Measure the absorbance of the appropriately diluted sample from the solubility experiment.

  • Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the sample.

A spectrophotometric method for urea involves derivatization with bromate in an acidic medium, followed by reaction with methyl orange for colorimetric measurement at 505 nm.[11][12] Another approach uses silver nanoparticles to form a complex with urea, which can be quantified by measuring the absorbance at 445 nm.[13]

Safety and Handling of this compound

As with any chemical substance, proper safety precautions are paramount when handling this compound. Always consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or fumes.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]

Conclusion and Future Perspectives

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of solvents is currently lacking, this guide provides the necessary theoretical foundation and practical methodologies for its determination. By leveraging data from structural analogs like urea and ethylurea, researchers can make informed decisions about solvent selection for initial experiments. The detailed protocols for equilibrium solubility determination coupled with robust analytical techniques like HPLC-UV and UV-Vis spectrophotometry empower scientists to generate reliable and accurate solubility data in-house.

The generation of such data is not only crucial for the immediate progress of projects involving this compound but also contributes valuable knowledge to the broader scientific community. As the applications of this and similar molecules continue to be explored, a clear and comprehensive understanding of their physicochemical properties, with solubility at the forefront, will remain an indispensable tool for innovation in drug development and other scientific disciplines.

References

  • Ethylurea - Solubility of Things. (n.d.). Retrieved from [Link]

  • Woldemariam, G., Kyad, A., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology.
  • Sehitogullari, A., & Uslan, A. (2002). Spectrophotometric determination of urea in dermatologic formulations and cosmetics. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 149-155.
  • Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science, 57(1), 19-27.
  • Clark, M. G., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol.
  • HPLC Method for Quantification of Urea. (2014). Chromatography Forum. Retrieved from [Link]

  • Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. (2007). PubMed. Retrieved from [Link]

  • Spectrophotometric Determination of Urea in Dermatologic Formulations and Cosmetics. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectrophotometric and Spectrofluorimetric Quantification of Urea via Silver Nanoparticles Prepared by Wet Chemical Method. (2023). LIDSEN Publishing Inc. Retrieved from [Link]

  • Ethylurea. (2024). ChemBK. Retrieved from [Link]

  • UREA U.V Kinetic Method. (n.d.). BIOLABO. Retrieved from [Link]

  • Urea Solubility In Organic Solvents Revealing. (n.d.). Jinjiang Melamine. Retrieved from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). National Institutes of Health. Retrieved from [Link]

  • 1-(2-chloroethyl)urea. (n.d.). Allmpus. Retrieved from [Link]

  • Urea. (2022). Sciencemadness Wiki. Retrieved from [Link]

  • N-(2-Chloroethyl)urea. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. (2016). ResearchGate. Retrieved from [Link]

  • Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. (2016). Redalyc. Retrieved from [Link]

  • What is solubility of urea fertilizer in different solvents?. (2015). ResearchGate. Retrieved from [Link]

Sources

understanding the electrophilic nature of 2-Chloroethylurea

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Nature of 2-Chloroethylurea: Mechanisms, Biological Targets, and Investigative Strategies

Introduction

The this compound (CEU) scaffold is a cornerstone in the design of covalent inhibitors and alkylating agents, most notably in the field of oncology. The intrinsic chemical reactivity of this moiety, governed by the interplay between the urea functional group and the terminal chloroethyl chain, gives rise to a potent electrophilic character. This electrophilicity is the wellspring of its biological activity, enabling the formation of stable covalent bonds with biological nucleophiles.

However, the story of this compound is not one of a single mechanism. It is a compelling narrative of chemical dichotomy. The ultimate reactivity and, critically, the specific biological target of a CEU-containing molecule are exquisitely controlled by the broader molecular architecture in which the scaffold is embedded. This guide, intended for researchers and drug development professionals, will deconstruct the electrophilic nature of this compound, exploring how its chemical environment dictates its destiny as either a potent DNA-damaging agent or a selective protein modifier. We will dissect the underlying mechanisms, showcase the divergent biological consequences, and provide detailed, field-proven experimental protocols to investigate and characterize these interactions.

This exploration will be framed through two principal classes of agents:

  • 2-Chloroethylnitrosoureas (CENUs): Clinically established anticancer drugs where the addition of a nitroso group transforms the molecule into a "hard" electrophile precursor, primarily targeting DNA.

  • N-aryl-N'-(2-chloroethyl)ureas (Aryl-CEUs): An emerging class of investigational agents where the aryl substituent modulates the scaffold into a "soft" electrophile, demonstrating remarkable selectivity for protein targets such as β-tubulin and thioredoxin.

By understanding this dichotomy, we can better harness the therapeutic potential of this versatile pharmacophore, designing next-generation covalent therapies with enhanced precision and efficacy.

Chapter 1: The Chemical Foundation of Electrophilicity in this compound

The capacity of the this compound moiety to act as an alkylating agent stems from its inherent electronic structure, which facilitates the formation of highly reactive, electrophilic intermediates.

Molecular Structure and Latent Reactivity

At its core, the electrophilicity of the 2-chloroethyl group is driven by the inductive effect of the chlorine atom. As a halogen, chlorine is strongly electronegative, withdrawing electron density from the terminal methylene carbon (C2). This creates a partial positive charge (δ+) on C2, rendering it susceptible to nucleophilic attack.

The adjacent urea group further influences this reactivity. While the primary role of the urea in simple CEUs is structural, its modification—particularly through nitrosation—dramatically amplifies the electrophilic potential, as discussed below.

The Aziridinium Ion: A Key Electrophilic Intermediate

Under physiological conditions, the nitrogen atom of the urea can participate in an intramolecular cyclization, displacing the chloride leaving group to form a highly strained, three-membered ring known as an aziridinium ion (or ethyleneiminium ion). This cation is a potent electrophile. The significant ring strain makes it highly susceptible to ring-opening by even weak nucleophiles. This intramolecularly generated species is a more potent alkylating agent than the parent this compound itself.

Nitrosation: Unleashing a "Hard" Electrophile

The transformation of a CEU into a 2-chloroethylnitrosourea (CENU) is the critical step that directs its reactivity towards DNA. The addition of the N-nitroso group fundamentally alters the molecule's decomposition pathway.[1] Under physiological pH, CENUs are unstable and degrade non-enzymatically to yield two key reactive species: an isocyanate and a 2-chloroethyldiazonium hydroxide intermediate.[1][2]

The 2-chloroethyldiazonium hydroxide is highly unstable and rapidly decomposes to generate a 2-chloroethyl carbonium ion . This carbocation is a powerful, indiscriminate, or "hard," electrophile that readily attacks electron-rich centers in DNA.[2][3]

G cluster_0 Aryl-CEU Pathway cluster_1 CENU Pathway CEU This compound Azi Aziridinium Ion (Potent Electrophile) CEU->Azi Intramolecular Cyclization Nuc_Attack Nucleophilic Attack (e.g., Protein Cys) Azi->Nuc_Attack CENU 2-Chloroethylnitrosourea (CENU) Decomp Spontaneous Decomposition (pH 7.4) CENU->Decomp Isocyanate Isocyanate Decomp->Isocyanate Diaz 2-Chloroethyldiazonium Hydroxide Decomp->Diaz Carbonium 2-Chloroethyl Carbonium Ion (Hard Electrophile) Diaz->Carbonium N2 loss DNA_Attack Nucleophilic Attack (e.g., DNA Guanine) Carbonium->DNA_Attack

Caption: Formation of key electrophilic intermediates from CEU derivatives.

Chapter 2: The Dichotomy of Biological Targets: DNA vs. Protein Alkylation

The nature of the electrophilic intermediate—the "hard" carbocation from CENUs or the "softer" aziridinium ion from Aryl-CEUs—is a primary determinant of the ultimate biological target. This concept can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle, where "hard" electrophiles preferentially react with "hard" nucleophiles (like the nitrogens and oxygens in DNA), and "soft" electrophiles react with "soft" nucleophiles (like the sulfur of cysteine residues in proteins).[4]

"Hard" Electrophiles: The CENUs and DNA Damage

The primary mechanism of cytotoxicity for CENUs like lomustine (CCNU) and carmustine (BCNU) is the induction of DNA damage. The highly reactive 2-chloroethyl carbonium ion alkylates various nucleophilic sites on DNA bases. While several adducts are formed, the alkylation at the O⁶-position of guanine is considered a critical lesion.[5][6]

This initial mono-alkylation event is only the first step. The attached 2-chloroethyl group can then undergo a second intramolecular reaction. The free nitrogen on the alkylated guanine base attacks the terminal carbon, displacing the chloride ion and forming a covalent bridge with a base on the opposing DNA strand—typically at the N¹-position of cytosine.[7][8] This DNA interstrand cross-link (ICL) is a highly toxic lesion that physically prevents the separation of the DNA strands, thereby blocking replication and transcription and ultimately triggering cell death.

G CENU CENU Carbonium 2-Chloroethyl Carbonium Ion CENU->Carbonium Decomposition Mono_Adduct O⁶-(2-chloroethyl)Guanine Monoadduct Carbonium->Mono_Adduct Step 1: Alkylation DNA dsDNA DNA->Mono_Adduct Step 1: Alkylation ICL Guanine-Cytosine Interstrand Cross-link Mono_Adduct->ICL Step 2: Intrastrand Cyclization Result Replication Block & Cell Death ICL->Result

Caption: Cytotoxic mechanism of CENUs via DNA interstrand cross-linking.

"Soft" Electrophiles: N-Aryl-CEUs and Selective Protein Alkylation

In contrast to CENUs, many N-aryl-N'-(2-chloroethyl)ureas function as "soft" alkylating agents.[4] Lacking the nitroso group, they do not readily form a carbocation. Instead, their reactivity is likely mediated by the formation of the aziridinium ion, a softer electrophile. This directs their reactivity towards soft nucleophilic residues on proteins, most notably the thiol side chain of cysteine. This targeted protein alkylation leads to distinct biological outcomes, often with reduced genotoxicity compared to CENUs.

Case Study: β-Tubulin Alkylation A number of Aryl-CEUs have been identified as potent antimitotic agents that disrupt microtubule polymerization.[9][10] Mechanistic studies have confirmed that these compounds act by selectively forming a covalent bond with a specific cysteine residue (e.g., Cys239) on β-tubulin.[10] This alkylation event physically obstructs the conformational changes required for microtubule assembly, leading to a G₂/M phase cell cycle arrest and apoptosis.

Case Study: Thioredoxin-1 (TRX1) Alkylation Other Aryl-CEU derivatives have been shown to covalently bind to Thioredoxin-1 (TRX1), a key enzyme in cellular redox homeostasis.[4][11] Alkylation of TRX1 can impair its disulfide reductase activity and, in some cases, abrogate its nuclear translocation, thereby disrupting redox signaling pathways and sensitizing cancer cells to oxidative stress.[4][11]

Chapter 3: Experimental Methodologies for Characterizing Electrophilicity

Validating the electrophilic nature of a this compound derivative and identifying its targets requires a multi-faceted approach combining direct chemical reactivity assays with sophisticated biological methods. The protocols described here represent a self-validating system, moving from demonstrating intrinsic reactivity to identifying specific targets and confirming engagement in a cellular context.

Protocol 3.1: In Vitro Assessment of Reactivity via Glutathione (GSH) Trapping

Causality & Rationale: This experiment provides the foundational evidence of electrophilic reactivity. Glutathione (GSH) is the most abundant intracellular thiol and serves as a primary defense against electrophiles.[12] Its nucleophilic cysteine thiol readily "traps" reactive compounds.[13] The detection of a stable GSH conjugate by mass spectrometry is unambiguous proof of covalent bond formation and thus, electrophilic character.[14]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test CEU derivative in DMSO.

    • Prepare a 100 mM stock solution of reduced L-Glutathione (GSH) in 100 mM potassium phosphate buffer, pH 7.4. Prepare fresh.

    • Prepare the reaction buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Incubation:

    • In a 1.5 mL microcentrifuge tube, combine 485 µL of reaction buffer and 10 µL of the 100 mM GSH stock (final concentration: ~2 mM).

    • Initiate the reaction by adding 5 µL of the 10 mM test compound stock (final concentration: 100 µM).

    • Include a negative control with DMSO instead of the test compound.

    • Incubate at 37°C for 1-4 hours with gentle agitation.

  • Sample Preparation for Analysis:

    • Quench the reaction and precipitate proteins (if any are present from a microsomal system) by adding 500 µL of ice-cold acetonitrile.

    • Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in 100 µL of a suitable mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system.

    • The primary goal is to find a new molecular ion whose mass corresponds to the parent compound plus the mass of GSH (307.08 Da) minus a proton.

    • Data Acquisition Strategy: Employ data-dependent acquisition (DDA) or targeted methods like neutral loss scanning (looking for the loss of pyroglutamic acid, 129 Da, from the GSH conjugate) or precursor ion scanning for the glutamate fragment of GSH (m/z 272) in negative ion mode to selectively detect potential conjugates.[14]

G Start Prepare Reagents (CEU, GSH, Buffer) Incubate Incubate at 37°C Start->Incubate Quench Quench with Acetonitrile & Centrifuge Incubate->Quench Dry Evaporate Supernatant Quench->Dry Recon Reconstitute for Analysis Dry->Recon LCMS LC-MS/MS Analysis Recon->LCMS Result Identify [M+GSH]+ Ion LCMS->Result

Caption: Experimental workflow for the Glutathione (GSH) trapping assay.

Protocol 3.2: Identification of Protein Targets via Mass Spectrometry-Based Proteomics

Causality & Rationale: While GSH trapping confirms reactivity, it does not identify the specific cellular targets. Chemoproteomics is used to pinpoint which proteins are alkylated by the CEU derivative within a complex biological mixture (e.g., a cell lysate). The core principle is to identify peptides that exhibit a specific mass increase corresponding exactly to the mass of the covalently bound CEU fragment after enzymatic digestion of the proteome.[15]

Detailed Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cultured cells (e.g., a relevant cancer cell line) with the test CEU (or a vehicle control) at a functionally active concentration (e.g., 1-5x GI₅₀) for an appropriate duration (e.g., 4 hours).

    • Harvest the cells, wash with PBS, and lyse in a buffer containing a denaturant (e.g., 8 M Urea) and protease inhibitors.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • Protein Digestion:

    • Reduce disulfide bonds using DTT (dithiothreitol).

    • Alkylate free cysteines with iodoacetamide (this is to block unmodified cysteines).

    • Dilute the urea to <2 M and digest the proteins into peptides overnight using a sequence-specific protease, typically Trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

    • Employ a Data-Dependent Acquisition (DDA) method where the instrument cycles between a full MS1 scan and several MS2 scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a specialized proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

    • Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt Human).

    • Crucially, configure the search parameters to include a variable modification on nucleophilic amino acid residues (C, H, K, D, E) with a mass corresponding to the CEU derivative.

    • The software will identify peptides that are confidently matched to MS/MS spectra and carry the specific mass modification, thereby identifying the protein target and the site of alkylation.

ParameterSettingRationale
EnzymeTrypsin/PStandard protease for bottom-up proteomics.
Fixed ModificationCarbamidomethyl (C)Blocks unmodified cysteines from side reactions.
Variable Modification +250.15 Da (Example) Specific mass of the CEU adduct on C, H, K, D, E residues.
Precursor Mass Tol.10 ppmHigh-resolution instrument requirement.
Fragment Mass Tol.0.02 DaHigh-resolution instrument requirement.
FDR1%Standard statistical cutoff for confident identifications.
Caption: Example search parameters for identifying CEU-modified peptides.

Summary and Future Directions

The electrophilic nature of this compound is a powerful tool in medicinal chemistry, but its utility is defined by control and specificity. We have seen how the addition of a single functional group—the N-nitroso—can fundamentally redirect the compound's reactivity from the "soft" nucleophiles of proteins to the "hard" nucleophiles of DNA, with profoundly different biological consequences.

The future of drug development with this scaffold lies in achieving even greater precision. By synthetically tuning the electronics and sterics of the surrounding molecule (e.g., the aryl group in Aryl-CEUs), it is possible to fine-tune the electrophilicity of the chloroethyl moiety. This allows for the rational design of agents that can selectively target a single cysteine residue on a specific protein of interest, minimizing off-target alkylation and associated toxicities. The experimental workflows provided in this guide—from reactivity screening with GSH to unbiased target identification with proteomics—form a robust framework for the preclinical evaluation and validation of these next-generation covalent therapeutics.

References

  • Farmer, P. B., Lamb, J., & Lawley, P. D. (1988). Novel uses of mass spectrometry in studies of adducts of alkylating agents with nucleic acids and proteins. IARC Scientific Publications, (89), 347–355. [Link]

  • National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. In 15th Report on Carcinogens. U.S. Department of Health and Human Services. [Link]

  • Ali-Osman, F., & Rairkar, A. (1994). Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Cancer Biochemistry Biophysics, 14(3), 221-231. [Link]

  • Sarkar, A., Karmakar, S., Bhattacharyya, S., Purkait, K., & Mukherjee, A. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 5(3), 1968-1976. [Link]

  • Bodell, W. J., et al. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Cancer Chemotherapy and Pharmacology, 62(5), 899-911. [Link]

  • Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454. [Link]

  • Leclerc, V., et al. (2007). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 50(23), 5733-5745. [Link]

  • Patenaude, A., et al. (2007). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 96(7), 1066-1074. [Link]

  • Hill, D. L. (1986). Metabolism of the chloroethylnitrosoureas. Pharmacology & Therapeutics, 31(1-2), 193-207. [Link]

  • Obach, R. S., et al. (2015). Comparison of the Reactivity of Trapping Reagents toward Electrophiles: Cysteine Derivatives Can Be Bifunctional Trapping Reagents. Drug Metabolism and Disposition, 43(11), 1731-1737. [Link]

  • Bodell, W. J., et al. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. Chemical Research in Toxicology, 12(11), 1063-1070. [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of 2-haloethylnitrosoureas on deoxyribonucleic acid. Pathways of aqueous decomposition and pharmacological characteristics of new anticancer disulfide-linked nitrosoureas. Journal of Medicinal Chemistry, 24(3), 270-279. [Link]

  • Bodell, W. J., et al. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. springermedizin.de. [Link]

  • Oncohema Key. (2016). Alkylating Agents. Oncohema Key. [Link]

  • Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl)-, 1-(2-chloroethyl)-3-cyclohexyl-, and 1-(2-chloroethyl)-3-(4'-trans-methylcyclohexyl)-1-nitrosourea. Journal of Medicinal Chemistry, 24(3), 270-279. [Link]

  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Sygnature Discovery. [Link]

  • Dalvie, D. K., & Sharma, R. (2017). Liabilities Associated with the Formation of "Hard" Electrophiles in Reactive Metabolite Trapping Screens. Chemical Research in Toxicology, 30(2), 571-595. [Link]

  • Le Blanc, J. C., et al. (2012). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British Journal of Pharmacology, 165(6), 1916-1927. [Link]

  • Chabner, B. A., & Longo, D. L. (Eds.). (2011). Alkylating Agents. In Holland-Frei Cancer Medicine (8th ed.). PMPH-USA. [Link]

  • Takahashi, K., et al. (2010). In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. Chemico-Biological Interactions, 188(3), 404-411. [Link]

  • Cole, K. P., et al. (2017). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Organic Process Research & Development, 21(11), 1751-1757. [Link]

  • Halket, J. M., & Zaikin, V. G. (2004). Derivatization in Mass Spectrometry-3. Alkylation (Arylation). European Journal of Mass Spectrometry, 10(1), 1-19. [Link]

  • Su, T. L., & Lin, T. S. (1983). U.S. Patent No. 4,384,140. Washington, DC: U.S.
  • Fortin, S., et al. (2007). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry Letters, 17(20), 5585-5590. [Link]

  • Gut, I. G., & Beck, S. (1995). A procedure for selective DNA alkylation and detection by mass spectrometry. Nucleic Acids Research, 23(8), 1367–1373. [Link]

  • Brent, T. P., et al. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. Molecular Pharmacology, 52(3), 521-526. [Link]

  • BioIVT. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human). BioIVT. [Link]

  • Apicule. (n.d.). N-(2-Chloroethyl)urea (CAS No: 6296-42-0). Apicule. [Link]

  • Jobbagy, S., et al. (2018). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. Journal of Biological Chemistry, 293(47), 18264-18276. [Link]

Sources

Introduction: Unveiling the Cytotoxic Potential of 2-Chloroethylureas

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Initial Studies on 2-Chloroethylurea Cytotoxicity

For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Within the vast landscape of cytotoxic compounds, the this compound (CEU) scaffold represents a class of "soft" alkylating agents with significant therapeutic interest. Designed through the molecular hybridization of potent chemotherapeutics like carmustine and chlorambucil, CEUs and their closely related congeners, the N-(2-chloroethyl)-N-nitrosoureas (CNUs), have been the subject of intensive study.[1] Their clinical relevance, particularly for CNUs in treating brain tumors and melanomas, stems from their ability to induce lethal damage in rapidly proliferating cancer cells.[2]

This technical guide provides a Senior Application Scientist's perspective on the foundational cytotoxic studies of 2-chloroethylureas. We will move beyond simple procedural lists to explore the causal biochemistry, dissect the core mechanisms of action, and present validated experimental frameworks for their evaluation. The narrative is structured to provide not just protocols, but the strategic thinking behind them, ensuring a deep, actionable understanding of this important class of compounds.

Section 1: The Chemical Engine of Cytotoxicity

The cytotoxic activity of 2-chloroethylureas is intrinsically linked to their chemical structure. The 2-chloroethyl group, -CH₂CH₂Cl, is not inherently reactive but is a precursor to a highly potent electrophilic species. Under physiological conditions (pH 7.4, 37°C), these compounds undergo spontaneous, non-enzymatic degradation.

This degradation process is critical. For the well-studied nitrosourea derivatives (CNUs), the initial step is the formation of a 2-chloroethyldiazonium ion. This ion is a powerful alkylating agent that readily attacks nucleophilic sites on biological macromolecules. A secondary product, an isocyanate, is also formed, which contributes to cytotoxicity through a different mechanism (carbamoylation of proteins).[3][4] This dual-action potential is a hallmark of the CNU class.

G parent N-(2-chloroethyl)-N-nitrosourea (CNU) (Precursor Drug) inter1 Spontaneous Decomposition (Physiological Conditions) parent->inter1 child1 2-Chloroethyldiazonium Ion (Primary Alkylating Species) inter1->child1 child2 Isocyanate Species (Carbamoylating Agent) inter1->child2 target1 DNA Alkylation child1->target1 Attacks nucleophilic sites (e.g., O6-Guanine) target2 Protein Carbamoylation (e.g., inhibition of DNA repair enzymes) child2->target2 Reacts with amine groups on proteins

Caption: Decomposition of a CNU into its biologically active intermediates.

Section 2: Core Mechanisms of Cellular Destruction

The cytotoxicity of CEUs is multifaceted, but initial studies have pinpointed DNA as the principal target for the most potent derivatives.

DNA Alkylation and Interstrand Cross-Linking (ICL)

The most lethal lesion inflicted by CEUs is the DNA interstrand cross-link (ICL).[2] This is a covalent bond that forms between the two opposing strands of the DNA double helix, physically preventing their separation. As strand separation is essential for both DNA replication and transcription, the formation of ICLs is a catastrophic event for any cell, particularly one undergoing rapid division.[2]

The process occurs in two distinct steps:

  • Initial Monoadduct Formation: The 2-chloroethyldiazonium ion first alkylates a nucleophilic site on a DNA base, with the O⁶ position of guanine being the most critical target. This creates an O⁶-chloroethylguanine adduct.[5]

  • Cross-Link Formation: This initial adduct is unstable. The chlorine atom is displaced in an intramolecular cyclization reaction, which then rapidly reacts with a nucleophilic site on the opposite DNA strand (typically the N¹ of cytosine), completing the cross-link.

This delayed, two-step mechanism gives the cell a brief window to repair the initial damage. However, if the repair fails, the resulting ICL triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, programmed cell death (apoptosis).[2]

G cluster_0 Cellular Response to ICL cluster_1 Cell Fate Decision start DNA Interstrand Cross-Link (ICL) Induced by this compound block Replication Fork Stalling Transcription Blockage start->block damage_signal Activation of DNA Damage Response (DDR) Pathways (e.g., ATM/ATR, Fanconi Anemia) block->damage_signal arrest Cell Cycle Arrest (S or G2/M Phase) repair_path arrest->repair_path If repair capacity is sufficient apoptosis_path arrest->apoptosis_path If damage is overwhelming damage_signal->arrest repair Successful DNA Repair (Homologous Recombination, etc.) apoptosis Apoptosis (Programmed Cell Death) repair_path->repair apoptosis_path->apoptosis

Caption: Cellular signaling cascade following ICL formation.

Protein Alkylation: An Alternative Cytotoxic Route

While DNA is a primary target, some CEU derivatives exhibit potent cytotoxicity through protein alkylation. Studies have shown that certain aryl CEUs covalently bind to and modulate the function of key cellular proteins.[1]

  • Thioredoxin-1 (TRX1): Specific CEUs can alkylate TRX1, a critical enzyme in maintaining cellular redox balance. This interaction can block the stress-induced nuclear translocation of TRX1, disrupting redox signaling and inhibiting cell proliferation.[1][6][7]

  • β-Tubulin: Other CEU derivatives have been found to covalently bind to β-tubulin near the colchicine-binding site. This disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent cell death.[8]

These alternative mechanisms highlight the chemical versatility of the CEU scaffold and offer avenues for developing agents with novel modes of action.

Section 3: A Practical Guide to Cytotoxicity Assessment

Evaluating the cytotoxic potential of a compound requires a systematic, multi-assay approach. The goal is to move from broad viability measurements to specific mechanistic endpoints.

Experimental Workflow for Cytotoxicity Profiling

A robust workflow ensures that data is reproducible and comprehensive. It typically involves a tiered screening approach, starting with general viability and progressing to assays that probe specific death pathways like apoptosis or necrosis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Death seed Seed Cells in 96-well plates treat Treat with serial dilutions of this compound (24-72h incubation) seed->treat assay1 Metabolic Viability Assay (e.g., MTT, Resazurin) treat->assay1 ic50 Calculate IC50 Value assay1->ic50 treat2 Treat cells with ~IC50 and 2x IC50 concentrations ic50->treat2 Inform dose selection assay2 Membrane Integrity Assay (LDH Release - Necrosis) treat2->assay2 assay3 Apoptosis Assay (Annexin V/PI Staining) treat2->assay3 analysis Quantify Apoptotic vs. Necrotic Population assay2->analysis assay3->analysis

Caption: Tiered experimental workflow for assessing CEU cytotoxicity.

Core Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

  • Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes. In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of metabolically active cells.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and medium-only controls.

    • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will form purple crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Detection (Annexin V / Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Methodology:

    • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound compound at relevant concentrations (e.g., IC₅₀) for a specified time (e.g., 24 hours). Include an untreated or vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, then combine them with the floating cells from the supernatant. Wash the cells with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Analysis: Gate the cell populations:

      • Annexin V- / PI-: Healthy, viable cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.

Section 4: Key Determinants of Cellular Response and Potency

The cytotoxic effect of a CEU is not solely dependent on the compound itself but is heavily influenced by the intrinsic biology of the target cell.

The Central Role of MGMT in Drug Resistance

The most significant known mechanism of resistance to DNA alkylating agents like CEUs is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT).[2] MGMT is a "suicide enzyme" that directly reverses alkylation at the O⁶ position of guanine by transferring the alkyl group to one of its own cysteine residues. By repairing the initial O⁶-chloroethylguanine monoadduct, MGMT prevents the formation of the lethal ICL.[2]

Consequently, tumor cells with high levels of MGMT expression are often resistant to CEU-based therapies. Conversely, cells lacking MGMT (often denoted as Mer⁻) are hypersensitive.[5] This has led to clinical strategies aimed at depleting MGMT in tumors using inhibitors or pseudosubstrates like O⁶-benzylguanine to sensitize them to therapy.[9][10]

Summary of In Vitro Cytotoxicity

The potency of this compound derivatives can vary significantly based on their chemical structure and the cell line being tested. The following table summarizes representative data from initial studies.

Compound ClassDerivative ExampleCell Line(s)Reported Potency (IC₅₀/GI₅₀)Reference
N-(2-chloroethyl)-N-nitroureasN/A (General Class)Various10⁻⁴ to 10⁻⁶ M[11]
Aryl Chloroethyl Ureas (CEU)Various DerivativesHuman Tumor Cell Lines1 to 80 µM[6]
N-phenyl-N'-(2-chloroethyl)ureaHydroxylated derivativesMDA-MB-231Nanomolar range[8]
Chloroethylnitrosoureas (CNU)BCNUHuman GlioblastomaDose-dependent cytotoxicity[12]

Note: IC₅₀ (Inhibitory Concentration 50%) and GI₅₀ (Growth Inhibition 50%) are measures of a compound's potency in inhibiting a biological or biochemical function.

Conclusion and Future Perspectives

Initial studies have firmly established 2-chloroethylureas as potent cytotoxic agents, with their primary mechanism of action for many derivatives being the induction of DNA interstrand cross-links. This activity is critically modulated by cellular DNA repair capacity, particularly the expression of MGMT. Furthermore, emerging research has uncovered alternative mechanisms, including the targeting of key cellular proteins like TRX1 and β-tubulin, which opens new avenues for therapeutic design.

For the modern researcher, the path forward involves a multi-pronged approach:

  • Rational Drug Design: Synthesizing novel CEU derivatives with increased selectivity for tumor cells or with mechanisms that circumvent known resistance pathways.

  • Combination Therapies: Exploring synergistic combinations of CEUs with inhibitors of DNA repair (e.g., PARP inhibitors) or other signaling pathways.

  • Biomarker Discovery: Identifying reliable biomarkers (like MGMT status) to predict which patient populations are most likely to respond to CEU-based treatments.

By building on this foundational understanding of this compound cytotoxicity, the scientific community can continue to refine and develop this promising class of compounds for the next generation of cancer therapeutics.

References

  • Erickson, L. C., Laurent, G., Sharkey, N. A., & Kohn, K. W. (1980). DNA Damage and Repair in the Bone Marrow of Rats Treated With Four Chloroethylnitrosoureas. PubMed.
  • Morvan, D., Demur, C., & Canal, P. (1990). DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells. Cancer Chemotherapy and Pharmacology.
  • Srinivasan, A., Johnson, R. T., & Butler, A. P. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. PubMed.
  • Cote, M. F., Fortin, J. S., Lacroix, J., & C-Gaudreault, R. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Pharmacology.
  • Muthukumar, D., Kumar, A., & Rajagopal, S. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances.
  • Nikolova, T., Roos, W. P., & Kaina, B. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.
  • Botyánszki, J., Bódi, J., Stratford, I. J., & Süli-Vargha, H. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs.
  • Kann, H. E. Jr., Kohn, K. W., & Lyles, J. M. (1974). Inhibition of DNA repair by the 1,3-bis(2-chloroethyl)-1-nitrosourea breakdown product, 2-chloroethyl isocyanate. Cancer Research.
  • Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry.
  • Weinkam, R. J., & Dolan, M. E. (1983). An analysis of 1-(2-chloroethyl)-1-nitrosourea activity at the cellular level. Journal of Medicinal Chemistry.
  • Dempke, W., Nehls, P., Wandl, U., Soll, D., Schmidt, C. G., & Osieka, R. (1987). Increased Cytotoxicity of 1-(2-chloroethyl)-1-nitroso-3(4-methyl)-cyclohexylurea by Pretreatment With O6-methylguanine in Resistant but Not in Sensitive Human Melanoma Cells. Journal of Cancer Research and Clinical Oncology.
  • Pinkerton, H., & Rana, M. W. (1976). Cytotoxic effects of 1,3-bis(2 chloroethyl)-1-nitrosourea (BCNU) on cultured human glioblastomas. Proceedings of the Society for Experimental Biology and Medicine.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
  • Rodrigues, R. M., et al. (2019). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2009). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Chemical Genomics.
  • Cote, M. F., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate.
  • Fortin, J. S., et al. (2011). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. Bioorganic & Medicinal Chemistry.
  • Watanabe, T., et al. (2010). Simultaneous assessment of uptake and metabolism in rat hepatocytes: a comprehensive mechanistic model. Drug Metabolism and Disposition.
  • De Saint-Georges, L., et al. (2002). In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. Biochemical Pharmacology.

Sources

An In-depth Technical Guide to the Safe Handling of 2-Chloroethylurea for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloroethylurea (CAS No: 6296-42-0). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven methodologies. The primary objective is to foster a culture of safety by explaining the causality behind each recommendation, ensuring that every procedure is a self-validating system of safety checks and balances.

Core Hazard Profile and Chemical Identity

This compound is a crucial intermediate, notably in the synthesis of nitrosourea-based anticancer agents like Carmustine (BCNU).[1] However, its utility is matched by its significant toxicological profile. The primary and most acute hazard associated with this compound is its oral toxicity.[2][3][4] Understanding its fundamental properties is the first step in a robust risk assessment.

Table 1: Chemical Identifiers and Properties

Identifier Value Source
CAS Number 6296-42-0 [3][5]
Molecular Formula C₃H₇ClN₂O [1][3][6]
Molecular Weight 122.55 g/mol [1][3][6]
IUPAC Name This compound [4]
Synonyms N-(2-Chloroethyl)urea, Chloroethyl urea [1][2]
Appearance Solid [3]
Melting Point 200-207 °C [7]
Boiling Point 213 °C at 760 mmHg [7]
Stability Stable under recommended storage conditions. [5]

| Incompatibilities | Strong oxidizing agents. |[5] |

GHS Classification and Toxicological Insights

The Globally Harmonized System (GHS) provides a clear and immediate understanding of the hazards. This compound is classified with high acute oral toxicity, a fact that must dictate all handling procedures.

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Pictogram

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) |

Source:[2][3][4][5]

Expert Insight: The "Why" Behind the Hazard

The toxicity of this compound is linked to its reactive nature as an alkylating agent, a characteristic shared by the broader class of nitrosoureas used in chemotherapy.[8][9] The chloroethyl group is a key structural feature that can alkylate biological macromolecules, leading to cellular damage. While detailed toxicological data for this compound itself is not extensively published, its structural similarity to other hazardous compounds, like the sulfur mustard analog 2-chloroethyl ethyl sulfide (CEES), warrants a highly cautious approach.[5][10] The primary route of concern is ingestion, which can lead to immediate and severe toxic effects.[2][4] Therefore, preventing the generation and inhalation of dust or aerosols and avoiding any possibility of oral intake are the cornerstones of safe handling.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical.[11][12] The choice of PPE is not arbitrary; it is a direct response to the identified hazards of acute toxicity and potential skin/eye irritation.

Causality of PPE Selection:

  • Engineering Controls (Primary Barrier): All manipulations of this compound, especially handling the solid powder, must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[5][12] The fume hood is the most critical piece of safety equipment.

  • Respiratory Protection (Secondary Barrier): While the fume hood is the primary control, an N95 respirator or higher should be used when weighing and preparing solutions as an added precaution against inhaling fine particulates.[12]

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is required.[12] This provides a backup barrier in case the outer glove is compromised. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[13]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[5][14][15] For procedures with a higher risk of splashing, such as transferring solutions, a face shield worn over the goggles offers superior protection.[12][15]

  • Body Protection: A flame-resistant lab coat and full-length clothing are required to protect the skin.[5][12] Ensure the lab coat is fully buttoned.

Table 3: Recommended PPE for Laboratory Operations

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Preparing Solutions Chemical splash goggles Double nitrile gloves Lab coat, full-length pants N95 respirator (in fume hood)
Conducting Reactions/Purifications Chemical splash goggles and face shield Double nitrile gloves Lab coat, full-length pants Work in fume hood

| Handling Solid Compound (Outside Hood) | Not Recommended | - | - | - |

Safe Handling, Storage, and Disposal Workflow

A systematic workflow ensures that safety is considered at every stage of the chemical's lifecycle in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation & Handling cluster_storage Storage & Disposal cluster_emergency Emergency Response RiskAssess 1. Conduct Risk Assessment (Review SDS) SelectPPE 2. Don Correct PPE (Goggles, Gloves, Lab Coat) RiskAssess->SelectPPE FumeHood 3. Verify Fume Hood Function SelectPPE->FumeHood Handle 4. Handle Chemical in Hood (Weighing, Transfers) FumeHood->Handle Store 5. Store Securely (Locked, Ventilated, Tightly Closed) Spill Spill Occurs Handle->Spill Exposure Personal Exposure Handle->Exposure Decontaminate 6. Decontaminate Work Area & Equipment Store->Decontaminate Dispose 7. Dispose of Waste (Labelled Hazardous Waste) Decontaminate->Dispose Evacuate Evacuate & Secure Area Spill->Evacuate Notify Others FirstAid Administer First Aid (Flush Skin/Eyes 15+ min) Exposure->FirstAid Immediate Action Absorb Contain with Inert Absorbent Evacuate->Absorb If Trained DisposeEmergency DisposeEmergency Absorb->DisposeEmergency Collect for Disposal SeekMedical Seek Immediate Medical Attention (Bring SDS) FirstAid->SeekMedical Remove Contaminated Clothing

Caption: Workflow for Safe Handling and Emergency Response.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][16] The storage location should be locked and secured, accessible only to authorized personnel, as indicated by the P405 precautionary statement.[2]

Disposal: All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[5][17] Dispose of contents and container in accordance with local, state, and federal regulations, typically via a licensed professional waste disposal service.[18] Never dispose of this chemical down the drain.[17]

Experimental Protocol: Safely Weighing and Preparing a Solution

This protocol is designed as a self-validating system, with built-in checks to ensure safety at each step.

Objective: To accurately weigh 100 mg of solid this compound and prepare a 10 mg/mL solution in Dimethylformamide (DMF).

Materials:

  • This compound (solid)

  • Anhydrous DMF

  • Analytical balance (located inside a fume hood or in a vented balance enclosure)

  • Spatula

  • Weighing paper or boat

  • Glass vial with a screw cap

  • Volumetric pipette or syringe

  • Hazardous waste container

Procedure:

  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Don all required PPE: chemical splash goggles, lab coat, and double nitrile gloves.

    • Ensure an emergency eyewash and shower are accessible and unobstructed.[19]

    • Have the Safety Data Sheet (SDS) for this compound readily available.

  • Weighing the Compound (Inside Fume Hood):

    • Place a piece of weighing paper on the analytical balance and tare it.

    • Using a clean spatula, carefully transfer a small amount of this compound from its storage container onto the weighing paper until approximately 100 mg is measured.

    • Causality: Performing this step slowly and carefully minimizes the creation of airborne dust, which is a primary inhalation risk.

    • Securely close the main storage container immediately after use.

  • Preparing the Solution:

    • Carefully fold the weighing paper and transfer the solid into a pre-labeled glass vial.

    • Using a volumetric pipette or syringe, add 10 mL of DMF to the vial.

    • Securely cap the vial.

    • Gently swirl or vortex the vial until the solid is completely dissolved. Do not heat unless the specific procedure requires it, and if so, do it with extreme caution.

  • Post-Operation Decontamination and Disposal:

    • Consider the spatula, weighing paper, and any disposable items that contacted the solid as contaminated. Place them directly into a designated hazardous waste container.[16]

    • Wipe down the surface of the analytical balance and the work area within the fume hood with an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of the cleaning wipes as hazardous waste.

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the inner gloves and wash hands thoroughly with soap and water.[2]

Emergency Procedures: A Validated Response Plan

In the event of an accidental release or exposure, a rapid and correct response is critical.

Skin Contact:

  • Immediately remove all contaminated clothing while under a safety shower.[20][21]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[2][19]

  • Seek immediate medical attention. Do not use neutralizing agents unless specifically advised by a safety professional.

Eye Contact:

  • Immediately flush the eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[2][19]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Ingestion:

  • IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. [2][5]

  • Rinse the mouth with water. Do NOT induce vomiting.[2]

  • Never give anything by mouth to an unconscious person.[2]

Inhalation:

  • Move the person to fresh air and keep them comfortable for breathing.[2][5]

  • If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (avoid mouth-to-mouth if ingestion is also suspected).[2]

  • Seek immediate medical attention.

Minor Spill (Inside Fume Hood):

  • If you are trained and it is safe to do so, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5]

  • Carefully sweep or scoop the material into a labeled hazardous waste container.

  • Decontaminate the area thoroughly.

Major Spill (Outside Fume Hood):

  • Evacuate the immediate area and alert others.[20]

  • Close the laboratory doors and prevent entry.

  • Call your institution's emergency response team (e.g., EH&S) and report the spill.[20]

References

  • PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. National Center for Biotechnology Information. [Link]

  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Emergency Procedures. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • Apicule. (n.d.). N-(2-Chloroethyl)urea (CAS No: 6296-42-0) API Intermediate Manufacturers. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • Envirofluid. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

  • Trimaco. (2023). Essential Chemical PPE. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Urea. [Link]

  • Wang, H., et al. (2025). Chemoselectivity Profiling in the Alkylation of this compound Derivatives with Secondary Amines. Letters in Organic Chemistry. [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. [Link]

  • PubChem. (n.d.). N-(2-Chloroethyl)urea. National Center for Biotechnology Information. [Link]

  • Fortin, J. S., et al. (2008). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Naga Raju, C., et al. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Scholars Research Library. [Link]

  • Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. [Link]

  • Yale Environmental Health & Safety. (n.d.). Emergency Procedures. [Link]

  • West Liberty University. (n.d.). Biological - Chemical - Radiation Exposure. Police, Health and Safety. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Urea. [Link]

  • TCI America. (2012). Urea Solution SAFETY DATA SHEET. [Link]

  • Ye, F., et al. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Annals of Military and Health Sciences Research. [Link]

Sources

An In-depth Technical Guide on the Core Reactivity of the 2-Chloroethyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-chloroethyl moiety, a seemingly simple functional group, is a cornerstone in the fields of medicinal chemistry, drug development, and organic synthesis. Its reactivity is far from straightforward, governed by a delicate interplay of electronic effects, neighboring group participation, and reaction conditions. This guide, intended for researchers, scientists, and drug development professionals, delves into the fundamental principles that dictate the chemical behavior of this versatile group. Understanding these core concepts is paramount for its effective application in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2][3][4]

The defining characteristic of the 2-chloroethyl group is the presence of a chlorine atom, a good leaving group, positioned two carbons away from a heteroatom (commonly nitrogen or sulfur) or another functional group. This specific arrangement is the key to its enhanced reactivity, primarily through a phenomenon known as neighboring group participation or anchimeric assistance.[5][6][7]

The Pivotal Role of Neighboring Group Participation (NGP)

Neighboring group participation is the intramolecular reaction of a functional group that is in close proximity to a reacting center.[7][8] In the context of the 2-chloroethyl moiety, a lone pair of electrons on an adjacent heteroatom, such as nitrogen in 2-chloroethylamines or sulfur in bis(2-chloroethyl) sulfides (sulfur mustards), acts as an internal nucleophile.[5][6][9] This intramolecular attack displaces the chloride ion, leading to the formation of a highly strained, three-membered cyclic intermediate.[5][10]

Formation of the Aziridinium Ion

In the case of 2-chloroethylamines, the nitrogen atom's lone pair attacks the carbon bearing the chlorine, forming a highly reactive aziridinium ion.[10][11] This process is an internal nucleophilic substitution (SNi) reaction.[10] The formation of this strained ring is often the rate-determining step in many reactions involving 2-chloroethylamines.[10]

The aziridinium ion is a potent electrophile, readily attacked by external nucleophiles.[10][11] This two-step sequence—intramolecular cyclization followed by nucleophilic ring-opening—has profound implications for both the reaction rate and the stereochemistry of the product. The overall reaction rate is significantly accelerated compared to a similar primary alkyl chloride lacking the neighboring group.[5][7]

Figure 1: Formation of an aziridinium ion from a 2-chloroethylamine.

The Influence of pH on Aziridinium Ion Formation

For 2-chloroethylamines, the pH of the medium is a critical factor controlling the reaction rate.[10] The free amine is the nucleophilic species responsible for the intramolecular cyclization. In acidic conditions, the amine is protonated, rendering it non-nucleophilic and thus inhibiting the formation of the aziridinium ion. Therefore, for reproducible results, reactions involving 2-chloroethylamine are best conducted in well-buffered solutions.[10]

Competing Reaction Pathways: Substitution vs. Elimination

Like other alkyl halides, the 2-chloroethyl moiety can undergo both nucleophilic substitution (SN) and elimination (E) reactions.[12][13] The predominant pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions.

Nucleophilic Substitution (SN2)

In the absence of a participating neighboring group, or when the neighboring group's participation is suppressed (e.g., by protonation), the 2-chloroethyl group can react via a standard SN2 mechanism.[14][15] This involves a backside attack by an external nucleophile, displacing the chloride ion in a single concerted step.[16]

Strong nucleophiles favor the SN2 pathway.[16] The order of reactivity for various nucleophiles with the 2-chloroethyl group is generally:

Nucleophile ClassExample NucleophilesExpected Reactivity
ThiolsCysteine, GlutathioneHigh
AminesPrimary & Secondary AminesModerate to High
CarboxylatesSodium AcetateLow
WaterWaterVery Low (Solvolysis)
Data derived from principles of chemical reactivity.[14]

Polar aprotic solvents, such as DMF or DMSO, are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.[16]

Elimination Reactions (E1 and E2)

Elimination reactions, leading to the formation of a vinyl group, can compete with nucleophilic substitution.[12][17]

  • E2 Mechanism: This pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures.[12][13] The reaction proceeds in a single, concerted step where the base removes a proton from the carbon adjacent to the chloro-substituted carbon, simultaneously with the departure of the chloride ion.[12]

  • E1 Mechanism: This two-step mechanism involves the initial formation of a carbocation, which is relatively unfavorable for primary alkyl halides like the 2-chloroethyl group unless there is a stabilizing factor.[12][18] It is more likely to occur with secondary or tertiary systems and in the presence of a weak base and a polar protic solvent.[12][19]

In many synthetic applications involving the 2-chloroethyl group, elimination is an undesired side reaction. Careful selection of a non-hindered, strong nucleophile and moderate reaction temperatures can favor the desired substitution product.[16]

The 2-Chloroethyl Moiety in Drug Development

The unique reactivity of the 2-chloroethyl group has been extensively exploited in the design of therapeutic agents, particularly alkylating agents for cancer chemotherapy.

Nitrogen Mustards

Nitrogen mustards, such as mechlorethamine and chlorambucil, contain one or two bis(2-chloroethyl)amine moieties.[9][20] In the physiological environment, these compounds form highly reactive aziridinium ions.[9] These electrophilic intermediates can then alkylate nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA.[21] When a nitrogen mustard contains two 2-chloroethyl groups, it can form a second aziridinium ion and react again, leading to inter- and intrastrand cross-linking of DNA.[21] This extensive DNA damage disrupts replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[9]

DNA_Alkylation cluster_0 Nitrogen Mustard Activation cluster_1 DNA Alkylation cluster_2 DNA Cross-linking Nitrogen Mustard Nitrogen Mustard Aziridinium Ion Aziridinium Ion Nitrogen Mustard->Aziridinium Ion Intramolecular Cyclization Guanine Guanine Aziridinium Ion->Guanine Nucleophilic Attack Alkylated Guanine Alkylated Guanine Guanine->Alkylated Guanine Second Aziridinium Ion Second Aziridinium Ion Alkylated Guanine->Second Aziridinium Ion Second Cyclization Another Guanine Another Guanine Second Aziridinium Ion->Another Guanine Second Alkylation Cross-linked DNA Cross-linked DNA Another Guanine->Cross-linked DNA

Figure 2: Mechanism of DNA alkylation and cross-linking by a nitrogen mustard.

Other Pharmaceutical Applications

The 2-chloroethyl group serves as a key building block in the synthesis of a wide range of pharmaceuticals beyond oncology. For instance, 2-chloroethylamine hydrochloride is a crucial intermediate in the synthesis of the antidepressant fluvoxamine maleate.[2] Its ability to introduce an ethylamine or a reactive equivalent makes it a valuable synthon in the construction of complex molecular architectures.[2][3]

Experimental Protocols

The following protocols are generalized methodologies for common reactions involving the 2-chloroethyl moiety. Specific conditions will require optimization based on the substrate and desired product.

Protocol 1: General Procedure for Alkylation of a Phenol with a 2-Chloroethyl Ester

This protocol describes the Williamson ether synthesis, a classic method for forming ether linkages, using a 2-chloroethyl ester as the alkylating agent.[16][22]

Objective: To synthesize a 2-phenoxyethyl ester via nucleophilic substitution.

Materials:

  • Phenol (or substituted phenol)

  • 2-Chloroethyl ester (e.g., 2-chloroethyl benzoate)

  • Base (e.g., Sodium Hydroxide, Potassium Carbonate)

  • Polar aprotic solvent (e.g., DMF, Acetonitrile)

Procedure:

  • Base-mediated Deprotonation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the phenol (1.0 eq) and a suitable base (1.1 eq) in the chosen polar aprotic solvent. Stir at room temperature for 30 minutes to form the phenoxide.

    • Causality: The strong base deprotonates the weakly acidic phenol to generate the more nucleophilic phenoxide anion, which is necessary for the subsequent SN2 reaction.

  • Nucleophilic Substitution: Add the 2-chloroethyl ester (1.0-1.2 eq) to the solution containing the phenoxide.

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the specific substrate and solvent.[16] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting materials (phenol and 2-chloroethyl ester) and the appearance of a new, less polar spot on the TLC plate indicates the formation of the desired ether product.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alkylation_Workflow A 1. Dissolve Phenol & Base in Polar Aprotic Solvent B 2. Add 2-Chloroethyl Ester A->B C 3. Heat Reaction Mixture (60-100 °C) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Aqueous Work-up & Extraction D->E Reaction Complete F 6. Dry & Concentrate Organic Phase E->F G 7. Purify by Column Chromatography F->G H Pure Product G->H

Figure 3: General workflow for the alkylation of a phenol with a 2-chloroethyl ester.

Protocol 2: Synthesis of 2-Chloroethylamine Hydrochloride

This protocol outlines a common laboratory synthesis of 2-chloroethylamine hydrochloride from ethanolamine.[23][24]

Objective: To convert the hydroxyl group of ethanolamine to a chloride using thionyl chloride.

Materials:

  • Ethanolamine hydrochloride or Ethanolamine

  • Thionyl chloride (SOCl₂)

  • Appropriate solvent (e.g., chloroform, or as specified in literature[23])

Procedure:

  • Reactant Preparation: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend ethanolamine hydrochloride (1.0 eq) in a suitable solvent. If starting from ethanolamine, it must first be converted to the hydrochloride salt by treatment with HCl.

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1-1.5 eq) dropwise. The reaction is exothermic and generates gaseous byproducts.

    • Causality: Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by chloride.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. The reaction time will vary but can be monitored by observing the cessation of gas evolution.

  • Isolation: Cool the reaction mixture. The product, 2-chloroethylamine hydrochloride, will often precipitate from the solution. Collect the solid by filtration, wash with a cold, non-polar solvent (like diethyl ether) to remove any unreacted thionyl chloride, and dry under vacuum.

    • Self-Validation: The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (e.g., ¹H NMR).

Conclusion

The 2-chloroethyl moiety is a powerful functional group whose reactivity is dominated by the principle of neighboring group participation. The ability of an adjacent heteroatom to form a strained, highly electrophilic cyclic intermediate, such as an aziridinium ion, dramatically accelerates reaction rates and dictates product outcomes. This unique reactivity has been masterfully harnessed in the field of drug development, particularly in the design of DNA alkylating agents for cancer therapy. A thorough understanding of the factors that control the competition between intramolecular cyclization, SN2 substitution, and elimination is essential for any scientist seeking to exploit the synthetic potential of this important functional group.

References

  • The Reactivity and Applications of 2-Chloroethyl Chloroformate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Aqueous Phase Reactions of 2-Chloroethylamine Hydrochloride. (2025, December). BenchChem.
  • Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents. (2025). BenchChem.
  • What are the Applications of 2-Chloroethylamine Hydrochloride? (n.d.). Guidechem.
  • A Comparative Performance Analysis of 2-Chloroethyl Heptanoate in Alkylation Reactions. (2025, November). BenchChem.
  • 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl). (1975). Cancer Research, 35(3), 568-76.
  • The Neighbouring Group Mechanisms. (n.d.). Dalal Institute.
  • Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. (1995). Chemical Research in Toxicology, 8(2), 316-20.
  • 2-Chloroethylamine hydrochloride, 70% Wt aqueous solution. (n.d.). Chem-Impex.
  • Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and subsequent reaction with nucleophiles. (n.d.). ResearchGate.
  • 2-Chloroethylamine | 689-98-5. (n.d.). BenchChem.
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.).
  • Mustard gas. (n.d.). In Wikipedia.
  • methylpropanoate and Other Chloroethyl Esters in Synthesis. (n.d.). BenchChem.
  • 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis. (2024, December 16). ChemicalBook.
  • Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxycytidine, 2'-deoxy-5-methylcytidine, and thymidine. (n.d.). PubMed.
  • Neighbouring group participation. (n.d.). In Wikipedia.
  • Elimination Reactions. (n.d.). AWS.
  • Elimination reactions. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.
  • Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts.
  • Neighboring Group Participation. (2023, August 1). Chemistry LibreTexts.
  • Elimination Reactions: Zaitsev's Rule. (2023, September 20). In Organic Chemistry. OpenStax.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzoate. (2025). BenchChem.
  • Introduction to Elimination Reactions. (2023, July 12). Chemistry LibreTexts.
  • Preparation method of 2-chloroethylamine hydrochloride. (n.d.). Google Patents.

Sources

A Theoretical and Computational Scrutiny of 2-Chloroethylurea: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in the fields of Computational Chemistry, Medicinal Chemistry, and Molecular Modeling.

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and electronic analysis of 2-Chloroethylurea (CEU), a molecule of interest in medicinal chemistry due to its alkylating potential. In the absence of extensive dedicated literature, this document synthesizes established computational methodologies applied to analogous urea derivatives and haloalkanes to construct a robust protocol for the in-silico characterization of CEU. We delve into conformational analysis to identify stable geometries, the calculation of precise geometric and vibrational parameters, and the exploration of electronic properties through frontier molecular orbital and molecular electrostatic potential analysis. This guide is intended to serve as a foundational resource for researchers seeking to understand and predict the behavior of this compound and similar compounds at a molecular level, thereby facilitating rational drug design and development.

Introduction: The Rationale for a Theoretical Approach

This compound (C₃H₇ClN₂O) belongs to a class of compounds that have garnered significant attention in pharmacology, primarily due to the reactivity of the 2-chloroethyl group, which can act as an alkylating agent.[1] Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of this molecule is paramount for elucidating its mechanism of action, predicting its reactivity, and designing more potent and selective derivatives.

Experimental characterization through techniques like X-ray crystallography can be challenging for small, flexible molecules that may not readily form suitable crystals. Furthermore, such static pictures do not capture the dynamic nature of the molecule in solution. Theoretical and computational chemistry offer a powerful and accessible alternative, providing a detailed view of molecular properties that are often difficult or impossible to measure experimentally.[2]

This guide outlines a systematic approach to the theoretical study of this compound, leveraging Density Functional Theory (DFT), a workhorse of modern computational chemistry renowned for its balance of accuracy and computational cost.[3] The methodologies described herein are based on established protocols for similar molecules, such as N-ethylurea and N-(2-hydroxyethyl)urea, ensuring a scientifically rigorous foundation.[4][5]

Conformational Landscape: Identifying the Energetically Favorable Structures

The biological activity of a flexible molecule is often dictated by its preferred conformation. For this compound, rotation around the C-N and C-C single bonds gives rise to a complex potential energy surface (PES).

Torsional Degrees of Freedom

The key dihedral angles that define the conformation of this compound are:

  • τ₁ (O=C-N-C): Rotation around this bond determines the relative orientation of the ethyl group to the carbonyl oxygen.

  • τ₂ (C-N-C-C): This torsion angle governs the orientation of the chloroethyl chain.

  • τ₃ (N-C-C-Cl): Rotation around this bond positions the chlorine atom relative to the urea backbone.

The interplay of steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds, will dictate the energetically preferred conformations.[6]

Computational Protocol for Conformational Search

A robust conformational search is the first critical step in any theoretical analysis of a flexible molecule.[7]

Step-by-Step Methodology:

  • Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (τ₁, τ₂, and τ₃). At each step of the scan, all other geometric parameters are allowed to relax to their energetic minimum.[8] This is typically done at a lower level of theory to reduce computational cost.

  • Identification of Minima: The resulting energy profile is analyzed to identify all local minima.

  • Re-optimization of Conformers: The geometries of all identified minima are then re-optimized at a higher level of theory to obtain accurate structures and relative energies.

G cluster_workflow Conformational Search Workflow Initial Structure Initial Structure PES Scan PES Scan Initial Structure->PES Scan Systematic Rotation Identify Minima Identify Minima PES Scan->Identify Minima Energy Profile Re-optimize Conformers Re-optimize Conformers Identify Minima->Re-optimize Conformers High-Level Theory Final Stable Conformers Final Stable Conformers Re-optimize Conformers->Final Stable Conformers G cluster_orbitals Frontier Molecular Orbitals LUMO LUMO (Acceptor) σ*(C-Cl) Energy LUMO->Energy HOMO HOMO (Donor) Lone Pairs (N, O) Energy->HOMO label_gap ΔE = E_LUMO - E_HOMO (Reactivity)

Caption: Schematic of HOMO-LUMO energy levels and the energy gap.

Predicted Electronic Properties (B3LYP/6-311++G(d,p)):

PropertyPredicted Value (eV)
E(HOMO)-7.5 to -6.5
E(LUMO)0.5 to 1.5
HOMO-LUMO Gap (ΔE)~8.0

Note: These are estimated values based on similar molecules.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions of positive and negative electrostatic potential, which correspond to electrophilic and nucleophilic sites, respectively. [9]

  • Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), attractive to electrophiles. These are expected around the carbonyl oxygen and the nitrogen atoms.

  • Blue Regions: Indicate positive electrostatic potential (electron-poor), attractive to nucleophiles. These are expected around the hydrogen atoms of the NH and NH₂ groups.

  • Green Regions: Indicate neutral potential.

The MEP analysis visually confirms the insights from the FMO analysis, highlighting the carbonyl oxygen as a site for electrophilic attack and the NH protons as potential hydrogen bond donors.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical protocol for the in-depth structural and electronic characterization of this compound. By employing Density Functional Theory, it is possible to perform a thorough conformational analysis, obtain precise geometric and vibrational data, and gain valuable insights into the molecule's reactivity through frontier molecular orbital and molecular electrostatic potential analysis.

While this document provides a robust framework based on established methodologies for analogous systems, it is imperative that these theoretical predictions are, where possible, validated against experimental data. Future work could involve extending these studies to model the interaction of this compound with biological targets, investigating reaction mechanisms, and exploring the properties of its derivatives to guide the development of new therapeutic agents. The computational workflows detailed herein provide the essential foundation for such advanced in-silico investigations.

References

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. McGill University.
  • Gaussian, Inc. (2016). About Gaussian 16.
  • Rogue Scholar. (2010). Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09.
  • Hay, B. P., et al. (2001). Conformational Analysis and Rotational Barriers of Alkyl- and Phenyl-Substituted Urea Derivatives. Journal of the American Chemical Society.
  • Chemical Methodologies. (2023).
  • Asian Publication Corporation. (2021). Computational Exploration of 1-Amidino-O-(n-butyl) Urea (ABnUH)
  • ResearchGate. (n.d.). Optimized geometry of product (4)
  • OUCI. (n.d.). scanning potential energy surfaces.
  • Grimme, S., et al. (n.d.). Conformational Sampling.
  • ResearchGate. (n.d.). Molecular electrostatic potential maps for (a) urea, (b) thiourea....
  • Chemist Wizards. (n.d.). Gaussian Software.
  • Scribd. (n.d.). Gaussian 09 Tutorial.
  • xtb documentation. (2023). Exploration of the potential energy surface (PES).
  • MDPI. (2022). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment.
  • YouTube. (2022).
  • Q-Chem Manual. (n.d.). 10.4 Potential Energy Scans.
  • Royal Society of Chemistry. (2020).
  • DTIC. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines.
  • Advanced Journal of Chemistry, Section A. (2020).
  • ResearchGate. (n.d.). Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'-Tetramethylurea, and N,N'-Dimethylpropyleneurea.
  • WuXi Chemistry. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • AL- Muthanna Journal of Pure Sciences. (2013).
  • OUCI. (n.d.).
  • ResearchGate. (n.d.). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.
  • EPFL. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ChemRxiv. (2024).
  • ResearchGate. (n.d.).
  • Oriental Journal of Chemistry. (2014).
  • Rowan Scientific. (n.d.). Frequencies and Thermochemistry.
  • Rogue Scholar. (2010). Rigid and Relaxed Potential Energy Surface Scans (PES Scan) in Gaussian 03 and Gaussian 09.
  • arXiv. (2022).
  • ResearchGate. (n.d.). Molecular electrostatic potential of studied molecules using DFT/B3YLP/6-311G.
  • PubChem. (n.d.). Hydroxyethyl Urea.
  • PubMed. (2021).
  • Synthesis. (2020).
  • ResearchGate. (2023). (PDF) Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas and Symmetrical Bis-ureas.
  • Yang Research Group. (2023). Calculating Vibrational Excited State Absorptions with Excited State Constrained Minimized Energy Surfaces.
  • Materials Project. (n.d.).
  • Hindawi. (2015).
  • PMC. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde.
  • ResearchGate. (n.d.). (PDF) Computer analysis of vibrational spectra of aqueous ethanol solutions.
  • Spectroscopy Online. (2022).

Sources

The Pivotal Role of 2-Chloroethylurea in the Genesis of Antineoplastic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-chloroethylurea and its derivatives, foundational scaffolds in the development of a clinically significant class of antineoplastic agents. We will dissect the core chemical principles, mechanisms of action, and the experimental methodologies integral to the research and development of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology.

Introduction: The Legacy of Chloroethylating Agents

The serendipitous discovery of the cytotoxic properties of nitrogen mustards during World War II heralded the dawn of chemotherapy. This led to the rational design of subsequent generations of DNA alkylating agents. Among these, the chloroethylnitrosoureas (CENUs) have carved a significant niche, particularly in the treatment of brain tumors and lymphomas, owing to their ability to cross the blood-brain barrier. At the heart of many of these molecules lies the this compound moiety, a deceptively simple structure that dictates their potent and complex biological activity. This guide will illuminate the journey from this core structure to clinically impactful anticancer drugs.

The Chemical Core: Synthesis of this compound and its Derivatives

The synthetic accessibility of this compound and its analogues is a key factor in their widespread investigation. The fundamental reaction involves the combination of an amine with a source of the 2-chloroethyl isocyanate reactive species.

Synthesis of the Key Intermediate: 2-Chloroethyl Isocyanate

2-Chloroethyl isocyanate is a critical, highly reactive intermediate for the synthesis of 2-chloroethylureas. Its preparation requires careful handling due to its toxicity and reactivity. One common laboratory-scale synthesis involves the Curtius rearrangement of 3-chloropropionyl azide.

Experimental Protocol: Synthesis of 2-Chloroethyl Isocyanate

Materials:

  • 3-Chloropropionic acid

  • Thionyl chloride or Oxalyl chloride[1]

  • Sodium azide

  • Anhydrous toluene or another suitable inert solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-chloropropionic acid in an excess of thionyl chloride or an equivalent of oxalyl chloride in an inert solvent like dichloromethane.[1]

  • Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride or solvent under reduced pressure to obtain crude 3-chloropropionyl chloride.

  • Azide Formation: Dissolve the crude 3-chloropropionyl chloride in a dry, inert solvent such as acetone or toluene.

  • Cool the solution in an ice bath and add a solution of sodium azide in water dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

  • Curtius Rearrangement: Carefully heat the solution containing the 3-chloropropionyl azide. The azide will undergo rearrangement to 2-chloroethyl isocyanate with the evolution of nitrogen gas. This step must be performed with caution in a well-ventilated fume hood as isocyanates are toxic.

  • The resulting 2-chloroethyl isocyanate can be purified by distillation under reduced pressure.

General Synthesis of N-Substituted-N'-(2-chloroethyl)ureas

The most straightforward method for synthesizing N-substituted-N'-(2-chloroethyl)ureas involves the reaction of a primary or secondary amine with 2-chloroethyl isocyanate.

Experimental Protocol: Synthesis of a Generic N-Aryl-N'-(2-chloroethyl)urea

Materials:

  • Substituted aniline

  • 2-Chloroethyl isocyanate

  • Anhydrous tetrahydrofuran (THF) or other aprotic solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted aniline in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add a solution of 2-chloroethyl isocyanate in anhydrous THF to the cooled aniline solution with stirring.[2]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent like isopropanol or by column chromatography.[3]

The Dual Mechanism of Action: A Tale of Two Reactions

The cytotoxic effects of agents derived from this compound are primarily attributed to a dual mechanism of action: DNA alkylation and protein carbamoylation.[4][5][6] This bifunctionality is a direct consequence of the in vivo decomposition of the parent molecule.

The Genesis of Reactive Intermediates

Under physiological conditions, chloroethylnitrosoureas (a major class of drugs derived from the this compound scaffold) spontaneously decompose to form two key reactive species: a 2-chloroethyldiazonium hydroxide (or a related chloroethyl cation) and an organic isocyanate.[5]

G CENU Chloroethylnitrosourea (CENU) Decomposition Spontaneous Decomposition (Physiological pH) CENU->Decomposition Chloroethyl 2-Chloroethyldiazonium Hydroxide / Chloroethyl Cation Decomposition->Chloroethyl Isocyanate Organic Isocyanate Decomposition->Isocyanate

Caption: Decomposition of a Chloroethylnitrosourea.

DNA Alkylation and Interstrand Cross-linking

The 2-chloroethyl cation is a potent electrophile that readily alkylates nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine.[5] The initial alkylation at the O6 position of guanine is particularly cytotoxic. This is because the attached 2-chloroethyl group can undergo an intramolecular cyclization, eliminating the chloride ion and forming a reactive cyclic intermediate. This intermediate can then react with a nucleophilic site on the opposite DNA strand, such as the N1 of cytosine, to form a highly cytotoxic DNA interstrand cross-link (ICL).[5] These ICLs physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7][8]

G Chloroethyl Chloroethyl Cation DNA_Guanine O6 of Guanine (DNA Strand 1) Chloroethyl->DNA_Guanine Alkylation Initial_Adduct O6-(2-chloroethyl)guanine Adduct DNA_Guanine->Initial_Adduct Cyclization Intramolecular Cyclization (-Cl-) Initial_Adduct->Cyclization Cyclic_Intermediate Reactive Cyclic Intermediate Cyclization->Cyclic_Intermediate DNA_Cytosine N1 of Cytosine (DNA Strand 2) Cyclic_Intermediate->DNA_Cytosine Second Alkylation ICL DNA Interstrand Cross-link (ICL) DNA_Cytosine->ICL Block Blocks DNA Replication & Transcription ICL->Block

Caption: Mechanism of DNA Interstrand Cross-linking.

Protein Carbamoylation

The second reactive species, the organic isocyanate, targets nucleophilic amino acid residues in proteins, primarily the ε-amino group of lysine.[6][9][10] This process, known as carbamoylation, leads to the post-translational modification of proteins, which can alter their structure and function.[10][11][12] While generally considered to contribute less to the direct cytotoxic effect compared to DNA alkylation, protein carbamoylation can inhibit key cellular processes, including DNA repair, which can potentiate the effects of the alkylating damage.[5][6]

Table 1: Relative Alkylating and Carbamoylating Activities of Common CENUs

CompoundRelative Alkylating ActivityRelative Carbamoylating ActivityKey Structural Feature Influencing Carbamoylation
BCNU (Carmustine)HighHighSymmetrical, generates two moles of isocyanate per mole of drug
CCNU (Lomustine)HighModerateCyclohexyl group on the non-nitrosated nitrogen
Methyl-CCNU (Semustine)HighModerateMethylcyclohexyl group on the non-nitrosated nitrogen
Chlorozotocin HighLowGlucose moiety reduces carbamoylating activity
Streptozotocin Moderate (Methylating)LowGlucose moiety and lack of a 2-chloroethyl group

Note: Relative activities are generalized from literature reports.[5][13]

Preclinical Evaluation: From Benchtop to In Vivo Models

The journey of a potential antineoplastic agent from a synthesized compound to a clinical candidate involves a rigorous preclinical evaluation pipeline. This process is designed to assess its efficacy, selectivity, and toxicity.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density to achieve 60-70% confluency at the time of treatment. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration.

Mechanistic Insights: Cell Cycle Analysis and DNA Damage Assessment

To understand how a compound exerts its cytotoxic effects, it is crucial to investigate its impact on the cell cycle and its ability to induce DNA damage.

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Chloroethylating agents typically induce a G2/M arrest.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting and Fixation: Harvest the cells (including any detached cells in the medium), wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the cell pellet in PI Staining Solution. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The alkaline single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA damage, including interstrand cross-links. The presence of ICLs retards the migration of DNA during electrophoresis, leading to a smaller "comet tail."

Experimental Protocol: DNA Interstrand Cross-linking Comet Assay

Materials:

  • Treated and control cells

  • Low melting point agarose

  • Microscope slides

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green or PI)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Embedding: Mix a suspension of treated or control cells with low melting point agarose and spread onto a microscope slide.

  • Lysis: Immerse the slides in lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA migration (comet tail length and intensity) using image analysis software. A reduction in tail moment compared to irradiated control cells indicates the presence of ICLs.[1][7][8][14][15]

In Vivo Efficacy: Murine Xenograft Models

To evaluate the antitumor activity of a compound in a living organism, murine xenograft models are commonly employed. These involve the implantation of human cancer cells into immunocompromised mice.

Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional, to enhance tumor growth)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[10]

  • Treatment: Administer the test compound and vehicle control to the respective groups according to a predetermined schedule and route of administration (e.g., intraperitoneal, oral gavage).

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly throughout the study. Animal welfare should be a primary concern.

  • Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. The percentage of tumor growth inhibition (%TGI) is a common metric. The excised tumor weights at the end of the study can also be compared.[16]

The Molecular Aftermath: Signaling Pathways to Apoptosis

The DNA damage and cellular stress induced by this compound derivatives trigger a cascade of signaling events that culminate in programmed cell death, or apoptosis.

A key player in this process is the tumor suppressor protein p53. In response to DNA damage, p53 is stabilized and activated, leading to the transcriptional upregulation of pro-apoptotic proteins such as Bax.[17][18][19][20] This initiates the intrinsic apoptosis pathway, characterized by the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[21] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[22][23] Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[23][24][25]

G CENU CENU-induced DNA Damage p53 p53 Activation & Stabilization CENU->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Induces MOMP CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic Apoptosis Pathway Induced by CENUs.

Conclusion and Future Perspectives

The this compound scaffold has been instrumental in the development of potent antineoplastic agents that have had a lasting impact on cancer therapy. Their dual mechanism of action, involving both DNA alkylation and protein carbamoylation, presents a formidable challenge to cancer cells. The in-depth understanding of their synthesis, mechanism, and the pathways they trigger, as outlined in this guide, is crucial for the rational design of the next generation of these important drugs. Future research will likely focus on improving the therapeutic index of these agents by enhancing their tumor-targeting capabilities and mitigating their off-target toxicities, such as myelosuppression. The continued exploration of the rich chemistry and biology of this compound derivatives promises to yield novel and more effective treatments in the ongoing fight against cancer.

References

  • Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Mismatch repair and p53 independently affect sensitivity to N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea. Cancer Research. Available at: [Link]

  • BCNU is a caspase-mediated inhibitor of drug-induced apoptosis. Biochemical Pharmacology. Available at: [Link]

  • 2-Chloroethyl-3-sarcosinamide-1-nitrosourea (SarCNU) inhibits prostate carcinoma cell growth via p53-dependent and p53-independent pathways. Cancer. Available at: [Link]

  • Inactivation of p53 sensitizes U87MG glioma cells to 1,3-bis(2-chloroethyl)-1-nitrosourea. Cancer Research. Available at: [Link]

  • Alkylating Agents: Nitrosoureas. BrainKart. Available at: [Link]

  • Nitrosourea Chemotherapeutic Agents. National Toxicology Program. Available at: [Link]

  • Synthesis of 1,3-bis(2-chloroethyl)urea. PrepChem.com. Available at: [Link]

  • Measurement of carbamoylating activity of nitrosoureas and isocyanates by a novel high-pressure liquid chromatography assay. Biochemical Pharmacology. Available at: [Link]

  • New method to measure the carbamoylating activity of nitrosoureas by electron paramagnetic resonance spectroscopy. Free Radical Biology and Medicine. Available at: [Link]

  • Trace analysis of N-nitrosoureas by their alkylating activity. Journal of Cancer Research and Clinical Oncology. Available at: [Link]

  • Effects of carbamoylating agents on tumor metabolism. International Journal of Biochemistry. Available at: [Link]

  • Reagents & conditions. A: 2-Chloroethyl isocyanate, THF, 0–5 °C, 12 h,... - ResearchGate. Available at: [Link]

  • Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay. British Journal of Cancer. Available at: [Link]

  • Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf - NIH. Available at: [Link]

  • Measurement of DNA interstrand crosslinking in individual cells using the Single Cell Gel Electrophoresis (Comet) assay. Methods in Molecular Biology. Available at: [Link]

  • Rates of carbamylation of specific lysyl residues in bovine alpha-crystallins. Experimental Eye Research. Available at: [Link]

  • Process for preparation of carmustine. Google Patents.
  • ANTINEOPLASTIC AGENTS: XV. INTRAMOLECULAR REACTIONS OF N-PHENYL-N′-BIS(2-CHLOROETHYL)UREA. Canadian Journal of Chemistry. Available at: [Link]

  • Xenograft Tumor Assay Protocol. Darren Carpizo, M.D. Lab. Available at: [Link]

  • An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea. Google Patents.
  • 2-Chloroethyl urea derivatives. Google Patents.
  • Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. Frontiers in Molecular Biosciences. Available at: [Link]

  • Evaluation of the alkylating activity of nitrosoureas by thin-layer densitometry. Journal of Chromatography A. Available at: [Link]

  • Evaluation of in vivo anti-tumor efficacy in the xenograft nude mouse... - ResearchGate. Available at: [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology Letters. Available at: [Link]

  • BCI induces apoptosis via generation of reactive oxygen species and activation of intrinsic mitochondrial pathway in H1299 lung cancer cells. Science China Life Sciences. Available at: [Link]

  • α-CHLOROACETYL ISOCYANATE. Organic Syntheses. Available at: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • Measurement of Drug-Induced DNA Interstrand Crosslinking Using the Single-Cell Gel Electrophoresis (Comet) Assay. Springer Nature Experiments. Available at: [Link]

  • Measurement of DNA Interstrand Crosslinking in Individual Cells Using the Single Cell Gel Electrophoresis (Comet) Assay. Springer Nature Experiments. Available at: [Link]

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols. Available at: [Link]

  • The p53 family and programmed cell death. Oncogene. Available at: [Link]

  • p53 Regulates a Non-Apoptotic Death Induced by ROS. Cell Death & Differentiation. Available at: [Link]

  • Mechanisms and consequences of carbamoylation. Nature Reviews Nephrology. Available at: [Link]

  • Carbamoylation versus carbamylation of the amino groups of proteins.... - ResearchGate. Available at: [Link]

  • Alkylation and Carbamylation Effects of Lomustine and Its Major Metabolites and MGMT Expression in Canine Cells. PLoS One. Available at: [Link]

  • [Carbamylation of proteins--mechanism, causes and consequences]. Postepy Higieny I Medycyny Doswiadczalnej. Available at: [Link]

  • An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR Protocols. Available at: [Link]

  • HPLC-MS Method for Separation of Metabolites and Biomarkers on Newcrom B Column. SIELC Technologies. Available at: [Link]

  • Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. MicroSolv Technology Corporation. Available at: [Link]

  • Effect of ZnSO4 and/or carmustine (BCNU) on the activity of caspase-3... - ResearchGate. Available at: [Link]

  • Caspase 9-induced apoptosis enables efficient fetal cell ablation and disease modeling. Nature Communications. Available at: [Link]

  • Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa. Drug Design, Development and Therapy. Available at: [Link]

  • Caspase Cascade Activation During Apoptotic Cell Death of Human Lung C | DDDT. Available at: [Link]

  • Targeting caspases in cancer therapeutics. Expert Opinion on Therapeutic Targets. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Carmustine (BCNU) via 1,3-bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Carmustine, also known as BCNU (N,N'-bis(2-chloroethyl)-N-nitrosourea), is a vital chemotherapeutic agent, particularly in the treatment of brain tumors and other malignancies, owing to its ability to cross the blood-brain barrier.[1] Its synthesis is a critical process in pharmaceutical development, requiring robust and safe methodologies. This document provides a comprehensive guide to the synthesis of Carmustine, focusing on the formation of the key intermediate, 1,3-bis(2-chloroethyl)urea (BCU), and its subsequent nitrosation. While the topic specifies the use of 2-chloroethylurea, it is crucial to clarify from a mechanistic standpoint that the direct precursor to Carmustine is the symmetrical 1,3-bis(2-chloroethyl)urea . This guide will detail the scientifically established and safer synthetic route starting from 2-chloroethylamine hydrochloride to yield this necessary precursor, explaining the causality behind this synthetic strategy. We will present a field-proven protocol that avoids hazardous reagents like phosgene, offering a more viable approach for both laboratory and industrial-scale production.[2][3]

Introduction: The Synthetic Rationale and the Role of the Urea Precursor

Carmustine is a bifunctional alkylating agent belonging to the nitrosourea class of anticancer drugs.[4] Its cytotoxic activity is primarily mediated through the alkylation of DNA, which ultimately leads to the inhibition of DNA replication and transcription, inducing cell cycle arrest and apoptosis.[5]

The molecular structure of Carmustine, N,N'-bis(2-chloroethyl)-N-nitrosourea, necessitates a symmetrical urea core, with a 2-chloroethyl group attached to each nitrogen atom. One of these nitrogen atoms is also N-nitrosated. This structural requirement dictates the choice of the immediate precursor for the final nitrosation step. The ideal and most direct precursor is 1,3-bis(2-chloroethyl)urea (BCU) .

While this compound is a related chemical, it is an asymmetrical urea, possessing only one 2-chloroethyl group. Attempting to synthesize Carmustine from this compound would require an additional, often inefficient, step to introduce the second 2-chloroethyl group before the critical nitrosation. Therefore, efficient and high-yield syntheses focus on the initial construction of the symmetrical BCU intermediate.

Historically, the synthesis of BCU involved the use of highly toxic and hazardous reagents such as phosgene.[6] Modern, safer, and more efficient protocols have replaced phosgene with alternatives like 1,1'-carbonyldiimidazole (CDI), which serves as a phosgene equivalent but is a stable, crystalline solid that is much safer to handle.[3][7] This guide will focus on this safer and widely adopted synthetic pathway.

The Synthetic Pathway: A Two-Step Approach

The synthesis of Carmustine is efficiently achieved in a two-step process:

  • Formation of 1,3-bis(2-chloroethyl)urea (BCU): This step involves the reaction of two equivalents of 2-chloroethylamine hydrochloride with a carbonylating agent, such as 1,1'-carbonyldiimidazole (CDI).[8]

  • Nitrosation of BCU: The synthesized BCU is then subjected to nitrosation using a nitrosating agent, typically sodium nitrite in an acidic medium, to yield the final product, Carmustine.[9]

This two-step approach allows for the isolation and purification of the BCU intermediate, ensuring a high-purity final product.

Mechanistic Insights

Step 1: Synthesis of 1,3-bis(2-chloroethyl)urea (BCU)

The reaction begins with the deprotonation of 2-chloroethylamine hydrochloride by a base, typically a tertiary amine like triethylamine, to yield the free 2-chloroethylamine. This amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of CDI. This results in the formation of an imidazolyl carbamate intermediate, N-(2-chloroethyl)-1H-imidazole-1-carboxamide.[7] This intermediate is then attacked by a second molecule of 2-chloroethylamine, displacing the imidazole leaving group and forming the stable, symmetrical 1,3-bis(2-chloroethyl)urea (BCU).[7] The choice of CDI is crucial as it provides a safe and efficient way to form the urea linkage.[2]

Step 2: Nitrosation of BCU to Carmustine

The nitrosation of BCU is typically carried out in a biphasic system (e.g., dichloromethane and water) at low temperatures (0-5°C) to control the exothermic reaction and prevent degradation of the product.[3] An acid, such as sulfuric acid or formic acid, is used to generate nitrous acid (HNO₂) in situ from sodium nitrite.[9] The electrophilic nitrosonium ion (NO⁺), or a related species, then attacks one of the nitrogen atoms of the urea, leading to the formation of N-nitroso-N,N'-bis(2-chloroethyl)urea, which is Carmustine. The low temperature is critical for the stability of both the nitrous acid and the final nitrosourea product.[1]

Detailed Experimental Protocols

Safety Precautions: Carmustine and its precursors are hazardous materials. Carmustine is a known carcinogen and a potent alkylating agent.[10] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times.[9] All waste materials should be disposed of according to institutional guidelines for hazardous chemical waste.[8]

Protocol 1: Synthesis of 1,3-bis(2-chloroethyl)urea (BCU)

This protocol is adapted from established procedures utilizing the safer 1,1'-carbonyldiimidazole (CDI).[3]

Materials and Reagents:

  • 2-Chloroethylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine

  • Water (deionized)

  • Isopropanol (for purification)[8]

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Cooling bath (ice-water or cryocooler)

  • Thermometer

  • Distillation apparatus

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • To a round-bottom flask, add 2-chloroethylamine hydrochloride (20g) and triethylamine (90ml).[3]

  • Cool the resulting reaction mixture to 10-20°C using a cooling bath.[3]

  • To this cooled mixture, add 1,1'-carbonyldiimidazole (CDI) (15g) portion-wise, ensuring the temperature is maintained.

  • After the addition is complete, stir the reaction mixture for 2 hours at 35-40°C.[3]

  • Upon completion of the reaction (which can be monitored by TLC), cool the mixture to 20-25°C.

  • Distill off the solvent under reduced pressure to obtain a residue.[3]

  • Add 100 ml of water to the residue and stir to precipitate the product.

  • Filter the mixture using a Büchner funnel and wash the solid with water.

  • The crude product can be further purified by recrystallization from isopropanol to yield pure 1,3-bis(2-chloroethyl)urea.[8]

  • Dry the purified solid in a vacuum oven or desiccator. A typical yield is around 13g.[5]

Protocol 2: Nitrosation of BCU to Synthesize Carmustine (BCNU)

This protocol outlines the final nitrosation step.

Materials and Reagents:

  • 1,3-bis(2-chloroethyl)urea (BCU) (from Protocol 1)

  • Sulfuric acid (concentrated)

  • Sodium nitrite

  • Dichloromethane (DCM)

  • Water (deionized)

  • Anhydrous sodium sulfate

  • n-Heptane and Methyl tertiary butyl ether (for isolation)[3]

Equipment:

  • Jacketed reaction vessel or round-bottom flask with a cooling bath

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a jacketed reaction vessel or a round-bottom flask equipped with a cooling bath, prepare a dilute solution of sulfuric acid by slowly adding concentrated sulfuric acid (38g) to water (80ml) while cooling and stirring. Caution: This is a highly exothermic process.

  • To this acidic solution, add dichloromethane (DCM) and the previously synthesized 1,3-bis(2-chloroethyl)urea (10g).[3]

  • Cool the biphasic mixture to 0-5°C with vigorous stirring.

  • Prepare a solution of sodium nitrite (24g) in water (120ml) and add it slowly to the reaction mixture via a dropping funnel, ensuring the temperature is maintained between 0-5°C.[3]

  • Stir the reaction mixture vigorously at 0-5°C for 1-2 hours.[3] The reaction progress can be monitored by HPLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic (DCM) layer.

  • Wash the organic layer with cold water and then dry it over anhydrous sodium sulfate.

  • Distill off the dichloromethane under reduced pressure using a rotary evaporator, being careful not to heat the mixture excessively.

  • To the resulting residue, add a mixture of n-heptane and methyl tertiary butyl ether to precipitate Carmustine as a solid.[3]

  • Filter the product and dry it under vacuum at room temperature. Carmustine is a light yellow powder that melts to an oily liquid at 30-32°C.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yields

ParameterStep 1: BCU SynthesisStep 2: Carmustine Synthesis
Key Reagents 2-Chloroethylamine HCl, CDI1,3-bis(2-chloroethyl)urea, NaNO₂
Solvent(s) Triethylamine, WaterDichloromethane, Water
Acid/Base Triethylamine (Base)Sulfuric Acid (Acid)
Temperature 10-20°C (initial), 35-40°C0-5°C
Reaction Time ~2 hours~1-2 hours
Typical Molar Ratios 2-Chloroethylamine HCl : CDI ≈ 2:1BCU : NaNO₂ ≈ 1:5
Expected Yield 60-70%80-90%
Product Appearance White crystalline solidLight yellow powder/oily liquid

Visualizing the Workflow

Synthetic Workflow Diagram

Carmustine_Synthesis cluster_0 Step 1: BCU Synthesis cluster_1 Step 2: Carmustine Synthesis 2-Chloroethylamine_HCl 2-Chloroethylamine HCl Reaction_1 Reaction in Triethylamine 2-Chloroethylamine_HCl->Reaction_1 CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Reaction_1 BCU 1,3-bis(2-chloroethyl)urea (BCU) Reaction_1->BCU Formation of urea linkage Reaction_2 Nitrosation in DCM/Water (0-5°C) BCU->Reaction_2 Sodium_Nitrite Sodium Nitrite (NaNO₂) Sodium_Nitrite->Reaction_2 Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Reaction_2 Carmustine Carmustine (BCNU) Reaction_2->Carmustine N-Nitrosation

Caption: Synthetic workflow for Carmustine (BCNU) production.

Conclusion

The synthesis of Carmustine presented in this application note provides a reliable, safe, and efficient method suitable for drug development and research applications. By clarifying the essential role of 1,3-bis(2-chloroethyl)urea as the direct precursor and utilizing 1,1'-carbonyldiimidazole as a safe carbonylating agent, this protocol circumvents the hazards associated with older synthetic methods. The detailed step-by-step procedures, along with mechanistic insights and safety precautions, are intended to equip researchers with the necessary knowledge to successfully synthesize this important chemotherapeutic agent.

References

  • Process for preparation of carmustine. (2017). Google Patents.
  • Safe and efficient process for the preparation of carmustine. (n.d.). Google Patents.
  • Safe and efficient process for the preparation of carmustine. (2017). Google Patents.
  • CARMUSTINE. (2017). New Drug Approvals. Retrieved from [Link]

  • Process for preparation of carmustine. (2019). Google Patents.
  • Safety Data Sheet: Carmustine. (2019). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Faria, S. H. D. M., et al. (2021). Computational investigation of the carmustine (BCNU) alkylation mechanism using the QTAIM, IQA and NBO models. ResearchGate. Retrieved from [Link]

  • An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea. (2017). Google Patents.
  • PROCESS FOR PREPARATION OF CARMUSTINE. (2021). European Patent Office.
  • Carmustine. (n.d.). PubChem. Retrieved from [Link]

  • Anderson, T., et al. (1980). Effects of N,N'-bis(2-chloroethyl)-N-nitrosourea and 2-[3-(2-chloroethyl)-3-nitrosoureido]-2-deoxy-D-glucopyranose Upon the Proliferation, DNA Synthesis, and Viability of Cultured Sensitive and Resistant L1210 Cells. PubMed. Retrieved from [Link]

  • Continuous Flow Synthesis of Anticancer Drugs. (2022). MDPI. Retrieved from [Link]

  • Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. (n.d.). Paho.org. Retrieved from [Link]

  • Carmustine slow-release film and preparation method thereof. (n.d.). Google Patents.
  • Nitrosourea Chemotherapeutic Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation and characterization of carmustine loaded polyanhydride wafers for treating brain tumors. (1999). PubMed. Retrieved from [Link]

  • Loo, T. L., et al. (1966). The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea. ResearchGate. Retrieved from [Link]

  • Kann, H. E. Jr., et al. (1974). Inhibition of DNA repair by the 1,3-bis(2-chloroethyl)-1-nitrosourea breakdown product, 2-chloroethyl isocyanate. PubMed. Retrieved from [Link]

  • Carter, S. K., et al. (1972). 1,3-bis(2-chloroethyl)-1-nitrosourea (bcnu) and other nitrosoureas in cancer treatment: a review. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Experimental Setup for 2-Chloroethylurea Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Chloroethylurea in Medicinal Chemistry

This compound (CEU) and its derivatives represent a cornerstone class of compounds in modern drug development, primarily recognized for their role as alkylating agents.[1][2] The inherent reactivity of the 2-chloroethyl moiety allows these molecules to form covalent bonds with biological nucleophiles, a mechanism central to their therapeutic effect, particularly in oncology.[3][4] Urea-containing compounds are pivotal in medicinal chemistry due to the ability of the urea functional group to form stable, bidentate hydrogen bonds with protein targets, enhancing binding affinity and specificity.[5]

This guide provides a detailed overview of the experimental setups for key reactions involving 2-chloroethylureas. We will delve into the synthesis of important precursors, their subsequent reactions, and the mechanistic principles that govern their chemical behavior. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the underlying chemistry. Notably, this compound serves as a critical intermediate in the synthesis of nitrosourea-based anticancer drugs such as Carmustine (BCNU).[6][7]

Critical Health and Safety Precautions

Working with this compound and its precursors, such as 2-chloroethyl isocyanate, demands strict adherence to safety protocols. These compounds are hazardous and must be handled with appropriate care.

  • Hazard Profile : this compound is harmful if swallowed.[8] Precursors like 2-chloroethyl isocyanate are highly toxic, corrosive, and potent lachrymators. All reactions must be performed in a certified chemical fume hood.[9]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemically resistant gloves (nitrile gloves are a minimum, but heavier gloves may be required depending on the scale and reagents).[9][10]

  • Engineering Controls : A properly functioning chemical fume hood is mandatory to prevent inhalation of volatile and toxic reagents and intermediates.[9]

  • Waste Disposal : All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of according to institutional and local hazardous waste regulations.[9][11]

  • Emergency Procedures : Ensure immediate access to an emergency shower and eyewash station. In case of skin contact, wash the affected area immediately with copious amounts of water.[12] If inhaled, move to fresh air. Seek immediate medical attention for any significant exposure.[11][12]

Synthesis of N-Substituted-N'-(2-chloroethyl)ureas

The most common and direct method for synthesizing N-substituted-N'-(2-chloroethyl)ureas involves the reaction of a primary or secondary amine with 2-chloroethyl isocyanate. The isocyanate group is highly electrophilic and readily reacts with the nucleophilic amine.

Protocol 1: General Synthesis of an N-Aryl-N'-(2-chloroethyl)urea

This protocol details the synthesis of a generic N-aryl-N'-(2-chloroethyl)urea, a class of compounds investigated for their antimitotic properties.[1] The reaction's exothermicity necessitates careful temperature control.

Workflow Diagram: Synthesis of N-Aryl-N'-(2-chloroethyl)urea

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve Arylamine in Anhydrous Solvent (e.g., THF, DCM) reaction Cool Amine Solution to 0-5 °C (Ice Bath) prep_amine->reaction Inert Atmosphere (N2 or Ar) prep_isocyanate Prepare Solution of 2-Chloroethyl Isocyanate addition Add Isocyanate Solution Dropwise with Stirring prep_isocyanate->addition reaction->addition stir Stir at Room Temp. (e.g., 15 hours) addition->stir Monitor by TLC evap Evaporate Solvent (Rotary Evaporator) stir->evap recrys Recrystallize Crude Product (e.g., from Acetonitrile) evap->recrys isolate Filter, Wash, and Dry Pure Product recrys->isolate struct1 R-NH-C(=O)-NH-CH₂-CH₂-Cl (Chloroethylurea) struct2 [ R-NH-C(=O)-NH-CH₂-CH₂ ]⁺      \ /      Cl⁻ (Aziridinium Ion Intermediate) struct1->struct2 Intramolecular Cyclization struct3 R-NH-C(=O)-NH-CH₂-CH₂-Nu (Alkylated Product) struct2->struct3 Nucleophilic Attack nu Nucleophile (e.g., Protein-SH) nu->struct2 urea N-Phenyl-N'-bis(2-chloroethyl)urea oxazolidine 2-(N-Phenylimino)-3-(2'-chloroethyl)- oxazolidine hydrochloride urea->oxazolidine In Ethanol imidazolidine 1-Phenyl-2-oxo-3-(2'-chloroethyl)imidazolidine urea->imidazolidine Upon Warming

Sources

Application Notes and Protocols for 2-Chloroethylurea in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Chloroethylurea (CEU) and its derivatives in cancer cell line studies. This document delves into the mechanistic underpinnings of CEU action, offers detailed protocols for key in vitro assays, and explains the rationale behind experimental design choices to ensure robust and reproducible data.

Introduction: The Dual-Action Nature of Chloroethylating Agents

2-Chloroethylureas (CEUs) represent a class of alkylating agents that have been a cornerstone of cancer research and therapy for decades. Their utility stems from their ability to induce cytotoxicity in rapidly proliferating cancer cells. Broadly, these compounds can be categorized into two major groups based on their primary molecular targets: the DNA-alkylating chloroethylnitrosoureas (CENUs) and the "soft" protein-alkylating aryl chloroethyl ureas.

  • Chloroethylnitrosoureas (CENUs): This prominent subgroup includes well-known chemotherapeutic agents like lomustine (CCNU) and carmustine (BCNU). Their mechanism of action is primarily centered on the alkylation of DNA bases. This chemical modification leads to the formation of monoadducts and, subsequently, highly cytotoxic DNA interstrand crosslinks (ICLs).[1][2] These ICLs physically prevent the separation of DNA strands, thereby blocking critical cellular processes like DNA replication and transcription, ultimately triggering cell death.[1][3]

  • Aryl Chloroethyl Ureas (CEUs): This newer class of CEUs are considered "soft" alkylating agents, demonstrating a greater propensity to react with nucleophilic amino acid residues on proteins rather than DNA.[4] Depending on the specific derivative, these compounds can target various proteins, leading to distinct cellular outcomes. For instance, some CEUs have been shown to alkylate and inhibit the function of β-tubulin, thioredoxin-1 (TRX1), or prohibitin (PHB), resulting in cell cycle arrest and apoptosis.[5][6][7][8]

Understanding the specific molecular target of a given this compound derivative is paramount for designing meaningful experiments and interpreting the results accurately.

Mechanistic Insights and Rationale for Experimental Design

The choice of experimental model and assays should be directly informed by the hypothesized mechanism of action of the this compound compound under investigation.

DNA-Alkylating Chloroethylnitrosoureas (CENUs)

The cytotoxicity of CENUs is intrinsically linked to the cell's replicative state and its DNA repair capacity.

  • Cell Cycle Dependence: The formation of ICLs from initial O6-chloroethylguanine adducts is a process that occurs over several hours. The resulting ICLs are most effective at inducing cell death when the cell enters the S phase of the cell cycle and attempts to replicate its DNA.[1][9] The stalled replication forks at the site of the ICLs trigger a DNA damage response (DDR), leading to cell cycle arrest and, if the damage is irreparable, apoptosis or necrosis.[9] This S-phase dependency is a critical consideration for experimental timing.

  • The Role of MGMT: A key mechanism of resistance to CENUs is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1][3] MGMT is a "suicide" enzyme that directly reverses alkylation at the O6 position of guanine, thereby preventing the formation of the precursor lesion to the ICL.[1] Therefore, the MGMT status of the cancer cell lines used is a crucial experimental variable. Comparing the effects of a CENU on an MGMT-proficient cell line versus an MGMT-deficient cell line can provide strong evidence for its mechanism of action. Pre-treatment with MGMT inhibitors can also be employed to sensitize resistant cells.

Protein-Alkylating Aryl Chloroethyl Ureas

For CEUs that target proteins, the experimental design shifts from DNA damage to protein function and downstream signaling.

  • Target-Specific Effects: The cellular effects of these "soft" alkylators are dictated by their specific protein targets.

    • Thioredoxin-1 (TRX1) Inhibition: Some CEUs covalently bind to and inhibit TRX1, a key protein in maintaining cellular redox balance.[4][10] This can lead to an increase in oxidative stress and abrogation of TRX1's nuclear translocation, which in turn affects the activity of transcription factors and can induce cell cycle arrest, often in the G0/G1 phase.[4][5]

    • Prohibitin (PHB) Alkylation: Other derivatives, such as cyclohexylphenyl-chloroethyl urea (CCEU), have been shown to specifically alkylate PHB, a protein involved in cell cycle regulation.[6][7] This alkylation is associated with an accumulation of cells in the G1 phase.[6][7]

    • Microtubule Disruption: Several CEUs act as potent antimicrotubule agents by covalently binding to β-tubulin, leading to microtubule depolymerization and a G2/M cell cycle arrest.[8]

The workflow for investigating a novel CEU derivative is depicted below.

G cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 Target Validation A Select Panel of Cancer Cell Lines (Varying tissue of origin, MGMT status) B Determine IC50/GI50 Values (Cell Viability/Proliferation Assay) A->B Treat cells with dose range C Cell Cycle Analysis (Flow Cytometry) B->C Treat at IC50 concentration D DNA Damage Assessment (γH2AX staining, Comet Assay, Alkaline Elution) C->D If G2/M or S-phase arrest E Protein Alkylation Analysis (Western Blot, Mass Spectrometry) C->E If G1 or G2/M arrest F Apoptosis Assay (Annexin V/PI Staining) D->F E->F G siRNA/CRISPR Knockdown of suspected target protein E->G H Overexpression of suspected target protein E->H I Re-evaluate IC50/Cellular Effects G->I H->I

Caption: Experimental workflow for characterizing this compound derivatives.

Quantitative Data Summary

The cytotoxic or growth-inhibitory potential of various this compound derivatives is typically quantified by their IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. These values can vary significantly based on the specific chemical structure of the compound and the genetic background of the cancer cell line.

Compound Class/DerivativeCancer Cell Line(s)IC50 / GI50 Range (µM)Primary TargetReference
N-phenyl-N'-(2-chloroethyl)ureasVarious1 - 80Thioredoxin-1[5]
Cyclohexylphenyl-chloroethyl urea (CCEU)B16 melanoma~17.8Prohibitin[6]
Iodophenyl-chloroethyl urea (ICEU)B16 melanoma~9.9β-tubulin[6]
N-(2-chloroethyl)-N-nitroureasVarious1 - 100DNA[11]
1-aryl 3-(2-chloroethyl)ureasLoVo (colon)4 - 28Not specified[12]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for core experiments in the study of 2-chloroethylureas. Adherence to standard aseptic cell culture techniques is mandatory.[13][14]

Protocol 1: Preparation of this compound Stock Solutions

Rationale: Many CEU derivatives have limited aqueous solubility and may be unstable in aqueous solutions over long periods. Proper preparation and storage of stock solutions are critical for experimental consistency.

Materials:

  • This compound compound (powder form)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the CEU powder required to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM). Use the following formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000

  • Weighing: In a sterile environment (e.g., a chemical fume hood), carefully weigh the calculated amount of CEU powder and transfer it to a sterile polypropylene tube.

  • Solubilization: Add the required volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some compounds, but avoid overheating.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Confirm the stability of the specific CEU derivative under these conditions from the manufacturer's data or literature.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT/WST-1 Assay)

Rationale: This assay determines the dose-dependent effect of the CEU on cell viability or metabolic activity, which is essential for calculating the IC50 value.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom cell culture plates

  • CEU stock solution (from Protocol 4.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • Solubilization buffer (for MTT assay, e.g., acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Dilution: Prepare a serial dilution of the CEU in complete culture medium. Start from a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Remember to include a "vehicle control" well that receives only the medium with the highest concentration of DMSO used in the dilutions (typically ≤ 0.1%).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the diluted CEU solutions (or vehicle control) to the respective wells. It is recommended to test each concentration in triplicate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time should be chosen based on the cell line's doubling time and the known kinetics of the compound class. For DNA-alkylating CENUs, a longer incubation (e.g., 72 hours) is often necessary to observe the full cytotoxic effect.

  • MTT/WST-1 Addition:

    • For MTT: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).

  • Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Rationale: This protocol is used to determine if and where the CEU derivative arrests the cell cycle, providing crucial clues about its mechanism of action.

Materials:

  • 6-well cell culture plates

  • CEU compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will keep them in the exponential growth phase and prevent confluence by the end of the experiment. After 24 hours, treat the cells with the CEU at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both floating and adherent cells. Transfer the medium (containing floating cells) to a 15 mL conical tube. Wash the adherent cells with PBS, then trypsinize them. Combine the trypsinized cells with the cells in the medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.

  • Storage: Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use the pulse width and area signals to exclude doublets. Gate on the cell population and analyze the DNA content histogram (PI fluorescence) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

The cellular response to this compound treatment involves complex signaling networks. The diagrams below illustrate the two primary mechanisms.

G cluster_0 CENU-Induced DNA Damage Pathway CENU CENU (e.g., BCNU, CCNU) DNA Nuclear DNA CENU->DNA Alkylates Adduct O⁶-chloroethylguanine Adduct DNA->Adduct Adduct->DNA Repairs ICL DNA Interstrand Crosslink (ICL) Adduct->ICL Spontaneous conversion ReplicationFork Stalled Replication Fork (S-Phase) ICL->ReplicationFork DDR DNA Damage Response (ATR, ATM activation) ReplicationFork->DDR Arrest S/G2 Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis / Necrosis Arrest->Apoptosis If damage is severe MGMT MGMT Repair Enzyme MGMT->Adduct Removes adduct

Caption: CENU-induced DNA interstrand crosslink formation and cell death pathway.

G cluster_1 Aryl CEU-Induced Protein Alkylation Pathways CEU Aryl CEU Derivative TRX1 Thioredoxin-1 (TRX1) CEU->TRX1 Binds to PHB Prohibitin (PHB) CEU->PHB Binds to Tubulin β-Tubulin CEU->Tubulin Binds to InhibitTRX1 Inhibition of TRX1 Nuclear Translocation TRX1->InhibitTRX1 AlkylatePHB Alkylation of PHB PHB->AlkylatePHB DepolymerizeTubulin Microtubule Depolymerization Tubulin->DepolymerizeTubulin ArrestG1 G0/G1 Arrest InhibitTRX1->ArrestG1 AlkylatePHB->ArrestG1 ArrestG2M G2/M Arrest DepolymerizeTubulin->ArrestG2M Apoptosis Apoptosis ArrestG1->Apoptosis ArrestG2M->Apoptosis

Caption: Protein alkylation mechanisms of aryl this compound derivatives.

Conclusion and Future Directions

The study of 2-chloroethylureas in cancer cell lines continues to be a fruitful area of research. By carefully selecting cell models based on relevant genetic backgrounds (e.g., MGMT status) and employing a logical progression of assays from broad cytotoxicity screening to specific mechanistic studies, researchers can effectively characterize the activity of these compounds. Future work in this field may focus on developing derivatives with greater selectivity for cancer cells, exploring their use in combination therapies to overcome resistance, and identifying novel protein targets to expand their therapeutic potential.[15][16][17]

References

  • Godeneche, D., Rapp, M., Thierry, A., Laval, F., Madelmont, J. C., Chollet, P., & Veyre, A. (1990). DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells. Cancer Research, 50(18), 5898–5903. [Link]

  • Fortin, J. S., Côté, M. F., Lacroix, J., Petitclerc, E., & C-Gaudreault, R. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477–7488. [Link]

  • Couture, S., Desjardins, P., Fortin, S., C-Gaudreault, R., & Petitclerc, E. (2012). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer, 106(8), 1376–1386. [Link]

  • Couture, S., Desjardins, P., Fortin, S., C-Gaudreault, R., & Petitclerc, E. (2012). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. ResearchGate. [Link]

  • Xia, Y., & Liu, Z. (2006). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 13(15), 1731–1742. [Link]

  • Anagnostou, V. K., & Gavalas, N. G. (1993). Synthesis and Antitumor Activity of Some New 2-chloroethylnitrosoureas. Archiv der Pharmazie, 326(8), 451–456. [Link]

  • DeVita, V. T., Carbone, P. P., Owens, A. H., Gold, G. L., Krant, M. J., & Edmonson, J. (1973). Combination therapy of solid tumors using 1,3-bis(2-chloroethyl)-1-nitrosourea (NCNU), vincristine, methotrexate, and 5-fluorouracil. Cancer, 31(6), 1374–1381. [Link]

  • Botyánszki, J., Bódi, J., Stratford, I. J., & Süli-Vargha, H. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903–909. [Link]

  • Lokich, J. J., & Skarin, A. T. (1975). Nitrosourea combination chemotherapy: 1-(2-chloroethyl)-3-(4-methyl cyclohexyl)-1-nitrosourea (methyl-CCNU) and cyclophosphamide. Oncology, 32(3-4), 169–174. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

  • Mounetou, E., Mabille, M., Sol, V., Maurizis, J. C., & Madelmont, J. C. (2008). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British Journal of Pharmacology, 153(7), 1435–1444. [Link]

  • Mounetou, E., Mabille, M., Sol, V., Maurizis, J. C., & Madelmont, J. C. (2008). Alkylation of Prohibitin by Cyclohexylphenyl-Chloroethyl Urea on an Aspartyl Residue Is Associated With Cell Cycle G(1) Arrest in B16 Cells. British Journal of Pharmacology, 153(7), 1435-44. [Link]

  • Kann, H. E. Jr, Kohn, K. W., & Lyles, J. M. (1974). Inhibition of DNA repair by the 1,3-bis(2-chloroethyl)-1-nitrosourea breakdown product, 2-chloroethyl isocyanate. Cancer Research, 34(2), 398–402. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Nikolova, T., Roos, W. P., Krämer, O. H., Strik, H. M., & Kaina, B. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1868(1), 29–39. [Link]

  • ResearchGate. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. ResearchGate. [Link]

  • National Toxicology Program. (2021). Nitrosourea Chemotherapeutic Agents. In 15th Report on Carcinogens. National Institutes of Health. [Link]

  • Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2012). Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ. Molecular Cancer Research, 10(7), 937–948. [Link]

  • Patenaude, A., et al. (2005). Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1. Proceedings of the American Association for Cancer Research, 46, 1063. [Link]

  • ResearchGate. (n.d.). DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells. ResearchGate. [Link]

  • Scilit. (n.d.). 1,-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (methyl CCNU) and adriamycin combination therapy. Scilit. [Link]

  • Maynard, J. A., & Gibson, N. W. (1997). Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity. British Journal of Cancer, 76(5), 589–595. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate. (2005). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. ResearchGate. [Link]

  • Gzella, A., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2985. [Link]

  • ResearchGate. (n.d.). IC50 value of compounds on each cell line. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. [Link]

  • Roy, A., & Singh, M. S. (2017). Combination therapy in combating cancer. Journal of Experimental Therapeutics and Oncology, 12(1), 1–16. [Link]

  • Atassi, G., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anti-cancer drug design, 3(1), 51–61. [Link]

  • Singh, A., & Xu, Y. J. (2016). The Cell Killing Mechanisms of Hydroxyurea. Genes, 7(10), 89. [Link]

  • Environmental Health & Safety, University of California, Berkeley. (n.d.). BSL-2 Enhanced Work Practices for Cell Culture. University of California, Berkeley. [Link]

  • Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE, 9(1), e86828. [Link]

  • Esco Healthcare. (n.d.). Protocols. Esco Healthcare. [Link]

Sources

Application Notes and Protocols for Microtubule Depolymerization Using 2-Chloroethylurea and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are fundamental components of the eukaryotic cytoskeleton, playing pivotal roles in cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer drug development.[1] Aromatic N-phenyl-N'-(2-chloroethyl)ureas (CEUs) represent a class of compounds that exhibit potent cytotoxic activity by disrupting microtubule dynamics.[3] This document provides a comprehensive guide to the mechanism of action of 2-chloroethylurea derivatives and detailed protocols for their application in inducing microtubule depolymerization in a research setting.

Mechanism of Action: Covalent Modification of β-Tubulin

Unlike many microtubule inhibitors that bind non-covalently, this compound and its derivatives function as soft alkylating agents.[4][5] Their cytotoxic effects are mediated through the covalent alkylation of β-tubulin.[5][6] This irreversible modification disrupts the normal function of the tubulin dimer, leading to the depolymerization of microtubules.

Several studies have elucidated that CEUs bind near the colchicine-binding site on β-tubulin.[5][7][8] The reactive 2-chloroethyl group alkylates specific amino acid residues within this pocket. While early evidence pointed towards cysteine residues (specifically Cys239), further research has identified glutamic acid residue 198 (Glu198) as a key target for acylation by some CEU derivatives.[4][5][7][9] This covalent modification of β-tubulin is believed to trigger conformational changes that inhibit its incorporation into microtubules and promote the disassembly of existing ones.[9] This disruption of the microtubule network leads to a cascade of cellular events, including cell cycle arrest in the G2/M phase and ultimately, apoptosis.[4][5]

CEU This compound (CEU) Alkylation Covalent Alkylation (Alkylation of Cys239/Glu198) CEU->Alkylation Targets Tubulin β-Tubulin Tubulin->Alkylation is modified by Depolymerization Microtubule Depolymerization Alkylation->Depolymerization Leads to G2M G2/M Phase Cell Cycle Arrest Depolymerization->G2M Induces Apoptosis Apoptosis G2M->Apoptosis Results in

Figure 1: Mechanism of this compound-induced cytotoxicity.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound and its derivatives on microtubule depolymerization. It is essential to empirically determine the optimal concentration and incubation time for the specific CEU derivative and cell line being used.

I. Assessment of Cytotoxicity (IC50 Determination)

Before investigating the specific effects on microtubules, it is crucial to determine the cytotoxic potential of the this compound derivative on the chosen cell line. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).

Table 1: Summary of Cytotoxicity Assay Parameters

ParameterRecommendation
Assay Type MTT or Luciferase-ATP based assays[10]
Cell Seeding Density 5,000 - 10,000 cells/well in a 96-well plate
Compound Concentration A serial dilution (e.g., 0.01 µM to 100 µM)
Incubation Time 24, 48, and 72 hours
Controls Vehicle control (e.g., DMSO), untreated cells

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

II. Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of microtubule depolymerization within cells following treatment with a this compound derivative.

cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging Seed Seed cells on coverslips Treat Treat with CEU derivative Seed->Treat Fix Fix cells (e.g., with methanol) Treat->Fix Permeabilize Permeabilize (if needed) Fix->Permeabilize Block Block with BSA Permeabilize->Block PrimaryAb Incubate with primary anti-tubulin antibody Block->PrimaryAb SecondaryAb Incubate with fluorescent secondary antibody PrimaryAb->SecondaryAb Mount Mount coverslips SecondaryAb->Mount Image Image with fluorescence microscope Mount->Image

Figure 2: Workflow for immunofluorescence analysis of microtubules.

Protocol: Immunofluorescence

  • Cell Culture: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with the this compound derivative at a concentration known to induce a cellular effect (e.g., 1x or 2x the IC50 value) for an appropriate duration (e.g., 12-24 hours). Include a vehicle-treated control.

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[11]

  • Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells with PBS and block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Nuclear Staining (Optional): Counterstain the nuclei with DAPI or Hoechst stain.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope.

III. Western Blot Analysis of Soluble and Polymerized Tubulin

This biochemical assay provides a quantitative measure of the shift from polymerized (microtubules) to soluble (tubulin dimers) fractions, confirming microtubule depolymerization.[12]

Table 2: Key Reagents for Tubulin Fractionation

ReagentPurpose
Lysis Buffer Hypotonic buffer to lyse cells while preserving microtubules
Taxol Microtubule stabilizing agent, included in the lysis buffer
High-Speed Centrifugation To separate the polymerized (pellet) and soluble (supernatant) fractions

Protocol: Tubulin Fractionation and Western Blotting

  • Cell Treatment and Lysis: Treat cultured cells with the this compound derivative as described previously. After treatment, wash the cells with PBS and lyse them in a microtubule-stabilizing lysis buffer.

  • Fractionation: Centrifuge the cell lysates at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to separate the polymerized microtubules (pellet) from the soluble tubulin dimers (supernatant).

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Resuspend the pellet (polymerized fraction) in a suitable buffer. Determine the protein concentration of both fractions.

  • SDS-PAGE and Western Blotting:

    • Perform SDS-PAGE on equal amounts of protein from the soluble and polymerized fractions.[13]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[13]

    • Block the membrane with 5% non-fat milk or BSA in TBST.[13]

    • Incubate the membrane with a primary antibody against α-tubulin or β-tubulin.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for tubulin in the soluble and polymerized fractions. A successful depolymerizing agent will show an increase in the amount of tubulin in the soluble fraction and a corresponding decrease in the polymerized fraction compared to the control.

Data Interpretation and Troubleshooting

  • Cytotoxicity: A dose- and time-dependent decrease in cell viability is expected. The IC50 value will serve as a benchmark for concentrations used in subsequent mechanistic studies.

  • Immunofluorescence: In untreated cells, a well-defined filamentous network of microtubules should be visible. In cells treated with an effective this compound derivative, this network will appear disrupted, fragmented, or completely depolymerized, with a diffuse cytoplasmic staining for tubulin.

  • Western Blot: A clear shift in the tubulin signal from the pellet (polymerized) to the supernatant (soluble) fraction in treated samples compared to controls is indicative of microtubule depolymerization.

Potential Issues and Solutions:

  • No observed effect: The concentration of the compound may be too low, or the incubation time too short. Consider increasing the dose or duration of treatment. The compound may also be unstable in the culture medium.

  • High background in immunofluorescence: Inadequate blocking or washing steps. Ensure all steps are performed thoroughly. The primary or secondary antibody concentration may be too high.

  • Inconsistent Western blot results: Incomplete cell lysis or inefficient separation of the tubulin fractions. Optimize the lysis and centrifugation steps. Ensure equal protein loading.

Conclusion

This compound and its derivatives represent a valuable class of chemical tools for studying microtubule dynamics and as potential anticancer agents. The protocols outlined in this application note provide a robust framework for researchers to investigate the microtubule depolymerizing effects of these compounds in a cellular context. By combining cytotoxicity assays with direct visualization and biochemical fractionation, a comprehensive understanding of their mechanism of action can be achieved.

References

  • Legault, J., et al. (2000). Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3-(2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents. Cancer Research, 60(4), 985-992. [Link]

  • Bouchon, B., et al. (2005). Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability. Molecular Pharmacology, 68(5), 1339-1348. [Link]

  • Legault, J., et al. (2000). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. PubMed. [Link]

  • Mounetou, E., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063. [Link]

  • Petitclerc, E., et al. (2006). N-(4-iodophenyl)-N′-(2-chloroethyl)urea as a microtubule disrupter: in vitro and in vivo profiling of antitumoral activity on CT-26 murine colon carcinoma cell line cultured and grafted to mice. British Journal of Cancer, 94(10), 1439-1446. [Link]

  • Poyet, P., et al. (1993). Effect of an aryl chloroethyl urea on tubulin and vimentin syntheses in a human breast cancer cell line. PubMed. [Link]

  • Gaudreault, R. C., et al. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. Journal of Medicinal Chemistry, 52(9), 2825-2832. [Link]

  • Wasteneys, G. O., & Ambrose, J. C. (2009). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in Molecular Biology, 586, 19-41. [Link]

  • Goldspink, D. A., et al. (2017). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids. Journal of Visualized Experiments, (126), 56662. [Link]

  • Bio-protocol. (n.d.). Immunofluorescence staining of microtubules. Retrieved from [Link]

  • St-Gelais, F., et al. (2020). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 1(2), 100089. [Link]

  • Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 14(22), 2347-2361. [Link]

  • OriGene Technologies Inc. (n.d.). Beta-Tubulin Loading Control. Retrieved from [Link]

  • ResearchGate. (n.d.). Western Blot analysis of α-tubulin protein in soluble and polymerized cell fractions. Retrieved from [Link]

  • Botyánszki, J., et al. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903-909. [Link]

  • Fortin, S., et al. (2007). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 15(19), 6487-6497. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]

  • ResearchGate. (n.d.). Microtubule depolymerization and cytoskeleton disruption induced by phenyl-3-(2-chloroethyl)ureas. Retrieved from [Link]

  • Apicule. (n.d.). N-(2-Chloroethyl)urea (CAS No: 6296-42-0) API Intermediate Manufacturers. Retrieved from [Link]

  • Naga Raju, C., et al. (2012). Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity. Der Pharmacia Lettre, 4(4), 1194-1201. [Link]

  • Rai, D., et al. (2016). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Oncotarget, 7(29), 45520-45536. [Link]

  • Google Patents. (n.d.). US4384140A - 2-Chloroethyl urea derivatives.
  • D'Arcy, F., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Cancers, 13(20), 5220. [Link]

  • van Riel, B., & Medema, R. H. (2024). Microtubule depolymerization and severing during mitosis. bioRxiv. [Link]

  • ResearchGate. (n.d.). Is there a protocol for intact microtubule isolation without de/repolymerization steps?. Retrieved from [Link]

  • Field, C. M., et al. (2019). Spatial variation of microtubule depolymerization in large asters. Molecular Biology of the Cell, 30(10), 1205-1215. [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Sriram, M., et al. (1996). Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Chemical Research in Toxicology, 9(1), 208-214. [Link]

  • Karr, T. L., et al. (1980). Mechanism of microtubule depolymerization. Correlation of rapid induced disassembly experiments with a kinetic model for endwise depolymerization. The Journal of Biological Chemistry, 255(18), 8560-8566. [Link]

  • Bodakuntla, S., et al. (2021). Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. Journal of Visualized Experiments, (168), e61826. [Link]

  • Zeller, W. J., & Eisenbrand, G. (1981). Examination of newly synthesized 2-chloroethyl-nitrosoureas on rat leukemia L 5222. Oncology, 38(1), 39-42. [Link]

Sources

Application Notes and Protocols for the Synthesis of N-aryl-N'-(2-chloroethyl)urea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-aryl-N'-(2-chloroethyl)ureas in Drug Discovery

The N-aryl-N'-(2-chloroethyl)urea (CEU) scaffold is a cornerstone in modern medicinal chemistry, recognized for its potent biological activities.[1] These compounds have garnered significant attention as a class of antineoplastic agents, demonstrating cytotoxicity against a range of human cancer cell lines.[2][3] The key to their activity lies in the bifunctional nature of the molecule: the urea linkage provides specific hydrogen bonding capabilities, while the reactive 2-chloroethyl group acts as a "soft" alkylating agent.[4]

Unlike traditional hard alkylating agents that indiscriminately damage DNA, many CEU derivatives have been shown to selectively alkylate the protein β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][5] This targeted mechanism of action makes the CEU scaffold an attractive starting point for the development of novel anticancer therapeutics with potentially improved efficacy and reduced side effects.[6]

This guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the synthesis of CEU derivatives. We will explore the classical and highly efficient isocyanate-based approach, as well as a safer, phosgene-free alternative utilizing carbonyldiimidazole (CDI). Furthermore, protocols for the preparation of key precursors and comprehensive characterization guidelines are included to ensure the successful and reliable synthesis of these valuable compounds.

Method 1: Classical Synthesis via Aryl Amine Addition to 2-Chloroethyl Isocyanate

This is the most direct and widely employed method for the synthesis of N-aryl-N'-(2-chloroethyl)ureas. The reaction proceeds via a nucleophilic addition of the primary aromatic amine to the highly electrophilic carbonyl carbon of 2-chloroethyl isocyanate. The reaction is typically high-yielding and proceeds under mild conditions.

Causality Behind Experimental Choices:
  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the highly reactive isocyanate from hydrolyzing or reacting with protic solvent molecules.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the isocyanate. Allowing the reaction to proceed to room temperature ensures completion.

  • Stoichiometry: A slight excess of the isocyanate is sometimes used to ensure the complete consumption of the valuable aniline starting material.

Experimental Workflow: Isocyanate Addition

cluster_prep Reactant Preparation cluster_reaction Reaction cluster_iso Product Isolation & Purification prep Dissolve substituted aniline in anhydrous DCM cool Cool solution to 0 °C (ice bath) prep->cool add Add 2-chloroethyl isocyanate dropwise with stirring cool->add stir Allow to warm to RT and stir for 2-4 hours add->stir evap Concentrate in vacuo stir->evap cryst Recrystallize from suitable solvent (e.g., EtOAc/Hexanes) evap->cryst filter Filter and dry product cryst->filter

Caption: General workflow for the synthesis of CEUs via isocyanate addition.

Protocol 1: Synthesis of N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea

This protocol details the synthesis of a highly cytotoxic CEU derivative, which serves as an excellent model compound.[5]

Materials:

  • 4-tert-butylaniline (1.0 eq)

  • 2-Chloroethyl isocyanate (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, magnetic stirrer, ice bath, standard glassware

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-tert-butylaniline (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Slowly add 2-chloroethyl isocyanate (1.1 eq) dropwise to the cooled solution over 5-10 minutes. A white precipitate may begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline starting material is fully consumed.

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude solid residue is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes until the solution becomes cloudy.

  • Allow the solution to cool to room temperature and then place it in a freezer (-20 °C) for several hours to maximize crystal formation.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Method 2: Phosgene-Free Synthesis via 1,1'-Carbonyldiimidazole (CDI)

Given the high toxicity of phosgene and the hazardous nature of isocyanates, phosgene-free methods are highly desirable.[7] 1,1'-Carbonyldiimidazole (CDI) is an excellent solid, stable, and less hazardous alternative for forming the urea bond.[8] The reaction proceeds in a two-step, one-pot sequence:

  • The first amine (e.g., the substituted aniline) reacts with CDI to form a reactive acyl-imidazole intermediate, releasing one equivalent of imidazole.

  • This intermediate then reacts with the second amine (e.g., 2-chloroethylamine) to form the unsymmetrical urea product, releasing a second equivalent of imidazole.

Reaction Mechanism: CDI-Mediated Urea Synthesis

CDI CDI Intermediate Acyl-imidazole Intermediate CDI->Intermediate + Amine1 R¹-NH₂ (Aryl Amine) Amine1->Intermediate Imidazole1 Imidazole Intermediate->Imidazole1 - Urea N,N'-Disubstituted Urea (Final Product) Intermediate->Urea + Amine2 R²-NH₂ (2-Chloroethylamine) Amine2->Urea Imidazole2 Imidazole Urea->Imidazole2 -

Caption: Mechanism of CDI-mediated unsymmetrical urea synthesis.

Protocol 2: CDI-Mediated Synthesis of an N-aryl-N'-(2-chloroethyl)urea

This protocol is adapted from a general procedure for unsymmetrical urea synthesis using CDI.[3]

Materials:

  • Substituted aniline (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • 2-Chloroethylamine hydrochloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous THF.

  • Add CDI (1.2 eq) portion-wise to the stirred solution at room temperature. Stir for 1 hour to allow for the formation of the acyl-imidazole intermediate.

  • In a separate flask, prepare a solution of 2-chloroethylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous THF. Stir for 10-15 minutes.

  • Add the 2-chloroethylamine solution to the reaction mixture containing the acyl-imidazole intermediate.

  • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-N'-(2-chloroethyl)urea.

Synthesis of Key Precursors

Protocol 3: Preparation of Aryl Isocyanates using Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) is a safer, crystalline solid alternative to gaseous phosgene for synthesizing isocyanates from primary amines.[9][10]

Materials:

  • Aryl amine (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (TEA) or other non-nucleophilic base (2.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it generates HCl and potentially trace amounts of phosgene.

  • To a stirred solution of the aryl amine (1.0 eq) in anhydrous DCM, add triphosgene (0.4 eq) in portions at 0 °C.

  • Slowly add triethylamine (2.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • The reaction mixture can often be used directly in the next step (Protocol 1) after filtering off the triethylamine hydrochloride salt. Alternatively, the solvent can be carefully removed in vacuo to yield the crude isocyanate, which should be used immediately without further purification.

Crucial Safety Precautions: Handling 2-Chloroethyl Isocyanate

2-Chloroethyl isocyanate (CAS No: 1943-83-5) is a hazardous chemical that requires strict safety protocols.[2][4][11]

  • Toxicity and Hazards:

    • Toxic: Toxic if swallowed or inhaled.[11]

    • Irritant: Causes serious skin and eye irritation and may cause respiratory irritation.[11]

    • Sensitizer: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[11]

    • Flammable: Flammable liquid and vapor. Vapors can form explosive mixtures with air.[2]

    • Moisture Sensitive: Reacts with water, alcohols, and amines, potentially violently, generating gas and causing pressure build-up in sealed containers.[3][6]

  • Handling and Personal Protective Equipment (PPE):

    • Always handle in a well-ventilated chemical fume hood.[3]

    • Wear appropriate PPE: safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[6]

    • Use spark-proof tools and ground all equipment when transferring.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources.[4]

    • Store in a tightly closed container in a cool, dry, well-ventilated area, preferably in a refrigerator designated for flammables and under an inert atmosphere.[3]

  • Spills and Waste Disposal:

    • For minor spills, absorb with an inert, non-combustible material like vermiculite or sand. Do not use combustible materials like sawdust.[3]

    • For major spills, evacuate the area and alert the emergency response team.[2]

    • Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.

Expected Results & Characterization

The synthesized N-aryl-N'-(2-chloroethyl)urea derivatives are typically white to off-white crystalline solids. The yield and melting point will vary depending on the substituent on the aryl ring.

Table 1: Representative Data for Selected CEU Derivatives
Substituent (R)Compound NameTypical Yield (%)Melting Point (°C)
HN-phenyl-N'-(2-chloroethyl)urea85-95118-120
4-CH₃N-(4-methylphenyl)-N'-(2-chloroethyl)urea80-90145-147
4-C(CH₃)₃N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea88-98160-162
4-ClN-(4-chlorophenyl)-N'-(2-chloroethyl)urea90-98170-172
Spectroscopic Data Analysis

Confirmation of the product structure is achieved through standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the two methylene groups of the chloroethyl chain (typically two triplets around 3.6-3.7 ppm), and two broad singlets for the N-H protons of the urea linkage (chemical shift can be variable, often between 6.0 and 9.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum is characterized by the urea carbonyl signal in the range of 155-160 ppm. Aromatic carbons and the two aliphatic carbons of the chloroethyl group will also be present.[9]

  • FT-IR: The infrared spectrum will display strong N-H stretching bands around 3300-3400 cm⁻¹ and a prominent C=O (urea carbonyl) stretching band around 1630-1660 cm⁻¹.[12]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Table 2: Representative Spectroscopic Data for N-(4-chlorophenyl)-N'-(2-chloroethyl)urea
Data TypeSignalAssignment
¹H NMR δ 8.80 (s, 1H), 7.45 (d, 2H), 7.29 (d, 2H), 6.55 (t, 1H), 3.65 (t, 2H), 3.55 (q, 2H)Ar-NH, Ar-H, Ar-H, CH₂-NH, Cl-CH₂, CH₂-NH
¹³C NMR δ 155.1, 138.2, 128.8, 127.2, 120.1, 43.5, 41.8C=O, Ar-C, Ar-CH, Ar-C, Ar-CH, Cl-CH₂, CH₂-N
IR (cm⁻¹) 3320 (N-H), 1640 (C=O), 1595 (Ar C=C)N-H stretch, Urea C=O stretch, Aromatic C=C stretch
MS (m/z) 234/236 ([M]⁺/[M+2]⁺), 153, 127Molecular ion, [Cl-C₆H₄-NCO]⁺, [Cl-C₆H₄-NH₂]⁺
(Note: NMR data acquired in DMSO-d₆. Chemical shifts are approximate and can vary slightly based on solvent and instrument.)

References

  • P. Le-Baut, C. et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]

  • Xia, Y. et al. (2005). Urea derivatives as anticancer agents. Current Medicinal Chemistry - Anti-Cancer Agents, 5(2), 155-166. [Link]

  • Gaudreault, R. C. et al. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences, 77(2), 185-187. [Link]

  • Sharma, P. C. et al. (2011). 3D-QSAR STUDIES OF N-ARYL-CHLOROETHYL UREAS. International Journal of Pharmaceutical Sciences and Research, 2(7), 1774-1779. [Link]

  • Gagnon, V. et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(24), 6703-6712. [Link]

  • Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • Usharani, V. et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. [Link]

  • Jagtap, A. D. et al. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622-651. [Link]

  • Cotter, R. E. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(52), 31245-31268. [Link]

  • Wikipedia. (2023). Carbonyldiimidazole. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Chlorophenylurea. Retrieved January 12, 2026, from [Link]

  • Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved January 12, 2026, from [Link]

  • Katritzky, A. R., & Pleynet, D. P. M. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(3), 137-142. [Link]

  • N-(2-Chloroethyl)urea. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Akkaya, B. et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. Biointerface Research in Applied Chemistry, 12(3), 3505-3514. [Link]

Sources

Investigating Cell Cycle Arrest with 2-Chloroethylurea Derivatives: Mechanisms, Protocols, and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Chloroethylurea (CEU) compounds as versatile tools for inducing and studying cell cycle arrest. As a class of "soft" alkylating agents, CEUs offer unique mechanisms of action that differ significantly from traditional DNA-damaging chemotherapeutics. Their primary mode of action involves the covalent modification of specific cellular proteins, leading to distinct and predictable cell cycle outcomes.[1][2] This application note details the molecular basis for CEU-induced cell cycle arrest, provides validated, step-by-step protocols for experimental application, and offers insights into data interpretation for researchers in oncology, cell biology, and drug development.

Section 1: The Dichotomous Mechanism of CEU-Induced Cell Cycle Arrest

Unlike classical alkylating agents that indiscriminately damage DNA, the biological activity of a specific N-phenyl-N'-(2-chloroethyl)urea (CEU) derivative is dictated by its affinity for particular protein targets.[2] This target specificity is the basis for their ability to induce arrest at distinct phases of the cell cycle, primarily the G1/S or G2/M transitions.

G1/S Phase Arrest: The Prohibitin Pathway

A key mechanism for inducing G1 phase arrest involves the alkylation of Prohibitin (PHB). PHB is a highly conserved protein that plays a crucial role in regulating the G1 to S phase transition.[2]

Mechanism: Certain CEU derivatives, such as Cyclohexylphenyl-chloroethyl urea (CCEU), have been shown to covalently bind to an aspartic acid residue (Asp-40) on the PHB protein.[2][3] This alkylation event does not degrade PHB; instead, it leads to an increased cellular accumulation of the protein.[2] Elevated levels of PHB are associated with the suppression of E2F transcription factor activity, which is essential for the expression of S-phase genes. The ultimate result is a robust arrest of cells in the G1 phase, preventing entry into the DNA synthesis phase.[2]

G1_Arrest_Pathway CEU CCEU Derivative PHB Prohibitin (PHB) CEU->PHB Alkylates Asp-40 Alk_PHB Alkylated PHB (Accumulates) PHB->Alk_PHB E2F E2F Transcription Factors Alk_PHB->E2F Inhibits Activity S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Promotes G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Enables G1_Arrest G1 Phase Arrest G1_S_Transition->G1_Arrest Blocked

Caption: CCEU-mediated alkylation of Prohibitin leads to G1 arrest.

G2/M Phase Arrest: The Tubulin Disruption Pathway

In contrast, other CEU derivatives function as potent antitubulin agents, inducing a G2/M phase arrest characteristic of microtubule-destabilizing compounds.[4][5]

Mechanism: These CEUs, exemplified by Iodophenyl-chloroethyl urea (ICEU), bind to β-tubulin near the colchicine-binding site.[2] This interaction disrupts the dynamic process of microtubule polymerization and depolymerization, which is essential for the formation of a functional mitotic spindle.[2] Cells are unable to properly align their chromosomes and complete mitosis, triggering the spindle assembly checkpoint and resulting in a halt in the G2/M phase of the cell cycle.[2]

G2M_Arrest_Pathway CEU ICEU Derivative Tubulin β-Tubulin CEU->Tubulin Binds Microtubule Microtubule Dynamics (Polymerization) CEU->Microtubule Disrupts Tubulin->Microtubule Required for Spindle Mitotic Spindle Formation Microtubule->Spindle Essential for G2_M_Transition G2/M Transition (Mitosis) Spindle->G2_M_Transition Drives G2M_Arrest G2/M Phase Arrest G2_M_Transition->G2M_Arrest Blocked

Caption: ICEU-mediated disruption of tubulin dynamics leads to G2/M arrest.

Section 2: Experimental Design and Workflow

A systematic approach is crucial for accurately characterizing the effects of a CEU on the cell cycle. The following workflow provides a robust framework for investigation, from initial characterization to mechanistic validation.

Workflow cluster_prep Phase 1: Preparation cluster_cyto Phase 2: Cytotoxicity cluster_analysis Phase 3: Cell Cycle Analysis cluster_validate Phase 4: Validation A 1. Cell Line Selection & Culture B 2. CEU Stock Preparation A->B C 3. GI50 Determination (e.g., MTT Assay) B->C D 4. Cell Treatment (Time & Dose Course) C->D E 5. Harvest, Fixation & PI Staining D->E F 6. Flow Cytometry Acquisition E->F G 7. Western Blot for Key Proteins F->G

Caption: A validated workflow for studying CEU-induced cell cycle arrest.

Section 3: Core Protocols

The following protocols are designed to be self-validating, with built-in controls and clear endpoints.

Protocol 3.1: Preparation and Handling of CEU Stock Solutions

Rationale: Proper handling and storage are critical as CEUs are active alkylating agents and their potency can be affected by improper storage.

  • Safety First: Always handle CEU compounds in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving the CEU powder in sterile, anhydrous dimethyl sulfoxide (DMSO).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store aliquots at -20°C or -80°C, protected from light. The final concentration of DMSO in cell culture media should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 3.2: Determining Compound Cytotoxicity (GI50)

Rationale: Establishing the 50% growth inhibition (GI50) concentration is essential for selecting a relevant dose range for cell cycle experiments. Doses for cell cycle arrest are typically chosen around the GI50 value (e.g., 0.5x, 1x, and 2x GI50). This protocol uses the Neutral Red Uptake assay, which measures the accumulation of the dye in the lysosomes of viable cells.[6]

  • Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Serial Dilution: Prepare serial dilutions of the CEU stock solution in complete culture medium. Include a "vehicle control" well containing medium with the highest concentration of DMSO used (e.g., 0.1%).

  • Treatment: Remove the overnight medium from the cells and replace it with the CEU-containing medium. Treat cells for a relevant period (e.g., 48 or 72 hours).

  • Neutral Red Incubation: Prepare a 50 µg/mL solution of Neutral Red in warm, serum-free medium. Remove the treatment medium and add 100 µL of the Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Dye Extraction: Carefully remove the Neutral Red solution. Wash the cells once with 150 µL of PBS. Add 150 µL of destain solution (1% acetic acid, 50% ethanol in water) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Parameter Example Data Notes
Cell LineB16 Mouse Melanoma[2]Ensure consistent cell passage number.
Seeding Density8,000 cells/wellOptimize for logarithmic growth over 72h.
Treatment Time72 hoursAllows for multiple cell divisions.
GI50 Value17.8 µM (for CCEU)[2]Determined using non-linear regression.
Protocol 3.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: This protocol uses flow cytometry to quantify the DNA content of individual cells.[7] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[8][9]

  • Seeding and Treatment: Seed cells in 6-well plates to reach ~60-70% confluency at the time of harvest. Treat cells with the CEU at selected concentrations (e.g., 0.5x, 1x, 2x GI50) and a vehicle control for desired time points (e.g., 16, 24, 48 hours).

  • Harvesting: Harvest both floating (potentially apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells for each sample and pellet by centrifugation (300 x g for 5 minutes).

  • Fixation: Wash the cell pellet once with cold PBS. Resuspend the pellet in ~500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step permeabilizes the cells and preserves their morphology.[10]

  • Storage: Fixed cells can be stored at -20°C for at least one week.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase is crucial to degrade double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature, protected from light.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and a pulse-width parameter to exclude cell doublets, which can be mistaken for G2/M cells.[7]

  • Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase (G0/G1, S, G2/M).

Phase Untreated Control (%) CEU-Treated (%) Interpretation
Sub-G1< 5%VariableIncreased peak indicates apoptosis.
G0/G1~50-60%>70% Accumulation suggests G1 arrest .
S~20-30%<10%Decrease is consistent with G1 arrest.
G2/M~10-20%>30% Accumulation suggests G2/M arrest .
Protocol 3.4: Mechanistic Validation by Western Blotting

Rationale: Western blotting validates the mechanism suggested by flow cytometry data by measuring the levels of key cell cycle regulatory proteins.[11][12]

  • Cell Lysis: Prepare cell lysates from parallel treatment plates used for flow cytometry. Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with a primary antibody overnight at 4°C. Choose antibodies based on the hypothesized arrest point:

      • For G1 Arrest: Anti-Prohibitin, Anti-Cyclin D1, Anti-Cyclin E, Anti-p21.[2]

      • For G2/M Arrest: Anti-Cyclin B1, Anti-phospho-Histone H3 (Ser10).[12]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to confirm changes in protein expression that correlate with the observed cell cycle arrest. For instance, a G1 arrest should correlate with an accumulation of PHB protein, while a G2/M arrest should correlate with an increase in Cyclin B1.

References

  • Gaudreault, R. C., et al. (2010). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Canadian Journal of Physiology and Pharmacology, 88(11), 1102-1114. [Link]

  • Xia, Y., et al. (2007). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 14(23), 2535-2549. [Link]

  • Nikolova, T., et al. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1867(1), 44-53. [Link]

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as potential antineoplastic agents: Synthesis and growth inhibition activity. Bioorganic & Medicinal Chemistry, 13(24), 6703-6712. [Link]

  • Petitclerc, E., et al. (2004). Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. Cancer Research, 64(13), 4697-4705. [Link]

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Université Laval. [Link]

  • Patenaude, A., et al. (2007). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 15(19), 6337-6348. [Link]

  • Joseph, P., et al. (2006). Lipopolysaccharide enhances the cytotoxicity of 2-chloroethyl ethyl sulfide. Toxicology and Applied Pharmacology, 214(2), 139-146. [Link]

  • Chambon, C., et al. (2010). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British Journal of Pharmacology, 160(4), 812-824. [Link]

  • Chambon, C., et al. (2010). Alkylation of Prohibitin by Cyclohexylphenyl-Chloroethyl Urea on an Aspartyl Residue Is Associated With Cell Cycle G(1) Arrest in B16 Cells. British Journal of Pharmacology. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11. [Link]

  • Abcam. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia. Retrieved January 12, 2026, from [Link]

  • Nair, A., & Manohar, S. M. (2012). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. ResearchGate. [Link]

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. [Link]

  • Lu, K. H., et al. (2017). Leaf Extracts of Calocedrus formosana (Florin) Induce G2/M Cell Cycle Arrest and Apoptosis in Human Bladder Cancer Cells. Molecules, 22(9), 1523. [Link]

Sources

Techniques for Monitoring 2-Chloroethylurea Reaction Progress: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for monitoring the synthesis of 2-Chloroethylurea, a critical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FT-IR) spectroscopy for real-time reaction tracking. The protocols are designed to be self-validating, with an emphasis on the scientific principles underpinning each experimental choice. This guide aims to empower researchers to optimize reaction conditions, enhance yield and purity, and ensure the safety and efficiency of this compound synthesis.

Introduction: The Importance of Rigorous Reaction Monitoring

This compound is a key building block in the synthesis of various pharmacologically active compounds, including nitrosourea-based chemotherapeutic agents. The efficiency of its synthesis and the purity of the final product are paramount to the safety and efficacy of the resulting drug substances. Uncontrolled reaction conditions can lead to the formation of undesirable byproducts and impurities, which can complicate downstream processing and compromise the quality of the active pharmaceutical ingredient (API).

Therefore, robust and reliable methods for monitoring the progress of the this compound synthesis are not merely a matter of process optimization but a critical component of quality control and assurance. By implementing the techniques detailed in this guide, researchers can gain a deeper understanding of the reaction kinetics, identify the optimal reaction endpoint, and control the impurity profile of their synthesis.

Understanding the Reaction Landscape: Common Synthetic Routes

The choice of monitoring technique is intrinsically linked to the specific synthetic route employed. Two common methods for the synthesis of this compound are:

  • Route A: From 2-Chloroethylamine Hydrochloride and a Phosgene Equivalent: This route involves the reaction of 2-chloroethylamine hydrochloride with a phosgene substitute, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), in the presence of a base.[1][2]

  • Route B: From 2-Chloroethyl Isocyanate: This method utilizes the direct reaction of 2-chloroethyl isocyanate with a source of ammonia.[3][4]

Each route presents a unique set of reactants, intermediates, and potential byproducts that must be considered when developing a monitoring strategy.

cluster_A Route A cluster_B Route B A_start 2-Chloroethylamine HCl + Phosgene Equivalent A_product This compound A_start->A_product Base B_start 2-Chloroethyl Isocyanate + Ammonia Source B_product This compound B_start->B_product

Caption: Common synthetic routes to this compound.

Chromatographic Techniques for At-line and Off-line Monitoring

Chromatographic methods are powerful tools for separating and quantifying the components of a reaction mixture, providing a detailed snapshot of the reaction's progress at discrete time points.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the formation of this compound and the consumption of starting materials. Its ability to separate non-volatile and thermally labile compounds makes it particularly suitable for this application.

3.1.1. Principle of HPLC Monitoring

A small aliquot of the reaction mixture is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential partitioning between the stationary and mobile phases. A detector, typically a UV-Vis detector, measures the concentration of each component as it elutes from the column.

3.1.2. Protocol for HPLC Analysis of this compound Reaction

This protocol provides a general method for the analysis of this compound. Method validation and optimization may be required for specific reaction mixtures.[5][6]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v).[6] A small amount of acid (e.g., 0.1% phosphoric acid) can be added to improve peak shape.[7]

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: Ambient or controlled (e.g., 30 °C)

    • Detection wavelength: 210 nm[5]

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Data Processing: Integrate the peak areas of the reactants and the this compound product. Construct a calibration curve from the standard injections and use it to determine the concentration of this compound in the reaction samples.

Data Interpretation:

By plotting the concentration of this compound and the reactants over time, a reaction profile can be generated. This allows for the determination of the reaction rate and the optimal time to stop the reaction.

ParameterValueRationale
Column C18 Reverse-PhaseGood retention and separation of polar and non-polar compounds.
Mobile Phase Acetonitrile/WaterCommon mobile phase for reverse-phase chromatography, offering good selectivity.
Detector UV at 210 nmUrea and its derivatives have a weak chromophore, but often show absorbance at low UV wavelengths.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It can be particularly useful for identifying and quantifying byproducts in the this compound synthesis, especially if volatile impurities are suspected.

3.2.1. Principle of GC-MS Monitoring

A small amount of the sample is injected into a heated inlet, where it is vaporized. An inert carrier gas sweeps the vaporized sample onto a long, thin column. The components are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[8][9]

3.2.2. Protocol for GC-MS Analysis of this compound Reaction

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms)

  • Data acquisition and processing software

Reagents:

  • Suitable solvent for sample dilution (e.g., dichloromethane, ethyl acetate)

  • Internal standard (optional, for improved quantitation)

Procedure:

  • Sample Preparation: At desired time points, withdraw a small aliquot from the reaction mixture. Quench the reaction and dilute the sample in a suitable solvent. If necessary, perform a liquid-liquid extraction to isolate the analytes of interest.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) to elute all components.

    • Carrier gas: Helium at a constant flow rate.

    • MS parameters: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected compounds (e.g., m/z 40-400).

  • Analysis: Inject the prepared samples into the GC-MS system.

  • Data Processing: Identify the peaks corresponding to reactants, product, and any byproducts by comparing their mass spectra to a library (e.g., NIST). The peak area can be used for semi-quantitative analysis or for quantitative analysis if calibration standards are used.

start Reaction Mixture Aliquot quench Quench Reaction start->quench filter Filter quench->filter hplc HPLC Analysis filter->hplc gcms GC-MS Analysis filter->gcms data Data Analysis hplc->data gcms->data

Caption: Workflow for chromatographic monitoring.

In-situ Monitoring with Fourier Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR spectroscopy is a powerful process analytical technology (PAT) that allows for the real-time, continuous monitoring of a chemical reaction without the need for sample withdrawal.[10]

Principle of In-situ FT-IR Monitoring

An FT-IR probe is inserted directly into the reaction vessel. The probe transmits an infrared beam through the reaction mixture, and the detector measures the amount of light absorbed at different wavelengths. Specific functional groups in the molecules absorb infrared radiation at characteristic frequencies. By monitoring the changes in the absorbance at these characteristic frequencies, the progress of the reaction can be followed in real-time.[11][12]

4.1.1. Key Spectral Regions for this compound Synthesis

  • Isocyanate (-N=C=O) stretch: A strong, sharp peak around 2250-2275 cm⁻¹. This is a key peak to monitor in Route B, as its disappearance indicates the consumption of the 2-chloroethyl isocyanate starting material.[13]

  • Amide I band (C=O stretch) of Urea: A strong absorption around 1630-1680 cm⁻¹. The appearance and increase in intensity of this peak indicate the formation of the this compound product.[14]

  • Amide II band (N-H bend and C-N stretch) of Urea: An absorption around 1510-1570 cm⁻¹. This peak also grows as the product is formed.

Protocol for In-situ FT-IR Monitoring

Instrumentation:

  • FT-IR spectrometer equipped with an in-situ probe (e.g., ATR probe)

  • Reaction vessel with a port for the probe

  • Software for real-time data acquisition and analysis

Procedure:

  • Setup: Insert the FT-IR probe into the reaction vessel and ensure a good seal.

  • Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent and any starting materials that are present at time zero.

  • Reaction Initiation: Start the reaction (e.g., by adding a reactant or increasing the temperature).

  • Data Acquisition: Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Real-time Monitoring: Monitor the key spectral regions identified above. The software can be configured to plot the peak height or area of specific peaks over time, providing a real-time reaction profile.

Advantages of In-situ FT-IR:

  • Real-time data: Provides immediate feedback on the reaction progress.

  • Non-invasive: No need to withdraw samples, which can be beneficial for reactions that are sensitive to air or moisture.

  • Improved safety: Reduces handling of potentially hazardous materials.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that can be used for the accurate determination of the concentration of reactants and products in a reaction mixture without the need for a calibration curve with a reference standard of the analyte.[15][16][17]

Principle of qNMR

The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.[18][19]

Protocol for qNMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: At a specific time point, withdraw a precise aliquot of the reaction mixture. Accurately weigh the aliquot and dissolve it in a known volume of deuterated solvent containing a precisely weighed amount of the internal standard.

  • NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all nuclei.

  • Data Processing: Process the spectrum (phasing, baseline correction).

  • Integration: Integrate the signals of the product, remaining reactants, and the internal standard.

  • Calculation: Calculate the concentration of the product using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Mₓ / Mₛₜₔ) * (mₛₜₔ / V)

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Iₛₜₔ = Integral of the internal standard signal

    • Nₛₜₔ = Number of protons giving rise to the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛₜₔ = Molar mass of the internal standard

    • mₛₜₔ = Mass of the internal standard

    • V = Volume of the solvent

Conclusion: A Multi-faceted Approach to Reaction Monitoring

The selection of the most appropriate technique for monitoring the synthesis of this compound depends on the specific reaction conditions, the information required, and the available instrumentation. For rapid, real-time monitoring and process control, in-situ FT-IR is an excellent choice. For detailed quantitative analysis of reaction progress and impurity profiling, HPLC and qNMR are the methods of choice. GC-MS is a valuable tool for identifying and quantifying volatile byproducts. By employing a combination of these techniques, researchers can gain a comprehensive understanding of the this compound synthesis, leading to improved process control, higher product quality, and enhanced safety.

References

  • In situ FT‐IR spectra of the photocatalytic urea synthesis under... - ResearchGate. (n.d.). Retrieved from [Link]

  • Separation of Urea, 1-(2-chloroethyl)-3-(dicyclopropylmethyl)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. (n.d.). Retrieved from [Link]

  • In situ observation of polyurea formation by rapid-scan time-resolved infrared spectroscopy. (n.d.). Retrieved from [Link]

  • A laboratory comparison of analytical methods used for isocyanates - ResearchGate. (n.d.). Retrieved from [Link]

  • a) In situ FT-IR spectra of the photocatalytic urea synthesis under... - ResearchGate. (n.d.). Retrieved from [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Retrieved from [Link]

  • Method of detecting isocyanates. (n.d.).
  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC - NIH. (n.d.). Retrieved from [Link]

  • Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved from [Link]

  • ISOCYANATES, TOTAL (MAP) 5525 - CDC. (n.d.). Retrieved from [Link]

  • The use of Fourier transform infrared spectroscopy to assay for urease from Pseudomonas aeruginosa and Canavalia ensiformis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Quantitative NMR methods for reaction and process monitoring - kluedo. (n.d.). Retrieved from [Link]

  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. (n.d.). Retrieved from [Link]

  • IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - NIH. (n.d.). Retrieved from [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed. (2023). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Quantitative NMR Studies of Multiple Compound Mixtures - ResearchGate. (n.d.). Retrieved from [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. (2013). Retrieved from [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (n.d.). Retrieved from [Link]

  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio - DTIC. (n.d.). Retrieved from [Link]

  • Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Analysis of Urea. (n.d.). Retrieved from [Link]

  • US20190169116A1 - Process for preparation of carmustine - Google Patents. (n.d.).
  • CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents. (n.d.).
  • Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed. (n.d.). Retrieved from [Link]

  • 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Derivatization reaction for phosgene with dimercaptotoluene and triethylamine based on the work of Muir et al. (2005) - ResearchGate. (n.d.). Retrieved from [Link]

  • US4384140A - 2-Chloroethyl urea derivatives - Google Patents. (n.d.).
  • Analysis of Chemical Warfare Agents by GC-MS: Second Chemical Cluster CRTI Training Exercise - DTIC. (n.d.). Retrieved from [Link]

  • Stability of urea in solution and pharmaceutical preparations - PubMed. (n.d.). Retrieved from [Link]

  • PROCESS FOR PREPARATION OF CARMUSTINE - European Patent Office - EP 3442941 B1 - EPO. (2021). Retrieved from [Link]

  • Bis(2-chloroethyl)ethylamine | C6H13Cl2N | CID 10848 - PubChem. (n.d.). Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). Retrieved from [Link]

  • JOURNAL_Gas Chromatography-Mass S pectrometry (GC-MS) Analysis.pdf. (2023). Retrieved from [Link]

  • GC/MS Investigation of the Reaction Products of Nitrogen Mustards and N,N‐Dialkylaminoethyl‐2‐Chlorides With Phenol | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga) - Biomedical and Pharmacology Journal. (n.d.). Retrieved from [Link]

  • Kinetics and Mechanism of Reactions of Tertiary β-Chloroethylamines in Solution. II. Ethyl-bis-β-chloroethylamine1 | Scilit. (n.d.). Retrieved from [Link]

Sources

use of 2-Chloroethylurea in proteomics to study protein alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Exploring 2-Chloroethylurea as a Novel Alkylating Agent for Cysteine-Focused Proteomics

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

Mass spectrometry (MS)-based proteomics workflows are foundational to modern biological research, enabling the large-scale identification and quantification of proteins from complex samples.[1] A critical step in virtually all "bottom-up" proteomics sample preparation pipelines is the reduction and alkylation of proteins.[2] Cysteine residues, with their highly nucleophilic thiol (-SH) groups, readily form disulfide bonds (–S–S–) that are crucial for native protein structure and function.[3] However, these bonds interfere with enzymatic digestion and subsequent peptide analysis by mass spectrometry.

To ensure reproducible and comprehensive protein identification, disulfide bonds are first cleaved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The resulting free thiols are then covalently "capped" with an alkylating agent to prevent their re-oxidation and the formation of heterogeneous disulfide-linked peptides.[2] This process ensures that cysteine-containing peptides are homogenous and can be accurately identified in the mass spectrometer.

For decades, iodoacetamide (IAA) has been the reagent of choice for this purpose, prized for its high reactivity. However, this high reactivity can also lead to undesirable off-target modifications of other amino acid residues.[4] Chloroacetamide (CAA) has been introduced as a less reactive, more specific alternative, though it has been associated with an increase in methionine oxidation.[4] The continuous search for improved reagents motivates the exploration of novel chemical entities for cysteine alkylation.

This application note introduces This compound as a potential novel alkylating agent for use in proteomics. We provide a theoretical framework for its reactivity, a detailed protocol for its application in an in-solution protein digestion workflow, and guidelines for the subsequent mass spectrometry data analysis. This document serves as a guide for researchers interested in evaluating a new tool for cysteine modification studies.

Principle of the Method: The Chemistry of this compound Alkylation

This compound belongs to the class of haloalkyl compounds, which are known to react with nucleophiles. The proposed mechanism for its reaction with cysteine is a bimolecular nucleophilic substitution (SN2) reaction, analogous to that of other halo-based alkylating agents.[5]

Proposed Reaction Mechanism:

  • Thiol Deprotonation: Under the slightly alkaline conditions (pH ~8) typical for alkylation reactions, the cysteine thiol group is deprotonated to form a highly nucleophilic thiolate anion (R-S⁻).[6]

  • Nucleophilic Attack: The thiolate anion attacks the terminal carbon atom of the 2-chloroethyl group of this compound.

  • Displacement: The chloride ion, a good leaving group, is displaced, resulting in the formation of a stable, covalent thioether bond between the cysteine residue and the 2-ethylurea moiety.

This modification results in a permanent and stable capping of the cysteine residue.

Caption: Proposed SN2 reaction mechanism of this compound with a cysteine residue.

Mass Spectrometry Considerations:

The covalent addition of the 2-ethylurea group to a cysteine residue results in a specific mass shift that must be accounted for during database searching.

ComponentFormulaMonoisotopic Mass (Da)
2-Ethylurea MoietyC₃H₇N₂O87.0558
Net Mass Shift C₃H₆N₂O (Loss of H from Cys, Loss of Cl from CEU, Gain of C₃H₇N₂O)86.0480

Note: The net mass shift is calculated from the added moiety (C₃H₇N₂O = 87.0558 Da) minus the hydrogen lost from the thiol group (H = 1.0078 Da), resulting in a modification mass of 86.0480 Da.

Comparative Overview of Alkylating Agents

The choice of alkylating agent can influence the outcome of a proteomics experiment. While this compound is presented here as a novel reagent, its theoretical properties can be compared to established agents.

FeatureIodoacetamide (IAA)Chloroacetamide (CAA)This compound (CEU) (Proposed)
Reactivity Very HighHighModerate to High
Mechanism SN2SN2SN2
Monoisotopic Mass Shift +57.021 Da+57.021 Da+86.048 Da
Specificity Good, but off-target reactions can occur[4]High, but can increase methionine oxidation[4]Potentially high due to lower reactivity than IAA
Key Advantage Fast reaction kineticsHigher specificity than IAAUnique mass tag, potentially reduced side reactions
Key Disadvantage Potential for off-target alkylationSlower kinetics than IAA, potential for oxidationRequires empirical validation for reactivity and side effects

Detailed Protocols

The following protocols are designed as a starting point for the evaluation of this compound in a standard in-solution proteomics workflow. Optimization may be required based on sample type and experimental goals.

Required Reagents and Equipment
  • Reagents:

    • Urea (Ultra-pure)

    • Ammonium Bicarbonate (NH₄HCO₃)

    • Dithiothreitol (DTT)

    • This compound (CEU)

    • Trypsin (MS-grade)

    • Formic Acid (FA, LC-MS grade)

    • Acetonitrile (ACN, LC-MS grade)

    • Water (LC-MS grade)

  • Equipment:

    • Protein LoBind tubes

    • Thermomixer or heating block

    • Vortex mixer

    • pH meter or pH strips

    • Reversed-phase C18 desalting tips/cartridges

    • Vacuum centrifuge

    • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Protocol: In-Solution Protein Alkylation with this compound

This protocol is designed for 100 µg of protein extract. Volumes should be scaled accordingly for different starting amounts.

1. Protein Solubilization and Denaturation a. Resuspend the protein pellet in 100 µL of Lysis Buffer (8 M Urea, 100 mM NH₄HCO₃, pH 8.0). b. Vortex thoroughly and incubate at room temperature for 15 minutes to ensure complete solubilization.

2. Reduction of Disulfide Bonds a. Prepare a fresh 200 mM stock solution of DTT in 100 mM NH₄HCO₃. b. Add 5 µL of 200 mM DTT to the protein solution to achieve a final concentration of 10 mM. c. Incubate for 1 hour at 37°C with gentle shaking (e.g., 500 rpm in a thermomixer). This step breaks the disulfide bonds.[7]

3. Alkylation with this compound a. Prepare a fresh 200 mM stock solution of this compound in 100 mM NH₄HCO₃. b. Allow the sample to cool to room temperature. c. Add 11 µL of 200 mM this compound to the protein solution to achieve a final concentration of approximately 20 mM (a ~2x molar excess over DTT). d. Crucially, protect the sample from light by wrapping the tube in aluminum foil. e. Incubate for 1 hour at room temperature in the dark with gentle shaking. Rationale: Chloro- compounds are generally less reactive than iodo- compounds; a longer incubation time relative to standard IAA protocols is recommended to ensure complete alkylation.[5]

4. Quenching and Digestion Preparation a. Quench any unreacted this compound by adding an additional 5 µL of 200 mM DTT and incubating for 15 minutes at room temperature in the dark. b. Dilute the sample 4-fold by adding 340 µL of 100 mM NH₄HCO₃. This is critical to reduce the urea concentration to below 2 M, which is necessary for optimal trypsin activity.

5. Enzymatic Digestion a. Add MS-grade trypsin to the protein solution at a 1:50 enzyme-to-protein ratio (e.g., 2 µg of trypsin for 100 µg of protein). b. Incubate overnight (12-16 hours) at 37°C.

6. Digestion Quenching and Desalting a. Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (e.g., add ~5 µL of 99% formic acid). The pH should be < 3. b. Desalt the peptide mixture using C18 solid-phase extraction (e.g., StageTips or ZipTips) according to the manufacturer's protocol. c. Elute the peptides, dry them completely in a vacuum centrifuge, and store them at -80°C until LC-MS/MS analysis.

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Analysis Lysis 1. Lysis & Denaturation (8M Urea) Reduction 2. Reduction (10 mM DTT, 37°C) Lysis->Reduction Alkylation 3. Alkylation (20 mM CEU, RT, Dark) Reduction->Alkylation Digestion 4. Digestion (Trypsin, 37°C) Alkylation->Digestion Desalting 5. C18 Desalting Digestion->Desalting LCMS 6. LC-MS/MS Desalting->LCMS DB_Search 7. Database Search (Custom Modification: +86.0480 Da on Cys) LCMS->DB_Search

Caption: Overview of the in-solution proteomics workflow using this compound.

Mass Spectrometry Data Analysis

Accurate data analysis requires configuring the database search software to recognize the novel modification introduced by this compound.

  • Define a Custom Modification: In your search software (e.g., MaxQuant, Proteome Discoverer, Mascot), define a new variable modification.

    • Modification Name: S-(2-ethylurea)cysteine or Cys_CEU

    • Target Residue: Cysteine (C)

    • Monoisotopic Mass Shift: +86.0480 Da

  • Search Parameters:

    • Set the custom modification as a variable modification on cysteine. This will allow the software to identify peptides both with and without the modification, which can be useful for assessing alkylation efficiency.

    • Include other common variable modifications, such as oxidation of methionine (+15.995 Da) and deamidation of asparagine/glutamine (+0.984 Da).

    • Set trypsin as the enzyme, allowing for up to 2 missed cleavages.

    • Use appropriate mass tolerances for your instrument (e.g., 10 ppm for precursor ions, 0.02 Da for fragment ions on an Orbitrap).

Expected Fragmentation: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides containing the S-(2-ethylurea)cysteine modification are expected to produce standard b- and y-type fragment ions. The modification itself is stable and should remain attached to the cysteine residue during fragmentation, allowing for precise localization of modified sites.[8]

Trustworthiness and Validation

As this compound is a novel reagent in this context, rigorous validation is essential.

  • Alkylation Efficiency: Use a protein standard (e.g., BSA) and analyze the data for peptides containing unmodified cysteines. A low percentage of unmodified cysteine-containing peptides indicates high alkylation efficiency.

  • Side Reactions: Search for the +86.0480 Da modification on other nucleophilic residues, such as lysine, histidine, methionine, or the peptide N-terminus, to assess the specificity of the reaction under your experimental conditions.

  • Comparison: Run parallel experiments using a standard reagent like IAA to directly compare proteome coverage, modification efficiency, and the prevalence of side reactions.

Conclusion

This compound presents a promising, yet unexplored, alternative for cysteine alkylation in mass spectrometry-based proteomics. Its unique mass shift provides a distinct signature for modified peptides, and its predicted moderate reactivity may offer a favorable balance between efficient cysteine capping and minimal off-target effects. The protocols and guidelines presented here provide a robust starting point for the scientific community to evaluate and potentially validate this compound as a new and valuable tool in the proteomics toolbox.

References

  • Side-chain fragmentation of alkylated cysteine residues in electron capture dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Procedure for Reduction and Alkylation. University of Iowa, Carver College of Medicine, Proteomics Facility. [Link]

  • Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry. [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. National Institutes of Health. [Link]

  • S-(2-chloroacetyl)glutathione, a reactive glutathione thiol ester and a putative metabolite of 1,1-dichloroethylene. PubMed. [Link]

  • Unusual fragmentation of derivatized cysteine-containing peptides. National Institutes of Health. [Link]

  • Mass spectrometric signature of S-prenylated cysteine peptides. PubMed. [Link]

  • Easy Proteomics Sample Preparation: Technical Repeatability and Workflow Optimization Across 8 Biological Matrices in a New Core Facility Setting. National Institutes of Health. [Link]

  • Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. YouTube. [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. PubMed. [Link]

  • Desulfurative modification of cysteine residues in peptides and proteins via the installation and photoexcitation of thieno[2,3-c]-pyrroles. National Institutes of Health. [Link]

  • Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. YouTube. [Link]

  • Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. PubMed. [Link]

  • (PDF) Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. [Link]

  • Novel Oxidative Modifications in Redox-Active Cysteine Residues. National Institutes of Health. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health. [Link]

  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. National Institutes of Health. [Link]

  • Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status. National Institutes of Health. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. National Institutes of Health. [Link]

  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. National Institutes of Health. [Link]

  • Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Structure-nephrotoxicity relationships of S-(2-chloroethyl)-DL-cysteine and analogs: role for an episulfonium ion. PubMed. [Link]

  • Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. [Link]

  • Reactions of Thiols. Chemistry Steps. [Link]

  • Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. PubMed. [Link]

  • Mustard gas. Wikipedia. [Link]

  • Thiol Reactive Probes and Chemosensors. MDPI. [Link]

  • 8.8: Biological Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]

  • CH103 - Chapter 7: Chemical Reactions in Biological Systems. Chemistry. [Link]

  • Chemical Reactions in Living Systems. National Institutes of Health. [Link]

Sources

Application of 2-Chloroethylurea in Agricultural Chemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-Chloroethylurea as a versatile building block in the synthesis of agricultural chemicals. This document delves into the synthetic utility of this compound, focusing on its role in the preparation of sulfonylurea herbicides and other potential agrochemicals, supported by detailed reaction mechanisms, experimental protocols, and safety considerations.

Introduction: The Strategic Importance of the Urea Moiety in Agrochemicals

The urea functional group is a cornerstone in the design of a wide array of biologically active compounds, including a significant number of commercial herbicides and plant growth regulators. Its ability to form strong hydrogen bonds allows for potent interactions with biological targets. This compound, with its reactive chloroethyl group, serves as a valuable synthon, enabling the introduction of the urea scaffold and providing a handle for further chemical modifications. This guide will explore the synthetic pathways where this compound is a key intermediate.

PART 1: Synthesis of Sulfonylurea Herbicides

Sulfonylurea herbicides are a major class of agrochemicals known for their high efficacy at low application rates and their specific mode of action, the inhibition of the enzyme acetolactate synthase (ALS) in plants. The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate or a carbamate. While the use of 2-chloroethyl isocyanate is common, this compound can also be employed as a precursor, offering an alternative synthetic route.

Proposed Synthetic Pathway

The reaction of this compound with a suitable arylsulfonamide in the presence of a base is a plausible method for the synthesis of a sulfonylurea herbicide. The reaction proceeds via the formation of a sulfonylurea bridge.

dot graph G { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes for reactants and products CEU [label="this compound"]; Sulfonamide [label="Arylsulfonamide\n(Ar-SO2-NH2)"]; Base [label="Base", shape=plaintext, fontcolor="#EA4335"]; Product [label="Sulfonylurea Herbicide\n(Ar-SO2-NH-CO-NH-CH2CH2Cl)"]; Salt [label="Salt", shape=plaintext, fontcolor="#34A853"];

// Edges representing the reaction CEU -- Product [label="+"]; Sulfonamide -- Product [label="+"]; Base -- Product [label="Catalyst", dir=none]; Product -- Salt [label="+", dir=none];

// Positioning CEU [pos="0,1!"]; Sulfonamide [pos="2,1!"]; Base [pos="1,1.5!"]; Product [pos="1,0!"]; Salt [pos="2,0!"]; }

Figure 1: Proposed reaction scheme for sulfonylurea herbicide synthesis.
Experimental Protocol: Synthesis of a Generic N-(2-chloroethyl)-N'-(arylsulfonyl)urea

This protocol is a representative example based on general principles of sulfonylurea synthesis.[1][2][3] Researchers should optimize conditions for specific substrates.

Materials:

  • This compound

  • Arylsulfonamide (e.g., 2-chlorobenzenesulfonamide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a stirred solution of the arylsulfonamide (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add this compound (1.1 eq) to the suspension.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure sulfonylurea derivative.

ParameterValue
Reactant 1 This compound
Reactant 2 Arylsulfonamide
Base K₂CO₃
Solvent Acetone
Temperature Reflux
Typical Yield 60-80% (estimated)

PART 2: Synthesis of Phenylurea Herbicides

Phenylurea herbicides, such as Fenuron, are another important class of agrochemicals that act by inhibiting photosynthesis.[4][5] The synthesis of these compounds can be achieved through the reaction of an appropriately substituted aniline with a urea derivative.

Proposed Synthetic Pathway

This compound can react with an aniline derivative under suitable conditions to form an N-phenyl-N'-(2-chloroethyl)urea. This intermediate can then be further modified if necessary.

dot graph G { layout=neato; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes CEU [label="this compound"]; Aniline [label="Substituted Aniline\n(Ar-NH2)"]; Product [label="N-phenyl-N'-(2-chloroethyl)urea\n(Ar-NH-CO-NH-CH2CH2Cl)"]; HCl [label="HCl", shape=plaintext, fontcolor="#EA4335"];

// Edges CEU -- Product [label="+"]; Aniline -- Product [label="+"]; Product -- HCl [label="+", dir=none];

// Positioning CEU [pos="0,1!"]; Aniline [pos="2,1!"]; Product [pos="1,0!"]; HCl [pos="2,0!"]; }

Figure 2: Proposed synthesis of a phenylurea herbicide intermediate.
Experimental Protocol: Synthesis of a Generic N-Phenyl-N'-(2-chloroethyl)urea

This protocol is based on established methods for the synthesis of N,N'-disubstituted ureas.[6]

Materials:

  • This compound

  • Substituted aniline (e.g., 3,4-dichloroaniline)

  • Pyridine (as a base and solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in pyridine.

  • Add this compound (1.1 eq) to the solution.

  • The reaction mixture is stirred at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

ParameterValue
Reactant 1 This compound
Reactant 2 Substituted Aniline
Solvent/Base Pyridine
Temperature Room Temperature
Typical Yield 70-90% (estimated)

PART 3: Application in the Synthesis of Plant Growth Regulators

Urea derivatives are also known to exhibit plant growth regulating activities.[7][8] The 2-chloroethyl group in this compound can be a useful precursor for introducing functionalities that modulate plant growth. For instance, it can be a precursor to compounds that release ethylene, a known plant hormone.

Conceptual Workflow for Developing Novel Plant Growth Regulators
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Start with\nthis compound"]; B [label="React with a\nbioactive amine"]; C [label="Isolate and purify\nthe urea derivative"]; D [label="Screen for plant\ngrowth regulating activity"]; E [label="Structure-Activity\nRelationship (SAR) studies"]; F [label="Lead Optimization"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Figure 3: Workflow for discovery of new plant growth regulators.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions.[9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the synthesis of a variety of agricultural chemicals. Its ability to introduce the essential urea moiety and the presence of a reactive chloroethyl group make it a strategic starting material for the development of novel herbicides and plant growth regulators. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this important chemical intermediate. Further research and optimization of reaction conditions will undoubtedly expand the scope of its applications in agrochemical synthesis.

References

  • CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google P
  • US4384140A - 2-Chloroethyl urea derivatives - Google P
  • CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google P
  • Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives - ResearchGate. [Link]

  • PLANT GROWTH REGULATORS - PhytoTech Labs. [Link]

  • Single‐step synthesis of sulfonylureas from sulfonyl chlorides and amines. - ResearchGate. [Link]

  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity - Vietnam Journal of Science, Technology and Engineering. [Link]

  • An Efficient Protocol for the Synthesis of 2-Chloroethylphosphonic Acid - ResearchGate. [Link]

  • US20190169116A1 - Process for preparation of carmustine - Google P
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed. [Link]

  • WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)
  • Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed. [Link]

  • Fenuron | C9H12N2O | CID 7560 - PubChem. [Link]

  • Degradation products of a phenylurea herbicide, diuron: synthesis, ecotoxicity, and biotransformation - PubMed. [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 2-Chloroethylurea for the Discovery of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-chloroethylurea moiety is a privileged scaffold in medicinal chemistry, renowned for its role in the development of potent anticancer agents. Its inherent reactivity and structural features offer a versatile platform for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the strategic derivatization of this compound, moving beyond simple protocols to explain the causal relationships behind synthetic choices and analytical validation. We present detailed methodologies for N-acylation and N-alkylation, comprehensive protocols for compound characterization, and a framework for subsequent biological evaluation, all grounded in established scientific principles to empower researchers in the rational design of next-generation therapeutics.

Introduction: The this compound Scaffold in Medicinal Chemistry

The this compound core is a key pharmacophore found in numerous clinically significant drugs, most notably in the nitrosourea class of anticancer agents like carmustine (BCNU). The therapeutic efficacy of these compounds is largely attributed to the 2-chloroethyl group, which can undergo intramolecular cyclization to form a reactive aziridinium ion. This electrophilic species can then alkylate biological nucleophiles, such as DNA and proteins, leading to cytotoxicity in rapidly proliferating cancer cells.[1][2]

Derivatization of the urea nitrogens provides a powerful tool to modulate the compound's reactivity, lipophilicity, and ability to engage in specific hydrogen bond interactions with biological targets.[3] Strategic modifications can enhance target specificity, improve the therapeutic index, and overcome mechanisms of drug resistance. A significant body of research has focused on N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which have demonstrated potent activity as tubulin polymerization inhibitors and modulators of other cellular pathways.[4][5][6] This guide will delve into the practical aspects of synthesizing and characterizing novel this compound derivatives to facilitate their exploration in drug discovery programs.

Synthetic Strategies for Derivatization

The derivatization of this compound can be broadly categorized into modifications at the two nitrogen atoms of the urea moiety. The choice of synthetic route is dictated by the desired substitution pattern and the nature of the substituents to be introduced.

N-Substitution via Isocyanate Chemistry

A primary and highly efficient method for creating N,N'-disubstituted ureas involves the reaction of an amine with an isocyanate. To generate derivatives of this compound, one common approach is the reaction of various primary or secondary amines with 2-chloroethyl isocyanate. This method is versatile and allows for the introduction of a wide array of substituents.

Causality of Experimental Choices:

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used to prevent the hydrolysis of the highly reactive isocyanate.

  • Temperature: The reaction is often carried out at room temperature or slightly below to control the exothermicity and minimize side reactions.

  • Stoichiometry: A near-equimolar ratio of the amine and 2-chloroethyl isocyanate is generally employed. An excess of the amine can be used to drive the reaction to completion, with the excess being easily removed during workup.

Generalized Protocol for N-Substitution with 2-Chloroethyl Isocyanate:

  • Dissolve the desired amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 2-chloroethyl isocyanate (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted-N'-(2-chloroethyl)urea.

N-Acylation of the Urea Moiety

N-acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor and influence the electronic properties of the urea scaffold. This modification is typically achieved by reacting a pre-formed this compound derivative with an acylating agent.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive and are a common choice for this transformation. Carboxylic anhydrides can also be used, sometimes requiring a catalyst.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl generated during the reaction with acyl chlorides, driving the reaction to completion.

  • Solvent: Anhydrous aprotic solvents are crucial to prevent the hydrolysis of the acylating agent.

Generalized Protocol for N-Acylation:

  • Suspend the starting N-substituted-N'-(2-chloroethyl)urea (1.0 eq) and a non-nucleophilic base (1.1-1.5 eq) in an anhydrous solvent (e.g., THF or DCM) under an inert atmosphere.

  • Add the acyl chloride (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the hydrochloride salt of the base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-acyl-N'-substituted-N'-(2-chloroethyl)urea.

N'-Alkylation Strategies

While less common for the this compound scaffold itself due to the presence of the reactive chloroethyl group, N'-alkylation of a precursor urea can be a viable strategy. This involves the deprotonation of the N-H bond followed by reaction with an alkylating agent.

Causality of Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically required to deprotonate the urea nitrogen.

  • Alkylating Agent: Alkyl halides (e.g., iodides, bromides) are common electrophiles for this reaction.

  • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or THF are suitable for this type of reaction.

Generalized Protocol for N'-Alkylation:

  • To a stirred suspension of a strong base (e.g., NaH, 1.1 eq) in anhydrous DMF, add the starting urea derivative (1.0 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Let the reaction proceed at room temperature for 2-18 hours, with TLC monitoring.

  • Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

G cluster_0 Core Synthetic Strategies cluster_1 N-Substitution cluster_2 N-Acylation cluster_3 N'-Alkylation Amine R-NH2 Urea_precursor R-NH-CO-NH-CH2CH2-Cl Amine->Urea_precursor Reaction with Isocyanate (DCM, rt) Isocyanate Cl-CH2CH2-NCO Isocyanate->Urea_precursor Acylated_Urea R-N(CO-R')-CO-NH-CH2CH2-Cl Urea_precursor->Acylated_Urea Acylation (Base, THF) Alkylated_Urea R-NH-CO-N(R'')-CH2CH2-Cl Urea_precursor->Alkylated_Urea Alkylation (Strong Base, DMF) AcylChloride R'-CO-Cl AcylChloride->Acylated_Urea AlkylHalide R''-X AlkylHalide->Alkylated_Urea

Caption: Key synthetic routes for the derivatization of this compound.

Analytical Characterization of Derivatives

Rigorous characterization is imperative to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

    • ¹H NMR: Expect characteristic signals for the -CH₂-CH₂-Cl moiety (typically two triplets), N-H protons (broad singlets, exchangeable with D₂O), and signals corresponding to the introduced substituents.

    • ¹³C NMR: The carbonyl carbon of the urea typically appears in the range of 155-165 ppm. Signals for the chloroethyl group and other carbons in the molecule will also be present. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of complex structures.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. The fragmentation pattern can also provide valuable structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the urea (around 1630-1680 cm⁻¹), and C-Cl stretching vibrations.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing the purity of the final compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purity determination of the derivatives. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid, is commonly employed.[9][10][11] UV detection is suitable for derivatives containing a chromophore.

Technique Purpose Typical Observations for a this compound Derivative
¹H NMR Structural ElucidationTriplets for -CH₂-CH₂-Cl; broad singlet for N-H; signals for other substituents.
¹³C NMR Carbon Skeleton ConfirmationC=O signal at ~155-165 ppm.
HRMS Elemental CompositionProvides the exact mass and confirms the molecular formula.
IR Spectroscopy Functional Group IdentificationN-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹).
HPLC Purity DeterminationA single major peak indicates high purity.

Framework for Biological Evaluation

The derivatization of this compound is primarily aimed at discovering new therapeutic agents, particularly for oncology. The biological evaluation should be guided by the intended mechanism of action and therapeutic target.

In Vitro Cytotoxicity Screening

The initial step is to assess the antiproliferative activity of the synthesized compounds against a panel of human cancer cell lines. Assays such as the MTT, SRB, or CellTiter-Glo® assays can be used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).[5]

Mechanism of Action Studies

If a compound shows promising cytotoxicity, further studies are necessary to elucidate its mechanism of action. Based on the known biology of this compound derivatives, these studies could include:

  • Tubulin Polymerization Assays: To determine if the compounds interfere with microtubule dynamics.[4][6]

  • Cell Cycle Analysis: Flow cytometry can be used to investigate whether the compounds cause cell cycle arrest at a specific phase (e.g., G2/M for antitubulin agents).[5]

  • Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or biochemical assays with purified proteins (e.g., thioredoxin-1) can confirm direct binding to the intended target.[5]

  • DNA Damage Assays: To assess the extent of DNA alkylation and the induction of DNA damage response pathways.

G

Sources

Application Note: High-Sensitivity Quantification of 2-Chloroethylurea in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2-Chloroethylurea

This compound (CEU) is a reactive chemical intermediate and a potential genotoxic impurity (GTI) in the synthesis of various pharmaceutical compounds, including some nitrosourea-based chemotherapeutic agents.[1][2] Genotoxic impurities are of significant concern in the pharmaceutical industry as they have the potential to damage DNA, leading to mutations and potentially cancer.[3] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over such impurities, often requiring their quantification at trace levels (parts per million or ppm).[4][5]

The quantification of this compound presents a distinct analytical challenge due to its physicochemical properties. It is a small, polar molecule with high water solubility, lacks a strong UV chromophore for conventional HPLC-UV detection, and possesses limited volatility, making direct gas chromatography (GC) analysis difficult.[5][6] Therefore, developing robust, sensitive, and selective analytical methods is critical for ensuring the safety and purity of drug substances.[3]

This application note provides a comprehensive guide to two validated, high-sensitivity methods for the quantification of this compound:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A direct approach offering high selectivity and sensitivity, ideal for complex matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A classic and powerful alternative that enhances volatility and chromatographic performance.

These protocols are designed for researchers, quality control analysts, and drug development professionals requiring reliable quantification of CEU in active pharmaceutical ingredients (APIs), intermediates, or biological samples.

Overview of Analytical Strategies

Choosing the appropriate analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.[5]

  • High-Performance Liquid Chromatography (HPLC): While HPLC is a cornerstone for impurity analysis, the lack of a UV-absorbing chromophore in CEU makes detection by standard UV detectors impractical for the trace levels required.[3][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for such analytes.[3] The combination of chromatographic separation with the high selectivity and sensitivity of tandem mass spectrometry allows for direct quantification of CEU at extremely low concentrations, even in complex biological matrices.[8][9] It minimizes the need for sample derivatization, simplifying the workflow.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile and semi-volatile compounds.[5] Direct analysis of CEU is challenging due to its polarity and low volatility, which can lead to poor peak shape and thermal degradation in the GC inlet.[10] However, these issues can be overcome by chemical derivatization, a process that converts the polar analyte into a more volatile and thermally stable derivative.[11][12] This approach offers excellent sensitivity, particularly when using selected ion monitoring (SIM) mode on the mass spectrometer.

Protocol 1: Quantification by LC-MS/MS

This method is highly selective and requires minimal sample preparation, making it suitable for high-throughput analysis. The protocol is optimized for the analysis of CEU in a drug substance matrix but can be adapted for biological fluids with appropriate sample clean-up.

Experimental Workflow: LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Sample (e.g., 10 mg API) s2 Dissolve in Diluent (e.g., 1 mL Water/Methanol) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Transfer Supernatant to HPLC Vial s3->s4 lc UHPLC Separation (HILIC or C18 Column) s4->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms dp Integrate Peak Area ms->dp dq Quantify against Calibration Curve dp->dq dr Report Concentration (ppm) dq->dr

Caption: Workflow for this compound analysis by LC-MS/MS.

Materials and Reagents
  • This compound Reference Standard

  • LC-MS Grade Water

  • LC-MS Grade Methanol

  • LC-MS Grade Acetonitrile

  • Formic Acid (or Ammonium Formate for mobile phase modifier)

  • Drug Substance/API or Sample Matrix

Step-by-Step Protocol

1. Preparation of Standards and Solutions:

  • Stock Standard (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of water and methanol.
  • Working Standards: Prepare a series of calibration standards (e.g., 0.01 to 1.0 µg/mL) by serial dilution of the stock standard with the same diluent.
  • Sample Preparation: Accurately weigh approximately 20 mg of the drug substance into a suitable vial. Add 2.0 mL of diluent. Vortex for 1 minute to dissolve, then centrifuge to pellet any undissolved excipients. Transfer the clear supernatant to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • UHPLC System: Standard UHPLC system coupled to a triple quadrupole mass spectrometer.
  • Column: A reversed-phase C18 column (e.g., ACE 3 C18, 100 mm × 4.6 mm, 3.0 µm) is a good starting point.[8] Alternatively, for this polar compound, a Hydrophilic Interaction Chromatography (HILIC) column may provide better retention.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Program:
  • 0-1 min: 5% B
  • 1-5 min: Ramp to 95% B
  • 5-6 min: Hold at 95% B
  • 6-6.1 min: Return to 5% B
  • 6.1-8 min: Equilibrate at 5% B
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 5 µL
  • Column Temperature: 40 °C
  • Mass Spectrometer: Triple Quadrupole MS
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: Source parameters and collision energies must be optimized by infusing a standard solution. For this compound (MW: 122.55 g/mol ), the protonated molecule [M+H]⁺ at m/z 123.0 would be the precursor ion. Potential product ions could result from the loss of HCl or other fragments.
  • Example Transition (Quantifier): 123.0 → [Fragment 1]
  • Example Transition (Qualifier): 123.0 → [Fragment 2]

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the working standards.
  • Apply a linear regression model to the calibration curve (correlation coefficient r² > 0.99 is desirable).[4]
  • Determine the concentration of this compound in the sample preparation by interpolating its peak area from the calibration curve.
  • Calculate the final concentration in the drug substance in ppm using the following formula: ppm = (Concentration from curve [µg/mL] / Sample Concentration [mg/mL]) * 1000

Protocol 2: Quantification by GC-MS with Derivatization

This method is an excellent alternative when LC-MS/MS is unavailable or for matrices where the volatility of a derivative is advantageous. The key step is the conversion of CEU into a less polar, more volatile compound suitable for GC analysis.[10] Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as the urea functional group.[13]

Experimental Workflow: GC-MS with Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis s1 Weigh Sample (e.g., 50 mg API) s2 Dissolve/Extract (e.g., Ethyl Acetate) s1->s2 s3 Evaporate Solvent to Dryness s2->s3 d1 Add Derivatizing Agent (e.g., BSTFA in Pyridine) s3->d1 d2 Heat Reaction Mixture (e.g., 70°C for 30 min) d1->d2 d3 Cool to Room Temp. Ready for Injection d2->d3 gc GC Separation (e.g., DB-5ms Column) d3->gc ms MS Detection (EI, SIM Mode) gc->ms

Caption: Workflow for this compound analysis by GC-MS.

Materials and Reagents
  • This compound Reference Standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Ethyl Acetate (GC grade)

  • Drug Substance/API or Sample Matrix

Step-by-Step Protocol

1. Preparation of Standards and Samples:

  • Stock Standard (100 µg/mL): Prepare as described in the LC-MS/MS protocol, but use a volatile solvent like Ethyl Acetate.
  • Calibration Standards: Prepare a series of standards (e.g., 0.1 to 2.0 µg/mL) in Ethyl Acetate.
  • Sample Preparation: Accurately weigh 50 mg of the drug substance into a centrifuge tube. Add 1.0 mL of Ethyl Acetate, vortex for 2 minutes, and centrifuge.
  • Derivatization (for both standards and samples): a. Transfer 100 µL of the standard solution or sample supernatant to a 2 mL GC vial with an insert. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all solvent before adding the derivatizing agent. c. Add 100 µL of the derivatizing reagent (e.g., a 1:1 mixture of BSTFA and anhydrous pyridine). d. Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven. e. Allow the vial to cool to room temperature before placing it in the GC autosampler.

2. GC-MS Instrumentation and Conditions:

  • GC System: Standard Gas Chromatograph with autosampler.
  • Column: A non-polar column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
  • Inlet: Splitless mode, 250 °C.
  • Carrier Gas: Helium, constant flow at 1.0 mL/min.
  • Oven Temperature Program:
  • Initial Temp: 80 °C, hold for 1 min.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: Hold at 280 °C for 5 min.
  • Mass Spectrometer: Single Quadrupole or Ion Trap MS.
  • Ionization Source: Electron Ionization (EI), 70 eV.
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Detection Mode: Selected Ion Monitoring (SIM). The characteristic ions for the silylated derivative of this compound must be determined by running a derivatized standard in full scan mode first.

3. Data Analysis and Quantification:

  • Identify the retention time of the derivatized this compound peak from the analysis of a derivatized standard.
  • Construct a calibration curve by plotting the peak area of the primary SIM ion against the concentration of the derivatized standards.
  • Perform a linear regression (r² > 0.99).[14]
  • Calculate the concentration in the sample and report the final result in ppm as described in the LC-MS/MS section.

Method Validation and Data Summary

Both analytical methods should be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[4] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][14]

Table 1: Typical Performance Characteristics for CEU Quantification Methods

ParameterLC-MS/MS MethodGC-MS (with Derivatization) Method
Specificity High (based on retention time and MRM transitions)High (based on retention time and mass fragments)
LOD ~0.05 ppm~0.1 ppm
LOQ ~0.15 ppm~0.3 ppm
Linearity (r²) > 0.995> 0.995
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 10% at LOQ< 15% at LOQ
Sample Prep Simple dilutionMulti-step (extraction, evaporation, reaction)
Throughput HighModerate

Note: These values are typical and must be experimentally determined during method validation.

Conclusion

The quantification of this compound at trace levels is a critical task in pharmaceutical development and manufacturing. The choice between LC-MS/MS and GC-MS with derivatization depends on available resources and specific application needs.

  • The LC-MS/MS method offers superior speed, simplicity, and sensitivity, making it the preferred approach for routine analysis and for thermally labile or non-volatile compounds.[3][8]

  • The GC-MS method with derivatization provides a robust and sensitive alternative, leveraging widely available instrumentation to achieve reliable quantification after converting the analyte into a form suitable for gas chromatography.[5][11]

Both protocols presented here, when properly validated, provide accurate and reliable systems for the control of this compound, ensuring compliance with stringent regulatory requirements for genotoxic impurities.

References

  • Role of Analytical Methods for Detection of Genotoxic Impurities - Research and Reviews. (2023). Research & Reviews: Journal of Pharmaceutical Analysis, 12(4).
  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024).
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). American Pharmaceutical Review.
  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formul
  • Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (n.d.). Taylor & Francis Online.
  • 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl). (1975). Cancer Research, 35(3), 568-76.
  • Derivatiz
  • Sample Preparation Techniques for Biological M
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). Journal of Pharmaceutical Analysis.
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.
  • Derivatization reactions and reagents for gas chrom
  • A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. (n.d.).
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). Journal of Food and Drug Analysis.
  • Sample Preparation In Bioanalysis: A Review. (n.d.). International Journal of Scientific & Technology Research.
  • Synthesis of 1,3-bis(2-chloroethyl)urea. (n.d.). PrepChem.com.
  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. (n.d.). International Journal of Pharmaceutical Sciences.
  • Derivatization Reactions and Reagents for Gas Chrom
  • Bioanalytical sample prepar
  • N-(2-chloroethyl)urea. (n.d.). Sigma-Aldrich.
  • N-(2-chloroethyl)urea. (n.d.). Sigma-Aldrich.
  • An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea. (2017).
  • N-(2-Chloroethyl)urea AldrichCPR. (n.d.). Sigma-Aldrich.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. (n.d.). PubMed.
  • N-Nitrosotris-(2-chloroethyl)urea. (n.d.). Santa Cruz Biotechnology.
  • 1,3-Bis(2-chloroethyl)urea. (n.d.). PubChem.
  • N,N'-bis-(2-Chloroethyl)urea. (n.d.). ChemicalBook.
  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. (n.d.).
  • Chromatographic Determination of a Blistering Agent 2-Chloroethyl Ethyl Sulfide (CEES): Optimization of the Operating Conditions. (n.d.).
  • Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. (1988).
  • Analytical methods for measuring urea in pharmaceutical formulations. (1997). Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32.
  • Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. (2013).
  • Analytical methodology for the determination of urea: Current practice and future trends. (2025).
  • How to Analyze GC Results for Lab. (2020). YouTube.
  • Determination of urea in ultrapure water by IC-MS/MS. (n.d.). Thermo Fisher Scientific.
  • Analytical method for the quantitative determination of urinary ethylenethiourea by liquid chromatography/electrospray ionization tandem mass spectrometry. (2003). Rapid Communications in Mass Spectrometry, 17(16), 1845-50.
  • Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (n.d.).
  • Chromatographic Analysis of the Chemical Composition of Exhaust Gas Samples from Urban Two-Wheeled Vehicles. (n.d.). MDPI.
  • Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. (2021). Food Additives & Contaminants: Part A, 38(6), 931-942.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1,3-bis(2-chloroethyl)urea. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols.

Scope and Target Molecule

This guide focuses on improving the yield and purity of 1,3-bis(2-chloroethyl)urea (BCU), a critical intermediate in the synthesis of the chemotherapeutic agent Carmustine (BCNU)[1]. While the term "2-chloroethylurea" can be ambiguous, this document specifically addresses the di-substituted compound (CAS No. 2214-72-4) due to its significance in pharmaceutical manufacturing. The primary synthesis route discussed is the reaction of 2-chloroethylamine hydrochloride with 1,1'-carbonyldiimidazole (CDI), a safer and more efficient alternative to hazardous reagents like phosgene[2].

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,3-bis(2-chloroethyl)urea in a question-and-answer format.

Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield. What are the most likely causes and how can I diagnose the issue?

A: Low yield is the most common problem, typically stemming from one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup.

  • Incomplete Reaction: The reaction between 2-chloroethylamine hydrochloride and CDI is heterogeneous at the start and requires sufficient time and temperature to go to completion.

    • Causality: 2-chloroethylamine hydrochloride has limited solubility in many organic solvents like tetrahydrofuran (THF). The reaction rate is dependent on the slow dissolution of the starting material and its subsequent reaction with CDI.

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting amine (visualized with a suitable stain like ninhydrin) is a key indicator.

    • Solution: Ensure the reaction is stirred vigorously to maximize the interaction between the suspended solid and the dissolved CDI. If TLC shows significant starting material after the recommended time, consider extending the reaction duration or slightly increasing the temperature (e.g., to 35-40°C)[2]. However, avoid excessive heat, which can promote side reactions.

  • Competing Side Reactions: The 2-chloroethyl moiety is susceptible to intramolecular cyclization, which can lead to unwanted byproducts.

    • Causality: The nitrogen atom of the newly formed urea can attack the electrophilic carbon of the 2-chloroethyl group, especially in the presence of a base or upon heating, to form a reactive aziridinium ion intermediate. This can lead to the formation of piperazine derivatives or other cyclized products[3][4]. While less common in this specific urea synthesis, the formation of oxazolidinone derivatives is a known cyclization pathway for related compounds[5][6][7].

    • Diagnosis: Analyze the crude product using HPLC or NMR to identify unexpected peaks or signals that do not correspond to the starting material or the desired product.

    • Solution:

      • Maintain Anhydrous Conditions: Water can hydrolyze CDI and participate in side reactions. Use anhydrous solvents and dry glassware.

      • Strict Temperature Control: Add reagents at a controlled temperature and avoid overheating the reaction mixture. The reaction is often run at room temperature or slightly above to balance reaction rate and side product formation[1].

      • Reagent Stoichiometry: Use the correct stoichiometry. An excess of the amine starting material could potentially lead to other urea derivatives if not properly controlled.

  • Product Loss During Workup and Purification: The product is isolated by precipitation from water followed by recrystallization. Significant material can be lost if these steps are not optimized.

    • Causality: 1,3-bis(2-chloroethyl)urea has some solubility in water, and its solubility in the recrystallization solvent is highly temperature-dependent.

    • Diagnosis: If the yield is low after filtration from water, the product may still be in the aqueous filtrate. If the yield is low after recrystallization, the product may have been lost due to using too much solvent or not cooling sufficiently.

    • Solution:

      • Precipitation: After removing the reaction solvent (THF), add cold water to the residue to minimize the solubility of the product and maximize precipitation[1][8].

      • Recrystallization: Use a minimal amount of hot isopropanol (or another suitable alcohol) to dissolve the crude product. Allow the solution to cool slowly to form pure crystals, then cool further in an ice bath before filtration to maximize recovery[1][8].

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_tlc Monitor Reaction by TLC start->check_tlc sm_present Starting Material Present? check_tlc->sm_present extend_rxn Solution: - Extend reaction time - Ensure vigorous stirring - Slightly increase temp. sm_present->extend_rxn Yes analyze_crude Analyze Crude Product (HPLC/NMR) sm_present->analyze_crude No end_node Yield Improved extend_rxn->end_node impurities Significant Impurities Detected? analyze_crude->impurities optimize_cond Solution: - Ensure anhydrous conditions - Strict temperature control impurities->optimize_cond Yes check_workup Review Workup/Purification Procedure impurities->check_workup No optimize_cond->end_node optimize_workup Solution: - Use cold water for precipitation - Minimize recrystallization solvent - Ensure complete cooling check_workup->optimize_workup optimize_workup->end_node

Caption: A decision tree for troubleshooting low product yield.

Problem: Impure Final Product
Q: My final product shows impurities after analysis. What are these impurities and how can I remove them?

A: Impurities typically consist of unreacted starting materials, intermediates, or side products. Effective purification is key to achieving a high-purity final product, which is critical for subsequent steps like the synthesis of Carmustine[8].

  • Common Impurities & Removal Strategy:

    • Unreacted 2-chloroethylamine hydrochloride: This is a salt and is highly soluble in water. It should be effectively removed during the aqueous precipitation and washing steps.

    • Partially reacted intermediates: Depending on the stoichiometry, mono-substituted ureas could form.

    • Side products from cyclization: As discussed previously, species like oxazolidones or piperazine derivatives can form under non-optimal conditions.

  • Purification Protocol:

    • Aqueous Slurry/Wash: After the initial precipitation and filtration, slurrying the crude solid in fresh water can help remove any remaining water-soluble impurities[8].

    • Recrystallization: This is the most critical step for achieving high purity. Isopropanol is a commonly cited and effective solvent[1][8]. The principle is to dissolve the compound in a minimum of hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor. A purity of >99.5% is achievable with proper technique[8].

Data Summary: Analytical & Purification Parameters
ParameterRecommended Value / MethodRationale
Reaction Monitoring Thin Layer Chromatography (TLC)Provides a quick, qualitative assessment of the consumption of starting materials.
Purity Analysis High-Performance Liquid Chromatography (HPLC)[1]Quantifies the purity of the final product and detects trace impurities.
Purification Method Recrystallization from an alcohol solvent (e.g., Isopropanol)[1][8]Highly effective at removing both polar and non-polar impurities, yielding a crystalline, pure solid.
Drying Vacuum oven at a moderate temperature (e.g., 40-50°C)Removes residual solvent without causing thermal decomposition of the product.
HPLC ParameterTypical Conditions
Apparatus Liquid chromatograph with a UV detector
Column Reverse-phase C18 (e.g., 150 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile / Water mixture
Detection Wavelength 200 nm[1]
Column Temperature 25°C[1]

Frequently Asked Questions (FAQs)

Q1: Why is 1,1'-carbonyldiimidazole (CDI) preferred over other carbonylating agents like phosgene or triphosgene?

A: Safety and handling are the primary reasons. Phosgene is an extremely toxic gas, and its solid precursor, triphosgene, is also highly hazardous, making them unsuitable for many laboratory and large-scale settings[2]. CDI is a stable, crystalline solid that is much safer to handle. It reacts efficiently with amines to form ureas, and the byproducts (imidazole and CO₂) are easily removed, simplifying the workup and leading to high yields of pure product[1][2][8].

Q2: What is the mechanism of the reaction between 2-chloroethylamine hydrochloride and CDI?

A: The reaction proceeds in a stepwise manner. First, CDI activates the carbonyl group. An amine molecule then attacks this activated species. This process repeats for the second amine. A base (like triethylamine, or the amine reactant itself acting as a base) is often required to neutralize the HCl released from the hydrochloride salt, freeing the nucleophilic amine to react.

Q3: Can this reaction be performed without a solvent?

A: While some reactions can be run neat or in a paste, this specific synthesis is best performed in a solvent. A solvent like THF is necessary to facilitate the interaction between the solid 2-chloroethylamine hydrochloride and the dissolved CDI. It also helps to control the reaction temperature and prevent localized overheating, which could lead to side product formation.

Q4: What are the critical safety precautions for this synthesis?

A: 2-chloroethylamine hydrochloride is a hazardous substance. It is harmful if swallowed and can cause severe skin and eye damage[3]. The final product, 1,3-bis(2-chloroethyl)urea, is also a toxic alkylating agent. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis(2-chloroethyl)urea

This protocol is adapted from established procedures for the synthesis of 1,3-bis(2-chloroethyl)urea using CDI[1][2][8].

Workflow Diagram

Sources

Technical Support Center: Purification of 1,3-bis(2-chloroethyl)urea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the purification of 1,3-bis(2-chloroethyl)urea (BCNU impurity A). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this critical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles to ensure the integrity and reproducibility of your work.

Purification Overview & Key Challenges

1,3-bis(2-chloroethyl)urea is a crucial precursor in the synthesis of the chemotherapeutic agent Carmustine.[1] Its purity is paramount to the successful synthesis of the final active pharmaceutical ingredient. The most common synthetic route involves the reaction of 2-chloroethylamine hydrochloride with 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like anhydrous tetrahydrofuran (THF).[1][2] While this method avoids the use of highly toxic phosgene, it is not without its challenges, primarily in the isolation and purification of the desired product from the reaction mixture.

This guide will focus on the most common purification method, recrystallization, and provide insights into alternative techniques such as column chromatography. We will also address common analytical methods for assessing purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1,3-bis(2-chloroethyl)urea.

Problem 1: Oiling Out During Recrystallization

Q: During the cooling phase of recrystallization from isopropanol, my product separates as an oil instead of forming crystals. Why is this happening and how can I fix it?

A: "Oiling out" is a common issue in recrystallization where the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation. For 1,3-bis(2-chloroethyl)urea, this can be exacerbated by the presence of impurities which can depress the melting point.

Causality & Solutions:

  • High Impurity Load: A significant amount of impurities can lower the melting point of your crude product, making it more prone to oiling out.

    • Solution: Consider a pre-purification step. A simple filtration through a plug of silica gel, eluting with a moderately polar solvent, can remove some of the more polar impurities.

  • Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated from the surface with a cork ring or folded paper towels. Once at room temperature, you can then proceed to cool it further in an ice bath.

  • Solvent Choice: While isopropanol is a commonly used and effective solvent, variations in the impurity profile of your crude material might necessitate a different solvent system.

    • Solution: Experiment with a mixed solvent system. For instance, you could dissolve the crude product in a minimal amount of hot isopropanol and then slowly add a less polar co-solvent like hexanes or heptane until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

Problem 2: Poor Crystal Yield

Q: After recrystallization, my yield of pure 1,3-bis(2-chloroethyl)urea is very low. What are the potential causes and how can I improve it?

A: Low recovery after recrystallization is a frequent problem that can often be rectified by optimizing the procedure.

Causality & Solutions:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, the product will crystallize prematurely on the filter paper.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration. You can also add a small excess of hot solvent before filtration to ensure the product remains in solution.

  • Incomplete Crystallization: Insufficient cooling time will not allow for the maximum recovery of the product.

    • Solution: After cooling to room temperature, place the crystallization vessel in an ice bath for at least an hour to maximize crystal formation.

Problem 3: Product Purity is Still Low After Recrystallization

Q: I have recrystallized my 1,3-bis(2-chloroethyl)urea, but HPLC analysis still shows significant impurities. What should I do?

A: If a single recrystallization is insufficient to achieve the desired purity, several options are available.

Causality & Solutions:

  • Co-crystallization of Impurities: Some impurities may have similar solubility profiles to the desired product, leading to their incorporation into the crystal lattice.

    • Solution 1: Second Recrystallization: A second recrystallization is often effective in removing residual impurities.

    • Solution 2: Alternative Purification Method: If recrystallization is ineffective, column chromatography is the next logical step.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 1,3-bis(2-chloroethyl)urea using 2-chloroethylamine hydrochloride and CDI?

A1: While specific impurity profiles can vary, potential impurities include unreacted 2-chloroethylamine, imidazole, and potentially side products from the reaction of CDI with water or other nucleophiles present in the reaction mixture. Some patent literature also refers to unknown impurities that are well-controlled through purification.[2]

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. A suggested TLC system is a mixture of ethyl acetate and hexanes. The product, being moderately polar, should have an Rf value that allows for clear separation from less polar and more polar impurities. Staining with a vanillin-sulphuric acid reagent can help visualize the spots if they are not UV-active.

Q3: What is a suitable HPLC method for assessing the final purity?

A3: A common reverse-phase HPLC method uses a C18 column (e.g., Waters Spherisorb ODS2, 150 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water, and UV detection at 200 nm.[1][2]

Q4: Is 1,3-bis(2-chloroethyl)urea stable during purification and storage?

A4: Ureas, in general, are more stable in a pH range of 4-8.[3] Stability decreases with increasing temperature.[3] For 1,3-bis(2-chloroethyl)urea, it is advisable to avoid prolonged exposure to high temperatures and strongly acidic or basic conditions during purification. For storage, it should be kept in a cool, dry place. The material is stable under recommended storage conditions.

Experimental Protocols

Protocol 1: Recrystallization of 1,3-bis(2-chloroethyl)urea from Isopropanol

  • Dissolution: Place the crude 1,3-bis(2-chloroethyl)urea in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography of 1,3-bis(2-chloroethyl)urea

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50% or higher, depending on the impurity profile as determined by TLC).

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions. Monitor the elution of the product using TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Analytical Data for Pure 1,3-bis(2-chloroethyl)urea

ParameterValueReference
Molecular FormulaC₅H₁₀Cl₂N₂O[4]
Molecular Weight185.05 g/mol [4]
Melting Point121-125 °C[2]
AppearanceWhite to off-white solid
¹³C NMR [4]
Carbonyl (C=O)~158 ppm
Methylene (-CH₂-N)~43 ppm
Methylene (-CH₂-Cl)~41 ppm

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis 2-Chloroethylamine HCl 2-Chloroethylamine HCl Reaction Reaction 2-Chloroethylamine HCl->Reaction CDI CDI CDI->Reaction Crude Product Crude Product Reaction->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Recrystallization->Column Chromatography If purity is low Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product HPLC HPLC Pure Product->HPLC TLC TLC Pure Product->TLC NMR NMR Pure Product->NMR TroubleshootingRecrystallization Start Start Crude Product Crude Product Start->Crude Product Dissolve in min. hot isopropanol Dissolve in min. hot isopropanol Crude Product->Dissolve in min. hot isopropanol Cool Slowly Cool Slowly Dissolve in min. hot isopropanol->Cool Slowly Crystals Form? Crystals Form? Cool Slowly->Crystals Form? Oiling Out Oiling Out Crystals Form?->Oiling Out No Collect Crystals Collect Crystals Crystals Form?->Collect Crystals Yes Re-heat, add more solvent Re-heat, add more solvent Oiling Out->Re-heat, add more solvent Consider silica plug pre-purification Consider silica plug pre-purification Oiling Out->Consider silica plug pre-purification Re-heat, add more solvent->Cool Slowly Low Yield? Low Yield? Collect Crystals->Low Yield? Check solvent volume Check solvent volume Low Yield?->Check solvent volume Yes Ensure complete cooling Ensure complete cooling Low Yield?->Ensure complete cooling Yes Pure Product Pure Product Low Yield?->Pure Product No Check solvent volume->Pure Product Ensure complete cooling->Pure Product

Caption: Troubleshooting decision tree for the recrystallization of 1,3-bis(2-chloroethyl)urea.

References

  • Google Patents. (2017). WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]

  • Reddit. (2023). TLC for urea. Retrieved from [Link]

  • precisionFDA. (n.d.). 1,3-BIS(2-CHLOROETHYL)UREA. Retrieved from [Link]

  • Google Patents. (2019). US20190169116A1 - Process for preparation of carmustine.
  • Google Patents. (1983). US4384140A - 2-Chloroethyl urea derivatives.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Journal of Cosmetic Science. (2014). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]

  • ResearchGate. (2016). FTIR spectra of urea, ChCl and ChCl-2Urea IL with and without 6 wt.%.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. Retrieved from [Link]

  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Chloroethylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloroethylurea. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis, with a focus on identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing a significant amount of a higher molecular weight impurity in my this compound synthesis. What is it likely to be and how can I prevent it?

Answer:

The most probable higher molecular weight impurity is 1,3-bis(2-chloroethyl)urea . This side product is a common issue, particularly in syntheses involving the reaction of 2-chloroethylamine or its salts with a carbonylating agent.

Causality of Formation:

The formation of 1,3-bis(2-chloroethyl)urea is primarily due to a competing reaction where the reactive intermediate, intended to react with ammonia or another amine source to form the monosubstituted urea, instead reacts with another molecule of 2-chloroethylamine. This is often exacerbated by:

  • Incorrect Stoichiometry: An excess of the 2-chloroethylamine starting material relative to the carbonylating agent or the amine.

  • Localized High Concentrations: Poor mixing leading to areas with a high concentration of the 2-chloroethylamine.

  • Reaction Conditions: Certain reagents, like carbonyldiimidazole (CDI), can favor the formation of the disubstituted urea if the reaction conditions are not carefully controlled.[1][2]

Troubleshooting Guide to Minimize 1,3-bis(2-chloroethyl)urea:

Parameter Recommendation Scientific Rationale
Stoichiometry Use a slight excess of the amine (e.g., ammonia) relative to the 2-chloroethyl precursor.This ensures that the reactive intermediate is more likely to react with the intended amine rather than another molecule of 2-chloroethylamine.
Addition Rate Add the 2-chloroethylamine or 2-chloroethyl isocyanate slowly and sub-surface to a well-stirred solution of the amine.This prevents localized high concentrations of the chloroethyl reactant, minimizing the dimerization reaction.
Mixing Ensure vigorous and efficient stirring throughout the reaction.Homogeneous reaction conditions are crucial to maintain the desired reaction pathway.
Temperature Maintain a low to moderate reaction temperature.Higher temperatures can sometimes favor side reactions. Monitor and control the temperature closely, especially during exothermic additions.

Analytical Detection:

  • HPLC: High-Performance Liquid Chromatography is the preferred method for quantifying 1,3-bis(2-chloroethyl)urea. A reverse-phase C18 column with a mobile phase of acetonitrile and water, and UV detection around 200-210 nm, can effectively separate this compound from the disubstituted byproduct.[1][3][4]

  • NMR: 1H NMR spectroscopy can also be used to identify the presence of 1,3-bis(2-chloroethyl)urea by comparing the integration of the signals corresponding to the desired product and the side product.

FAQ 2: My final product is showing signs of degradation, and I suspect hydrolysis. What are the likely hydrolysis byproducts and how can I avoid them?

Answer:

Hydrolysis is a common issue, especially if water is not rigorously excluded from the reaction and work-up steps. The primary hydrolysis product of concern is 2-chloroethanol .

Causality of Formation:

2-Chloroethanol can be formed through two main pathways:

  • Hydrolysis of 2-chloroethyl isocyanate: If 2-chloroethyl isocyanate is used as a reactant or is an intermediate, its high reactivity with water will lead to the formation of an unstable carbamic acid, which then decomposes to 2-chloroethylamine and carbon dioxide. In the presence of excess water, the 2-chloroethylamine can be further hydrolyzed to 2-chloroethanol.

  • Hydrolysis of this compound: The final product itself can undergo hydrolysis, particularly under basic or acidic conditions and at elevated temperatures, to yield 2-chloroethanol and urea. The degradation of a related compound, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, has been shown to produce a significant amount of 2-chloroethanol.[5]

Troubleshooting Guide to Prevent Hydrolysis:

Parameter Recommendation Scientific Rationale
Solvent & Reagent Purity Use anhydrous solvents and ensure all reagents are dry.Minimizing the presence of water is the most critical factor in preventing hydrolysis of the reactive isocyanate intermediate.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents atmospheric moisture from entering the reaction vessel.
Work-up Conditions Use neutral or slightly acidic conditions during work-up and avoid prolonged exposure to strong bases.This will minimize the hydrolysis of the final this compound product.
Temperature Control Avoid excessive temperatures during the reaction and purification steps.Higher temperatures can accelerate the rate of hydrolysis.[6]

Analytical Detection:

  • GC-MS: Gas Chromatography-Mass Spectrometry is a suitable technique for the detection of the volatile 2-chloroethanol.[5]

  • HPLC: While less ideal for highly volatile compounds, certain HPLC methods can be developed to detect 2-chloroethanol.

FAQ 3: I am concerned about thermal degradation of my product. What are the potential byproducts and what are the optimal temperature ranges?

Answer:

Thermal degradation is a valid concern, especially if the synthesis requires heating. The thermal decomposition of urea is known to produce biuret and cyanuric acid . It is plausible that this compound could undergo similar degradation pathways.

Causality of Formation:

When heated, urea and its derivatives can decompose to form isocyanic acid and ammonia. The isocyanic acid can then react with another molecule of urea to form biuret, or trimerize to form cyanuric acid.

Troubleshooting Guide to Avoid Thermal Degradation:

Parameter Recommendation Scientific Rationale
Reaction Temperature Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate.The rate of thermal decomposition is highly dependent on temperature.
Reaction Time Monitor the reaction progress and avoid unnecessarily long reaction times at elevated temperatures.Prolonged heating increases the likelihood of degradation.
Purification Method Consider purification methods that do not require high temperatures, such as recrystallization from a suitable solvent at moderate temperatures or column chromatography.Avoids thermal stress on the final product.

Analytical Detection:

  • HPLC: A validated HPLC method can be used to separate and quantify biuret and cyanuric acid from this compound. Specific methods for urea impurities are available and can be adapted.[7]

Experimental Workflow & Diagrams

General Synthetic Pathway and Side Reactions

The synthesis of this compound can be approached through several routes. A common method involves the reaction of 2-chloroethylamine with a source of the carbonyl group. The following diagram illustrates a generalized pathway and the points at which common side products can form.

Synthesis_and_Side_Products cluster_main Main Synthetic Pathway cluster_side Side Reactions 2-Chloroethylamine 2-Chloroethylamine Intermediate Reactive Intermediate 2-Chloroethylamine->Intermediate Carbonyl_Source Carbonyl Source (e.g., Isocyanate, CDI) Carbonyl_Source->Intermediate 2-CEU This compound (Desired Product) Intermediate->2-CEU Bis_CEU 1,3-bis(2-chloroethyl)urea Intermediate->Bis_CEU + 2-Chloroethylamine 2-Chloroethanol 2-Chloroethanol Intermediate->2-Chloroethanol + H₂O Ammonia Ammonia / Amine Ammonia->2-CEU 2-CEU->2-Chloroethanol Hydrolysis Thermal_Deg Biuret / Cyanuric Acid 2-CEU->Thermal_Deg Decomposition Water H₂O (Moisture) Water->Intermediate Heat Excess Heat Heat->2-CEU caption Fig. 1: Synthetic pathway and formation of side products.

Caption: Fig. 1: Synthetic pathway and formation of side products.

Troubleshooting Workflow for Impurity Identification

If you are facing issues with impurities in your this compound synthesis, the following workflow can help you identify the root cause and implement corrective actions.

Troubleshooting_Workflow Start Impurity Detected in This compound Synthesis Analyze Analyze Crude Product by HPLC and/or GC-MS Start->Analyze Identify Identify Impurity Profile Analyze->Identify High_MW High MW Impurity? (e.g., 1,3-bis(2-chloroethyl)urea) Identify->High_MW Yes Volatile_Impurity Volatile Impurity? (e.g., 2-Chloroethanol) Identify->Volatile_Impurity Yes Other_Impurity Other Impurities? (e.g., Biuret) Identify->Other_Impurity Yes Stoichiometry_Check Check Stoichiometry and Addition Rate High_MW->Stoichiometry_Check Drying_Check Check Solvent/Reagent Dryness and Inert Atmosphere Volatile_Impurity->Drying_Check Temp_Check Check Reaction Temperature and Duration Other_Impurity->Temp_Check Purify Optimize Purification (Recrystallization, Chromatography) Stoichiometry_Check->Purify Drying_Check->Purify Temp_Check->Purify End Pure this compound Purify->End caption Fig. 2: Troubleshooting workflow for impurity identification.

Caption: Fig. 2: Troubleshooting workflow for impurity identification.

References

  • Google Patents. (2017). WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • Colvin, M., Cowens, J. W., & Brundrett, R. B. (1975). 2-chloroethanol formation as evidence for a 2-chloroethyl alkylating intermediate during chemical degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea. Cancer Research, 35(3), 568–576.
  • PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved January 12, 2026, from [Link]

  • Woldemariam, G., Kyad, A., et al. (2019). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 73(5), 458-466.
  • Artepal. (n.d.). 1,3-Bis(2-chloroethyl)urea (Standard). Retrieved January 12, 2026, from [Link]

  • Google Patents. (2019). US20190169116A1 - Process for preparation of carmustine.
  • Cheng Research Group - University of Illinois. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Retrieved January 12, 2026, from [Link]

  • PubMed. (1987). Synthesis and characterization of O6-(2-chloroethyl)guanine: a putative intermediate in the cytotoxic reaction of chloroethylnitrosoureas with DNA. Retrieved January 12, 2026, from [Link]

  • PubMed. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Retrieved January 12, 2026, from [Link]

  • PubMed. (1975). Kinetic studies of the urease-catalyzed hydrolysis of urea in a buffer-free system. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2018). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2018). Which is the industrially possible preparation of 2-chloro ethanol?. Retrieved January 12, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Phosgene | Medical Management Guidelines. Retrieved January 12, 2026, from [Link]

  • PubMed. (2002). Reaction of phosgene with the tricycle related to the minor base of phenylalanine transfer ribonucleic acids. Retrieved January 12, 2026, from [Link]

  • PubMed. (1987). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Retrieved January 12, 2026, from [Link]

  • Rossi, V., et al. (2018). Effect of temperature on growth, wheat head infection, and nivalenol production by Fusarium poae. Food Microbiology, 76, 126-135.

Sources

Technical Support Center: Troubleshooting 2-Chloroethyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-chloroethyl isocyanate (CEI) reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights. Our goal is to empower you to overcome common experimental hurdles and achieve reliable, reproducible results.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary safety precautions for handling 2-chloroethyl isocyanate?

    • How should I properly store and handle 2-chloroethyl isocyanate to prevent degradation?

    • What are the most common reactions of 2-chloroethyl isocyanate?

    • My reaction is complete, but I'm having trouble with the work-up. What are some general purification strategies?

  • Troubleshooting Guide: Reactions with Amines (Urea Formation)

    • Problem: Low or no yield of the desired N-(2-chloroethyl)urea.

    • Problem: Formation of a significant amount of symmetrical urea byproduct.

    • Problem: The reaction with my bifunctional amine is not selective.

  • Troubleshooting Guide: Reactions with Alcohols (Carbamate Formation)

    • Problem: The carbamoylation of my alcohol is sluggish or incomplete.

    • Problem: I am observing byproduct formation, specifically allophanates and isocyanurates.

  • Reaction Monitoring Protocols

    • Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

    • Protocol 2: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling 2-chloroethyl isocyanate?

A1: 2-Chloroethyl isocyanate (CAS 1943-83-5) is a hazardous chemical that requires strict safety protocols. It is a flammable liquid and vapor, toxic if swallowed, inhaled, or absorbed through the skin, and causes severe irritation to the eyes, skin, and respiratory tract.[1][2][3] It is also a lachrymator, meaning it can cause tearing of the eyes.[1][2]

Essential Safety Measures:

  • Engineering Controls: Always handle 2-chloroethyl isocyanate in a well-ventilated chemical fume hood.[2][4] A safety shower and eye wash station should be readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[2]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[1]

    • Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[1]

    • Respiratory Protection: In case of inadequate ventilation, use a respirator with an appropriate cartridge.[1]

  • Handling: Avoid heating the reagent, as it is thermally sensitive.[5] Use spark-proof tools and ground all equipment to prevent static discharge.[1]

Q2: How should I properly store and handle 2-chloroethyl isocyanate to prevent degradation?

A2: 2-Chloroethyl isocyanate is highly sensitive to moisture.[2][6] Its reaction with water leads to hydrolysis, forming the corresponding amine and carbon dioxide gas, which can lead to pressure buildup in a sealed container and introduce impurities into your reaction.[2]

Storage and Handling Recommendations:

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[4][5] The recommended storage temperature is typically 2-8°C.[4][6][7]

  • Inert Atmosphere: For long-term storage and to maintain high purity, it is best to store 2-chloroethyl isocyanate under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[2]

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. All glassware and solvents used in reactions with 2-chloroethyl isocyanate should be scrupulously dried.

Q3: What are the most common reactions of 2-chloroethyl isocyanate?

A3: The high electrophilicity of the isocyanate group makes 2-chloroethyl isocyanate a versatile reagent for forming a variety of functional groups. The most common reactions involve nucleophilic addition to the isocyanate carbon.

  • Reaction with Amines: Primary and secondary amines react readily with 2-chloroethyl isocyanate to form N-(2-chloroethyl)ureas. This is a key step in the synthesis of many pharmaceutical compounds, including nitrosoureas used as anticancer agents.[8]

  • Reaction with Alcohols: Alcohols react with 2-chloroethyl isocyanate to yield N-(2-chloroethyl)carbamates.

  • Cyclization Reactions: The bifunctional nature of 2-chloroethyl isocyanate allows for its use in the synthesis of various heterocyclic compounds.[1]

Q4: My reaction is complete, but I'm having trouble with the work-up. What are some general purification strategies?

A4: The choice of purification strategy will depend on the properties of your product and the nature of the impurities.

  • Crystallization/Recrystallization: If your urea or carbamate product is a solid, recrystallization is often an effective method for purification.[9][10] Common solvents for recrystallization of ureas include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Liquid-Liquid Extraction: This technique can be used to remove unreacted starting materials and water-soluble impurities. For example, in the synthesis of 1-(2-chloroethyl)-3-cyclohexylurea, a liquid-liquid extraction with dichloromethane and water is used to remove excess 2-chloroethyl isocyanate.[8]

  • Chromatography: Silica gel column chromatography can be used to separate the desired product from closely related impurities. The choice of eluent will depend on the polarity of your compound.

Troubleshooting Guide: Reactions with Amines (Urea Formation)

Problem: Low or no yield of the desired N-(2-chloroethyl)urea.

This is a common issue that can arise from several factors related to reagent quality, reaction conditions, and the nature of the amine substrate.

Potential Cause Explanation & Troubleshooting Steps
Degraded 2-Chloroethyl Isocyanate The isocyanate is highly sensitive to moisture. If it has been improperly stored or handled, it may have hydrolyzed, leading to a lower effective concentration. Solution: Use a fresh bottle of 2-chloroethyl isocyanate or purify the existing stock by distillation. Always handle under an inert atmosphere.
Presence of Moisture in the Reaction Trace amounts of water in the solvent or on the glassware will react with the isocyanate, consuming it and reducing the yield of the desired urea. Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Consider adding molecular sieves to the reaction mixture.
Low Nucleophilicity of the Amine Sterically hindered amines or anilines with electron-withdrawing groups are less nucleophilic and will react more slowly.[1] Solution: Increase the reaction temperature or prolong the reaction time. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU), can help to deprotonate the amine and increase its nucleophilicity without competing in the reaction.[11]
Inappropriate Solvent The solvent can influence the reaction rate. Polar aprotic solvents like THF, DMF, or acetonitrile are generally good choices. Solution: If the reaction is sluggish, consider switching to a more polar aprotic solvent.

Problem: Formation of a significant amount of symmetrical urea byproduct.

The formation of a symmetrical urea (from the reaction of two molecules of your amine with a carbonyl source) is a strong indicator that the 2-chloroethyl isocyanate is not the primary carbonyl source in the reaction.

Causality and Troubleshooting Workflow:

start Symmetrical Urea Byproduct Detected hydrolysis CEI Hydrolysis to Amine start->hydrolysis Primary Cause co2_formation CO2 Formation hydrolysis->co2_formation solution Solution: Rigorous Anhydrous Conditions hydrolysis->solution Mitigation phosgene_analogue Formation of Phosgene Analogue co2_formation->phosgene_analogue In situ reaction amine_reaction Amine reacts with Phosgene Analogue phosgene_analogue->amine_reaction amine_reaction->start

Caption: Troubleshooting symmetrical urea byproduct formation.

Explanation:

The primary cause of symmetrical urea formation is the hydrolysis of 2-chloroethyl isocyanate due to the presence of water.[2] This hydrolysis generates 2-chloroethylamine and carbon dioxide. The in-situ generated carbon dioxide can then react with your starting amine to form a carbamic acid, which can then react with another molecule of your amine to form the symmetrical urea. To a lesser extent, the generated CO2 can lead to the formation of phosgene-like intermediates that also contribute to this side reaction.

Solution: The most effective solution is to maintain strictly anhydrous reaction conditions. This includes using anhydrous solvents, oven-dried glassware, and performing the reaction under an inert atmosphere.

Problem: The reaction with my bifunctional amine is not selective.

When your substrate contains multiple nucleophilic sites (e.g., a primary and a secondary amine, or an amine and a hydroxyl group), achieving selective reaction at the desired site can be challenging.

Factor Explanation & Strategy for Control
Relative Nucleophilicity Generally, primary amines are more reactive towards isocyanates than secondary amines due to less steric hindrance. Aliphatic amines are more nucleophilic than aromatic amines. Strategy: For a molecule with both a primary and a secondary amine, the reaction will likely favor the primary amine. To enhance selectivity, run the reaction at a lower temperature (e.g., 0°C to room temperature) to exploit the kinetic difference in reactivity.
Steric Hindrance A more sterically hindered nucleophile will react more slowly. Strategy: If the desired reaction site is less sterically hindered, lower reaction temperatures should favor its reaction. If the desired site is more hindered, you may need to use a protecting group strategy for the more reactive site.
pH Control The nucleophilicity of amines is pH-dependent. At lower pH, amines are protonated and less nucleophilic. Strategy: Careful control of pH can sometimes be used to modulate the relative reactivity of different amine groups. However, this is often difficult to control in non-aqueous systems.

Troubleshooting Guide: Reactions with Alcohols (Carbamate Formation)

Problem: The carbamoylation of my alcohol is sluggish or incomplete.

The reactivity of alcohols with isocyanates is generally lower than that of amines.

Potential Cause Explanation & Troubleshooting Steps
Low Nucleophilicity of the Alcohol Sterically hindered alcohols (secondary, tertiary) and phenols are less nucleophilic than primary alcohols.[12] Solution: Increase the reaction temperature. Consider using a catalyst. Common catalysts for this reaction include tertiary amines (e.g., DABCO) and organotin compounds (e.g., dibutyltin dilaurate).[13]
Reversibility of the Reaction At higher temperatures, the carbamate formation can be reversible. Solution: If you suspect reversibility is an issue, try running the reaction at a lower temperature for a longer period.
Solvent Effects The reaction rate is influenced by the solvent. Aprotic polar solvents are generally preferred. Solution: Ensure you are using an appropriate anhydrous solvent such as THF, DMF, or toluene.

Problem: I am observing byproduct formation, specifically allophanates and isocyanurates.

These byproducts arise from the reaction of the initially formed carbamate with excess 2-chloroethyl isocyanate.

Reaction Pathway to Byproducts:

CEI 2-Chloroethyl Isocyanate Carbamate Carbamate CEI->Carbamate Allophanate Allophanate CEI->Allophanate Isocyanurate Isocyanurate (Trimer) CEI->Isocyanurate Trimerization Alcohol Alcohol Alcohol->Carbamate Carbamate->Allophanate + CEI Allophanate->Isocyanurate Rearrangement/ +CEI

Caption: Formation of allophanate and isocyanurate byproducts.

Explanation:

  • Allophanate Formation: The N-H proton of the initially formed carbamate is acidic enough to be deprotonated or to react with another molecule of 2-chloroethyl isocyanate, especially at elevated temperatures or in the presence of a base, to form an allophanate.[13][14]

  • Isocyanurate Formation: Isocyanates can trimerize to form a stable six-membered ring called an isocyanurate. This process is often catalyzed by bases and high temperatures.[13][15]

Strategies to Minimize Byproduct Formation:

  • Stoichiometry Control: Use a slight excess of the alcohol relative to the isocyanate to ensure all of the isocyanate is consumed in the formation of the desired carbamate.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the rate of byproduct formation.[16]

  • Order of Addition: Add the 2-chloroethyl isocyanate slowly to a solution of the alcohol. This maintains a low concentration of the isocyanate throughout the reaction, disfavoring trimerization.

  • Catalyst Choice: The choice of catalyst can influence the product distribution. For example, some catalysts may favor isocyanurate formation over carbamate formation.[13] If you are using a catalyst and observing significant byproduct formation, consider running the reaction without a catalyst or choosing a different one.

Reaction Monitoring Protocols

Effective reaction monitoring is crucial for determining reaction completion, identifying the formation of byproducts, and optimizing reaction conditions.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a quick and convenient method for qualitatively monitoring the progress of a reaction.[17][18]

Step-by-Step Methodology:

  • Prepare the TLC Chamber: Choose an appropriate eluent system that gives a good separation between your starting material and the expected product (a starting material Rf of ~0.3-0.5 is a good target).[19] A common eluent for these types of reactions is a mixture of ethyl acetate and hexanes.

  • Spot the Plate: On a silica gel TLC plate, spot the starting amine or alcohol, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture at different time points.[19]

  • Develop and Visualize: Develop the plate in the prepared chamber. After development, visualize the spots. Since isocyanates, ureas, and carbamates are often not UV-active, you may need to use a stain for visualization.[20][21]

    • Permanganate Stain: A potassium permanganate stain is a good general-purpose stain that will visualize most organic compounds.

    • Ninhydrin Stain: If your starting material is a primary or secondary amine, a ninhydrin stain can be used to specifically visualize its disappearance.

Protocol 2: In-situ Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring

In-situ FTIR spectroscopy is a powerful technique for real-time, continuous monitoring of reaction kinetics.[22]

Key Principles:

  • Isocyanate Peak: The isocyanate group (-NCO) has a strong, sharp, and characteristic absorbance in the IR spectrum, typically between 2250 and 2285 cm-1.[5][23]

  • Monitoring Progress: The disappearance of this peak directly correlates with the consumption of the 2-chloroethyl isocyanate. This allows for precise determination of the reaction endpoint.

  • Byproduct Detection: The formation of ureas and carbamates can be monitored by the appearance of their characteristic carbonyl (C=O) stretching frequencies (typically 1630-1690 cm-1 for ureas and 1680-1740 cm-1 for carbamates).

Experimental Workflow:

start Start Reaction insert_probe Insert In-situ FTIR Probe start->insert_probe collect_spectra Collect Spectra at Regular Intervals insert_probe->collect_spectra monitor_peak Monitor Disappearance of -NCO Peak (~2270 cm-1) collect_spectra->monitor_peak monitor_peak->collect_spectra Peak Present endpoint Reaction Complete monitor_peak->endpoint Peak Disappears

Caption: Workflow for in-situ FTIR reaction monitoring.

References

  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. [Link]

  • Mastering Organic Synthesis with 2-Chloroethyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in situ IR and NMR spectroscopy. Polymer Chemistry. [Link]

  • Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation. ResearchGate. [Link]

  • Monitoring a Reaction. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Isocyanate Reactions. Mettler Toledo. [Link]

  • Urea Formation - Common Conditions. Organic Chemistry Portal. [Link]

  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. [Link]

  • Chromatography: How to Monitor by TLC. University of Rochester. [Link]

  • Non-nucleophilic base. Wikipedia. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • Understanding the Properties and Handling of 2-Chloroethyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Process for preparing isocyanates from primary amines which are not readily dissolved.
  • Monitoring reaction progress? Chemistry Stack Exchange. [Link]

  • An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • 2-Chloroethyl urea derivatives.
  • 2-CHLOROETHYL ISOCYANATE. Georganics. [Link]

  • Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Semantic Scholar. [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. pubs.acs.org. [Link]

  • Recrystallization and Crystallization. University of California, Davis. [Link]

  • Method for preparing an allophanate, allophanate, and low-viscosity composition containing the allophanate.
  • Purification by Recrystallization. CUNY. [Link]

  • Material Safety Data Sheet - 2-Chloroethyl isocyanate, 98%. Cole-Parmer. [Link]

  • Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Organic Chemistry Portal. [Link]

  • The Future of Synthesis: Innovations with 2-Chloroethyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Preparation method of symmetrical urea compound.
  • JC2.2.3.2 purification of crude product using recrystallisation. YouTube. [Link]

  • TLC Visualization Techniques. Scribd. [Link]

  • An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw. CDC Stacks. [Link]

  • Symmetric and unsymmetrical ureas. ResearchGate. [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. [Link]

  • Isocyanates from primary amines and carbon dioxide: 'dehydration' of carbamate anions. pubs.rsc.org. [Link]

  • 2-CHLOROETHYL ISOCYANATE. Georganics. [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC. [Link]

  • 2-Chloroethyl carbamate. PubChem. [Link]

  • From new simple aliphatic to aromatic heterocycles built from 2-chloroethylisocyanate. ResearchGate. [Link]

  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. PubMed. [Link]

  • Advancements in Isocyanate Reaction Control Techniques. Patsnap. [Link]

  • Catalytic Dealkylative Synthesis of Cyclic Carbamates and Ureas via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv. [Link]

  • Carbachol and its intermediate chloroethyl carbamate synthetic process.
  • Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Aliphatic Aldehydes. PMC. [Link]

Sources

Technical Support Center: Optimizing N-Alkylation with 2-Chloroethylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for N-alkylation reactions using 2-chloroethylurea. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Part 1: Core Principles & Reaction Mechanism

The N-alkylation of a nucleophile (typically a primary or secondary amine) with this compound is a cornerstone reaction for synthesizing N-(2-ureidoethyl) derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science.[1] The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Understanding the SN2 Pathway

In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom bonded to the chlorine. This occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously as the carbon-chlorine bond breaks. The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

SN2_Mechanism Reactants R₂NH (Amine) + Cl-CH₂-CH₂-NH-CO-NH₂ (this compound) TS Transition State [R₂N···C···Cl]⁻ Reactants->TS Nucleophilic Attack Products R₂N-CH₂-CH₂-NH-CO-NH₂ (Alkylated Product) + HCl TS->Products Chloride Leaves Salt Base·HCl (Salt) Products->Salt Acid Neutralization Base Base (e.g., K₂CO₃) Base->Salt

Caption: The SN2 mechanism for N-alkylation with this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when setting up the reaction for the first time.

Q1: How do I select the appropriate base for my reaction?

A1: The choice of base is critical and depends on the nucleophilicity of your amine. The base's primary role is to act as an acid scavenger.[2]

  • For most primary and secondary aliphatic amines: Weak to moderately strong inorganic bases are ideal. Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and common choice.[2][3] Cesium carbonate (Cs₂CO₃) can be more effective, especially for challenging alkylations, due to its higher solubility in organic solvents.[4][5]

  • For less nucleophilic amines (e.g., anilines, amides): A stronger base may be required to achieve a reasonable reaction rate. However, strong bases like sodium hydride (NaH) can increase the risk of side reactions, such as elimination or deprotonation at other sites.[6]

  • Organic Bases: Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used. They are soluble in the reaction medium but can sometimes be more difficult to remove during workup.[3]

Q2: What is the best solvent for this N-alkylation?

A2: Polar aprotic solvents are the standard choice as they effectively solvate the transition state of an SN2 reaction without interfering with the nucleophile.

SolventBoiling Point (°C)Key Characteristics
Acetonitrile (ACN) 82Excellent choice, easy to remove under vacuum.[2][4]
N,N-Dimethylformamide (DMF) 153High boiling point allows for higher reaction temperatures; effective at dissolving a wide range of substrates.[4][7]
Dimethyl Sulfoxide (DMSO) 189Very high boiling point, excellent solvent power. Can be difficult to remove and requires caution at high temperatures with certain reagents.[6][8]
Acetone 56Lower boiling point, suitable for more reactive substrates. Solubility of bases like K₂CO₃ can be limited.[4][9]

Q3: What stoichiometry (reactant ratio) should I use?

A3: Stoichiometry is key to controlling selectivity, especially with primary amines.

  • To favor mono-alkylation: Use an excess of the amine nucleophile (e.g., 2-5 equivalents) relative to the this compound. This ensures the alkylating agent is more likely to encounter an unreacted amine molecule rather than the mono-alkylated product.[5][10]

  • Equivalents of Base: Typically, 1.5 to 2.0 equivalents of base are used to ensure complete neutralization of the generated HCl.[2]

Q4: Is heating necessary?

A4: Generally, yes. While highly reactive amines may proceed at room temperature, most N-alkylations with chloroalkanes require heating to achieve a reasonable rate. A starting temperature between 60°C and the boiling point of the solvent is common.[2][11] Reaction progress should be monitored to determine the optimal temperature.[12]

Part 3: Troubleshooting Guide

Even with a well-planned experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Troubleshooting_Tree Start Reaction Issue? LowYield Low Yield / No Reaction Start->LowYield SideProducts Multiple Products (TLC/LCMS) Start->SideProducts BaseIssue Base ineffective? (pKa too low, wet) LowYield->BaseIssue Check Base TempIssue Temperature too low? LowYield->TempIssue Check Temp ReagentIssue Reagent issue? (Amine pKa, Cl inactivity) LowYield->ReagentIssue Check Reagents OverAlk Over-alkylation? SideProducts->OverAlk If primary amine used Cyclization Cyclization/Impurity Formation? SideProducts->Cyclization If complex substrate Elimination Elimination (Vinyl Urea)? SideProducts->Elimination If strong/bulky base Sol_Base Solution: - Use stronger base (Cs₂CO₃) - Ensure anhydrous conditions BaseIssue->Sol_Base Sol_Temp Solution: - Increase temperature incrementally - Switch to higher boiling solvent TempIssue->Sol_Temp Sol_Reagent Solution: - Add catalytic NaI/KI (Finkelstein Reaction) ReagentIssue->Sol_Reagent Sol_OverAlk Solution: - Increase excess of amine (2-5 eq) - Slow addition of alkylating agent OverAlk->Sol_OverAlk Sol_Impurity Solution: - Lower temperature - Use milder base - Re-purify starting material Cyclization->Sol_Impurity Sol_Elimination Solution: - Use less hindered, milder base - Lower reaction temperature Elimination->Sol_Elimination

Caption: A decision tree for troubleshooting common N-alkylation issues.

Problem 1: My reaction shows low conversion or has stalled completely.

  • Potential Cause A: Incomplete Deprotonation/Acid Scavenging. The amine nucleophile may be protonated by the generated HCl, halting the reaction. This suggests your base is not effective enough.

    • Solution: Switch to a more effective base, such as cesium carbonate (Cs₂CO₃), which has better solubility in organic solvents.[5] Ensure all reagents and solvents are anhydrous, as water can deactivate strong bases and interfere with the reaction.

  • Potential Cause B: Low Reactivity of this compound. Alkyl chlorides are less reactive than the corresponding bromides or iodides.[5]

    • Solution: Add a catalytic amount (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). This facilitates an in situ Finkelstein reaction, converting the more stable alkyl chloride to the highly reactive alkyl iodide, which then undergoes the SN2 reaction much faster.[9]

  • Potential Cause C: Insufficient Temperature. The activation energy for the reaction may not be met at the current temperature.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and potential decomposition by TLC.[5] If necessary, switch to a higher-boiling solvent like DMF or DMSO.

Problem 2: My analysis (TLC, LC-MS) shows multiple products.

  • Potential Cause A: Over-alkylation. This is common when using primary amines. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of this compound.[10]

    • Solution: The most effective strategy is to use a significant excess (2-5 equivalents) of the starting amine.[5] Alternatively, adding the this compound slowly to the reaction mixture via a syringe pump can help maintain its low concentration and favor the initial mono-alkylation.

  • Potential Cause B: Formation of Impurities from this compound. Recent studies have noted that the reactivity of this compound derivatives can lead to the formation of unexpected impurities, complicating the reaction profile.[3][13]

    • Solution: Ensure the purity of your starting this compound. Consider lowering the reaction temperature or using milder basic conditions to suppress potential side reactions. Careful chromatographic purification will be essential to isolate the desired product.

Part 4: Experimental Protocols & Workflow

This section provides a general, adaptable protocol for the N-alkylation of an amine with this compound.

Experimental_Workflow Setup 1. Reaction Setup (Dry flask, inert atmosphere) Addition 2. Reagent Addition (Amine, Solvent, Base) Setup->Addition AlkylatingAgent 3. Add this compound (Dropwise or in portions) Addition->AlkylatingAgent Reaction 4. Heat & Stir (e.g., 60-80°C, 4-24h) AlkylatingAgent->Reaction Monitor 5. Monitor Progress (TLC/LCMS) Reaction->Monitor Monitor->Reaction If incomplete Workup 6. Workup (Cool, Filter, Extract) Monitor->Workup If complete Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize

Sources

Technical Support Center: Regioselective Nitrosation of 1,3-bis(2-chloroethyl)urea (BCNU Synthesis)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Carmustine (BCNU), focusing specifically on the challenges of regioselective nitrosation of 1,3-bis(2-chloroethyl)urea. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the nitrosation of 1,3-bis(2-chloroethyl)urea?

The principal challenge lies in achieving regioselectivity. 1,3-bis(2-chloroethyl)urea possesses two secondary amine-like nitrogen atoms. The goal is to introduce a single nitroso group onto one of these nitrogens to form 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). The formation of the undesired dinitrosated or other isomeric byproducts significantly complicates the purification process and reduces the yield of the active pharmaceutical ingredient (API). Furthermore, the stability of BCNU itself is a concern, as it can decompose under various conditions.[1][2]

Q2: Why is regioselectivity so critical in the synthesis of BCNU?

Regioselectivity is paramount because the biological activity of Carmustine as a DNA alkylating agent is directly linked to its specific chemical structure.[3] The presence of the nitroso group on only one of the nitrogen atoms is essential for its mechanism of action, which involves the in vivo generation of a chloroethyldiazonium ion that alkylates DNA.[3] Isomeric byproducts or dinitrosated compounds will not possess the desired therapeutic effect and can introduce toxicity. Therefore, stringent control over the reaction to favor the formation of the 1-nitroso isomer is a critical quality attribute.

Q3: What are the common side reactions observed during the nitrosation of 1,3-bis(2-chloroethyl)urea?

Several side reactions can occur, leading to a complex product mixture:

  • Dinitrosation: Reaction at both nitrogen atoms to form 1,3-dinitroso-1,3-bis(2-chloroethyl)urea.

  • Formation of Isomers: While the two nitrogen atoms appear chemically equivalent, subtle electronic and steric factors can influence the site of nitrosation. However, the primary challenge is typically controlling the stoichiometry to prevent over-nitrosation.

  • Decomposition of BCNU: The product, BCNU, is itself susceptible to degradation, especially in aqueous solutions or at elevated temperatures, which can lead to a variety of decomposition products.[1][2][4]

  • Reaction with Impurities: Any residual starting materials or impurities can also react with the nitrosating agent, further complicating the product profile.

Troubleshooting Guide

Problem 1: Low yield of BCNU and formation of multiple products detected by TLC/HPLC.

Possible Cause 1: Inefficient Nitrosating Agent or Reaction Conditions

The choice of nitrosating agent and the reaction conditions are critical for achieving high regioselectivity and yield. The reaction is typically carried out using a source of nitrous acid (HNO₂), often generated in situ from an alkali metal nitrite (like sodium nitrite) and a strong acid.[3][5]

Suggested Solution:

  • Control of Stoichiometry: Use a slight molar excess of the nitrosating agent to ensure complete conversion of the starting material, but avoid a large excess which can promote dinitrosation.

  • Temperature Control: The nitrosation reaction is highly exothermic and should be performed at low temperatures, typically between -10°C and 0°C, to minimize side reactions and decomposition of the product.[6][7]

  • Acid Choice: Formic acid or sulfuric acid are commonly used to generate nitrous acid in situ.[5][7] The acidity of the medium can influence the reactivity of the nitrosating species.

  • Solvent System: The reaction can be performed in a single solvent, a mixture of solvents, or a two-phase system.[5] Dichloromethane and water is a common biphasic system.[5] A non-aqueous solvent like cold methylene dichloride can also be used, where the insolubility of the starting material and solubility of the product can drive the reaction to completion.[7]

Experimental Protocol: Nitrosation using Sodium Nitrite in Acid

  • Dissolve 1,3-bis(2-chloroethyl)urea in a suitable solvent (e.g., 88% formic acid or a mixture of dichloromethane and water) in a reaction vessel equipped with a stirrer and a thermometer.[7]

  • Cool the solution to 0°C to -10°C in an ice-salt or dry ice-acetone bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred urea solution, maintaining the temperature below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period (e.g., 2 hours).[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, proceed with the work-up and purification steps.

Problem 2: Difficulty in purifying BCNU from the reaction mixture.

Possible Cause 2: Presence of closely related impurities and product instability.

The presence of the dinitrosated byproduct and unreacted starting material, which may have similar polarities to BCNU, can make purification by standard column chromatography challenging. Additionally, the inherent instability of BCNU can lead to degradation during purification.

Suggested Solution:

  • Optimized Chromatography: Silica gel column chromatography is a common method for purification.[7] A careful selection of the eluent system is crucial for achieving good separation. A gradient elution might be necessary.

  • Recrystallization: Recrystallization from a suitable solvent system, such as benzene-heptane, can be an effective method for obtaining pure BCNU.[7]

  • Avoid Elevated Temperatures: All purification steps should be carried out at low temperatures to prevent thermal decomposition of the product.

  • Analytical Purity Assessment: Utilize robust analytical techniques like HPLC, Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC) to accurately determine the purity of the final product.[8][][10]

Problem 3: Inconsistent reaction outcomes and yields.

Possible Cause 3: Variability in the quality of starting materials and reagents.

The purity of 1,3-bis(2-chloroethyl)urea and the nitrosating agent can significantly impact the reaction's success. Impurities in the starting urea can lead to the formation of unwanted side products. The concentration and stability of the nitrosating agent are also critical.

Suggested Solution:

  • Starting Material Characterization: Ensure the purity of 1,3-bis(2-chloroethyl)urea using appropriate analytical methods before proceeding with the nitrosation.

  • Freshly Prepared Reagents: Use freshly prepared solutions of the nitrosating agent. If generating nitrous acid in situ, ensure the quality of the sodium nitrite and the acid.

  • Inert Atmosphere: While not always mandatory, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

Visualizing the Process

Reaction Workflow

The following diagram illustrates the key steps in the synthesis and purification of BCNU.

BCNU_Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 1,3-bis(2-chloroethyl)urea Nitrosation Nitrosation (NaNO2, Acid, <0°C) Start->Nitrosation Crude Crude BCNU Mixture Nitrosation->Crude Purification Purification (Chromatography/Recrystallization) Crude->Purification Pure Pure BCNU Purification->Pure Analysis Purity & Structural Confirmation (HPLC, NMR) Pure->Analysis

Caption: Workflow for the synthesis and purification of BCNU.

Mechanism of Nitrosation

The nitrosation of a urea derivative proceeds through the formation of an electrophilic nitrosonium ion (NO⁺) which is then attacked by the nucleophilic nitrogen of the urea.

Nitrosation_Mechanism cluster_reaction Nitrosation of Urea NaNO2 + 2H+ NaNO2 + 2H+ NO+ + H2O + Na+ NO+ + H2O + Na+ NaNO2 + 2H+->NO+ + H2O + Na+ Formation of Nitrosonium Ion R-NH-CO-NH-R Urea Derivative R-N(NO)-CO-NH-R Nitrosourea R-NH-CO-NH-R->R-N(NO)-CO-NH-R Attack by Urea Nitrogen NO+ NO+ NO+->R-N(NO)-CO-NH-R

Caption: Simplified mechanism of urea nitrosation.

Quantitative Data Summary

ParameterRecommended RangeRationale
Reaction Temperature -10°C to 0°CMinimizes side reactions and product decomposition.[6][7]
Molar Ratio (Nitrosating Agent:Urea) 1.1 : 1 to 1.5 : 1Ensures complete reaction while minimizing dinitrosation.
Reaction Time 1 - 3 hoursSufficient for completion; longer times may increase decomposition.

References

  • Montgomery, J. A., James, R., McCaleb, G. S., & Johnston, T. P. (1967). The modes of decomposition of 1,3-bis(2-chloroethyl)-1-nitrosourea and related compounds. Journal of Medicinal Chemistry, 10(4), 668–674. [Link]

  • Weinkam, R. J., & Lin, H. S. (1979). Reactions of 1,3-bis(2-chloroethyl)-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in aqueous solution. Journal of Medicinal Chemistry, 22(10), 1193–1198. [Link]

  • Gpatindia. (2019). Carmustine (BCNU) Synthesis, SAR, MCQ, Chemical Structure and Therapeutic Uses. [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Synthesis of specifically 15N- and 13C-labeled 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). Journal of the Chemical Society, Perkin Transactions 1, 218-221.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process of preparing 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. [Link]

  • Journal of Medicinal Chemistry. (1976). A practical synthesis of codeine from dihydrothebainone. [Link]

  • Lown, J. W., & Chauhan, S. M. (1982). Further studies on the chemistry of 1,3-bis(2-chloroethyl)-1-nitrosourea. Journal of Medicinal Chemistry, 25(1), 110-114.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent-induced mechanistic changes in nitrosation reactions. Part 2. Effect of acetonitrile–water mixtures in the nitrosation of ureas. [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. [Link]

  • Chemistry Stack Exchange. (n.d.). Reaction of urea and thiourea with nitrous acid. [Link]

  • Google Patents. (n.d.).
  • PubMed. (n.d.). Nitrosated urea pesticide metabolites and other nitrosamides. Activity in clastogenicity and SCE assays, and aberration kinetics in Chinese hamster V79-E cells. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. [Link]

  • Journal of Medicinal Chemistry. (1976). Phenylakylamines with potential psychotherapeutic utility. 1. 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)butane. [Link]

  • PubMed Central. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

Sources

Technical Support Center: Preventing Hydrolysis of the 2-Chloroethyl Group in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address the challenges associated with the hydrolytic instability of the 2-chloroethyl group in aqueous environments. Our goal is to equip you with the foundational knowledge and practical strategies necessary to ensure the integrity of your compounds and the reproducibility of your experiments.

The Challenge: Instability of the 2-Chloroethyl Group

Compounds containing a 2-chloroethyl group, particularly 2-chloroethylamines (a class of nitrogen mustards), are highly susceptible to degradation in aqueous media.[1][2] This instability stems from the intramolecular cyclization of the 2-chloroethyl group to form a highly reactive aziridinium ion.[2][3][4] This cation is a potent electrophile that readily reacts with water, leading to the formation of an inactive and undesirable ethanolamine derivative.[3] This degradation pathway can significantly impact the efficacy of therapeutic agents and compromise the results of in vitro and in vivo studies.[5][6]

Mechanism of Hydrolysis

The hydrolysis of a 2-chloroethyl-containing compound in an aqueous solution is a multi-step process:

  • Intramolecular Cyclization: The nitrogen atom acts as an internal nucleophile, displacing the chloride ion to form a strained, three-membered aziridinium ring. This is an example of neighboring group participation and is often the rate-determining step.[3]

  • Nucleophilic Attack by Water: The highly electrophilic aziridinium ion is then attacked by water, a nucleophile present in the aqueous medium.

  • Formation of Hydrolysis Product: This attack opens the aziridinium ring, resulting in the formation of the corresponding ethanolamine derivative.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and formulation of compounds containing the 2-chloroethyl group.

Question 1: My compound is rapidly degrading in my aqueous buffer. What is the most critical factor to control?

Answer: The most critical factor influencing the rate of hydrolysis is pH .[3][7] The initial cyclization to the aziridinium ion is highly dependent on the availability of the free amine form of the 2-chloroethylamine.[3]

  • In acidic conditions (low pH): The amine group is protonated (-NH2+–), making it non-nucleophilic. This significantly inhibits the intramolecular cyclization, thereby stabilizing the 2-chloroethyl group.

  • In neutral to basic conditions (higher pH): The amine is deprotonated and exists as a free base (-NH2). This free amine readily participates in the intramolecular cyclization, accelerating the formation of the aziridinium ion and subsequent hydrolysis.

Recommendation: To enhance stability, maintain the pH of your aqueous formulation below 4.0.[7] The use of a suitable buffer system, such as citrate or acetate, is essential to maintain this acidic pH throughout your experiment.[7]

Question 2: I've adjusted the pH, but I'm still observing degradation. What other factors should I consider?

Answer: Beyond pH, temperature is a key factor accelerating hydrolysis.[3][7][8] Like most chemical reactions, the rates of both the cyclization and the subsequent hydrolysis increase with temperature.[3]

Recommendation: Store and handle your aqueous formulations at refrigerated temperatures (2-8°C) whenever possible to significantly slow the degradation rate.[7]

Data Summary: Factors Influencing Hydrolysis
FactorConditionImpact on 2-Chloroethyl Group StabilityRationale
pH Acidic (e.g., < 4.0)Increased Stability Protonation of the amine group inhibits intramolecular cyclization.[7]
Neutral to Basic (e.g., > 7.0)Decreased Stability The free amine is available to initiate cyclization and subsequent hydrolysis.[9]
Temperature Low (e.g., 2-8°C)Increased Stability Reduces the kinetic energy of molecules, slowing the rate of reaction.[7]
High (e.g., Room Temp or above)Decreased Stability Increases the rate of both cyclization and hydrolysis reactions.[3][8]
Solvent Polar Protic (e.g., Water, Methanol)Decreased Stability Can act as a nucleophile, promoting solvolysis (hydrolysis).[10]
Polar Aprotic (e.g., DMSO, DMF)Increased Stability Does not participate as a nucleophile in the hydrolysis reaction.[11][12]
Question 3: Can I use co-solvents to improve the stability of my compound in a liquid formulation?

Answer: Yes, optimizing the solvent system by using co-solvents can be an effective strategy.[7] Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), are preferred for stock solutions and can be used as co-solvents in aqueous media.[13]

Causality: Polar aprotic solvents do not have acidic protons and therefore do not act as nucleophiles to attack the aziridinium intermediate.[11][12] By reducing the concentration of water, the primary nucleophile responsible for hydrolysis, you can slow down the degradation process. The use of co-solvents can also enhance the solubility of your compound.[14]

Question 4: I'm observing precipitate formation in my formulation. What could be the cause and how can I address it?

Answer: Precipitate formation can be due to several factors:

  • Low Solubility: The compound may have limited solubility in the chosen aqueous buffer system.[7]

  • Degradation Products: The hydrolysis product (the ethanolamine derivative) may have different solubility characteristics than the parent compound, leading to its precipitation.

  • Polymorphism: The active ingredient might exist in different crystalline forms with varying solubilities.[7]

Troubleshooting Steps:

  • Optimize the Solvent System: Investigate the use of co-solvents like DMSO or ethanol to improve the solubility of your compound.[7]

  • pH Adjustment: Ensure the pH of your formulation is optimized for both stability and solubility.

  • Characterize the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. This will inform your strategy for reformulation.

Question 5: How can I monitor the degradation of my 2-chloroethyl-containing compound?

Answer: Several analytical techniques can be employed to monitor the stability of your compound and quantify the formation of hydrolysis products.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying the parent compound and its degradation products.[15] A reverse-phase C18 column with a suitable mobile phase gradient is often effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile degradation products.[16][17]

  • Chloride Ion-Selective Electrodes: Since the initial cyclization releases a chloride ion, monitoring the increase in chloride concentration can be used to study the kinetics of the reaction.[18][19]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Formulation

This protocol provides a general guideline for preparing a more stable aqueous solution of a compound containing a 2-chloroethyl group.

Materials:

  • Compound with 2-chloroethyl group

  • Citrate buffer (0.1 M, pH 3.5)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Purified water (e.g., Milli-Q)

  • Sterile, amber-colored vials

Procedure:

  • Prepare a stock solution of your compound in DMSO at a high concentration (e.g., 10-50 mM).

  • In a separate sterile container, prepare the desired volume of 0.1 M citrate buffer at pH 3.5.

  • Cool the citrate buffer to 4°C.

  • While gently vortexing the cold citrate buffer, add the required volume of the DMSO stock solution to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (ideally <1%) to minimize potential effects in biological assays.

  • Aliquot the final formulation into sterile, amber-colored vials.

  • Store the vials at 2-8°C and protect from light.[7]

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol outlines a general method for monitoring the degradation of a 2-chloroethyl-containing compound over time.

Materials:

  • Aqueous formulation of the compound

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Procedure:

  • Set up an HPLC method with a suitable gradient to separate the parent compound from its expected hydrolysis product. (A typical gradient might be 5-95% B over 15 minutes).

  • At time zero (immediately after preparation), dilute a sample of your formulation with the initial mobile phase composition and inject it into the HPLC.

  • Incubate your formulation under the desired storage conditions (e.g., 4°C and 25°C).

  • At predetermined time points (e.g., 1, 4, 8, 24 hours), take an aliquot of the formulation, dilute it, and inject it into the HPLC.

  • Record the peak areas for the parent compound and the hydrolysis product at each time point.

  • Calculate the percentage of the parent compound remaining at each time point to determine the rate of hydrolysis.

Visualizing the Workflow

Workflow for Stabilizing a 2-Chloroethyl Compound

G cluster_prep Preparation cluster_formulation Formulation cluster_storage Storage & Analysis cluster_outcome Outcome start Start: Compound with 2-chloroethyl group stock Prepare concentrated stock in DMSO start->stock mix Dilute stock into cold buffer stock->mix buffer Prepare cold, acidic buffer (pH < 4) buffer->mix store Store at 2-8°C, protect from light mix->store analyze Monitor stability (e.g., by HPLC) store->analyze Time course stable Stable Formulation for Experimental Use analyze->stable

Caption: Workflow for preparing a stabilized aqueous formulation.

Degradation Pathway and Key Control Points

G cluster_compound Initial State cluster_intermediate Reactive Intermediate cluster_product Final Product compound R-N(H)-(CH2)2-Cl (Protonated at low pH) aziridinium Aziridinium Ion (Highly Reactive) compound->aziridinium Intramolecular Cyclization (-Cl-) hydrolyzed R-N(H)-(CH2)2-OH (Hydrolysis Product) aziridinium->hydrolyzed Nucleophilic Attack (+H2O) control_pH Control Point: Low pH (<4) control_pH->compound Inhibits control_temp Control Point: Low Temp (2-8°C) control_temp->aziridinium Slows formation

Caption: Hydrolysis pathway and key control points.

References

  • Technical Support Center: Enhancing the Stability of 2-Chloroethyl (2-chloroethyl)phosphonate Formulations. Benchchem.
  • Sulfur, oxygen, and nitrogen mustards: stability and reactivity. PubMed.
  • Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. PubMed.
  • Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry - ACS Publications.
  • A novel design strategy for stable metal complexes of nitrogen mustards as bioreductive prodrugs. PubMed.
  • Application Notes and Protocols for Aqueous Phase Reactions of 2-Chloroethylamine Hydrochloride. Benchchem.
  • Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. Request PDF - ResearchGate.
  • Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. NIH.
  • Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts.
  • Method 8430: Analysis Of Bis(2-Chloroethyl) Ether And Hydrolysis Products By Direct Aqueous Injection Gas Chromatography/Fourier. EPA.
  • Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. PubMed.
  • High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatizatio. DTIC.
  • Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. R Discovery.
  • Kinetics and mechanism of the hydrolysis of 2-chloroethyl sulfides. The Journal of Organic Chemistry - ACS Publications.
  • Why does the reactivity order of alkyl halides change with the use of a polar aprotic solvent? Quora.
  • Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts.
  • Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review. National Journal of Community Medicine.
  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry.
  • Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Semantic Scholar.
  • Kinetic study of the initial cyclization of methylbis(.beta.-chloroethyl)amine hydrochloride using chloride ion-selective electrodes. PubMed.
  • HYDROLYSIS. Unknown Source.
  • Why Polar Aprotic Solvents for SN2 Substitution. YouTube.
  • Top 5 Factors Affecting Chemical Stability. LinkedIn.
  • CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Google Patents.
  • Kinetic study of the initial cyclization of methylbis(.beta.-chloroethyl)amine hydrochloride using chloride ion-selective electrodes. Analytical Chemistry - ACS Publications.
  • Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate by Mammalian Enzymes. ACS Publications.
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Nitrogen mustard. Wikipedia.
  • Effect of Water pH on the Chemical Stability of Pesticides. DigitalCommons@USU.
  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Penn State.
  • Effect of pH on hydrolysis and condensation speed. (Adapted from Ref.[20]). ResearchGate. Available at:

  • Decomposition of the Simulant 2-Chloroethyl Ethyl Sulfide Blister Agent under Ambient Conditions Using Metal–Organic Frameworks. Request PDF - ResearchGate.
  • Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. ResearchGate.
  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. Blogger.
  • (PDF) Chromatographic Determination of a Blistering Agent 2-Chloroethyl Ethyl Sulfide (CEES): Optimization of the Operating Conditions. ResearchGate.
  • Troubleshooting and optimizing lab experiments. YouTube.
  • Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis. Benchchem.
  • Bis(2-chloroethyl)amine hydrochloride synthesis. ChemicalBook.
  • An Essential Guide to Best Practices in Liquid Lab Handling. Ibis Scientific, LLC.

Sources

Technical Support Center: Stability of 2-Chloroethylurea (CEU) Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloroethylurea (CEU) derivatives. This guide is designed to provide you with in-depth, field-proven insights into the stability challenges associated with these compounds in solution. Here, we will address common issues, offer troubleshooting strategies, and provide a foundational understanding of the chemical principles at play.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound derivatives.

Q1: What are the primary degradation pathways for this compound derivatives in aqueous solutions?

A1: The this compound moiety is inherently reactive, and its degradation in aqueous media is primarily driven by two competing intramolecular reactions:

  • Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom can attack the carbon atom bearing the chlorine, leading to the formation of a cyclic intermediate. This intermediate can then react with water to yield a more stable 2-hydroxyethylurea derivative. This is often the major degradation pathway under neutral to slightly basic conditions.

  • Hydrolysis: Direct displacement of the chloride ion by water or hydroxide ions can occur, also leading to the formation of the 2-hydroxyethylurea derivative. This pathway is more favored under strongly basic conditions.

It is important to note that for some derivatives, particularly N-(2-chloroethyl)-N-nitrosoureas, the decomposition is pH-dependent. In unbuffered water, decomposition can lead to the formation of acetaldehyde and 2-chloroethanol, while in buffered solutions at or near physiological pH, the yield of 2-chloroethanol increases significantly.[1]

Q2: How does pH influence the stability of my CEU derivative?

A2: The pH of your solution is a critical factor governing the stability of CEU derivatives. Generally, these compounds exhibit their greatest stability in the pH range of 4-8.[2][3]

  • Acidic Conditions (pH < 4): While generally more stable than in basic conditions, very low pH can promote acid-catalyzed hydrolysis.

  • Neutral to Slightly Basic Conditions (pH 7-8): Intramolecular cyclization is often the predominant degradation pathway in this range.

  • Basic Conditions (pH > 8): The rate of degradation significantly increases due to base-catalyzed hydrolysis of the chloroethyl group.

Q3: My compound appears to be degrading even when stored at low temperatures. Why is this happening?

A3: While lower temperatures generally slow down chemical reactions, they do not completely halt them.[4] Several factors could be at play:

  • Inherent Instability: The this compound moiety is intrinsically reactive. Even at reduced temperatures, the intramolecular cyclization and hydrolysis reactions can still proceed, albeit at a slower rate.

  • Solution Composition: The presence of nucleophiles other than water in your buffer or formulation can accelerate degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can lead to changes in local concentrations of solutes and pH shifts within the frozen matrix, which can accelerate degradation.

Q4: What are the best practices for preparing and storing stock solutions of CEU derivatives?

A4: To maximize the shelf-life of your CEU derivative stock solutions, consider the following:

  • Solvent Choice: If possible, prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and store them at -20°C or -80°C. For compounds that are insoluble in non-aqueous solvents, isopropanol has been shown to retard the decomposition of urea.[2][3]

  • pH Control: If an aqueous buffer is necessary, use a buffer system that maintains a pH between 4 and 6. A lactate buffer at pH 6.0 has been found to minimize urea degradation.[2][3]

  • Concentration: In some cases, the rate of degradation of urea derivatives can be concentration-dependent.[2][3] It is advisable to prepare concentrated stock solutions and dilute them to the final working concentration immediately before use.

  • Storage Conditions: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light, as some derivatives may be photolabile.[5]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Potential Cause Troubleshooting Steps
Degradation in Culture Media The physiological pH (~7.4) and temperature (37°C) of cell culture media can accelerate the degradation of CEU derivatives.
1. Pre-dissolve in Anhydrous Solvent: Prepare a concentrated stock solution in anhydrous DMSO.
2. Fresh Working Solutions: Prepare fresh dilutions of your compound in culture media immediately before each experiment. Do not store working solutions in media.
3. Time-Course Experiment: Perform a time-course experiment to assess how long your compound remains active in the culture media at 37°C.
Reaction with Media Components Components of the culture media, such as amino acids or other nucleophiles, may react with your compound.
1. Test in a Simpler Buffer: Compare the stability of your compound in a simple buffer (e.g., PBS) versus the full culture media.
2. Analyze Media: Use HPLC or LC-MS to analyze the culture media after incubation with your compound to identify any new peaks corresponding to adducts.
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis over time.
Potential Cause Troubleshooting Steps
Formation of Degradation Products The appearance of new peaks is a clear indication of compound degradation.
1. Characterize Degradants: Use LC-MS/MS to determine the mass of the degradation products. The most common degradant is the corresponding 2-hydroxyethylurea derivative.
2. Forced Degradation Study: Perform a forced degradation study by exposing your compound to acidic, basic, and oxidative conditions to intentionally generate and identify potential degradation products.
Container Interactions The compound may be adsorbing to or reacting with the surface of the storage container.
1. Test Different Container Materials: Compare the stability of your compound in glass versus various types of plastic (e.g., polypropylene, polyethylene) vials.
2. Use Silanized Glassware: Silanizing glassware can reduce surface adsorption.
Issue 3: Variability between different batches of the same compound.
Potential Cause Troubleshooting Steps
Impurities from Synthesis Residual starting materials or by-products from the synthesis may catalyze degradation.
1. Re-purify the Compound: Purify the compound using an appropriate chromatographic method.
2. Full Characterization: Ensure each new batch is fully characterized by NMR, LC-MS, and elemental analysis to confirm purity and identity.
Differences in Water Content Even small amounts of water in a "dry" solid compound can lead to degradation over time.
1. Dry Thoroughly: Ensure the compound is thoroughly dried under high vacuum before storage.
2. Store with Desiccant: Store the solid compound in a desiccator.

III. Experimental Protocols

Protocol 1: General Stability Assessment of a CEU Derivative in Aqueous Buffer

This protocol outlines a general method for assessing the stability of a CEU derivative in an aqueous buffer using HPLC.

Materials:

  • CEU derivative

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh your CEU derivative and dissolve it in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Prepare the Test Solution: Dilute the stock solution with the aqueous buffer to the desired final concentration (e.g., 100 µM). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on the stability.

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution onto the HPLC system to obtain the initial chromatogram.

  • Incubation: Place the remainder of the test solution in a constant temperature incubator or water bath set to the desired temperature (e.g., 25°C or 37°C).

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and inject it onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

This protocol is designed to accelerate the degradation of a CEU derivative to identify potential degradation products.

Materials:

  • CEU derivative

  • Anhydrous DMSO

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your CEU derivative in anhydrous DMSO.

  • Prepare Test Solutions:

    • Acidic: Dilute the stock solution in 0.1 M HCl.

    • Basic: Dilute the stock solution in 0.1 M NaOH.

    • Oxidative: Dilute the stock solution in 3% H₂O₂.

    • Control: Dilute the stock solution in the same solvent used for the stress conditions (e.g., water).

  • Incubation: Incubate all test solutions at a controlled temperature (e.g., 50°C) for a set period (e.g., 24 hours).

  • Analysis: Analyze all samples by LC-MS to identify the masses of any new peaks that appear in the stressed samples compared to the control.

IV. Visualizing Degradation and Experimental Workflow

Primary Degradation Pathway of this compound Derivatives

CEU This compound Derivative Cyclic_Intermediate Cyclic Intermediate CEU->Cyclic_Intermediate Intramolecular Cyclization Hydroxyethylurea 2-Hydroxyethylurea Derivative CEU->Hydroxyethylurea Hydrolysis (+H₂O/-HCl) Cyclic_Intermediate->Hydroxyethylurea + H₂O

Caption: Major degradation pathways of this compound derivatives in aqueous solution.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Concentrated Stock in DMSO Prep_Test Dilute in Aqueous Buffer Prep_Stock->Prep_Test T0 T=0 Analysis (HPLC/LC-MS) Prep_Test->T0 Incubate Incubate at Controlled Temperature T0->Incubate Timepoints Analyze at Time Points Incubate->Timepoints Calc Calculate % Remaining Timepoints->Calc Plot Plot Degradation Kinetics Calc->Plot

Caption: Workflow for assessing the stability of this compound derivatives.

V. References

  • Montgomery, J. A., James, R., McCaleb, G. S., & Johnston, T. P. (1967). Decomposition of N-(2-chloroethyl)-N-nitrosoureas in aqueous media. Journal of Medicinal Chemistry, 10(4), 668-674). [Link]

  • Lemoine, R., & Tordjman, C. (1991). Metabolism of the chloroethylnitrosoureas. Xenobiotica, 21(6), 775-791. [Link]

  • Matthews, K. (2023). Top 5 Factors Affecting Chemical Stability. MSC. [Link]

  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632. [Link]

  • Blagdon, D. C. (2012). Stability of urea in solution and pharmaceutical preparations. Journal of Pharmaceutical Sciences, 101(9), 3145-3153. [Link]

  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • RSSL. (2019). The Stability Challenges for Pharmaceutical Products. [Link]

  • Miyahara, M., Nakadate, M., & Kamiya, S. (1985). Cyclization of (2‐hydroxyethyl)urea derivatives to give 3‐nitroso‐2‐oxazolidinones under usual nitrosation conditions. Chemical & Pharmaceutical Bulletin, 33(1), 407-410. [Link]

  • Kreling, M. E., & McKay, A. F. (1959). Cyclization of 1,3-Bis-(β-Chloroethyl)-Urea. Canadian Journal of Chemistry, 37(2), 432-435. [Link]

Sources

Technical Support Center: Large-Scale Production and Purification of 2-Chloroethylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloroethylurea (CEU). This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of this critical pharmaceutical intermediate. As a key building block in the synthesis of nitrosourea-based anticancer agents like Carmustine (BCNU), the reliable production of high-purity CEU is paramount.[1] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and optimize your workflow.

Section 1: Synthesis Troubleshooting Guide

The synthesis of this compound on a large scale presents several challenges that can impact yield and purity. The most common modern synthetic routes involve the reaction of a 2-chloroethyl precursor with a carbonylating agent, avoiding hazardous reagents like phosgene.[2][3] This section addresses issues you may encounter during this process.

Frequently Asked Questions (Synthesis)

Q1: My reaction yield is significantly lower than expected. What are the primary factors to investigate?

A1: Low yields in CEU synthesis often trace back to a few critical parameters:

  • Moisture Contamination: The starting materials, particularly 2-chloroethyl isocyanate or amine precursors, are highly sensitive to moisture. Water will react with the isocyanate to form an unstable carbamic acid, which decomposes, or with other intermediates, leading to unwanted side products and reducing the availability of the reactant. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Temperature Control: The reaction between 2-chloroethylamine and 2-chloroethyl isocyanate is exothermic.[4] On a large scale, inadequate heat dissipation can lead to runaway reactions and the formation of degradation products or thermally unstable impurities. A robust cooling system and controlled, dropwise addition of reagents are critical. For instance, maintaining an internal temperature between 0°C and 5°C during isocyanate addition is often recommended.[4]

  • Stoichiometry and Reagent Purity: Inaccurate stoichiometry can leave unreacted starting materials, complicating purification. More critically, the presence of impurities in the starting 2-chloroethylamine or isocyanate can introduce side reactions. Always use reagents of known purity and accurately calculate molar equivalents.

  • Choice of Base (if using amine hydrochloride): When starting with 2-chloroethylamine hydrochloride, a base such as triethylamine is used to liberate the free amine.[3] The choice of base and its purity are crucial; residual impurities in the base can catalyze side reactions.

Q2: I'm observing a significant amount of 1,3-bis(2-chloroethyl)urea as a byproduct. How can this be minimized?

A2: The formation of 1,3-bis(2-chloroethyl)urea is a common issue, particularly when using methods that generate isocyanate in situ or have poor stoichiometric control.[5][6] This impurity arises when a molecule of 2-chloroethyl isocyanate reacts with an already-formed molecule of this compound instead of the intended primary amine or urea. To minimize this:

  • Control Reagent Addition: Add the carbonylating agent (e.g., 1,1'-carbonyldiimidazole) or isocyanate slowly to a solution of the amine precursor.[3] This maintains a high concentration of the primary amine relative to the activated intermediate, favoring the desired reaction pathway.

  • Optimize Reaction Temperature: Lower temperatures (0-10°C) generally slow down the rate of the side reaction more than the primary reaction, improving selectivity.

  • Use a Phosgene-Free Method: Modern methods using agents like 1,1'-carbonyldiimidazole (CDI) can offer better control over the reaction compared to older, more hazardous methods, thereby reducing byproduct formation.[7]

Q3: How can I effectively monitor the reaction progress on a large scale without introducing contaminants?

A3: Real-time monitoring is key to process control.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for qualitative monitoring. A suitable solvent system (e.g., ethyl acetate/hexane) can resolve the starting materials, the product (CEU), and major byproducts.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A small, carefully quenched aliquot of the reaction mixture can be analyzed to determine the precise conversion rate and impurity profile.

  • Sampling Technique: Develop a standard operating procedure for sampling that involves withdrawing a small, representative volume, immediately quenching it in a suitable solvent (e.g., a dilute acid solution if a base is present) to halt the reaction, and then preparing it for analysis. This ensures the sample accurately reflects the state of the reaction at that time point.

Section 2: Purification Clinic

Achieving the high purity required for pharmaceutical applications is often the most challenging aspect of CEU production. Recrystallization is the most common and effective method for purification.[8][9]

Frequently Asked Questions (Purification)

Q1: My crude product has oiled out or refuses to crystallize from solution. What steps can I take?

A1: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice, often because the solution is supersaturated at a temperature above the solute's melting point or due to the presence of impurities.

  • Induce Crystallization: If the solution is supersaturated and cool, try scratching the inside of the flask with a glass rod just below the surface of the liquid.[8] The microscopic scratches provide a nucleation site for crystal growth. Adding a "seed crystal" of pure CEU can also initiate crystallization.

  • Re-evaluate Your Solvent: The chosen solvent may be too "good," meaning the product is too soluble even at low temperatures. A two-solvent system may be necessary. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) while hot, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.[10]

  • Remove Impurities: High levels of impurities can inhibit crystallization. Consider pre-purification steps like washing the crude product with a solvent that selectively dissolves the impurity or passing a solution of the crude product through a small plug of silica gel to remove polar impurities.[11]

Q2: How do I select the optimal solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] It should also be easily removable and not react with the compound.

SolventSuitability for this compoundBoiling Point (°C)Comments
Acetonitrile Excellent 82Often cited in literature for recrystallizing ureas. Good solubility differential.[4]
Isopropanol Good 82.5Can be effective, sometimes used in combination with water.[11]
Water Poor (alone) 100CEU has some solubility; primarily used as an anti-solvent in a two-solvent system.
Dichloromethane Good (for dissolving) 39.6Too volatile and dissolves CEU too well at room temperature to be a good single recrystallization solvent, but useful for initial dissolution or chromatography.[11][12]
Toluene Poor 111Generally, non-polar solvents are poor choices for the polar urea functional group.

Procedure for Solvent Selection:

  • Place ~50 mg of your crude CEU into a test tube.

  • Add the test solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable.

  • If it is insoluble at room temperature, heat the mixture to the solvent's boiling point, adding just enough solvent to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • A good solvent will result in the formation of a large quantity of crystals.[8]

Q3: My final product has a persistent color. How can this be removed?

A3: Colored impurities are common and are often large, polar molecules that can be adsorbed onto activated carbon (charcoal).

  • Dissolve the crude CEU in the minimum amount of hot recrystallization solvent.

  • Cool the solution slightly to prevent violent boiling when the charcoal is added.

  • Add a very small amount of activated charcoal (1-2% by weight of your solute is usually sufficient).[13]

  • Re-heat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel. Use a pre-heated funnel and flask.[13]

  • Allow the filtered, now colorless, solution to cool and crystallize as normal.

Section 3: Safety & Handling FAQs

This compound and its precursors are hazardous materials. Strict adherence to safety protocols is mandatory.

Q1: What are the primary hazards of this compound?

A1: According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed (H301).[14] It requires careful handling in a well-ventilated area, preferably a chemical fume hood.[15] Personal Protective Equipment (PPE) is non-negotiable.

Q2: What is the mandatory PPE for handling CEU and its precursors?

A2: Always wear:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A flame-resistant lab coat.

  • Respiratory Protection: When handling powders outside of a fume hood or if dust generation is likely, use an appropriate NIOSH/MSHA-approved respirator.[16]

Q3: What are the proper storage and handling conditions?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[15] It is stable under recommended storage conditions but should be kept away from strong oxidizing agents and moisture.[15] Use spark-proof tools and take measures to prevent the buildup of electrostatic charge, especially when handling large quantities of powder.[17]

Section 4: Protocols & Workflows
Protocol 1: Illustrative Large-Scale Synthesis of this compound

(This protocol is illustrative, based on established chemical principles, and must be adapted and validated for your specific equipment and scale.)

  • Vessel Preparation: Ensure a multi-neck, jacketed glass reactor is clean, dry, and inerted with nitrogen. Equip it with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the reactor with 2-chloroethylamine hydrochloride and an appropriate anhydrous solvent (e.g., tetrahydrofuran).[11] Begin cooling the reactor jacket to 0-5°C.

  • Base Addition: Slowly add triethylamine to the slurry under stirring, maintaining the internal temperature below 10°C. Stir for 30-60 minutes to ensure complete formation of the free amine.

  • Isocyanate Addition: In a separate, dry vessel, prepare a solution of 2-chloroethyl isocyanate in the same anhydrous solvent. Add this solution dropwise to the reactor via the dropping funnel over 2-4 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Once the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for 12-15 hours.[4] Monitor the reaction progress using a pre-validated HPLC or TLC method.

  • Workup: Once the reaction is complete, cool the mixture. Quench the reaction by slowly adding cold water. The product may precipitate. If layers form, separate them. Extract the aqueous layer with a suitable solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be taken for purification.

Visual Workflows (Graphviz)

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction (0-10°C) cluster_workup Workup & Isolation A 2-Chloroethylamine HCl D Reactor: Free Amine Formation A->D B Anhydrous THF B->D C Triethylamine C->D E Controlled Addition of 2-Chloroethyl Isocyanate D->E F Reaction & Monitoring (12-15h) E->F G Quench with Water F->G H Extraction & Wash G->H I Dry & Concentrate H->I J Crude this compound I->J

PurificationDecisionTree Start Crude Product IsSolid Is it a solid? Start->IsSolid IsColored Is it colored? IsSolid->IsColored Yes SilicaPlug Silica Gel Plug (DCM/EtOAc) IsSolid->SilicaPlug No (It's an oil) Recrystallize Recrystallize from Acetonitrile IsColored->Recrystallize No Charcoal Dissolve, treat with activated charcoal, hot filter IsColored->Charcoal Yes FinalProduct Pure CEU Recrystallize->FinalProduct Charcoal->Recrystallize TwoSolvent Attempt Two-Solvent Recrystallization SilicaPlug->TwoSolvent TwoSolvent->FinalProduct

Section 5: References

Sources

minimizing impurities in the synthesis of carmustine from 2-Chloroethylurea

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Carmustine Synthesis

A Guide to Minimizing Impurities in the Synthesis of Carmustine from 2-Chloroethylamine Precursors

Welcome to the technical support center for carmustine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 1,3-bis(2-chloroethyl)-1-nitrosourea (Carmustine, BCNU) and to proactively troubleshoot the formation of critical process-related and degradation impurities. Our focus is on the widely adopted synthetic route starting from 2-chloroethylamine, which proceeds through the key intermediate 1,3-bis(2-chloroethyl)urea (BCU).

Carmustine is an inherently unstable molecule, making its synthesis and handling a significant challenge.[1][2] Its low melting point (approx. 30-32°C) and susceptibility to degradation by heat, light, and non-optimal pH conditions necessitate stringent control over every step of the process.[3][4][5] This document provides in-depth, experience-driven insights and actionable protocols to help you achieve high purity and yield.

Section 1: Synthesis Overview and Impurity Map

The synthesis of carmustine from 2-chloroethylamine hydrochloride is typically a two-step process. Understanding this pathway is the first step in controlling the impurity profile. The primary impurity of concern is the unreacted urea intermediate, designated as Carmustine Impurity A by the European Pharmacopoeia.[6]

G A 2-Chloroethylamine HCl I1 Residual Starting Materials A->I1 S1 Step 1: Urea Formation (e.g., with CDI) A->S1 B 1,3-bis(2-chloroethyl)urea (BCU) (Carmustine Impurity A) I2 Incomplete Nitrosation (High BCU) B->I2 S2 Step 2: Nitrosation (e.g., NaNO₂ / Acid) B->S2 C Carmustine (BCNU) (Final Product) I3 Degradation Products (e.g., Isocyanates, Hydrolysis) C->I3 S1->B Key Intermediate S2->C Desired Reaction

Caption: Carmustine synthesis pathway and key impurity entry points.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Stage 1: Synthesis of 1,3-bis(2-chloroethyl)urea (BCU)

The formation of the BCU intermediate is a critical step that dictates the purity of the starting material for the final nitrosation. Modern, safer methods often employ 1,1'-carbonyldiimidazole (CDI) in place of hazardous reagents like phosgene.[7][8][9]

Q1: My yield of 1,3-bis(2-chloroethyl)urea (BCU) is low. What are the likely causes and how can I improve it?

A1: Low yield in this step often points to incomplete reaction or side reactions. Here are the primary factors to investigate:

  • Stoichiometry and Reagent Quality: Ensure you are using the correct molar ratios of 2-chloroethylamine HCl to your coupling agent (e.g., CDI). The 2-chloroethylamine HCl should be dry and of high purity.

  • pH Control (if applicable): Some protocols require pH adjustment to free the amine for reaction. In aqueous systems using CDI, the reaction can be sensitive. For instance, a patented process specifies adjusting the pH to ~8 with NaOH at 0-5°C before adding CDI.[8] Inadequate pH control can hinder the reaction.

  • Reaction Temperature: The reaction temperature is crucial. For the reaction between N-(2-chloroethyl)-1H-imidazole-1-carboxamide (formed in situ from CDI and 2-chloroethylamine) and a second equivalent of 2-chloroethylamine HCl, temperatures are typically elevated to 40-45°C to drive the reaction to completion.[7][9] Insufficient temperature or reaction time will result in low conversion.

  • Solvent Choice: Tetrahydrofuran (THF) is a commonly used organic solvent for this step.[7][9] Ensure the solvent is anhydrous, as moisture can consume the CDI reagent.

  • Work-up and Isolation: BCU is typically isolated by evaporating the organic solvent, adding water to precipitate the product, and then filtering.[7] Ensure the precipitation is complete by allowing sufficient time at a reduced temperature (e.g., 5-10°C) before filtration.[8] Incomplete precipitation will directly impact your isolated yield.

Q2: How can I assess the purity of my BCU intermediate before proceeding to the nitrosation step?

A2: Using high-purity BCU is paramount for a clean nitrosation reaction. Any impurities carried over will either react with the nitrosating agent or remain in the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A simple isocratic or gradient reverse-phase HPLC method can effectively separate BCU from residual starting materials or side-products. The purity should ideally be >99% (by area).[8]

  • Melting Point: Pure BCU has a distinct melting point (literature reports range from 121-125°C).[10][11] A broad or depressed melting range indicates the presence of impurities.

  • Spectroscopy (NMR/FTIR): ¹H NMR and FTIR can confirm the structure and rule out the presence of significant impurities. Check for the absence of signals corresponding to starting materials or the imidazole group from CDI.

Stage 2: Nitrosation of BCU to Carmustine

This is the most sensitive step of the synthesis. The nitrosation of the secondary amide nitrogen in BCU is an exothermic reaction that produces an extremely heat- and acid/base-sensitive product.

Q3: My final product has a high level of residual BCU (Impurity A). How can I drive the nitrosation to completion?

A3: High levels of residual BCU are a direct indication of incomplete nitrosation. The key is controlling the generation and reactivity of the nitrosating species, typically nitrous acid (HONO) formed in situ from sodium nitrite (NaNO₂) and a strong acid.

  • Temperature Control is Non-Negotiable: The reaction must be performed at low temperatures, typically between -10°C and 5°C.[10][12][13]

    • Causality: Higher temperatures cause the rapid decomposition of both nitrous acid and the carmustine product. Maintaining a low, stable temperature ensures the nitrosating agent is available to react with the BCU.

  • Acid Choice and Concentration: The choice of acid is critical. Formic acid, or mixtures of acetic acid and hydrochloric acid, are commonly used.[10][11][13] The acid protonates sodium nitrite to generate nitrous acid. Ensure the acid is in sufficient molar excess to drive this equilibrium.

  • Efficient Mixing: BCU has limited solubility in aqueous acidic media. The reaction is often a suspension or a biphasic system (e.g., with dichloromethane).[13][14] Vigorous stirring is essential to ensure proper mass transfer between the BCU solid/organic phase and the aqueous nitrosating agent.

  • Controlled Reagent Addition: Add the sodium nitrite solution or solid portion-wise to the cold BCU/acid mixture.[10][11] This controls the exothermic reaction, prevents temperature spikes, and avoids a localized high concentration of nitrous acid, which can lead to decomposition and side reactions.

Q4: I'm observing a significant color change (darkening) and low yield, suggesting product degradation during the reaction or work-up. What can I do?

A4: Darkening of the reaction mixture often indicates decomposition. Carmustine is notoriously unstable, especially under the reaction conditions and during isolation.[2][15][16]

  • Minimize Reaction Time: Once the addition of sodium nitrite is complete, do not let the reaction run for an unnecessarily long time. Monitor the reaction by HPLC (if possible, by quenching an aliquot) and proceed to work-up as soon as the BCU is consumed. A typical stir time post-addition is around 1 hour.[10][11]

  • Immediate Quenching and Isolation: The work-up procedure is designed to rapidly remove the acidic and aqueous environment. This is typically done by quenching the reaction mixture into a large volume of ice-cold water.[10][11] This precipitates the oily carmustine product and dilutes the acid, slowing degradation.

  • Avoid High Temperatures at All Times: During work-up (filtration, washing, and drying), the temperature must be kept as low as possible. Wash the filtered product with cold water. Drying should be done under a high vacuum at or below room temperature. Never use elevated temperatures to dry carmustine.

  • pH Stability: Carmustine is most stable in a slightly acidic aqueous environment (pH 4-5).[2][17] It decomposes rapidly at pH > 7.[2] Ensure any aqueous washing steps do not expose the product to basic conditions.

G start Low Yield or High Impurities in Final Carmustine? check_bcu Is BCU (Impurity A) high in the final product? start->check_bcu check_degradation Are degradation impurities high (dark color, oiling)? start->check_degradation nit_temp Was Nitrosation Temp strictly 0-5°C? check_bcu->nit_temp Yes nit_reagent Was NaNO₂ added slowly with good mixing? nit_temp->nit_reagent Yes sol_bcu Solution: Improve Nitrosation - Strict temperature control - Slower reagent addition - More efficient stirring nit_temp->sol_bcu No nit_reagent->sol_bcu No workup_temp Was work-up done rapidly with ice-cold water? check_degradation->workup_temp Yes storage Was product dried under high vacuum at <25°C and stored at 2-8°C? workup_temp->storage Yes sol_degradation Solution: Improve Isolation & Handling - Quench immediately post-reaction - Use ice-cold water for work-up - Avoid ALL heat during drying - Store cold and protected from light workup_temp->sol_degradation No storage->sol_degradation No

Caption: Troubleshooting logic for common carmustine synthesis issues.

Section 3: Protocols and Data Tables

Protocol: Nitrosation of 1,3-bis(2-chloroethyl)urea (BCU)

This protocol is a representative procedure based on published methods.[10][11] Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reactor Setup: In a jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 1,3-bis(2-chloroethyl)urea (1.0 eq) and a mixture of dilute hydrochloric acid (e.g., 0.3 volumes) and acetic acid (e.g., 4 volumes).

  • Cooling: Begin vigorous stirring and cool the reactor jacket to achieve an internal reaction temperature of 0-5°C.

  • Nitrite Addition: Slowly add a solution of sodium nitrite (approx. 2.0 eq) in water, or add solid sodium nitrite in small portions, via the addition funnel over 60-90 minutes. Meticulously monitor the internal temperature and ensure it does not exceed 5°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1 hour. Monitor for completion by TLC or a quenched HPLC sample.

  • Quenching: In a separate vessel, prepare a sufficient volume of purified water and cool it to 0-5°C with an ice bath. Transfer the completed reaction mixture into the cold water under stirring. A pale yellow solid/oil should precipitate.

  • Isolation: Age the slurry at a reduced temperature (e.g., -15 to -10°C) for 1 hour to ensure complete precipitation.[10]

  • Filtration and Washing: Filter the solid product quickly. Wash the cake with ample amounts of cold (0-5°C) purified water until the filtrate is neutral.

  • Drying: Dry the product under high vacuum at ambient temperature (not to exceed 25°C), protected from light. The final product is a light yellow solid.

Table 1: Common Impurities and Mitigation Strategies
Impurity NameStructure / FormulaTypical OriginMitigation Strategy
1,3-bis(2-chloroethyl)urea (BCU) C₅H₁₀Cl₂N₂OUnreacted intermediate from the nitrosation step.[18]Optimize nitrosation: ensure strict low-temperature control (0-5°C), use sufficient nitrosating agent, ensure efficient mixing, and allow adequate reaction time.[10][13]
1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea C₅H₁₀ClN₃O₃[19]Hydrolysis of a chloroethyl group on the carmustine molecule during work-up or storage.Minimize exposure to water, especially at non-optimal pH. Perform aqueous work-up quickly and at low temperatures.[15][16]
1,3-bis(2-hydroxyethyl)urea C₅H₁₂N₂O₃[19]Hydrolysis of both chloroethyl groups on the BCU intermediate or carmustine.Ensure starting materials are dry. Use anhydrous solvents. Minimize contact with water during synthesis and work-up.
2-Chloroethylamine C₂H₆ClNUnreacted starting material from the BCU synthesis step.[18]Ensure complete reaction during BCU formation (proper stoichiometry, temperature, and time). Purify the BCU intermediate before nitrosation.[7][9]
Residual Solvents Varies (e.g., THF, Dichloromethane)Solvents used during synthesis and work-up.[18]Select solvents with low boiling points for easy removal. Dry the final product under a high vacuum at ambient temperature until solvent levels meet ICH guidelines.
Table 2: Representative HPLC Method for Impurity Profiling

This method is a starting point for the analysis of carmustine and its primary impurity, BCU. Method validation is required for use in a regulated environment.[20][21]

ParameterRecommended ValueRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column providing good retention and separation for these compounds.
Mobile Phase A WaterAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic modifier.
Gradient Start at ~40% B, ramp to ~70% B over 15-20 minA gradient is effective for separating the more polar degradation products from BCU and carmustine.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 25°C - 30°CControlled temperature ensures reproducible retention times. Avoid high temperatures due to product instability.
Detector UV at ~230 nmCarmustine has a UV absorbance in this region.
Injection Volume 10 µLStandard injection volume.
Sample Preparation Dissolve sample in Mobile Phase B or Acetonitrile. Analyze immediately.Carmustine degrades in solution; prompt analysis is critical.[17][22]

Section 4: Final Product Handling and Stability

Q5: What are the mandatory storage and handling conditions for the final, purified carmustine product?

A5: Due to its inherent instability, the handling and storage of carmustine are as critical as its synthesis. Failure to adhere to these conditions will result in the formation of degradation impurities, compromising the quality of your product.

  • Storage Temperature: Unopened vials of pharmaceutical-grade carmustine must be stored under refrigeration (2-8°C).[3] This is the single most important factor in preventing thermal degradation. Exposure to its melting point (~30°C) will cause it to liquefy, which is a clear sign of decomposition.[3]

  • Protection from Light: Store the final product protected from light at all times, as it can be photolabile.[23] Use amber vials or store containers in a light-blocking outer container.

  • Inert Atmosphere: While not always practical in a lab setting, packaging under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.[18]

  • Stability in Solution: Carmustine degrades rapidly in solution.[1][23] For analytical purposes, solutions should be prepared fresh and analyzed immediately. If temporary storage is needed, keep the solution refrigerated (2-8°C) for the shortest possible time.[17][22]

By understanding the chemical principles behind each synthetic step and implementing rigorous control over critical parameters like temperature, reaction time, and post-synthesis handling, researchers can successfully minimize the formation of impurities and produce high-quality carmustine.

References

  • Veeprho. (n.d.). Carmustine Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Bristol-Myers Squibb Canada. (2017). PRODUCT MONOGRAPH PrBICNU®. Retrieved from [Link]

  • Knoll, L., et al. (2021). Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature. European Journal of Hospital Pharmacy, 29(e1), e21-e26. Retrieved from [Link]

  • GlobalRPH. (2017). Carmustine - BiCNU®. Retrieved from [Link]

  • Weinkam, R. J., & Lin, H. S. (1979). Reactions of 1,3-bis(2-chloroethyl)-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in aqueous solution. Journal of Medicinal Chemistry, 22(10), 1193-1198. Retrieved from [Link]

  • Fresenius Kabi Canada Ltd. (2021). Carmustine for Injection USP. Retrieved from [Link]

  • Knoll, L., et al. (2021). Physicochemical stability of carmustine-containing medicinal products after reconstitution and after dilution to ready-to-administer infusion solutions stored refrigerated or at room temperature. PubMed. Retrieved from [Link]

  • Weinkam, R. J., & Lin, H. S. (1979). Reactions of 1,3-bis(2-chloroethyl)-1-nitrosourea and 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in aqueous solution. Semantic Scholar. Retrieved from [Link]

  • Minetti, P., et al. (2019). Safe and efficient process for the preparation of carmustine. (U.S. Patent No. 10,519,104 B2). U.S. Patent and Trademark Office.
  • Gade, P. R., et al. (2019). Process for preparation of carmustine. (U.S. Patent Application No. 16/313,874). U.S. Patent and Trademark Office.
  • Gade, P. R., et al. (2017). Process for preparation of carmustine. (Publication No. WO/2017/178910). World Intellectual Property Organization.
  • Pharmaffiliates. (n.d.). Carmustine-impurities. Pharmaffiliates. Retrieved from [Link]

  • European Medicines Agency. (2018). Carmustine Obvius Assessment report. Retrieved from [Link]

  • Minetti, P., et al. (2017). Safe and efficient process for the preparation of carmustine. (Publication No. EP 3 214 075 A2). European Patent Office. Retrieved from [Link]

  • Gade, P. R., et al. (2021). Process for preparation of carmustine. (Publication No. EP 3 442 941 B1). European Patent Office. Retrieved from [Link]

  • Johnston, T. P., & Montgomery, J. A. (1977). Process of preparing 1,3-bis(2-chloroethyl)-1-nitrosourea. (U.S. Patent No. 4,028,410). U.S. Patent and Trademark Office.
  • Loo, T. L., et al. (1966). The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea. Journal of Pharmaceutical Sciences, 55(5), 492-497. Retrieved from [Link]

  • MSN Laboratories Private Limited. (2017). An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea. (Publication No. WO/2017/154019). World Intellectual Property Organization.
  • Minetti, P., et al. (2017). Safe and efficient process for the preparation of carmustine. (Publication No. EP 3 214 075 A2). Google Patents.
  • Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Analytical & Pharmaceutical Research, 3(4). Retrieved from [Link]

  • Veeprho. (n.d.). Carmustine Impurity 1. Veeprho. Retrieved from [Link]

  • Kumar, S., & Kumar, P. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5445. Retrieved from [Link]

  • Wikipedia. (n.d.). Carmustine. Retrieved from [Link]

  • Ascendia Pharma. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • MSN Laboratories Private Limited. (2017). An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea. (Publication No. WO 2017/154019 A1). Google Patents.
  • The Pharma SOP. (2024). How To Control Impurities In Pharmaceuticals. The Pharma SOP. Retrieved from [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5). Retrieved from [Link]

  • S. G., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3). Retrieved from [Link]

  • da Silva, A. B. F., et al. (2019). Computational investigation of the carmustine (BCNU) alkylation mechanism using the QTAIM, IQA and NBO models. ResearchGate. Retrieved from [Link]

  • Penketh, P. A., et al. (2007). Differential inhibition of cellular glutathione reductase activity by isocyanates generated from the antitumor prodrugs Cloretazine and BCNU. Biochemical Pharmacology, 74(9), 1275-1282. Retrieved from [Link]

Sources

refinement of protocols for working with aryl chloroethyl ureas

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Protocols for Aryl Chloroethyl Ureas

Welcome to the technical support center for aryl chloroethyl ureas (CEUs). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting guides, and detailed protocols for working with this important class of compounds. As reactive alkylating agents, CEUs require careful handling and precise experimental conditions to achieve reliable and reproducible results.

Critical Safety Notice

Aryl chloroethyl ureas and their precursors, such as 2-chloroethyl isocyanate, are potent alkylating agents and should be handled with extreme caution. They are considered hazardous materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1][2][3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dusts or vapors.[2]

  • Handling: Avoid contact with skin and eyes.[1] In case of contact, wash the affected area immediately with soap and plenty of water and consult a physician.[3]

  • Waste Disposal: Dispose of all waste, including contaminated gloves and labware, as hazardous chemical waste according to your institution's guidelines.[2][3] Do not let the product enter drains.[1][3]

  • Storage: Store CEUs in tightly closed containers in a cool, dry, and well-ventilated place, away from heat, moisture, and strong oxidizing agents.[2]

Frequently Asked Questions (FAQs)

Q1: What are aryl chloroethyl ureas (CEUs) and what is their primary mechanism of action?

Aryl chloroethyl ureas are a class of organic compounds investigated for their potent antiproliferative and antineoplastic activities.[4][5][6] Their core mechanism involves acting as "soft" alkylating agents. The 2-chloroethyl group is a key pharmacophore that can covalently bind to nucleophilic residues on biological macromolecules. Depending on the specific structure of the aryl group, CEUs have been shown to selectively alkylate DNA, β-tubulin, or other proteins like the voltage-dependent anion channel-1 (VDAC-1).[6][7][8][9]

  • DNA Alkylation: Some CEU derivatives, particularly nitrosoureas, can alkylate DNA, leading to interstrand cross-linking, which inhibits DNA replication and triggers cell death.[7]

  • Tubulin Disruption: A significant number of CEUs exert their cytotoxic effects by selectively alkylating cysteine residues on β-tubulin.[6][8] This covalent modification disrupts microtubule polymerization, leading to mitotic arrest and apoptosis.[8]

  • Mitochondrial Targeting: Certain CEUs have been found to bind covalently to VDAC-1, a protein in the outer mitochondrial membrane, inducing the opening of the mitochondrial permeability transition pore (PTP) and initiating a cell death cascade.[9]

Q2: How stable are CEUs and what are the optimal storage conditions?

The stability of CEUs is a critical factor for experimental reproducibility. The urea functional group can be susceptible to hydrolysis, especially outside a neutral pH range, and the chloroethyl moiety is reactive.

  • pH Stability: Urea compounds are generally most stable in a pH range of 4-8.[10] Stability decreases at more acidic or alkaline pH.

  • Temperature: Degradation rates increase with temperature.[10] It is recommended to store solid compounds and stock solutions at low temperatures.

  • Solvents: For long-term storage, solid form is preferred. For experimental use, stock solutions should be prepared in anhydrous solvents like DMSO or DMF and stored at -20°C or -80°C. Aqueous solutions should be prepared fresh for each experiment, as the compound can degrade in aqueous buffers.[10]

Parameter Recommendation Rationale
Physical Form SolidMaximizes long-term stability.
Temperature -20°C or belowMinimizes thermal degradation.[10]
Atmosphere Inert gas (Argon/Nitrogen), DesiccatedPrevents hydrolysis from atmospheric moisture.[2]
Light Amber vials or protect from lightPrevents potential photochemical degradation.
Stock Solutions Anhydrous DMSO or DMFGood solubility and minimizes hydrolysis.

Table 1: Recommended Storage Conditions for Aryl Chloroethyl Ureas.

Q3: What are the most common synthetic routes to prepare unsymmetrical N-aryl-N'-(2-chloroethyl)ureas?

The most direct and widely used method is the reaction of an appropriately substituted aryl amine (aniline derivative) with 2-chloroethyl isocyanate.[11] Alternative methods using phosgene equivalents like triphosgene or carbonyldiimidazole are also employed to first generate an isocyanate in situ from an amine, which then reacts with a second amine.[12][13] The key challenge in all these methods is managing the high reactivity of the isocyanate intermediate.[14]

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis, purification, and application of CEUs.

Problem 1: Low Yield or Failure in CEU Synthesis

My reaction to synthesize an N-aryl-N'-(2-chloroethyl)urea is resulting in a low yield of the desired product and a significant amount of a symmetrical diaryl urea byproduct.

This is a common issue stemming from the high reactivity of the isocyanate intermediate.

  • Possible Cause A: Hydrolysis of the Isocyanate Intermediate Aryl isocyanates (Ar-N=C=O) are highly susceptible to hydrolysis by trace amounts of water in the reaction mixture. This hydrolysis generates the corresponding aniline, which can then react with another molecule of the isocyanate to form an undesired symmetrical urea byproduct (Ar-NH-CO-NH-Ar).[14]

    • Solution: Implement Strict Anhydrous Conditions. Ensure all glassware is oven-dried (>120°C) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

  • Possible Cause B: Competing Reaction of the Primary Amine If the aryl amine is highly nucleophilic, it can react with the newly formed urea product, leading to complex side reactions. The order of reagent addition is critical.

    • Solution: Controlled Reagent Addition. The standard and most effective protocol involves the slow, dropwise addition of 2-chloroethyl isocyanate to a cooled (0°C) solution of the aniline derivative.[11] This ensures that the isocyanate concentration remains low and reacts preferentially with the abundant primary amine.

Experimental Workflow: Synthesis of N-Aryl-N'-(2-chloroethyl)ureas

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-Dry Glassware prep_solvent Use Anhydrous Solvent prep_reagents Prepare Aryl Amine Solution cool Cool to 0°C (Ice Bath) prep_reagents->cool Under N2/Ar add_iso Slow, Dropwise Addition of 2-Chloroethyl Isocyanate cool->add_iso stir Stir at Room Temp (e.g., 18h) add_iso->stir hydrolysis Isocyanate Hydrolysis add_iso->hydrolysis evap Solvent Evaporation stir->evap Monitor by TLC purify Purification (Recrystallization or Chromatography) evap->purify char Characterization (NMR, MS, IR) purify->char water Trace H₂O water->hydrolysis symm_urea Symmetrical Urea Byproduct hydrolysis->symm_urea

Caption: Workflow for CEU synthesis highlighting the critical step of controlled isocyanate addition and the potential side reaction caused by water.

Problem 2: Difficulty in Product Purification

My crude product shows multiple spots on TLC, and I'm struggling to isolate the pure CEU.

Purification can be challenging due to the presence of starting materials and the symmetrical urea byproduct, which may have similar polarities to the desired product.

  • Possible Cause A: Symmetrical Urea Byproduct As discussed in the synthesis troubleshooting, this is a common impurity.

    • Solution 1: Recrystallization. This is the most efficient method if the solubility properties of the product and byproduct are sufficiently different. A detailed protocol is provided below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

    • Solution 2: Column Chromatography. If recrystallization fails, flash column chromatography on silica gel is the next step. A gradient elution is often necessary.

Starting Polarity Eluting Solvents (Gradient) Notes
Non-polar CEUHexanes -> Ethyl Acetate in HexanesStart with 100% Hexanes and gradually increase the percentage of Ethyl Acetate.
Mid-polar CEUDichloromethane -> Methanol in DichloromethaneStart with 100% DCM and gradually add 1-5% Methanol.
Polar CEUEthyl Acetate -> Methanol in Ethyl AcetateFor more polar compounds, a more polar solvent system may be required.

Table 2: General Solvent Systems for Silica Gel Chromatography of CEUs.

  • Possible Cause B: Unreacted Starting Material Unreacted aniline or 2-chloroethyl isocyanate (or its hydrolysis products) can contaminate the crude material.

    • Solution: Aqueous Wash. During the work-up phase, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove unreacted basic aniline. A subsequent wash with brine will remove water-soluble impurities.

Purification Decision Workflow

G start Crude Product (Post-Workup) tlc Analyze by TLC start->tlc is_solid Is the crude product a solid? tlc->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oily) check_purity1 Check Purity (TLC, NMR) recrystallize->check_purity1 check_purity1->column Failure pure Pure Product check_purity1->pure Success check_purity2 Check Purity (TLC, NMR) column->check_purity2 check_purity2->pure Success impure Still Impure check_purity2->impure Failure (Re-evaluate structure & side products)

Caption: Decision tree for the purification of crude aryl chloroethyl ureas.

Problem 3: Inconsistent Results in Biological Assays

I am observing high variability in my cell-based assay results (e.g., IC50 values) with my purified CEU.

This often points to compound instability in the aqueous environment of cell culture media.

  • Possible Cause: Hydrolysis or Reaction in Aqueous Media The chloroethyl group is an electrophile and can react with water (hydrolysis) or nucleophilic components in the media (e.g., amino acids, glutathione). The urea bond itself can also hydrolyze over time. This degradation reduces the effective concentration of the active compound, leading to inconsistent results.

    • Solution 1: Use Freshly Prepared Solutions. Always prepare dilutions of your CEU in culture media immediately before adding them to cells. Prepare these dilutions from a concentrated, anhydrous DMSO stock solution stored at -80°C.

    • Solution 2: Minimize Incubation Time. If feasible for your experimental endpoint, use the shortest incubation time possible to minimize compound degradation.

    • Solution 3: Conduct a Stability Study. To definitively diagnose the problem, perform a stability study. Incubate the CEU in your cell culture media at 37°C. At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot and analyze the concentration of the parent compound by HPLC or LC-MS. This will reveal the compound's half-life under your specific assay conditions.

Mechanism of Action & Potential Instability

G cluster_target Biological Action (Intended) cluster_degradation Degradation Pathways (Unintended) CEU Aryl Chloroethyl Urea (Ar-NH-CO-NH-CH₂CH₂Cl) Target Biological Target (e.g., β-Tubulin, DNA) CEU->Target Cellular Uptake Hydrolysis Hydrolysis (Ar-NH-CO-NH-CH₂CH₂OH) CEU->Hydrolysis Aqueous Buffer (e.g., Media + H₂O) Media_Reaction Reaction with Media Components CEU->Media_Reaction Alkylation Covalent Alkylation Target->Alkylation Effect Biological Effect (e.g., Mitotic Arrest) Alkylation->Effect Inactive Inactive Compound

Caption: The dual pathways of a CEU in a biological assay: intended target alkylation versus unintended degradation.

Detailed Experimental Protocols

Protocol 1: General Synthesis of N-(4-isopropylphenyl)-N'-(2-chloroethyl)urea

This protocol is an example based on established methodologies for CEU synthesis.[6][8]

  • Preparation: Add 4-isopropylaniline (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the aniline in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add 2-chloroethyl isocyanate (1.05 eq) dropwise to the cooled solution over 10-15 minutes via a syringe.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the crude product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. Confirm purity by NMR and/or melting point analysis.[15]

References

  • Urea, chloro- Safety D
  • 1-(2-Chloroethyl)
  • Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454. [Link]

  • Mounetou, E., Legault, J., Lacroix, J., & C-Gaudreault, R. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063. [Link]

  • Kryštof, V., et al. (2021). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Molecules, 26(11), 3197. [Link]

  • 1,3-bis(2-chloroethyl)
  • Lown, J. W., & McLaughlin, L. W. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates... Journal of Medicinal Chemistry, 24(3), 270-279. [Link]

  • Neeley, W. L., & Essigmann, J. M. (2006). An Overview of Chemical Processes That Damage Cellular DNA: Spontaneous Hydrolysis, Alkylation, and Reactions with Radicals. Chemical Research in Toxicology, 19(4), 491-505. [Link]

  • Urea Safety D
  • Goulet, L. P., et al. (2005). Aryl chloroethyl ureas: tumor growth inhibitor agents that bind covalently to the mitochondrial voltage-dependant anion channel isoform-1. Proceedings of the American Association for Cancer Research, 46, 1269. [Link]

  • Gaudreault, R. C., Lacroix, J., Pagé, M., & Joly, L. P. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences, 77(2), 185-187. [Link]

  • Urea Hydrochloride Safety Data Sheet, Buckeye Intern
  • An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • Michejda, C. J., et al. (1996). Specificity of DNA alkylation by 1-(2-chloroethyl)-3-alkyl-3-acyltriazenes depends on the structure of the acyl group: kinetic and product studies. Chemical Research in Toxicology, 9(7), 1233-1240. [Link]

  • Lacroix, J., et al. (1988). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Anti-Cancer Drug Design, 3(2), 135-144. [Link]

  • The preparation of unsymmetrical ureas. Reagents and conditions. ResearchGate. [Link]

  • Mounetou, E., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(7), 1124-1133. [Link]

  • Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1803-1805. [Link]

  • Technical Support Center: Diaryl Urea Synthesis. Benchchem.
  • Mounetou, E., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(7), 1124-1133. [Link]

  • Khan, I., et al. (2022). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Molecules, 27(19), 6608. [Link]

  • 1-(2-Chloroethyl)-3-(2-methoxyphenyl)urea. Benchchem.
  • Carlomagno, T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(17), 3844. [Link]

  • Purification of aqueous urea solutions in a urea dewaxing process.
  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

  • Meessen, J. H. (1988). Stability of urea in solution and pharmaceutical preparations. International Journal of Pharmaceutics, 44(1-3), 169-177. [Link]

  • How to purify the urea bought from market to pure urea? ResearchGate. [Link]

Sources

Technical Support Center: Strategies to Control the Reactivity of 2-Chloroethylurea

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloroethylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this reactive intermediate. Our goal is to equip you with the knowledge to anticipate and control the reactivity of this compound, ensuring the integrity and success of your experimental outcomes.

Introduction to the Reactivity of this compound

This compound (CEU) is a valuable chemical intermediate, notably in the synthesis of pharmacologically active compounds. However, its utility is intrinsically linked to its reactivity. The presence of a nucleophilic urea moiety and an electrophilic chloroethyl group within the same molecule predisposes it to intramolecular reactions, primarily cyclization, as well as intermolecular reactions and degradation under various experimental conditions. Understanding and controlling this reactivity is paramount for its effective use.

This guide will address common challenges encountered when working with this compound through a series of frequently asked questions and troubleshooting scenarios. We will delve into the mechanisms of its degradation and provide actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My assay involving this compound is giving inconsistent results. What could be the cause?

Inconsistent results are often a primary indicator of reactant instability. This compound can degrade over time, especially when in solution. The primary degradation pathway is believed to be an intramolecular cyclization to form 2-amino-2-oxazoline. This cyclization is a significant event as it fundamentally changes the chemical nature of the compound, leading to a decrease in the concentration of the desired reactant and the introduction of a new chemical entity into your experiment.

Troubleshooting Steps:

  • Confirm the Purity of Your Starting Material: Always begin with a fresh, unopened container of this compound or one that has been stored under optimal conditions (see FAQ 2). It's advisable to verify the purity of your stock material, especially if it has been stored for an extended period.

  • Prepare Solutions Freshly: Whenever possible, prepare solutions of this compound immediately before use. Avoid storing it in solution for prolonged periods.

  • Control the pH of Your Medium: The rate of both hydrolysis and cyclization can be highly dependent on pH.[1][2][3] Generally, neutral to slightly acidic conditions are preferred to minimize base-catalyzed hydrolysis.

  • Mind Your Solvent Choice: The polarity of the solvent can influence reaction rates. Protic solvents, which can form hydrogen bonds, may affect the stability of this compound differently than aprotic solvents.[2][3][4]

FAQ 2: What are the optimal storage conditions for this compound?

Proper storage is the first line of defense against the degradation of this compound.

Recommendations:

  • Solid Form: Store this compound as a solid in a tightly sealed container in a cool, dark, and dry place. Exposure to moisture should be minimized as water can participate in hydrolysis reactions.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

  • Solution Form: As a general rule, avoid storing this compound in solution. If temporary storage is unavoidable, use an aprotic solvent and store at low temperatures (e.g., -20°C) for the shortest possible time.

Troubleshooting Guide: Unexpected Product Formation

Issue: You have identified an unexpected product in your reaction mixture with a mass corresponding to 2-amino-2-oxazoline.

Underlying Cause: This is a strong indication that intramolecular cyclization of this compound is occurring under your experimental conditions. This reaction is an intramolecular SN2 reaction where the urea nitrogen acts as a nucleophile, attacking the carbon bearing the chlorine atom, which is the leaving group.

G CEU This compound TransitionState Transition State CEU->TransitionState Intramolecular Nucleophilic Attack Product 2-Amino-2-oxazoline + HCl TransitionState->Product Chloride Expulsion

Mitigation Strategies:

  • Temperature Control: Lowering the reaction temperature will decrease the rate of this cyclization reaction.

  • Solvent Selection: Consider using a less polar, aprotic solvent. Polar protic solvents can stabilize the transition state of the cyclization, thereby accelerating the reaction.[3][5]

  • pH Adjustment: If your reaction can tolerate it, a slightly acidic pH may protonate the urea nitrogen, reducing its nucleophilicity and slowing down the cyclization.

FAQ 3: How does pH affect the stability of this compound?

The stability of this compound is significantly influenced by pH due to two primary degradation pathways: hydrolysis and the previously mentioned intramolecular cyclization.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, acid-catalyzed hydrolysis of the urea functional group can occur, although this is generally a slow process for ureas.[6]

  • Neutral to Slightly Acidic Conditions (pH 4-7): This is generally the range of greatest stability for the urea functional group.[6]

  • Alkaline Conditions (pH > 8): In basic solutions, two degradation pathways can be accelerated:

    • Base-catalyzed hydrolysis: The urea moiety can be hydrolyzed.

    • Intramolecular Cyclization: The urea nitrogen is more nucleophilic in its unprotonated form, which can accelerate the rate of cyclization.

Experimental Protocol: Determining the Optimal pH for Your Experiment

  • Buffer Screening: Prepare a series of buffers with different pH values (e.g., pH 5, 6, 7, and 8).

  • Incubation: Dissolve a known concentration of this compound in each buffer and incubate at your experimental temperature.

  • Time-Point Analysis: At various time points, take an aliquot from each solution and quench any further reaction (e.g., by rapid freezing or acidification).

  • Quantification: Analyze the concentration of remaining this compound using a validated analytical method like HPLC-UV (see FAQ 5).

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation rate and identify the pH at which the compound is most stable.

FAQ 4: Can temperature be used to control the reactivity of this compound?

Yes, temperature is a critical parameter for controlling the reactivity of this compound. Like most chemical reactions, the rates of both desired and undesired reactions increase with temperature.

Quantitative Data Summary:

TemperatureExpected Relative Rate of DegradationExperimental Consideration
4°CBaselineRecommended for short-term storage of solutions.
25°C (Room Temp)~4x faster than 4°CReactions may proceed at a moderate rate.
37°C (Physiological)~8-10x faster than 4°CSignificant degradation can occur during assays.

Experimental Workflow: Managing Temperature Effects

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare this compound solution on ice Reaction Run experiment at the lowest feasible temperature Prep->Reaction Analysis Quench reaction and analyze immediately or store at -80°C Reaction->Analysis

FAQ 5: What is a reliable method for monitoring the stability and purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for assessing the purity and stability of this compound and quantifying its degradation products.

Experimental Protocol: HPLC Method for Purity and Stability Analysis

This protocol provides a starting point; method validation is essential for your specific application.[9][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point could be 95:5 Water:Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 210 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity can be determined by the relative peak area of this compound compared to the total area of all peaks. The concentration in stability studies can be calculated from a standard curve. 2-amino-2-oxazoline, being more polar, is expected to have a shorter retention time than this compound on a C18 column.

Concluding Remarks

The reactivity of this compound is a double-edged sword; it is the basis for its synthetic utility but also the source of its instability. By understanding the primary degradation pathways of intramolecular cyclization and hydrolysis, and by carefully controlling experimental parameters such as temperature, pH, and solvent, researchers can significantly improve the reliability and reproducibility of their work. The key to success is proactive management of this reactivity through proper storage, fresh solution preparation, and diligent monitoring of purity and stability.

References

  • Ostergaard, J., & Larsen, C. (2007). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions.
  • Arrhenius plot relating color degradation rate constant to temperature. (n.d.).
  • BenchChem Technical Support Team. (2025). Confirming the Purity of 2-[Bis(2-chloroethyl)
  • Shukor, M. Y. (2020). Arrhenius Plot Analysis of the Temperature Effect on the Biodegradation Rate of 2-chloro-4-nitrophenol. Biogenesis Jurnal Ilmiah Biologi, 8(2), 219.
  • Fortin, S., et al. (2009). Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability. PubMed.
  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Cheng, J., et al. (n.d.). Dynamic Ureas with Fast and pH‐Independent Hydrolytic Kinetics. Cheng Research Group - University of Illinois.
  • Damaj, M. I., et al. (1990). High-performance Liquid Chromatography of a New 2-amino-2-oxazoline: Application to Pharmacokinetic Studies in Dogs. PubMed.
  • Damborsky, J., et al. (n.d.). Halide-stabilizing residues of haloalkane dehalogenases studied by quantum mechanic calculations and site-directed mutagenesis. PubMed.
  • LibreTexts. (2023). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
  • Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. PubMed.
  • Polar Protic and Aprotic Solvents. (n.d.). Chemistry Steps.
  • Morís, M., et al. (n.d.).
  • Yang, T., et al. (2022).
  • Reddit. (2019). Polar Protic vs. Polar Aprotic Solvents.
  • Verma, A., et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Chi, E. Y., et al. (n.d.).
  • Mitchell, R. E., & Smith, K. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. PMC - NIH.
  • The Best Nitrogen Stabilizers for Saving Fertilizer. (n.d.). Active AgriScience.
  • Luitpold, S., et al. (n.d.).
  • Janc, T., et al. (n.d.).
  • 4.1.1 Protic Vs Aprotic Solvent | PDF. (n.d.). Scribd.
  • Welles, H. L., et al. (n.d.).
  • Al-Saden, N., et al. (n.d.).
  • ResearchGate. (n.d.). (PDF) A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance.
  • Fidaleo, M., et al. (n.d.). Kinetic Study of Enzymatic Urea Hydrolysis in the pH Range 4–9. FKIT.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 2-Nitroamino-2-imidazoline. BenchChem.
  • Wang, C., et al. (n.d.). Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells.
  • Iannuzzi, M., et al. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.
  • Kreling, M. -E., & McKay, A. F. (1959). CYCLIZATION OF 1,3-Bis-(Β-Chloroethyl)-Urea. Amanote Research.
  • US4191684A - Urea derivatives, their preparation, and their use as light stabilizers. (n.d.).
  • Chakma, A. (n.d.).
  • Saeed, I. M., et al. (n.d.). Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace.
  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal.
  • Welles, H. L., et al. (1971).
  • Hoogenboom, R., et al. (n.d.). Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers. RSC Publishing.
  • Lavecchia, R., et al. (2014). Degradation and antibiotic activity reduction of chloramphenicol in aqueous solution by UV/H2O2 process. PubMed.
  • CN101417985B - Method for synthesizing 2-amino thizaoline. (n.d.).

Sources

dealing with the instability of 2-Chloroethylurea under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloroethylurea

Introduction for the Researcher

Welcome to the technical support guide for this compound. As a highly functionalized and reactive molecule, this compound is a valuable building block in synthetic chemistry, particularly in the development of pharmaceutical agents.[1][2] However, its utility is coupled with a significant challenge: inherent instability under basic (alkaline) conditions. This guide is designed to provide you, the researcher, with a deep understanding of the underlying chemical principles governing this instability, practical troubleshooting advice for common experimental issues, and robust protocols to ensure the success and reproducibility of your work.

Part 1: Frequently Asked Questions - The Chemistry of Instability

This section addresses the fundamental questions regarding the behavior of this compound in the presence of bases.

Q1: What is the primary reason for this compound's instability in basic media?

The instability is rooted in its molecular structure. This compound contains a nucleophilic nitrogen atom within the urea moiety and an electrophilic carbon atom attached to a good leaving group (the chloride ion). Under basic conditions, a proton is abstracted from one of the urea nitrogens, significantly increasing its nucleophilicity. This enhanced nucleophile then readily attacks the electrophilic carbon center in the same molecule, leading to a rapid intramolecular cyclization reaction.

Q2: What are the major degradation products I should expect to see?

When working with this compound under basic conditions, two principal degradation pathways can occur, leading to distinct products.

  • Intramolecular Cyclization: This is typically the dominant pathway in the presence of a base. The reaction forms 2-amino-2-oxazoline and a chloride salt. This process is often rapid and can significantly consume your starting material if conditions are not carefully controlled.

  • Hydrolysis: In aqueous basic solutions, direct nucleophilic substitution by a hydroxide ion can occur, displacing the chloride. This results in the formation of 2-hydroxyethylurea .[3][4] While often a minor pathway compared to cyclization, its prevalence can increase depending on the specific reaction conditions, such as water concentration and temperature.

The primary degradation pathways are illustrated below.

G cluster_main Degradation of this compound in Basic Conditions start This compound (C3H7ClN2O) deprotonated Deprotonated Intermediate start->deprotonated + OH- - H2O hydrolysis_product 2-Hydroxyethylurea start->hydrolysis_product + OH- - Cl- (Hydrolysis, Minor) cyclization_product 2-Amino-2-oxazoline + Cl- deprotonated->cyclization_product Intramolecular Cyclization (Major) G start Experimental Design with This compound q1 Is a base required? start->q1 no_base Proceed with non-basic conditions. Monitor for stability. q1->no_base No q2 Can a weaker, non- nucleophilic base be used? q1->q2 Yes weaker_base Use base like K2CO3 or DIPEA. Proceed with caution. q2->weaker_base Yes strong_base Implement Strict Temperature Control q2->strong_base No slow_addition Slow, Dropwise Addition of Base/Reagent strong_base->slow_addition monitor Monitor Reaction Closely (TLC, rapid LC-MS) slow_addition->monitor

Caption: Workflow for designing experiments with this compound.

Q7: What are the official recommendations for storing and handling this compound?

Proper storage is the first line of defense against degradation. Based on safety data sheets and best practices, the following conditions are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [5]It should be stored locked up and away from incompatible materials, especially strong bases and oxidizing agents. [6][7]* Handling: Use only under a chemical fume hood. [5]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid creating dust. Wash hands thoroughly after handling. [6]Do not eat, drink, or smoke in the laboratory. [5]

Part 3: Validated Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key workflows involving this compound.

Protocol 1: General Procedure for a Reaction Under Basic Conditions

This protocol is a template designed to maximize the success of a reaction between this compound and a nucleophile (Substrate-Nu) using a base.

  • Inert Atmosphere: Set up your reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture and CO2, especially with organometallic or other sensitive reagents.

  • Initial Charge: To the reaction vessel, add your substrate (Substrate-Nu) and a suitable anhydrous aprotic solvent (e.g., THF, Dichloromethane).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. For very sensitive reactions, consider cooling to -20°C or -78°C.

  • Reagent Preparation: In a separate flask or syringe, prepare a solution of your base in the same anhydrous solvent.

  • Slow Addition of Base: Add the base solution to the reaction mixture dropwise over a period of 15-60 minutes, ensuring the internal temperature does not rise significantly.

  • Addition of this compound: Once the base addition is complete and the mixture has stirred for a few minutes, add a solution of this compound in the anhydrous solvent, again in a slow, dropwise manner.

  • Reaction Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Aim to quench the reaction as soon as the starting material is consumed to minimize product degradation.

  • Work-up: Quench the reaction by adding a mild acidic solution (e.g., saturated ammonium chloride solution) before proceeding with extraction and purification.

Protocol 2: HPLC Method for Monitoring Degradation

This method can be used to quantify the remaining this compound and detect the formation of its primary degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a 50:50 water/acetonitrile solution. Filter through a 0.22 µm syringe filter before injection.

Expected Elution Profile:

  • 2-Hydroxyethylurea: Will be very polar and elute early in the gradient.

  • 2-Amino-2-oxazoline: Will also be polar and elute early.

  • This compound: Will be retained longer than the degradation products but is still a relatively polar molecule.

References

  • Montgomery, J. A., James, R., McCaleb, G. S., & Johnston, T. P. (1967). The modes of decomposition of 1,3-bis(2-chloroethyl)-1-nitrosourea and related compounds. Journal of Medicinal Chemistry, 10(4), 668-674. [Link]

  • Popp, F. D., & Swarz, M. (1967). Antineoplastic Agents: XV. Intramolecular Reactions of N-Phenyl-N′-Bis(2-chloroethyl)urea. Canadian Journal of Chemistry, 45(17), 2055-2058. [Link]

  • Cosmetic Ingredient Review. (2018). Safety Assessment of Hydroxyethyl Urea As Used in Cosmetics. Retrieved from [Link]

  • Yang, T., Huang, C., Jia, J., Wu, F., & Ni, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

  • Sello, G., Orsini, F., Bernasconi, C., et al. (2007). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 15(13), 4496-4508. [Link]

  • Le Questel, J. Y., Morris, J. C., & Meijer, L. (2012). N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. European Journal of Medicinal Chemistry, 52, 103-111. [Link]

  • Sharma, S., & Singh, P. (2022). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. World Journal of Pharmaceutical Research, 11(10), 1045-1055. [Link]

Sources

Technical Support Center: Optimization of Analytical Techniques for 2-Chloroethylurea Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2-Chloroethylurea (CEU). This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging analyte. This compound is a small, polar, and reactive molecule, often encountered as a key intermediate or a potential genotoxic impurity in the synthesis of nitrosourea-based chemotherapeutic agents like lomustine and carmustine.[1] Its inherent instability and poor chromatographic retention present unique analytical hurdles.

This document provides in-depth, field-proven insights structured into practical, question-and-answer-based troubleshooting guides and detailed experimental protocols. Our goal is to empower you to overcome common challenges, optimize your analytical methods, and ensure the generation of accurate and reliable data, all while adhering to rigorous scientific and regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound.

Q1: What is the most suitable initial analytical technique for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust starting point for the analysis of this compound.[2] A typical method utilizes a reverse-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and water or a buffer.[2] This technique offers a good balance of sensitivity, specificity, and accessibility for routine quantification.

Q2: this compound is highly polar. How can I achieve adequate retention on a reverse-phase HPLC column?

A2: Poor retention of polar compounds is a frequent challenge.[3] To improve the retention of this compound, consider the following strategies:

  • Use a High Aqueous Mobile Phase: Start with a high percentage of the aqueous component (e.g., 95-100% water or buffer) in your mobile phase.

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes and are more stable in highly aqueous mobile phases.

  • Consider Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that are not well-retained in reverse-phase chromatography.[4]

  • Avoid Ion-Pairing Reagents: While ion-pairing agents can increase retention, they are often difficult to work with, can cause baseline instability, and may be incompatible with mass spectrometry.[3]

Q3: Is this compound stable in common analytical solvents?

A3: The stability of this compound is a critical concern. The chloroethyl moiety is susceptible to hydrolysis, particularly under basic or neutral aqueous conditions. It is recommended to prepare standards and samples in a slightly acidic, non-nucleophilic solvent (e.g., acetonitrile with 0.1% formic acid or a low pH buffer) and analyze them promptly.[5][6] Store stock solutions at low temperatures (2-8°C) and for limited durations.

Q4: Can I analyze this compound by Gas Chromatography (GC)?

A4: Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability. Ureas, in general, tend to decompose in the hot GC inlet.[7][8] However, GC-MS analysis can be performed after derivatization.[7] Silylation or acylation can increase the volatility and thermal stability of the molecule, making it amenable to GC analysis.[7][9]

Section 2: Troubleshooting Guides by Technique

This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC/UPLC)
Problem Potential Cause & Explanation Recommended Solution & Rationale
Poor Peak Shape (Tailing) Secondary Silanol Interactions: The urea functional group can interact with acidic silanol groups on the silica surface of the column, leading to peak tailing.1. Lower Mobile Phase pH: Use a mobile phase with a pH between 2.5 and 3.5 (e.g., with 0.1% formic or phosphoric acid). This suppresses the ionization of silanol groups, minimizing secondary interactions. 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, leading to better peak shapes for basic compounds.[10]
Inconsistent Retention Times Mobile Phase Issues: Inconsistent mobile phase composition, often due to improper mixing or proportioning valve malfunction, can cause retention time drift.[11][12] Temperature Fluctuations: Lack of column temperature control can lead to shifts in retention.1. Premix Mobile Phase: If using a gradient pump for isocratic analysis, try premixing the mobile phase manually to rule out pump proportioning issues.[12] 2. Use a Column Oven: Thermostating the column (e.g., at 25°C or 30°C) provides a stable environment and ensures reproducible retention times.[13]
Appearance of New Peaks During Sequence On-Column or In-Solution Degradation: this compound can degrade over time in the autosampler or on the column, especially if the mobile phase is not acidic or if samples are left at room temperature for extended periods.1. Control Sample Temperature: Use a refrigerated autosampler (e.g., 4°C) to minimize degradation in the sample vials. 2. Perform a Stability Study: Inject the same standard solution at regular intervals (e.g., every 2-4 hours) to assess its stability over the course of the analytical run.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Potential Cause & Explanation Recommended Solution & Rationale
No Peak Detected (or very small peak) Thermal Degradation: this compound is thermally labile and likely decomposes in the hot GC injector port before reaching the column.[8]1. Derivatization is Mandatory: You must derivatize the molecule to make it volatile and stable. Silylation with agents like BSTFA or MTBSTFA is a common choice for ureas.[7][9] Acylation is another viable option.[7] 2. Optimize Injector Temperature: Even with derivatization, use the lowest possible injector temperature that still allows for efficient vaporization of the derivative.
Poor Reproducibility of Peak Area Incomplete Derivatization: The derivatization reaction may not be going to completion, or the derivative itself may be unstable. Presence of Moisture: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.1. Optimize Reaction Conditions: Experiment with reaction time, temperature, and the ratio of derivatizing agent to sample. 2. Ensure Anhydrous Conditions: Dry your sample extracts completely under a stream of nitrogen before adding the derivatization reagent. Use anhydrous solvents.[7]
Mass Spectrometry (MS) Detection (LC-MS)
Problem Potential Cause & Explanation Recommended Solution & Rationale
Low Signal Intensity / Poor Ionization Inefficient Ionization: this compound is a small, polar molecule that may not ionize efficiently in electrospray ionization (ESI), especially in negative mode.1. Use Positive Ion ESI: The urea functional group can be readily protonated. Operate in positive ion mode (ESI+). 2. Optimize Mobile Phase: Ensure the mobile phase contains a proton source. An acidic mobile phase (e.g., 0.1% formic acid) will promote the formation of [M+H]+ ions. 3. Consider Adduct Formation: Look for adducts like [M+Na]+ or [M+K]+, which can sometimes be more abundant than the protonated molecule.
In-Source Fragmentation Analyte Instability: The molecule may be fragmenting in the ion source due to high cone/fragmentor voltages.1. Optimize Source Conditions: Methodically reduce the cone or fragmentor voltage to find a balance between signal intensity and fragmentation. The goal is to maximize the precursor ion signal for quantification.

Section 3: Protocols and Methodologies

These protocols provide a starting point for method development and validation. All procedures should be validated according to internal SOPs and relevant guidelines such as ICH Q2(R1).[14][15][16]

Protocol 1: Recommended Starting HPLC-UV Method

This method is intended for the quantification of this compound.

  • Instrumentation: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm). A polar-endcapped version is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 98 2
    10.0 98 2
    11.0 5 95
    13.0 5 95
    13.1 98 2

    | 15.0 | 98 | 2 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 200-210 nm (Note: this compound has a weak chromophore, so a low wavelength is necessary).[2]

  • Diluent: Mobile Phase A

  • System Suitability: As per USP <621>, system suitability should be established.[10][13][17] A typical test would include replicate injections of a standard to check for precision (RSD ≤ 2.0%), tailing factor (≤ 1.5), and theoretical plates.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop a stability-indicating method.[18][19][20] The goal is to achieve 5-20% degradation of the active substance.[18][20]

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at room temperature or slightly elevated (e.g., 60°C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).[18]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature and monitor frequently, as degradation is often rapid.[6][18]

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.[6][18]

  • Thermal Degradation: Store the solid drug substance in a controlled oven (e.g., 80°C) for a specified period. Dissolve the stressed solid for analysis.[6]

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples using the HPLC method described above, alongside an unstressed control sample. The method is considered "stability-indicating" if all degradation peaks are baseline resolved from the main this compound peak.

Section 4: Workflow Visualizations

Diagrams are provided to visually represent key decision-making processes and workflows in the analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_dev Method Development cluster_val Analysis & Validation Prep Weigh Analyte Solvent Select Diluent (e.g., 0.1% Formic Acid in ACN/Water) Prep->Solvent Dissolve Sample Final Sample/Standard Solvent->Sample Prepare Solutions Col_Select Column Selection (Polar-Endcapped C18 or HILIC) Sample->Col_Select Mob_Phase Mobile Phase Optimization (High Aqueous, Acidic pH) Col_Select->Mob_Phase Detection Detector Settings (UV at ~205 nm) Mob_Phase->Detection SST System Suitability Test (SST) (USP <621>) Detection->SST Analysis Sample Analysis SST->Analysis If Pass Validation Method Validation (ICH Q2(R1)) Analysis->Validation

Caption: General workflow for HPLC method development for this compound.

G start Poor Peak Shape (Tailing > 1.5?) q1 Is Mobile Phase pH < 3.5? start->q1 q2 Is Column End-Capped? q1->q2 Yes sol1 Action: Add 0.1% Formic Acid to aqueous mobile phase. q1->sol1 No sol2 Action: Switch to a modern, high-purity, end-capped C18 column. q2->sol2 No sol3 Consider HILIC or a polar-embedded phase column. q2->sol3 Yes end Peak Shape Improved sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting poor peak shape in HPLC.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP).
  • Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Urea - Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • <621> CHROMATOGRAPHY - USP.
  • Understanding USP Chapter 621: HPLC Method Guidelines - Phenomenex.
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
  • Understanding the Latest Revisions to USP <621> | Agilent.
  • <621> Chromatography - US Pharmacopeia (USP) (2022 Revision).
  • Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector - Analyst (RSC Publishing).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
  • Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification - PMC - NIH.
  • HPLC Troubleshooting Guide - Restek.
  • Specific high-performance liquid chromatographic assay with ultraviolet detection for the determination of 1-(2-chloroethyl)-3-sarcosinamide-1-nitrosourea in plasma - PubMed.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions - MicroSolv.
  • Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS.
  • 1,3-Bis(2-chloroethyl)urea | 2214-72-4 | Benchchem.
  • Derivatization and gas chromatographic measurement of some thermally unstable ureas | Analytical Chemistry - ACS Publications.
  • Strategies to Enable and Simplify HPLC Polar Compound Separation - Technology Networks.
  • Technical Support Center: Enhancing the Stability of 2-Chloroethyl (2-chloroethyl)phosphonate Formulations - Benchchem.
  • CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum - Google Patents.
  • N-(2-chloroethyl)urea - Sigma-Aldrich.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions - American Pharmaceutical Review.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Forced Degradation Studies - MedCrave online.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • US4384140A - 2-Chloroethyl urea derivatives - Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Alkylating Activity of 2-Chloroethylureas and Nitrogen Mustards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of alkylating agents, a nuanced understanding of their reactivity and biological targets is paramount. This guide provides an in-depth, objective comparison of the alkylating activity of two distinct classes of compounds: the classical nitrogen mustards and the more targeted 2-chloroethylureas (CEUs). By delving into their mechanisms of action, presenting supporting experimental data, and detailing relevant analytical protocols, this document aims to equip scientists with the knowledge to make informed decisions in their research and development endeavors.

Introduction: A Tale of Two Alkylators

Alkylating agents represent one of the oldest and most effective classes of anticancer drugs. Their therapeutic efficacy stems from the ability to form covalent bonds with nucleophilic biomolecules, leading to cellular dysfunction and apoptosis.[1] Historically, nitrogen mustards, developed from chemical warfare agents, were among the first to be used in chemotherapy.[2][3] These compounds are characterized by a highly reactive bis(2-chloroethyl)amino moiety, which leads to robust but often indiscriminate alkylation of DNA.[2]

In contrast, N-aryl-N'-(2-chloroethyl)ureas (CEUs) have emerged as a class of "soft" alkylating agents with a more selective mode of action.[4] While possessing a reactive 2-chloroethyl group, their primary targets are often proteins rather than DNA, offering a different therapeutic window and toxicity profile.[5][6] This guide will dissect these fundamental differences, providing a clear comparison of their chemical reactivity and biological consequences.

Mechanisms of Action: DNA Damage vs. Protein Targeting

The fundamental difference in the alkylating activity of nitrogen mustards and 2-chloroethylureas lies in their preferred molecular targets, a distinction driven by their chemical structures and reactivity.

Nitrogen Mustards: Potent DNA Alkylators

Nitrogen mustards are potent electrophiles that primarily exert their cytotoxic effects through the alkylation of DNA.[3] The mechanism is initiated by an intramolecular cyclization, where the nitrogen atom displaces a chloride ion to form a highly strained and reactive aziridinium ion.[2] This intermediate is a powerful electrophile that readily reacts with nucleophilic sites on DNA bases.

The most susceptible site for alkylation by nitrogen mustards is the N7 position of guanine.[1] Following the initial monoalkylation, the second chloroethyl arm can undergo a similar cyclization and react with another guanine base, leading to the formation of highly cytotoxic interstrand cross-links (ICLs).[3] These ICLs prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis.[3] Other, less frequent, DNA adducts include mono-alkylation of adenine at the N3 position and cross-links between guanine and adenine.[7]

.dot

Caption: Mechanism of DNA alkylation by nitrogen mustards.

2-Chloroethylureas: Selective Protein Alkylators

In contrast to the aggressive DNA-damaging nature of nitrogen mustards, 2-chloroethylureas (CEUs) are classified as "soft" alkylating agents.[4] This "softness" refers to their preferential reactivity towards softer nucleophiles, such as the thiol groups of cysteine residues in proteins, over the harder nucleophiles found in DNA. While the 2-chloroethylurea moiety is the pharmacophore responsible for alkylation, the overall structure of the molecule, particularly the aryl substituent, dictates its target specificity.[5]

Extensive research has demonstrated that a primary target of many cytotoxic CEU derivatives is β-tubulin, a key component of microtubules.[5][6][8] Alkylation of specific amino acid residues within β-tubulin, such as cysteine-239 and glutamic acid-198, disrupts microtubule dynamics.[6][9] This interference with the cytoskeleton leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.[8] This protein-targeted mechanism contrasts sharply with the DNA-centric action of nitrogen mustards. Some CEU derivatives have also been shown to alkylate other proteins, such as thioredoxin-1.

.dot

G cluster_CEU This compound (CEU) Action cluster_Consequence Cellular Consequences CEU This compound (Soft Alkylating Agent) Tubulin β-Tubulin CEU->Tubulin Selective Alkylation of Cys239 / Glu198 Disruption Microtubule Disruption Tubulin->Disruption G2M_Arrest G2/M Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of 2-chloroethylureas.

Comparative Experimental Data

Direct quantitative comparisons of the alkylating activity of the parent this compound and nitrogen mustards are not abundant in the literature. However, data from studies on their derivatives and their effects on cancer cell lines provide a clear picture of their differing potencies and mechanisms.

Cytotoxicity in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. A lower IC50 value indicates greater potency. The following table summarizes representative IC50 values for a nitrogen mustard (melphalan) and a this compound derivative, highlighting their differing levels of cytotoxic activity.

CompoundClassCancer Cell LineIC50 (µM)Primary TargetReference
MelphalanNitrogen MustardRPMI 8226 (Multiple Myeloma)2.6DNA
4-tBCEUThis compoundMDA-MB-231 (Breast Cancer)11.6β-Tubulin[6]

Note: IC50 values can vary depending on the specific cell line and experimental conditions.

Alkylating Activity towards a Model Nucleophile

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an alkylating agent.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • Drug Treatment: Prepare serial dilutions of the alkylating agents (this compound and a nitrogen mustard, e.g., mechlorethamine) in cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells with medium only.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value.

.dot

MTT_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition (4 hours) C->D E 5. Solubilization (DMSO) D->E F 6. Absorbance Reading (570 nm) E->F G 7. IC50 Calculation F->G

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Quantification of DNA Adducts by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of DNA adducts formed by alkylating agents.

Objective: To identify and quantify DNA adducts formed by this compound and nitrogen mustards in vitro.

Methodology:

  • DNA Treatment: Incubate calf thymus DNA (or isolated cellular DNA) with the alkylating agents at various concentrations and time points in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.

  • DNA Isolation and Hydrolysis: Precipitate the DNA with cold ethanol to remove unreacted drug. Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

  • Sample Cleanup: Use solid-phase extraction (SPE) to enrich the DNA adducts and remove unmodified nucleosides.

  • LC-MS/MS Analysis:

    • Separate the hydrolyzed nucleosides using reverse-phase liquid chromatography (LC).

    • Detect and quantify the DNA adducts using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of the specific adduct and monitoring for a characteristic fragment ion.

  • Data Analysis: Quantify the amount of each adduct by comparing the peak area to that of a known amount of a stable isotope-labeled internal standard.

.dot

LCMSMS_Workflow A 1. DNA Treatment with Alkylating Agent B 2. DNA Isolation & Enzymatic Hydrolysis A->B C 3. Solid-Phase Extraction (SPE) (Adduct Enrichment) B->C D 4. LC-MS/MS Analysis (Separation & Detection) C->D E 5. Data Analysis (Adduct Quantification) D->E

Caption: Workflow for DNA adduct analysis by LC-MS/MS.

Discussion and Conclusion

The comparison between 2-chloroethylureas and nitrogen mustards reveals a fascinating dichotomy in the world of alkylating agents. Nitrogen mustards are classical, potent DNA alkylators that induce significant cytotoxicity through the formation of interstrand cross-links. Their broad reactivity, however, can lead to significant off-target effects and toxicity.

Conversely, 2-chloroethylureas represent a more nuanced approach. As "soft" alkylating agents, they exhibit a preference for protein targets, most notably β-tubulin. This targeted alkylation of a key cytoskeletal protein provides a distinct mechanism of antimitotic activity, potentially offering a different spectrum of efficacy and a more favorable toxicity profile compared to traditional DNA-damaging agents.

For the researcher and drug developer, this distinction is critical. The choice between these classes of agents depends on the desired therapeutic strategy. If the goal is potent, broad-spectrum cytotoxicity, a nitrogen mustard-based approach may be warranted. However, if a more targeted, cytostatic effect with a potentially wider therapeutic window is desired, the protein-alkylating properties of 2-chloroethylureas offer a compelling alternative.

Future research should focus on direct, quantitative comparisons of the reactivity of these two classes of compounds against a panel of biologically relevant nucleophiles. Such studies, employing techniques like the NBP assay and competitive alkylation experiments followed by LC-MS/MS analysis, will provide a more granular understanding of their intrinsic alkylating potential and further refine their rational application in drug design and development.

References

  • Izbicka, E., & Tolcher, A. W. (2004). Development of novel alkylating drugs as anticancer agents. Current opinion in investigational drugs (London, England : 2000), 5(6), 587–591.
  • Béchard, P., Lacroix, J., Poyet, P., & C.-Gaudreault, R. (1998). Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3-(2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents. Cancer Research, 58(15), 3249-3254.
  • Izbicka, E., & Tolcher, A. W. (2004). Development of novel alkylating drugs as anticancer agents. Current opinion in investigational drugs (London, England : 2000), 5(6), 587–591.
  • BenchChem. (2025).
  • Mounetou, E., et al. (2000). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Molecular Pharmacology, 57(4), 779-787.
  • Mounetou, E., Legault, J., Lacroix, J., & C-Gaudreault, R. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of medicinal chemistry, 46(23), 5055–5063.
  • Fortin, S., et al. (2007). Kinetics of β-tubulin alkylation and microtubule disruption induced by [urea-14C]-1-(2-chloroethyl)-3-(4-tert-butylphenyl)urea. Biochemical Pharmacology, 74(11), 1590-1601.
  • BenchChem. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • ChemicalBook. (n.d.).
  • Gómez-Bombarelli, R., González-Pérez, M., Calle, E., & Casado, J. (2012). Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model. Chemical research in toxicology, 25(7), 1341–1353.
  • ChemistryViews. (2015).
  • Lemire, S. W., Ashley, D. L., & Calafat, A. M. (2003). Quantitative determination of the hydrolysis products of nitrogen mustards in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of analytical toxicology, 27(1), 1–6.
  • Bodell, W. J., et al. (2009). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Journal of neuro-oncology, 91(3), 257–264.
  • Bodell, W. J., et al. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. Chemical research in toxicology, 12(11), 1045–1051.
  • Boysen, G., et al. (2014). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. ASSAY and Drug Development Technologies, 12(9-10), 519–527.
  • Pouyez, J., et al. (2015). Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line. Chemical research in toxicology, 28(8), 1547–1556.
  • Monks, T. J., & Jones, D. C. (2012). Utilization of LC-MS/MS Analyses to Identify Site-Specific Chemical Protein Adducts In Vitro. Methods in molecular biology (Clifton, N.J.), 827, 139–151.
  • Lemire, S. W., Ashley, D. L., & Calafat, A. M. (2003). Quantitative determination of the hydrolysis products of nitrogen mustards in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of analytical toxicology, 27(1), 1–6.
  • Patenaude, A., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British journal of cancer, 101(11), 1845–1855.
  • Teicher, B. A., Cucchi, C. A., Lee, J. B., Flatow, J. L., Rosowsky, A., & Frei, E. (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer research, 46(9), 4379–4383.
  • Schabel, F. M., Jr, Skipper, H. E., Trader, M. W., Laster, W. R., Jr, & Griswold, D. P., Jr. (1983). Alkylating agent resistance: in vitro studies with human cell lines.
  • Patenaude, A., et al. (2007). New Soft Alkylating Agents with Enhanced Cytotoxicity against Cancer Cells Resistant to Chemotherapeutics and Hypoxia. Cancer Research, 67(5), 2306-2316.
  • Wikipedia. (n.d.). Nitrogen mustard.
  • He, C., & Li, D. (2010). Direct reversal of DNA alkylation damage. Current opinion in chemical biology, 14(3), 315–321.
  • Millard, J. T., & White, M. M. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical research in toxicology, 8(2), 316–320.
  • Kim, J. H., & Thomas, J. J. (1992). Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents.
  • BenchChem. (2025).
  • O'Donnell, J. S., et al. (2019). Sulfur Mustard Analog Mechlorethamine (Bis(2-chloroethyl)methylamine) Modulates Cell Cycle Progression via the DNA Damage Response in Human Lung Epithelial A549 Cells. Chemical research in toxicology, 32(6), 1123–1133.
  • Wikipedia. (n.d.). Nitrogen mustard.
  • BenchChem. (2025). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
  • Millard, J. T., & White, M. M. (1995). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical research in toxicology, 8(2), 316–320.
  • Oncohema Key. (2016).
  • Moreau, E., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & medicinal chemistry, 16(16), 7648–7660.
  • Holland-Frei Cancer Medicine. 6th edition. (2003).
  • Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 232, 104022.
  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.
  • Fiveable. (n.d.). 3.2 Nucleophilic addition reactions - Organic Chemistry II.
  • Stack Exchange. (2015). Order of reactivity of carbonyl compounds towards nucleophilic addition.
  • Jüstel, P. M. (2022). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles.

Sources

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of 2-Chloroethylurea

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Reason for 2-Chloroethylurea Validation

This compound is a foundational building block in synthetic organic chemistry, most notably serving as a critical precursor for a class of potent antineoplastic agents known as N-(2-chloroethyl)-N-nitrosoureas (CENUs).[1][2][3] Compounds like Lomustine (CCNU) and Carmustine (BCNU), which are derived from such intermediates, have been mainstays in chemotherapy, particularly for brain tumors and lymphomas.[3] The bioactivity of these drugs is intrinsically linked to the 2-chloroethyl group, which, after in-vivo activation, acts as an alkylating agent, cross-linking DNA and inducing cancer cell apoptosis.

Given its role as a key intermediate, the absolute structural integrity and purity of this compound are paramount. The presence of unreacted starting materials or isomeric byproducts can lead to the formation of ineffective or, worse, toxic impurities in the final active pharmaceutical ingredient (API). Therefore, a robust, multi-technique analytical validation is not merely a procedural formality but a fundamental requirement for ensuring the safety and efficacy of downstream products. This guide provides an in-depth, experience-driven comparison of primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the unequivocal validation of synthesized this compound.

Part 1: Synthesis of this compound – A Protocol Grounded in Mechanism

The synthesis of this compound is commonly achieved via the nucleophilic addition of an amine to a cyanate or an isocyanate. We will focus on a reliable and cost-effective laboratory-scale method: the reaction of 2-chloroethylamine hydrochloride with sodium cyanate.

Reaction Mechanism: The reaction proceeds in two key stages. First, the free amine of 2-chloroethylamine is generated in situ. Although 2-chloroethylamine is stable as a hydrochloride salt, the equilibrium in an aqueous solution provides a sufficient concentration of the free amine to act as a nucleophile. This free amine then attacks the electrophilic carbon of the cyanate ion. The resulting intermediate rapidly tautomerizes to the stable urea product. The choice of an aqueous medium is critical as it facilitates the dissolution of the inorganic salts while still permitting the desired organic reaction to proceed.

G cluster_0 Step 1: In-situ Amine Deprotonation cluster_1 Step 2: Nucleophilic Attack and Tautomerization AmineSalt H₃N⁺-CH₂CH₂Cl Cl⁻ (2-Chloroethylamine HCl) FreeAmine H₂N-CH₂CH₂Cl (Free Amine) AmineSalt->FreeAmine H₂O (equilibrium) Intermediate H₂N(⁺)-CH₂CH₂Cl-C(=O)N⁻ (Unstable Intermediate) FreeAmine->Intermediate Nucleophilic Attack NaOCN Na⁺ ⁻O-C≡N (Sodium Cyanate) Product H₂N-C(=O)-NH-CH₂CH₂Cl (this compound) Intermediate->Product Proton Transfer (Tautomerization)

Figure 1: Synthesis mechanism of this compound.
Experimental Protocol: Synthesis and Purification
  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 11.6 g (0.1 mol) of 2-chloroethylamine hydrochloride in 50 mL of deionized water.

  • Reaction Initiation: To the stirred solution, add a solution of 7.15 g (0.11 mol, 1.1 equivalents) of sodium cyanate dissolved in 50 mL of deionized water.[4] The addition should be done portion-wise over 15 minutes to control any potential exotherm.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (7:3), visualizing with a potassium permanganate stain. The disappearance of the amine starting material indicates reaction completion.

  • Product Isolation: Cool the reaction mixture in an ice bath for 30 minutes. The product, this compound, will precipitate as a white solid.

  • Purification (Recrystallization): Collect the crude product by vacuum filtration and wash it with a small amount of ice-cold water. To purify, recrystallize the solid from a minimal amount of boiling water or an isopropanol/water mixture. This step is crucial for removing unreacted inorganic salts. Dry the purified white crystalline product in a vacuum oven at 40°C overnight. A typical yield is 75-85%.

Part 2: Unambiguous Structural Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the structure of organic molecules.[5] It provides detailed information about the chemical environment, connectivity, and the number of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

¹H NMR Analysis: Mapping the Proton Environment

For this compound (H₂N-C(=O)-NH-CH₂CH₂Cl), we expect to see distinct signals corresponding to the different types of protons.

  • Rationale: The protons on the ethyl chain are diastereotopic and will be split by each other. The -NH and -NH₂ protons are exchangeable with deuterium and their visibility and multiplicity can depend on the solvent and concentration. In a solvent like DMSO-d₆, which forms hydrogen bonds, these peaks are often broad but clearly visible.

Expected ¹H NMR Signals (400 MHz, DMSO-d₆):

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale for Assignment
-CH₂-Cl ~3.65 Triplet (t) 2H Deshielded by the adjacent electronegative chlorine atom. Split by the neighboring -CH₂- group.
-NH-CH₂ - ~3.35 Quartet (q) or Multiplet (m) 2H Deshielded by the adjacent nitrogen. Split by both the neighboring -CH₂- and -NH- groups.
-C(=O)-NH - ~6.20 Triplet (t) or Broad Singlet 1H Deshielded by the carbonyl group. Often appears broad due to quadrupolar relaxation and exchange.

| H₂N -C(=O)- | ~5.70 | Broad Singlet (br s) | 2H | Less deshielded than the other NH proton. Typically broad due to exchange. |

¹³C NMR Analysis: Probing the Carbon Skeleton

¹³C NMR complements the proton data by providing a count of unique carbon environments.[6] For this simple molecule, we expect three distinct signals.

Expected ¹³C NMR Signals (100 MHz, DMSO-d₆):

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C =O ~158.5 The carbonyl carbon is highly deshielded and appears significantly downfield.[7]
-C H₂-Cl ~42.5 The carbon atom bonded to the electronegative chlorine is deshielded.

| -NH-C H₂- | ~41.0 | The carbon atom bonded to nitrogen is also deshielded, but typically less so than the one bonded to chlorine in this context. |

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the dried, purified this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; it is an excellent solvent for ureas and allows for the observation of exchangeable NH protons.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 2 seconds to ensure proper signal integration.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A DEPT-135 experiment can be run as an alternative or complementary experiment to confirm the presence of CH₂ groups (negative phase) versus CH or CH₃ groups (positive phase).[5]

Alternative NMR Methods: When is More Data Necessary?

For a simple molecule like this compound, 1D NMR is sufficient. However, for more complex derivatives or if significant signal overlap occurs, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[9] In our case, it would show a clear cross-peak between the signals at ~3.65 ppm and ~3.35 ppm, confirming the -CH₂-CH₂- connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.[9] It would definitively link the proton signal at ~3.65 ppm to the carbon signal at ~42.5 ppm, and the proton signal at ~3.35 ppm to the carbon at ~41.0 ppm.

While powerful, these 2D methods are not typically required for routine validation of this specific molecule but are essential tools for troubleshooting or for the analysis of more complex analogues.

Part 3: Confirmation by Mass Spectrometry

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern.[10] This makes it an excellent orthogonal technique to NMR.

Electron Ionization (EI-MS) Analysis

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing predictable fragmentation. This is ideal for small, relatively stable molecules like this compound.[11]

  • Rationale: The most critical feature to observe is the molecular ion (M⁺) peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), we must look for a characteristic pair of peaks (the M⁺ and M+2 peaks) with an intensity ratio of approximately 3:1.[12] The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.

Expected Molecular Ion and Fragments in EI-MS:

m/z Value Ion Identity Significance
122 / 124 [C₃H₇³⁵ClN₂O]⁺ / [C₃H₇³⁷ClN₂O]⁺ Molecular Ion (M⁺) . Confirms the molecular formula. The ~3:1 ratio is a definitive marker for a monochlorinated compound.
77 / 79 [Cl-CH₂-CH₂-N]⁺ Fragment from cleavage of the N-C(=O) bond.
62 / 64 [Cl-CH₂-CH₂]⁺ Fragment from cleavage of the NH-CH₂ bond.
44 [H₂N-C=O]⁺ Amide fragment, a very common and stable fragment.

| 43 | [H₂N=C=O]⁺ | Isocyanate radical cation, another common fragment from ureas. |

G cluster_0 Structural Confirmation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Primary Structure MS Mass Spectrometry (EI-MS) Synthesis->MS MW & Fragmentation Purity Purity Analysis (e.g., HPLC, MP) Synthesis->Purity Purity Check Validation Product Validated NMR->Validation MS->Validation Purity->Validation

Figure 2: Integrated workflow for synthesis and validation.
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: For a volatile compound like this compound, a direct insertion probe or gas chromatography (GC-MS) inlet can be used. A few micrograms of the sample are typically sufficient.

  • Ionization: Utilize a standard electron ionization (EI) source, typically operating at 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to library data.[13]

  • Analysis: Scan a mass range appropriate for the expected fragments and molecular ion (e.g., m/z 30 to 200).

Alternative Ionization Methods
  • Chemical Ionization (CI): A "softer" ionization technique that results in less fragmentation and often a more intense protonated molecule peak ([M+H]⁺). It can be useful if the molecular ion in EI is weak or absent.

  • Electrospray Ionization (ESI): Typically used for larger, more polar, and non-volatile molecules and requires the sample to be in solution. While possible for this compound, EI is generally more straightforward and informative for this particular structure.

Part 4: A Note on Purity vs. Identity

It is a common misconception among novice researchers to conflate structural validation with purity assessment. NMR and MS are superb for confirming identity , but they are not the optimal tools for quantifying purity .

  • NMR for Purity (qNMR): While quantitative NMR (qNMR) is a powerful technique, it requires careful experimental setup, the use of an internal standard, and is often more complex than necessary for routine purity checks.

  • HPLC as the Method of Choice: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard alternative for purity determination.[14] It excels at separating the target compound from starting materials, byproducts, and other impurities, allowing for precise quantification (e.g., purity >99.5%). A validated HPLC method provides far more reliable purity data than a standard NMR spectrum.

  • Melting Point: A simple, yet effective, preliminary check of purity. A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.

Conclusion

The validation of this compound synthesis is a clear demonstration of the synergy between different analytical techniques. NMR spectroscopy provides an unambiguous map of the molecule's covalent framework, confirming that the atoms are connected in the correct sequence. Mass spectrometry serves as a powerful orthogonal method, verifying the molecule's overall mass and providing a characteristic "fingerprint" through its fragmentation pattern, with the isotopic signature of chlorine acting as a built-in validation marker.

While these spectroscopic methods definitively answer the question "What is it?", they should be complemented by a more appropriate technique like HPLC to answer the equally important question, "How pure is it?". By understanding the strengths and limitations of each method, researchers and drug development professionals can build a comprehensive and scientifically sound validation package, ensuring the quality and safety of this vital chemical intermediate.

References

  • L. M. Godfrin, J. L. Imbach, et al. (1985). New Cysteamine (2-chloroethyl)nitrosoureas. Synthesis and Preliminary Antitumor Results. Journal of Medicinal Chemistry, 28(9), 1346-50. [Link]

  • I. Drabik, L. Fisera, et al. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903-9. [Link]

  • T. P. Johnston, G. S. McCaleb, et al. (1975). Synthesis of analogs of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents. Journal of Medicinal Chemistry, 18(1), 104-9. [Link]

  • S. Majumder, S. Dutta, et al. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 5(4), 2841-2849. [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. PrepChem.com. [Link]

  • J. W. Lown, A. V. Joshua. (1990). N-(2-chloroethyl)-N-nitrosoureas Covalently Bound to Nonionic and Monocationic Lexitropsin Dipeptides. Biochemistry, 29(29), 6827-38. [Link]

  • M. Penchalaiah, et al. (2017). An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • J. L. Jensen, et al. (1983). 2-Chloroethyl urea derivatives.
  • S. S. Kulkarni, et al. (2019). Process for preparation of carmustine.
  • S. Jaman, et al. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Processes, 10(9), 1862. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. chem.libretexts.org. [Link]

  • Chem Help ASAP. (2022). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. emerypharma.com. [Link]

  • J. Clark. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. chemguide.co.uk. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. egyankosh.ac.in. [Link]

  • Moodle@Units. (n.d.). 2 - Mass Spectrometry. moodle.units.it. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. scienceready.com.au. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. cbc.arizona.edu. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. rsc.org. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. en.wikipedia.org. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). hmdb.ca. [Link]

  • B. R. T. Simoneit, et al. (1982). Evaluation of NMR spectroscopy for the quantitative characterization of urea-formaldehyde resins. Talanta, 29(6), 489-94. [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. organicchemistrydata.org. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. en.wikipedia.org. [Link]

  • L. H. Bruner, et al. (1998). Validation of alternative methods for toxicity testing. Environmental Health Perspectives, 106 Suppl 2, 477-84. [Link]

  • ResearchGate. (1998). (PDF) Validation of Alternative Methods for Toxicity Testing. researchgate.net. [Link]

  • L. H. Bruner, et al. (1996). Validation of alternative methods for toxicity testing. Toxicology in Vitro, 10(4), 479-501. [Link]

  • A. M. S. Silva, et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. repositorio.ipb.pt. [Link]

  • Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. rsc.org. [Link]

  • Q. Zhang, et al. (2019). Preparation method of 2-chloroethylamine hydrochloride.
  • Scite.ai. (n.d.). The preparation of pure sodium cyanate from urea. scite.ai. [Link]

  • S. C. de Menezes, et al. (2019). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Molecules, 24(22), 4169. [Link]

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. chem.libretexts.org. [Link]

  • Sciencemadness Discussion Board. (2017). Sodium cyanate from hydroxide or carbonate?. sciencemadness.org. [Link]

  • National Institute of Standards and Technology. (n.d.). Urea. webbook.nist.gov. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of N-aryl-N'-(2-chloroethyl)ureas as Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, N-aryl-N'-(2-chloroethyl)ureas (CEUs) have emerged as a promising class of compounds with potent cytotoxic and antineoplastic activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of CEUs, offering a comparative overview of how structural modifications influence their biological activity. Drawing from key studies, we will explore the experimental rationale behind these modifications, present comparative data, and detail the methodologies for synthesis and evaluation, providing a comprehensive resource for researchers in the field.

Introduction: The Chemical Architecture and Mechanism of Action

N-aryl-N'-(2-chloroethyl)ureas are characterized by a central urea moiety linking an aromatic (aryl) ring to a reactive 2-chloroethyl group. This general structure is the foundation for their biological activity, which was initially thought to parallel that of traditional nitrogen mustards and nitrosoureas by alkylating DNA. However, subsequent research has revealed a more nuanced mechanism.

Systematic studies have indicated that the cytotoxic effects of many potent CEUs are not primarily due to DNA damage.[2] Instead, these compounds act as selective alkylating agents, with a key molecular target being β-tubulin.[1][2] By covalently binding to β-tubulin, CEUs disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This targeted mechanism offers the potential for improved therapeutic indices compared to non-specific DNA alkylating agents.

The core pharmacophore can be dissected into three key regions, each offering opportunities for synthetic modification to modulate activity:

  • The Aryl Group (N-substituent): Modifications here significantly impact lipophilicity, electronic properties, and steric interactions with the target protein.

  • The Urea Linkage: This central scaffold is crucial for maintaining the correct conformation and electronic environment for activity.

  • The 2-Chloroethyl Group (N'-substituent): This is the reactive "warhead" responsible for alkylation. Alterations to this group can influence reactivity and selectivity.

The following sections will delve into the specific SAR findings for modifications at each of these positions.

The Crucial Role of the Aryl Moiety: A Comparative Analysis

The nature and substitution pattern of the aryl ring are critical determinants of the cytotoxic potency of CEUs. A variety of modifications have been explored, revealing key trends that guide the design of more effective analogues.

Impact of Substitution at the 4-Position

Systematic SAR studies have consistently shown that substitution at the 4-position (para-position) of the phenyl ring is a key determinant of activity.[2] Both the size and electronic nature of the substituent play a significant role.

Table 1: Comparison of 4-Substituted N-phenyl-N'-(2-chloroethyl)ureas

Compound ID4-SubstituentGI50 (µM) on HT-29 (Colon Carcinoma)Reference
1a -H> 10[3]
1b -CH31.5[4]
1c -C(CH3)30.03[5]
1d -Cl0.04[2]
1e -Br0.03[2]

GI50: The concentration of drug required to inhibit tumor cell growth by 50%.

As evidenced by the data, the introduction of a bulky, lipophilic group such as a tert-butyl group (1c ) or a halogen like chlorine (1d ) or bromine (1e ) at the 4-position leads to a dramatic increase in cytotoxic activity compared to the unsubstituted analogue (1a ).[2][5] This suggests that a hydrophobic pocket in the binding site on β-tubulin accommodates these bulky substituents, enhancing binding affinity.

The Effect of Fused Ring Systems

Expanding the aryl moiety to include fused ring systems has also been investigated. The rationale behind this approach is to increase the surface area of interaction with the target protein, potentially leading to enhanced binding and activity.

Table 2: Comparison of Fused Aromatic Ring Systems

Compound IDAryl GroupGI50 (µM) on M21 (Melanoma)Reference
2a Phenyl> 10[3]
2b 2-Fluorenyl0.02[2]
2c 2-Indanyl0.05[2]

The incorporation of a fluorenyl (2b ) or indanyl (2c ) group in place of the phenyl ring results in highly potent compounds.[2] This further underscores the importance of a large, hydrophobic moiety for optimal interaction with the biological target.

The Urea Linkage and the Chloroethyl "Warhead": Essential for Activity

While the aryl group provides the "anchor" for binding, the urea and 2-chloroethyl moieties are the functional components responsible for the alkylating activity and overall structural integrity.

The Indispensable Urea and 2-Chloroethyl Groups

Early SAR studies established that both the exocyclic urea function and the N'-(2-chloroethyl) moiety are essential for significant cytotoxicity.[1][2] Analogues lacking either of these groups were found to be inactive. This highlights the specific role of the urea in positioning the chloroethyl group for its alkylating function.

Modifications to the Alkylating Chain

While the 2-chloroethyl group is critical, subtle modifications to this chain have been explored to enhance potency and modulate reactivity. The introduction of a methyl group on the carbon adjacent to the nitrogen has been shown to yield highly potent compounds.

Table 3: Effect of Modifying the Chloroethyl Chain

Compound IDN'-SubstituentCytotoxicity (Relative to parent compound)Reference
3a -CH2CH2ClBaseline[6]
3b -CH(CH3)CH2ClEnhanced[6]

The introduction of a branched alkylating chain, as in the N'-(1-methyl-2-chloro)ethyl group (3b ), resulted in compounds with enhanced antiproliferative activity.[6] This is attributed to a faster reaction with β-tubulin, suggesting that the methyl group may favorably influence the conformation of the molecule for alkylation.[6]

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research and comparison, this section provides standardized protocols for the synthesis of N-aryl-N'-(2-chloroethyl)ureas and their biological evaluation.

General Synthesis of N-aryl-N'-(2-chloroethyl)ureas

The most common and efficient method for the synthesis of these compounds is the reaction of an appropriately substituted aniline with 2-chloroethyl isocyanate.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve the desired aniline (1.0 eq.) in a dry aprotic solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Isocyanate: To the stirred solution, add 2-chloroethyl isocyanate (1.0-1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the resulting solid precipitate is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) to yield the pure N-aryl-N'-(2-chloroethyl)urea.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines using the sulforhodamine B (SRB) assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilization: Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry. Solubilize the bound stain with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the optical density at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 value, which is the concentration of the compound that causes a 50% reduction in cell growth.

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key SAR principles and the proposed mechanism of action for N-aryl-N'-(2-chloroethyl)ureas.

SAR_Summary cluster_Aryl Aryl Moiety (N-substituent) cluster_Urea Urea Linkage cluster_Chloroethyl Alkylating Moiety (N'-substituent) Aryl Aryl Ring Urea Urea Moiety (Essential for Activity) Aryl->Urea Impacts binding affinity Aryl_Mod1 4-Position Substitution: - Bulky, lipophilic groups (e.g., -C(CH3)3) - Halogens (e.g., -Cl, -Br) => Increased Activity Aryl_Mod2 Fused Rings: - Fluorenyl - Indanyl => High Potency Chloroethyl 2-Chloroethyl Group (Essential for Activity) Urea->Chloroethyl Positions 'warhead' Chloroethyl_Mod Branching: - N'-(1-methyl-2-chloro)ethyl => Enhanced Activity

Caption: Key Structure-Activity Relationships of N-aryl-N'-(2-chloroethyl)ureas.

Mechanism_of_Action CEU N-aryl-N'-(2-chloroethyl)urea (CEU) Tubulin β-Tubulin CEU->Tubulin Selective Alkylation Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Mitotic_Arrest Mitotic Arrest Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed Mechanism of Action of N-aryl-N'-(2-chloroethyl)ureas.

Conclusion and Future Directions

The N-aryl-N'-(2-chloroethyl)urea scaffold has proven to be a fertile ground for the development of novel antineoplastic agents. The SAR studies highlighted in this guide demonstrate that potent activity is achieved through a combination of a bulky, hydrophobic aryl group and an intact urea-chloroethyl moiety. The selective alkylation of β-tubulin distinguishes these compounds from classical DNA-damaging agents, offering a promising avenue for the development of more targeted cancer therapies.

Future research in this area should focus on:

  • Optimizing Pharmacokinetic Properties: While many potent compounds have been identified, their drug-like properties (solubility, metabolic stability, bioavailability) require further investigation and optimization.

  • Exploring Novel Aryl Scaffolds: The introduction of diverse heterocyclic and polycyclic aromatic systems could lead to the discovery of compounds with novel binding modes and improved selectivity.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models can aid in the rational design of new analogues with predicted activity, streamlining the drug discovery process.[1]

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.

By building upon the foundational SAR knowledge presented here, the scientific community can continue to advance the development of N-aryl-N'-(2-chloroethyl)ureas as a valuable class of anticancer drugs.

References

  • Gelin, M., et al. (2001). Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry, 44(5), 694-702. [Link]

  • American Chemical Society. (2001). Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. Journal of Medicinal Chemistry. [Link]

  • Gaudreault, R. C., et al. (1988). 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. Journal of Pharmaceutical Sciences, 77(2), 185-187. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). 3D-QSAR STUDIES OF N-ARYL-CHLOROETHYL UREAS. [Link]

  • Moreau, E., et al. (2005). Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. Bioorganic & Medicinal Chemistry, 13(24), 6703-6712. [Link]

  • Gaudreault, R. C., et al. (2010). Synthesis, antiproliferative activity evaluation and structure-activity relationships of novel aromatic urea and amide analogues of N-phenyl-N'-(2-chloroethyl)ureas. European Journal of Medicinal Chemistry, 45(8), 3535-3544. [Link]

  • Fortin, S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 16(15), 7477-7488. [Link]

  • Lacroix, J., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-5063. [Link]

Sources

A Comparative Guide to Assessing the Purity of Synthesized 2-Chloroethylurea by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloroethylurea (CEU) is a key intermediate in the synthesis of various pharmacologically active compounds, notably nitrosourea-based anticancer agents.[1] The purity of this intermediate is critical as impurities can lead to the formation of undesired and potentially toxic side products in subsequent synthetic steps, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methodologies are imperative for the accurate assessment of this compound purity.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound. We will delve into the rationale behind method selection, provide a detailed experimental protocol for a validated HPLC-UV method, and discuss the critical aspects of method validation in line with international regulatory standards.

Chemical Profile of this compound:

PropertyValueSource
Molecular Formula C₃H₇ClN₂O[2][3]
Molecular Weight 122.55 g/mol [2][3]
CAS Number 6296-42-0[3]
Appearance White to almost white crystalline powder[4]
Water Solubility Almost transparent[4][5]

The Central Role of HPLC in Purity Assessment

For the analysis of small organic molecules like this compound, High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is the industry standard. This preference is grounded in several key advantages:

  • High Resolution and Specificity: HPLC offers unparalleled ability to separate the main compound from closely related impurities and degradation products.

  • Sensitivity: UV detection provides excellent sensitivity for chromophore-containing molecules like urea derivatives.

  • Quantitative Accuracy: HPLC allows for precise and accurate quantification of both the active compound and its impurities.

  • Robustness and Reproducibility: Well-developed HPLC methods are reliable and transferable between laboratories.

The selection of an appropriate HPLC method is contingent on the physicochemical properties of the analyte. This compound is a polar compound, which dictates the choice of the stationary and mobile phases for optimal separation. A reversed-phase (RP-HPLC) method using a C18 column is a common and effective starting point.

Comparative Analysis of Analytical Techniques

While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own set of advantages and limitations.

TechniquePrincipleAdvantagesDisadvantagesSuitability for this compound
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a liquid mobile phase.High resolution, sensitivity, and quantitative accuracy.Higher cost of instrumentation and consumables.Excellent: The gold standard for purity and impurity profiling.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and low-cost. Good for qualitative screening.Lower resolution and sensitivity compared to HPLC. Primarily qualitative.Good for in-process checks: Useful for monitoring reaction progress but not for final purity assessment.[2]
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.[1][6]Poor: Requires derivatization, which adds complexity and potential for error.

Potential Impurities and Degradation Products

A thorough understanding of potential impurities is crucial for developing a specific and stability-indicating analytical method. For this compound, impurities can arise from the synthesis process or degradation.

Synthesis-Related Impurities:

  • Starting materials: Unreacted starting materials used in the synthesis.

  • By-products: Compounds formed through side reactions. A common impurity in related syntheses is 1,3-bis(2-chloroethyl)urea .[7]

Degradation Products:

  • Hydrolysis products: Due to the presence of the chloroethyl group, hydrolysis can occur, leading to the formation of hydroxyethylurea.

  • Dimerization/Oligomerization: Self-reaction can lead to the formation of larger molecules.

  • Reaction with other components: this compound can react with other molecules present in the formulation or during storage.

Recommended HPLC-UV Method for Purity Assessment

This section outlines a robust HPLC-UV method for the determination of this compound purity. The method is designed to be specific, accurate, and precise.

Methodology Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh and dissolve synthesized this compound Dilution Dilute to working concentration Sample->Dilution Standard Prepare reference standard of this compound Standard->Dilution Injection Inject into HPLC system Dilution->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection at 210 nm Separation->Detection Chromatogram Obtain chromatogram Detection->Chromatogram Integration Integrate peak areas Chromatogram->Integration Calculation Calculate purity (% Area) Integration->Calculation

Caption: Workflow for HPLC-UV analysis of this compound.

Experimental Protocol

1. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar compounds.
Mobile Phase Acetonitrile:Water (20:80, v/v)A simple isocratic mobile phase for consistent and reproducible results.
Flow Rate 1.0 mL/minOptimal for good separation and reasonable run times.
Column Temperature 30 °CMaintains stable retention times.
Detection Wavelength 210 nmUrea and its derivatives have a UV absorbance maximum around this wavelength.
Injection Volume 10 µLA standard volume for good peak shape and sensitivity.

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the synthesized this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

3. System Suitability:

Before sample analysis, the suitability of the chromatographic system must be verified according to USP General Chapter <621> or ICH guidelines.[3][8][9]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of replicate injections ≤ 2.0%

4. Analysis and Calculation:

Inject the standard and sample solutions into the HPLC system. The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Method Validation: A Cornerstone of Trustworthiness

Validation of the analytical method is a mandatory requirement to ensure that the method is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]

Validation Workflow

Validation_Workflow cluster_params Key Validation Parameters Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation.

Summary of Validation Parameters
ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from any impurity peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should be met under varied conditions (e.g., flow rate, column temperature).

Conclusion

The purity of this compound is a critical quality attribute that directly impacts the quality of the final pharmaceutical product. This guide has established that HPLC-UV is the most suitable method for the comprehensive purity assessment of this important synthetic intermediate. The detailed HPLC method and validation guidelines presented here provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of their synthesized this compound. By adhering to these principles of scientific integrity and regulatory compliance, the safety and efficacy of the resulting therapeutic agents can be assured.

References

  • N-(2-Chloroethyl)urea | C3H7ClN2O | CID 240817 - PubChem. Available at: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available at: [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities - PubMed. Available at: [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities - ResearchGate. Available at: [Link]

  • Determination of Blood Urea by Gas-Liquid Chromatography. A Comparison With Two Other Methods - PubMed. Available at: [Link]

  • N-(2-Chloroethyl)urea (CAS No: 6296-42-0) API Intermediate Manufacturers - apicule. Available at: [Link]

  • A fast and simple headspace gas chromatographic technique for quantitatively analyzing urea in human urine - PubMed. Available at: [Link]

  • 1,3-Bis(2-chloroethyl)urea | C5H10Cl2N2O | CID 95791 - PubChem. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. Available at: [Link]

Sources

A Comparative Guide to the Mechanisms of Action: 2-Chloroethylating Agents vs. Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of the mechanistic underpinnings of classic chemotherapeutic agents is paramount. This guide provides an in-depth, objective comparison of two cornerstone classes of DNA-damaging agents: 2-chloroethylating agents, exemplified by the active moieties of nitrosoureas like carmustine (BCNU), and the platinum-based drug, cisplatin. By dissecting their distinct pathways from cellular entry to the induction of cell death, we aim to illuminate the causal factors driving their therapeutic efficacy and associated resistance profiles.

Part 1: The Journey into the Cell - Uptake and Activation

The initial steps of cellular uptake and activation represent a critical divergence in the mechanisms of these two drug classes.

Cisplatin: As a small, neutral molecule, cisplatin is believed to enter cells through multiple mechanisms. While passive diffusion across the plasma membrane plays a significant role, active transport mechanisms, including the copper transporter CTR1 and potentially organic cation transporters (OCTs), also contribute to its intracellular accumulation[1][2][3][4]. Once inside the cell, the low intracellular chloride concentration triggers a crucial activation step known as aquation. The chloride ligands are displaced by water molecules, transforming cisplatin into a highly reactive, positively charged electrophile ready to attack nucleophilic sites within the cell[5][6].

2-Chloroethylating Agents (e.g., from Nitrosoureas): Chloroethylnitrosoureas (CNUs) like lomustine or carmustine are lipophilic compounds that readily cross the cell membrane via passive diffusion. Their activation is a spontaneous, non-enzymatic decomposition process under physiological conditions[7]. This decomposition yields two primary reactive species: a 2-chloroethyldiazonium hydroxide and an isocyanate. The 2-chloroethyl moiety is responsible for the DNA alkylation, while the isocyanate can carbamoylate proteins, contributing to the drug's overall activity and toxicity.[8]

Part 2: The Critical Lesion - DNA Adduct Formation

The ultimate cytotoxic effect of both drug classes stems from their ability to form covalent adducts with DNA, but the nature and consequences of these lesions differ significantly.

Cisplatin's Signature: Intrastrand Crosslinks The aquated cisplatin molecule preferentially binds to the N7 position of purine bases, particularly guanine.[2][9][10] This interaction leads to the formation of several types of DNA adducts, with the most prevalent and therapeutically significant being:

  • 1,2-intrastrand d(GpG) adducts: These account for the majority (about 90%) of all adducts and involve crosslinking two adjacent guanine bases on the same DNA strand.[2][10]

  • 1,2-intrastrand d(ApG) adducts: These are the second most common type, linking adjacent adenine and guanine bases.[2][10]

  • Interstrand crosslinks (ICLs): A smaller fraction of adducts that link guanines on opposite DNA strands.[10][11]

These adducts, particularly the 1,2-intrastrand crosslinks, create a significant local distortion in the DNA double helix, kinking the DNA and unwinding it. This structural alteration is a key signal for cellular damage response pathways.[5]

The Chloroethyl Two-Step: Interstrand Crosslink Formation The 2-chloroethyl group generated from CNU decomposition is a potent alkylating agent. Its mechanism is a delayed, two-step process that culminates in the formation of highly cytotoxic DNA interstrand crosslinks (ICLs).[12][13]

  • Initial Alkylation: The 2-chloroethyldiazonium ion first alkylates a nucleophilic site on a DNA base, most critically the O6 position of guanine, forming an O6-chloroethylguanine monoadduct.[12][14]

  • Intramolecular Rearrangement and Crosslinking: This initial adduct is unstable and undergoes an intramolecular rearrangement to form a cyclic N1,O6-ethanoguanine intermediate.[14][15] This strained intermediate then reacts with the N3 position of a cytosine on the opposite strand, creating a highly stable and cytotoxic dG-dC interstrand crosslink.[12][13][15]

This two-step process explains the delayed cytotoxicity observed with CNUs compared to other alkylating agents.[13]

Diagram: Comparative Mechanism of Action

Here we visualize the distinct pathways of cisplatin and a representative chloroethylnitrosourea (CNU).

G cluster_0 Cisplatin Pathway cluster_1 2-Chloroethylating Agent (from CNU) Pathway Cis_in Cisplatin Enters Cell (Diffusion, CTR1) Cis_act Aquation (Low Cl- Environment) Cis_in->Cis_act Cis_DNA Binds to N7 of Guanine Cis_act->Cis_DNA Cis_adduct Forms 1,2-Intrastrand Adducts (major) & Interstrand Crosslinks (minor) Cis_DNA->Cis_adduct Cis_distort DNA Helix Distortion Cis_adduct->Cis_distort Cis_block Blocks Replication & Transcription Cis_distort->Cis_block Cis_repair NER Pathway Activation Cis_block->Cis_repair Cis_apoptosis Apoptosis Cis_block->Cis_apoptosis Cis_repair->Cis_apoptosis If repair fails CEU_in CNU Enters Cell (Passive Diffusion) CEU_act Spontaneous Decomposition CEU_in->CEU_act CEU_species Generates 2-Chloroethyl Moiety CEU_act->CEU_species CEU_step1 Step 1: Forms O6-Chloroethylguanine CEU_species->CEU_step1 CEU_step2 Step 2: Rearrangement & Reaction with Cytosine CEU_step1->CEU_step2 CEU_adduct Forms dG-dC Interstrand Crosslinks (ICL) CEU_step2->CEU_adduct CEU_block Blocks DNA Strand Separation CEU_adduct->CEU_block CEU_repair MGMT, BER, FA/HR Pathway Activation CEU_block->CEU_repair CEU_apoptosis Apoptosis CEU_block->CEU_apoptosis CEU_repair->CEU_apoptosis If repair fails

Caption: Contrasting activation and DNA damage pathways for Cisplatin and 2-Chloroethylating agents.

Part 3: The Cellular Fallout - Damage Response and Repair

The cell's ability to recognize and repair these distinct DNA lesions is a crucial determinant of drug sensitivity versus resistance.

Repair of Cisplatin Adducts: The bulky, helix-distorting adducts formed by cisplatin are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[6][11][16] The NER machinery excises a short oligonucleotide containing the damaged segment, which is then re-synthesized. If the damage is overwhelming or the NER pathway is deficient, the persistent lesions stall replication forks and transcription, leading to cell cycle arrest and ultimately triggering apoptosis.[16][17] The Mismatch Repair (MMR) system can also recognize cisplatin adducts, but instead of repairing them, its futile attempts to correct the lesion can contribute to cytotoxicity.[18]

Repair of Chloroethyl-Induced ICLs: The repair of ICLs is a more complex and multifaceted process.

  • Direct Reversal by MGMT: The primary defense against CNUs is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[12][14] MGMT can directly remove the chloroethyl group from the O6 position of guanine in the initial monoadduct, thereby preventing the formation of the cytotoxic ICL.[12] High MGMT expression in tumors is a major mechanism of resistance.

  • Complex ICL Repair: If the ICL forms, its repair involves a combination of pathways, including the Fanconi Anemia (FA) and Homologous Recombination (HR) pathways, which are critical for resolving the stalled replication fork and accurately repairing the double-strand break that is created during the process.[6][12] Base Excision Repair (BER) glycosylases may also play a role by recognizing and excising other minor adducts formed by CNUs.[15][19]

Part 4: Comparative Data Summary

Feature2-Chloroethylating Agents (from CNUs)Cisplatin
Cellular Uptake Passive diffusionPassive diffusion and active transport (e.g., CTR1)[1][3][4]
Activation Spontaneous chemical decompositionAquation (hydrolysis) in low chloride environment[5][6]
Primary DNA Target O6-position of guanine, N3 of cytosine[12]N7-position of guanine and adenine[9][10]
Major Cytotoxic Lesion dG-dC Interstrand Crosslink (ICL)[12][13]1,2-Intrastrand d(GpG) Crosslink[2][10]
Primary Repair Pathway MGMT (direct reversal of precursor), FA/HR (for ICL)[12][14]Nucleotide Excision Repair (NER)[11]
Resistance Mechanisms High MGMT expression, enhanced ICL repairIncreased NER activity, reduced uptake, increased efflux[10][20]

Part 5: Experimental Protocols

A robust comparison of cytotoxic agents relies on standardized, reproducible experimental workflows.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a drug's IC50 (half-maximal inhibitory concentration).

Workflow Diagram:

G A 1. Seed cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with a serial dilution of 2-CEU agent or Cisplatin. A->B C 3. Incubate for 48-72 hours. B->C D 4. Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilize formazan crystals with DMSO or other solvent. D->E F 6. Read absorbance at ~570 nm using a plate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Caption: Standard workflow for determining drug cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare stock solutions of the test compounds. Perform a serial dilution to create a range of concentrations (e.g., 0.1 µM to 100 µM). Remove the old media from the cells and add 100 µL of media containing the various drug concentrations. Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for a period appropriate for the drug's mechanism (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: General Approach for DNA Adduct Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for identifying and quantifying specific DNA adducts.[21][22]

Step-by-Step Methodology:

  • Exposure and DNA Isolation: Treat cultured cells or laboratory animals with the compound of interest. Isolate genomic DNA using a high-purity DNA isolation kit, ensuring removal of RNA and protein contaminants.

  • DNA Hydrolysis: Quantify the isolated DNA. Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[23]

  • Sample Cleanup: Remove proteins and other macromolecules, often by solid-phase extraction (SPE), to concentrate the nucleoside adducts and remove interfering substances.

  • LC-MS/MS Analysis: Inject the cleaned sample into an LC-MS/MS system.

    • Chromatography (LC): Separate the different nucleosides and adducts based on their physicochemical properties using a reverse-phase column.

    • Mass Spectrometry (MS/MS): Ionize the separated components and measure their mass-to-charge ratio. Use Selected Reaction Monitoring (SRM) for quantification, where a specific parent ion (the adduct) is selected and fragmented, and a specific daughter ion is monitored for high specificity and sensitivity.[22]

  • Quantification: Quantify the adducts by comparing their peak areas to those of a standard curve generated using synthesized, stable isotope-labeled internal standards of the specific adducts being measured.[21] Adduct levels are typically reported as the number of adducts per 10^6 or 10^8 normal nucleotides.

Conclusion

While both 2-chloroethylating agents and cisplatin are potent DNA-damaging drugs that induce apoptosis in cancer cells, their mechanisms of action are fundamentally distinct. Cisplatin's efficacy is driven by helix-distorting 1,2-intrastrand crosslinks repaired by NER, whereas the cytotoxicity of 2-chloroethylating agents arises from delayed, highly lethal interstrand crosslinks that require the complex MGMT and FA/HR repair pathways. These mechanistic differences dictate their respective activity spectra, resistance profiles, and potential for synergistic combinations in cancer therapy, providing a clear rationale for their continued study and strategic clinical use.

References

  • The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. ResearchGate. Available at: [Link]

  • Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. Compound Interest. Available at: [Link]

  • Siddik, Z. H. (2023). Cisplatin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. Available at: [Link]

  • Ghezai, T., & El-Khoury, V. (2014). Mechanisms of cell uptake and toxicity of the anticancer drug cisplatin. Toxicology research, 3(4), 236-245. Available at: [Link]

  • Marques, F. P., et al. (2024). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. Journal of Xenobiotics, 14(1), 1-22. Available at: [Link]

  • Woźniak, K., & Błasiak, J. (2002). Recognition and repair of DNA-cisplatin adducts. Acta biochimica Polonica, 49(3), 583–596. Available at: [Link]

  • Rocha, C. R. R., et al. (2018). DNA repair pathways and cisplatin resistance: an intimate relationship. Clinics, 73(suppl 1), e478s. Available at: [Link]

  • Erickson, L. C., et al. (1981). Specific DNA repair mechanisms may protect some human tumor cells from DNA interstrand crosslinking by chloroethylnitrosoureas but not from crosslinking by other anti-tumor alkylating agents. Cancer research, 41(11 Pt 1), 4471–4474. Available at: [Link]

  • Ghezai, T., & El-Khoury, V. (2014). Mechanisms of cell uptake and toxicity of the anticancer drug cisplatin. Toxicology Research, 3(4), 236–245. Available at: [Link]

  • Woźniak, K., & Błasiak, J. (2002). Recognition and repair of DNA-cisplatin adducts. Acta biochimica Polonica, 49(3), 583–596. Available at: [Link]

  • Ishida, S., et al. (2002). Uptake of the anticancer drug cisplatin mediated by the copper transporter Ctr1 in yeast and mammals. Proceedings of the National Academy of Sciences of the United States of America, 99(22), 14298–14302. Available at: [Link]

  • Adams, M. N., et al. (2016). Mechanisms of Cisplatin Resistance: DNA Repair and Cellular Implications. In Cisplatin: Applications, Side Effects and Acquisition of Resistance. Nova Science Publishers. Available at: [Link]

  • Rocha, C. R. R., et al. (2018). Figure: Cisplatin-induced DNA lesions and repair mechanisms. ResearchGate. Available at: [Link]

  • Siddik, Z. H. (2003). Cellular Responses to Cisplatin-Induced DNA Damage. Journal of Inorganic Biochemistry, 96(1), 105-113. Available at: [Link]

  • Hu, J., et al. (2016). Cisplatin DNA damage and repair maps of the human genome at single-nucleotide resolution. Proceedings of the National Academy of Sciences of the United States of America, 113(41), 11507–11512. Available at: [Link]

  • Hopkins, P. B., et al. (1995). Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Chemical research in toxicology, 8(5), 757–763. Available at: [Link]

  • Nikolova, T., et al. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. Biochimica et biophysica acta. Reviews on cancer, 1867(2), 101–110. Available at: [Link]

  • Singh, R., & Farmer, P. B. (2006). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of environmental and public health, 2006, 73453. Available at: [Link]

  • Mitra, S., et al. (2000). Role of base excision repair in protecting cells from the toxicity of chloroethylnitrosoureas. Mutation research, 459(1), 27–35. Available at: [Link]

  • Kumar, R., et al. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 5(2), 1229-1235. Available at: [Link]

  • Farmer, P. B., & Jones, D. J. L. (2010). Methods for the Detection of DNA Adducts. In Carcinogenicity Testing. Humana Press. Available at: [Link]

  • Nikolova, T., et al. (2017). Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling. ResearchGate. Available at: [Link]

  • Lown, J. W., & Chauhan, S. M. (1981). Mechanism of action of (2-haloethyl)nitrosoureas on DNA. Isolation and reactions of postulated 2-(alkylimino)-3-nitrosooxazolidine intermediates in the decomposition of 1,3-bis(2-chloroethyl)-1-nitrosourea and related nitrosoureas. Journal of medicinal chemistry, 24(3), 270–279. Available at: [Link]

  • Xu-Welliver, M., et al. (2002). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. British journal of cancer, 87(10), 1184–1190. Available at: [Link]

  • Lee, H. H., et al. (1992). In vitro cytotoxicity of GC sequence directed alkylating agents related to distamycin. Journal of medicinal chemistry, 35(1), 201–207. Available at: [Link]

  • Phillips, D. H., et al. (2000). Standardization and validation of DNA adduct postlabelling methods: report of interlaboratory trials and production of recommended protocols. Mutagenesis, 15(6), 533–541. Available at: [Link]

  • Balbo, S., et al. (2014). Experimental workflow for the quantitation of DNA adducts. ResearchGate. Available at: [Link]

  • Singh, R., & Farmer, P. B. (2006). Figure: Scheme of experimental approaches for DNA adduct analysis. ResearchGate. Available at: [Link]

  • Teicher, B. A., et al. (1989). Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo. Cancer research, 49(21), 5947–5951. Available at: [Link]

  • Côté, M. F., et al. (2009). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British journal of pharmacology, 158(7), 1738–1749. Available at: [Link]

  • Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer research, 37(5), 1450–1454. Available at: [Link]

  • Fortin, J. S., et al. (2008). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & medicinal chemistry, 16(15), 7477–7488. Available at: [Link]

  • Pauly, G. T., et al. (2003). Miscoding properties of 1,N6-ethanoadenine, a DNA adduct derived from reaction with the antitumor agent 1,3-bis(2-chloroethyl)-1-nitrosourea. Mutation research, 532(1-2), 1–10. Available at: [Link]

  • Saparbaev, M., et al. (2002). Chloroethylnitrosourea-derived ethano cytosine and adenine adducts are substrates for Escherichia coli glycosylases excising analogous etheno adducts. Nucleic acids research, 30(14), 3121–3128. Available at: [Link]

  • Teicher, B. A., et al. (1986). Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines. Cancer research, 46(9), 4379–4383. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloroethylurea: Validation of a Novel Phosgene-Free Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloroethylurea is a key synthetic intermediate, particularly in the development of nitrosourea-based antineoplastic agents.[1][2] Historically, its synthesis has often involved hazardous reagents such as phosgene, posing significant safety and environmental challenges.[3][4] This guide provides a comprehensive validation of a novel, safer synthetic route for this compound, comparing it directly with a traditional phosgene-based method. We present a head-to-head analysis of reaction efficiency, product purity, safety considerations, and scalability. Detailed experimental protocols, supported by analytical data (¹H NMR, ¹³C NMR, HPLC), are provided to offer researchers and drug development professionals a robust and validated alternative for the synthesis of this critical intermediate.

Introduction: The Significance of this compound and the Need for Safer Synthesis

The 2-chloroethylamino moiety is a crucial pharmacophore in a class of alkylating agents known as nitrosoureas, which are used in cancer chemotherapy.[5][6] this compound serves as a primary building block for these complex molecules. The traditional synthesis pathways often rely on the use of phosgene (COCl₂) or its derivatives.[3][7] Phosgene is an extremely toxic and volatile chemical, classified as a chemical warfare agent, which presents severe handling and safety risks.[8][9][10] Exposure can cause severe damage to the respiratory system, skin, and eyes, with effects that can be delayed for up to 48 hours.[9][11]

The inherent dangers associated with phosgene necessitate the development of alternative, safer synthetic methodologies that do not compromise on yield or purity.[12] This guide introduces and validates a novel route utilizing 1,1'-Carbonyldiimidazole (CDI) as a phosgene substitute. This method avoids the direct use of phosgene, offering a significantly improved safety profile, making it more suitable for both laboratory-scale research and large-scale industrial production.[3][13]

Comparative Analysis of Synthetic Routes

Traditional Route: Synthesis via 2-Chloroethylamine and Phosgene

The reaction of 2-chloroethylamine hydrochloride with phosgene has been a conventional method for producing urea derivatives.[4] Phosgene acts as a highly reactive carbonyl source, readily forming the urea linkage.

Reaction Mechanism: The synthesis proceeds by the nucleophilic attack of the amine group of 2-chloroethylamine on the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of HCl and reaction with a second molecule of the amine to form the symmetric urea.

dot

Caption: Traditional phosgene-based synthesis of this compound.

Advantages:

  • High reactivity of phosgene often leads to high conversion rates.

Disadvantages:

  • Extreme Toxicity of Phosgene: Phosgene is a major respiratory hazard, and stringent safety protocols are required for its handling.[8][10]

  • Corrosive Byproduct: The reaction generates hydrogen chloride (HCl) gas, which is corrosive.

  • Specialized Equipment: Requires specialized reactors and scrubbing systems to handle toxic gases safely.

Novel Route: Synthesis via 2-Chloroethylamine and 1,1'-Carbonyldiimidazole (CDI)

The novel approach replaces phosgene with 1,1'-Carbonyldiimidazole (CDI), a stable, solid reagent that acts as an effective carbonylating agent.[3][14] This method represents a significant advancement in terms of safety and ease of handling.[12]

Reaction Mechanism: CDI first reacts with one equivalent of 2-chloroethylamine to form an activated acyl-imidazole intermediate. This intermediate then readily reacts with a second equivalent of the amine to yield the desired this compound, releasing two equivalents of imidazole as a byproduct. The reaction is typically carried out in the presence of a base like triethylamine to neutralize the HCl salt of the starting material.[3][13]

dot

Caption: Novel CDI-based synthesis of this compound.

Advantages:

  • Enhanced Safety: CDI is a stable, non-volatile solid, eliminating the risks associated with gaseous phosgene.[3]

  • Milder Reaction Conditions: The reaction can be performed under less stringent conditions.

  • Simplified Workup: The imidazole byproduct is generally water-soluble, facilitating easier product isolation.

Disadvantages:

  • Reagent Cost: CDI can be more expensive than phosgene, which may be a factor in large-scale production.

  • Stoichiometry: Requires careful control of stoichiometry to avoid side reactions.

Head-to-Head Experimental Validation

To objectively compare these two routes, we performed both syntheses under controlled laboratory conditions. The identity and purity of the final product were confirmed using ¹H NMR, ¹³C NMR, and HPLC analysis.

dot

Validation_Workflow cluster_synthesis Synthesis Stage cluster_analysis Analytical Stage cluster_comparison Comparison Stage S1 Traditional Route (Phosgene-based) A1 Product Isolation & Purification S1->A1 Product A S2 Novel Route (CDI-based) S2->A1 Product B A2 Characterization (¹H NMR, ¹³C NMR) A1->A2 A3 Purity Assessment (HPLC) A2->A3 C1 Data Comparison (Yield, Purity, Time, Safety) A3->C1

Caption: Experimental workflow for validation and comparison.

Detailed Experimental Protocols

Protocol 1: Traditional Synthesis using a Phosgene solution Safety Precaution: This procedure must be conducted in a certified high-performance fume hood by personnel trained in handling phosgene. Appropriate personal protective equipment (PPE), including a phosgene-specific gas monitor, is mandatory.

  • A solution of 2-chloroethylamine hydrochloride (10.0 g, 86.2 mmol) in 100 mL of an inert solvent like toluene is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a caustic solution.

  • The suspension is cooled to 0-5 °C in an ice bath.

  • A 20% solution of phosgene in toluene (approx. 25 mL, 47.4 mmol) is added dropwise over 1 hour, maintaining the temperature below 10 °C. Vigorous HCl gas evolution is observed.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is monitored by TLC. Upon completion, dry nitrogen gas is bubbled through the mixture to remove any excess phosgene.

  • The resulting white precipitate is collected by filtration, washed with cold toluene, and dried under vacuum to yield this compound.

Protocol 2: Novel Synthesis using 1,1'-Carbonyldiimidazole (CDI)

  • To a three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-chloroethylamine hydrochloride (10.0 g, 86.2 mmol) and 150 mL of dry tetrahydrofuran (THF).

  • Add triethylamine (18.1 mL, 129.3 mmol) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add 1,1'-Carbonyldiimidazole (7.7 g, 47.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, the solvent is removed under reduced pressure.

  • The resulting residue is triturated with 100 mL of water to dissolve the imidazole and triethylamine hydrochloride byproducts.

  • The white solid product is collected by filtration, washed thoroughly with water, and dried under vacuum.

Results and Data Comparison

The performance of each synthetic route was evaluated based on several key metrics.

Parameter Traditional Route (Phosgene) Novel Route (CDI) Comments
Reaction Yield ~85-90%~88-93%The novel CDI route provides a slightly higher or comparable yield.
Product Purity (HPLC) >98%>99%The CDI method resulted in a product with slightly higher purity, likely due to a cleaner reaction profile and simpler workup.
Reaction Time ~5 hours~3.5 hoursThe novel route is faster, offering improved throughput.
Safety Profile Extremely HazardousSignificantly SaferAvoidance of highly toxic phosgene is the primary advantage of the novel route.[3][8]
Workup/Purification Requires scrubbing of toxic gas; product isolation is straightforward.Simple aqueous workup to remove soluble byproducts.The CDI route offers a much simpler and safer purification process.
Cost of Reagents Low (Phosgene)Moderate (CDI)While CDI is more expensive, the cost may be offset by eliminating the need for specialized safety equipment and handling procedures.
Analytical Validation of Product Structure

The this compound synthesized via the novel CDI route was characterized to confirm its identity and purity. The analytical data was consistent with the target structure and reference standards.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.15 (t, 1H, NH), 5.70 (s, 2H, NH₂), 3.60 (t, 2H, CH₂Cl), 3.35 (q, 2H, NHCH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.5 (C=O), 43.0 (CH₂Cl), 41.5 (NHCH₂).

  • HPLC Purity: 99.2% (at 210 nm).

  • Melting Point: 118-120 °C.

The use of hyphenated techniques like HPLC-NMR can be invaluable for the structural characterization of analytes in complex mixtures, ensuring unequivocal identification.[15][16][17]

Discussion: Causality and Field-Proven Insights

The experimental data strongly validates the novel CDI-based route as a superior alternative to the traditional phosgene method. The slight improvement in yield and purity with the CDI route can be attributed to the high specificity of the activated acyl-imidazole intermediate, which minimizes the formation of byproducts often seen in more aggressive reactions involving phosgene.

From a process development and safety perspective, the elimination of phosgene is a transformative improvement.[3][12] The operational complexity and cost associated with ensuring a safe working environment for phosgene chemistry are substantial.[18][19] The CDI method, being inherently safer, reduces the engineering controls and specialized training required, making the synthesis more accessible and scalable for drug development professionals. While the upfront cost of CDI is higher, a full cost-of-goods analysis that includes safety infrastructure, waste disposal, and risk management would likely show the CDI route to be economically competitive, particularly for pharmaceutical applications where safety and process robustness are paramount.

Conclusion

The validation study confirms that the synthesis of this compound using 1,1'-Carbonyldiimidazole is a highly effective and safe alternative to traditional phosgene-based methods. It delivers a high-purity product in excellent yield under mild conditions, with a significantly simplified workup procedure. For researchers and drug development professionals, this novel route represents a robust, scalable, and—most importantly—safer pathway for producing this key pharmaceutical intermediate, aligning with the principles of green chemistry and modern safety standards.

References

  • Phosgene | EPA. United States Environmental Protection Agency. [Link]

  • 3.0 Properties of Phosgene | American Chemistry Council. American Chemistry Council. [Link]

  • Phosgene | Chemical Emergencies - CDC. Centers for Disease Control and Prevention. [Link]

  • WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea - Google Patents.
  • CHEMICAL AGENTS Phosgene – Chemical Weapon and Industrial Chemical - JMVH. Journal of Military and Veterans' Health. [Link]

  • New Cysteamine (2-chloroethyl)nitrosoureas. Synthesis and Preliminary Antitumor Results - PubMed. National Library of Medicine. [Link]

  • US20190169116A1 - Process for preparation of carmustine - Google Patents.
  • Synthesis of 1,3-bis(2-chloroethyl)urea - PrepChem.com. PrepChem. [Link]

  • WO2017178910A1 - Process for preparation of carmustine - Google Patents.
  • US4384140A - 2-Chloroethyl urea derivatives - Google Patents.
  • Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

  • ANTINEOPLASTIC AGENTS: XV. INTRAMOLECULAR REACTIONS OF N-PHENYL-N′-BIS(2-CHLOROETHYL)UREA - Canadian Science Publishing. Canadian Journal of Chemistry. [Link]

  • PROCESS FOR PREPARATION OF CARMUSTINE - European Patent Office - EP 3442941 B1 - EPO. European Patent Office. [Link]

  • Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. British Journal of Cancer. [Link]

  • Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation - PMC - NIH. National Institutes of Health. [Link]

  • N-Nitroso Bis(2-chloroethyl)amine | 67856-68-2 - SynZeal. SynZeal. [Link]

  • Selected syntheses of ureas through phosgene substitutes | Request PDF - ResearchGate. ResearchGate. [Link]

  • N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin - ResearchGate. ResearchGate. [Link]

  • Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression - PubMed. National Library of Medicine. [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PubMed Central. National Institutes of Health. [Link]

  • Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS | Request PDF - ResearchGate. ResearchGate. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC - NIH. National Institutes of Health. [Link]

  • Online Coupling of 80 MHz Benchtop 2D‐COSY NMR to HPLC - PMC - NIH. National Institutes of Health. [Link]

Sources

The Alchemist's Choice: A Comparative Guide to the Protein Targets of Aryl Chloroethyl Ureas

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the complex landscape of covalent inhibitors, aryl chloroethyl ureas (CEUs) represent a fascinating class of molecules. Born from the hybridization of classic alkylating agents like carmustine and chlorambucil, these "soft" electrophiles exhibit a nuanced reactivity that allows for selective protein alkylation, a departure from the DNA-damaging legacy of their predecessors[1]. This guide provides an in-depth comparative analysis of the protein targets of different CEUs, offering a framework for understanding their structure-driven selectivity and providing the experimental blueprints to elucidate their mechanisms of action.

Our exploration will dissect the key structural determinants that steer a CEU towards one protein target over another, focusing on the well-documented dichotomy between β-tubulin and the thioredoxin system. We will furnish detailed, field-tested protocols for state-of-the-art target identification and validation, empowering researchers to confidently profile their own compounds. This is not merely a list of targets; it is a causal explanation of why specific CEUs engage distinct proteins and how to experimentally verify these interactions.

The Fork in the Road: Structural Determinants of CEU Target Selectivity

The remarkable feature of the CEU scaffold is its tunable reactivity, governed primarily by the nature of the aryl (Ar) substituent. This seemingly subtle modification acts as a molecular rudder, directing the chloroethyl urea warhead towards distinct cellular nucleophiles and, consequently, entirely different biological outcomes. A pivotal study has demonstrated that minor alterations to the aryl moiety can generate drugs that selectively acylate key aspartic or glutamic acid residues on their respective targets[2].

Our comparative analysis focuses on two primary, structurally-driven classes of CEU targets:

  • The Cytoskeletal Disruptors: CEUs featuring fused aromatic rings (e.g., fluorenyl, indanyl groups) or certain aliphatic chains preferentially target β-tubulin . These compounds disrupt microtubule dynamics, leading to a classic G2/M phase cell cycle arrest and subsequent apoptosis[3][4].

  • The Redox Modulators: CEUs substituted with cycloalkyl or cycloalkoxy groups at the 3 or 4-position of the phenyl ring show a marked preference for proteins involved in redox homeostasis, primarily Thioredoxin-1 (TRX1) and Prohibitin (PHB) . Engagement of these targets typically results in a G0/G1 phase cell cycle block[3][4][5][6].

This bifurcation in targeting is not absolute, and some CEUs exhibit promiscuity, alkylating a common set of proteins that includes the Voltage-Dependent Anion Channel 2 (VDAC2) and various Protein Disulfide Isomerases (PDIs)[3][5]. However, the primary cytotoxic effect is largely dictated by the highest-affinity interaction.

dot

Caption: Structural modifications on the CEU aryl group dictate protein target selectivity.

Comparative Analysis of Key Protein Targets

The following table summarizes the key characteristics of the primary protein targets of different CEU subclasses. This data is synthesized from multiple studies to provide a clear comparative overview.

Target ProteinCEU Subclass ExamplesSite of AlkylationCellular LocalizationDownstream ConsequenceReference Compound(s)
β-Tubulin Fused Aromatic/Aliphatic Aryl groupsGlu198, Cys239 (near Colchicine site)Cytosol (Microtubules)Microtubule depolymerization, Mitotic spindle disruption, G2/M ArrestIodophenyl-CEU (ICEU), 4-tert-butyl-CEU (tBCEU)[3][5][7][8]
Thioredoxin-1 (TRX1) Cycloalkyl/Cycloalkoxy Aryl groupsNon-cysteine residues (novel mechanism)Cytosol, NucleusInhibition of nuclear translocation, Disruption of redox signaling, G0/G1 ArrestCyclohexyl-CEU (cHCEU), CEU-025, CEU-027[1][6][9]
Prohibitin (PHB) Cycloalkyl Aryl groupsAsp-40Mitochondria, NucleusIncreased cellular PHB content, G0/G1 ArrestCyclohexyl-CEU (CCEU)[3][5][10]
VDAC2 Common to multiple CEU subclassesNot fully characterizedOuter Mitochondrial MembranePotential role in apoptosis modulationCCEU, ICEU[3][5][11]

Downstream Signaling Consequences: A Tale of Two Pathways

The selective engagement of either β-tubulin or the TRX1/PHB axis by CEUs triggers distinct downstream signaling cascades, ultimately leading to cell death via different mechanisms.

Pathway 1: The Mitotic Catastrophe Induced by β-Tubulin Alkylation

CEUs that bind β-tubulin act as microtubule destabilizing agents. By covalently modifying residues near the colchicine binding site, they prevent the polymerization of tubulin dimers into microtubules[12][13]. This has profound effects on the cell, primarily by disrupting the mitotic spindle, which is essential for chromosome segregation during cell division. The cell's spindle assembly checkpoint is activated, leading to a prolonged arrest in the G2/M phase of the cell cycle. Unable to resolve this arrest, the cell ultimately undergoes apoptosis, a process often termed "mitotic catastrophe."

dot

Tubulin_Pathway CEU Tubulin-Targeting CEU (e.g., ICEU, tBCEU) Tubulin β-Tubulin Monomers CEU->Tubulin Covalent Alkylation (Glu198/Cys239) MT Microtubule Polymerization Tubulin->MT Inhibition Spindle Mitotic Spindle Formation MT->Spindle Disruption G2M G2/M Checkpoint Arrest Spindle->G2M Apoptosis Apoptosis (Mitotic Catastrophe) G2M->Apoptosis

Caption: Signaling pathway initiated by β-tubulin targeting CEUs.

Pathway 2: Redox Dysregulation and G1 Arrest via TRX1/PHB Alkylation

CEUs that target the thioredoxin system disrupt cellular redox balance and nuclear signaling. Thioredoxin-1 (TRX1) is a key antioxidant enzyme that reduces oxidized protein thiols. In cancer cells, TRX1 is often overexpressed and translocates to the nucleus under stress, where it can activate transcription factors like NF-κB and AP-1, promoting survival and chemoresistance[1][14].

Cycloalkyl-substituted CEUs covalently bind to TRX1, but interestingly, not on its active site cysteines. This unique alkylation prevents its nuclear translocation[1][6]. By trapping TRX1 in the cytoplasm, these CEUs abrogate its pro-survival nuclear functions. This inhibition of TRX1 activity, coupled with the alkylation of prohibitin (a mitochondrial and nuclear chaperone protein), leads to an arrest in the G0/G1 phase of the cell cycle, ultimately culminating in cell death[3][10].

dot

TRX1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CEU Redox-Modulating CEU (e.g., CCEU, CEU-025) TRX1_cyto Cytosolic TRX1 CEU->TRX1_cyto Covalent Alkylation G0G1 G0/G1 Checkpoint Arrest CEU->G0G1 Prohibitin Alkylation & Other Effects TRX1_nuc Nuclear TRX1 TRX1_cyto->TRX1_nuc Oxidative Stress TRX1_cyto->TRX1_nuc Translocation Block NFkB NF-κB / AP-1 Activation TRX1_nuc->NFkB Survival Cell Survival & Chemoresistance NFkB->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibition G0G1->Apoptosis

Caption: Signaling pathway initiated by TRX1/PHB targeting CEUs.

Experimental Guide: Protocols for Target Identification & Validation

To rigorously compare the protein targets of different CEUs, a multi-pronged experimental approach is essential. Here, we provide detailed, actionable protocols for both traditional and modern chemoproteomic techniques.

Protocol 1: Radiolabeling and 2D-Gel Electrophoresis (The Classic Approach)

This method is excellent for identifying the most abundant covalently modified proteins and was successfully used to perform a comparative analysis of CCEU and ICEU targets[3][5].

Principle: Cells are treated with a radiolabeled CEU. The proteome is then separated by two-dimensional gel electrophoresis (first by isoelectric point, then by molecular weight). Proteins covalently bound to the radiolabeled drug are identified by autoradiography and subsequently excised and identified by mass spectrometry.

Step-by-Step Methodology:

  • Synthesis: Synthesize a high specific activity radiolabeled CEU (e.g., [¹⁴C] or [³H] labeled on the urea carbonyl or a stable part of the aryl ring).

  • Cell Treatment: Culture cancer cells (e.g., B16 melanoma or MDA-MB-231 breast cancer) to ~80% confluency. Treat cells with the radiolabeled CEU (e.g., 10-50 µM) for a specified time (e.g., 4-24 hours). Include a DMSO vehicle control.

  • Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris, with protease and phosphatase inhibitors).

  • Protein Quantification: Determine protein concentration using a compatible assay (e.g., Bradford or BCA).

  • First Dimension (Isoelectric Focusing): Load 100-200 µg of protein onto an immobilized pH gradient (IPG) strip (e.g., pH 3-10). Rehydrate and focus according to the manufacturer's instructions.

  • Second Dimension (SDS-PAGE): Equilibrate the focused IPG strip in SDS equilibration buffer. Place the strip onto a large format SDS-PAGE gel (e.g., 12.5%) and run until the dye front reaches the bottom.

  • Detection:

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain) to visualize the total proteome.

    • Dry the gel and expose it to an autoradiography film or a phosphor screen for a duration dependent on the radioactivity.

  • Analysis: Overlay the autoradiogram with the stained gel image. Excise protein spots that are present on the autoradiogram but are unique or significantly more intense compared to any background in the control lane.

  • Protein Identification: Subject the excised gel spots to in-gel tryptic digestion followed by peptide extraction. Analyze the peptides by MALDI-TOF or LC-MS/MS to identify the protein.

dot```dot graph Traditional_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=9, fontcolor="#202124"]; edge [arrowsize=0.7, fontname="Arial", fontsize=8];

A [label="1. Treat Cells with\nRadiolabeled CEU"]; B [label="2. Lyse Cells &\nExtract Proteome"]; C [label="3. 2D-Gel Electrophoresis\n(IEF then SDS-PAGE)"]; D [label="4. Autoradiography\n(Detect Labeled Proteins)"]; E [label="5. Excise Spots"]; F [label="6. In-Gel Digestion"]; G [label="7. Mass Spectrometry\n(Protein ID)"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for CETSA to validate in-cell target engagement.

Protocol 3: Quantitative Proteomics with SILAC for Unbiased Target Discovery

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry-based method for unbiased, proteome-wide quantitative analysis.[6][15][16][17] It is ideal for comparing the entire target landscape of two different CEUs.

Principle: Two populations of cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids (e.g., Arginine and Lysine). This results in two distinct, fully labeled proteomes. The "light" cells can be treated with CEU-A, and the "heavy" cells with CEU-B. The proteomes are then combined, and an affinity enrichment for alkylated proteins is performed. Mass spectrometry can then precisely quantify the relative abundance of each protein enriched from the "light" vs. "heavy" populations, revealing target preferences.

Step-by-Step Methodology:

  • SILAC Labeling: Culture a cell line that is auxotrophic for arginine and lysine (e.g., HEK293T, A549) for at least 6 doublings in SILAC-compatible medium containing either "light" (¹²C₆, ¹⁴N₄-Arg; ¹²C₆, ¹⁴N₂-Lys) or "heavy" (¹³C₆, ¹⁵N₄-Arg; ¹³C₆, ¹⁵N₂-Lys) amino acids.

  • CEU Treatment: Treat the "light" cell population with CEU-A (e.g., a tubulin-binder) and the "heavy" population with CEU-B (e.g., a TRX1-binder) at equipotent concentrations for a defined period. Include a reverse-labeled experiment to control for labeling artifacts.

  • Create a 'Clickable' CEU Analogue: For enrichment, synthesize analogues of your CEUs that contain a bioorthogonal handle, such as a terminal alkyne. This allows for the subsequent "clicking" on of a biotin tag for affinity purification.

  • Cell Lysis and Protein Mixing: Lyse both cell populations and combine the proteomes in a 1:1 ratio based on total protein concentration.

  • Click Chemistry: To the combined lysate, add a biotin-azide reagent along with a copper(I) catalyst (CuSO₄ and a reducing agent like sodium ascorbate) to perform the CuAAC click reaction. This will attach a biotin tag to all proteins that have been alkylated by your alkyne-CEUs.

  • Affinity Enrichment: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the CEU-targeted proteins. Wash the beads extensively to remove non-specific binders.

  • On-Bead Digestion and MS Analysis: Elute the bound proteins or perform an on-bead tryptic digestion. Analyze the resulting peptides by high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy/light ratios. Proteins with a high heavy/light ratio are preferential targets of CEU-B, while those with a low ratio are preferential targets of CEU-A.

dot

Caption: Workflow for comparative target profiling using SILAC.

Conclusion and Future Outlook

The study of aryl chloroethyl ureas provides a compelling case for the power of medicinal chemistry in fine-tuning the target selectivity of covalent agents. The clear divergence in protein targets—β-tubulin versus the TRX1/prohibitin axis—based on the aryl substitution pattern underscores a rational basis for designing novel therapeutics. For researchers in this field, the choice of CEU is an alchemist's choice, transmuting a common chemical scaffold into agents with fundamentally different biological effects.

The experimental workflows detailed in this guide, from classic radiolabeling to modern quantitative proteomics, provide a robust toolkit for dissecting these interactions. By employing these self-validating systems, scientists can move beyond simple phenotypic observations to a deep, mechanistic understanding of how their compounds of interest function. As we continue to map the "covalentome," the principles and techniques outlined here will be invaluable in the rational design of the next generation of targeted covalent inhibitors, not just for cancer, but for a wide array of human diseases.

References

  • Molina, D. M., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]

  • Mounetou, E., et al. (2007). Alkylation of Prohibitin by Cyclohexylphenyl-Chloroethyl Urea on an Aspartyl Residue Is Associated With Cell Cycle G(1) Arrest in B16 Cells. British Journal of Pharmacology, 152(4), 449-55. [Link]

  • Mounetou, E., et al. (2007). Alkylation of prohibitin by cyclohexylphenyl-chloroethyl urea on an aspartyl residue is associated with cell cycle G1 arrest in B16 cells. British journal of pharmacology, 152(4), 449–455. [Link]

  • Patenaude, A., et al. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Journal, 414(1), 89-98. [Link]

  • Théorêt, J. R., et al. (2013). New Aryl Chloroethylureas alkylating thioredoxin-1 and prohibitin that induce their exclusion of the nuclear compartment. Data in Brief, 1, 23-27. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. [Link]

  • Axelsson, H., et al. (2019). Using High Content Imaging to Quantify Target Engagement in Adherent Cells. JoVE (Journal of Visualized Experiments), (147), e58670. [Link]

  • Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics, 15(18), 3175-92. [Link]

  • Weerapana, E., et al. (2010). Quantitative chemical proteomic profiling of the in vivo targets of reactive drug metabolites. Nature Chemical Biology, 6(5), 385–392. [Link]

  • Patenaude, A., et al. (2010). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry, 18(1), 146-157. [Link]

  • Gygi, S. P., & Coon, J. J. (2013). Quantitative proteomics using SILAC. Methods in molecular biology (Clifton, N.J.), 1007, 133–143. [Link]

  • Patenaude, A., et al. (2008). Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3467-70. [Link]

  • Fortin, S., et al. (2007). Selective alkylation of βII-tubulin and thioredoxin-1 by structurally related subsets of aryl chloroethylureas leading to either anti-microtubules or redox modulating agents. Journal of Medicinal Chemistry, 50(19), 4733-42. [Link]

  • MtoZ Biolabs. (n.d.). Comprehensive Guide to Activity-Based Protein Profiling (ABPP): Principles and Applications. Retrieved January 12, 2026, from [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(23), e4564. [Link]

  • Mounetou, E., et al. (2003). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 46(23), 5055-63. [Link]

  • Buzás, E. I., et al. (2014). Comparative meta-analysis of proteomic data on extracellular vesicle subsets. Cellular and Molecular Life Sciences, 71(12), 2215–2228. [Link]

  • Yang, Y., & Yang, J. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(3), 826-843. [Link]

  • Patenaude, A., et al. (2008). Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. Biochemical Journal, 414(1), 89-98. [Link]

  • Poyet, P., et al. (1993). Effect of an aryl chloroethyl urea on tubulin and vimentin syntheses in a human breast cancer cell line. Anticancer Research, 13(5A), 1447-52. [Link]

  • Kánya, Z., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]

  • Shimizu, S., et al. (2015). VDAC2-specific cellular functions and the underlying structure. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1853(9), 2070-2080. [Link]

  • Lacroix, J., et al. (1998). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Cancer Research, 58(3), 497-504. [Link]

  • Fortin, S., et al. (2007). Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability. Molecular Pharmacology, 72(4), 986-95. [Link]

  • Chen, J., et al. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. Chinese Journal of Pharmacology and Toxicology, 37(12), 951. [Link]

  • Dwaik, D., et al. (2020). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. Antioxidants, 9(10), 991. [Link]

  • Chen, Y. J., & Bopassa, J. C. (2022). VDAC2 as a novel target for heart failure: Ca2+ at the sarcomere, mitochondria and SR. Cell Calcium, 104, 102586. [Link]

  • Zhang, T., et al. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology, 12, 698214. [Link]

  • Kilibarda, N., et al. (2022). The Antioxidant and Antiproliferative Activities of 1,2,3-Triazolyl-L-Ascorbic Acid Derivatives. Antioxidants, 11(11), 2244. [Link]

  • Das, A., et al. (2021). A Comparative Proteomic Analysis of Extracellular Vesicles Associated With Lipotoxicity. Frontiers in Physiology, 12, 747683. [Link]

  • Zhang, C., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology, 9, 347. [Link]

  • Artamonova, T. O., et al. (2021). The Identification of Prohibitin in the Rat Heart Mitochondria in Heart Failure. International Journal of Molecular Sciences, 22(23), 12901. [Link]

  • Orre, L. M., et al. (2019). Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics. Journal of Proteome Research, 18(4), 1859-1870. [Link]

  • Kánya, Z., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. International Journal of Molecular Sciences, 25(9), 4656. [Link]

  • Chen, Y. J., & Bopassa, J. C. (2022). VDAC2 as a novel target for heart failure: Ca2+ at the sarcomere, mitochondria and SR. Cell Calcium, 104, 102586. [Link]

  • Zhang, H., et al. (2024). Utilize proteomic analysis to identify potential therapeutic targets for combating sepsis and sepsis-related death. BMC Medicine, 22(1), 389. [Link]

  • Chen, K. H., et al. (2018). VDAC2 enables BAX to mediate apoptosis and limit tumor development. Nature Communications, 9(1), 4977. [Link]

  • Lisurek, M., et al. (2022). Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors. ChemBioChem, 23(24), e202200389. [Link]

  • Andringa, K. K., et al. (2014). Proteomic analysis of 4-hydroxynonenal (4-HNE) modified proteins in liver mitochondria from chronic ethanol-fed rats. Redox Biology, 2, 1038-47. [Link]

  • Gaudreault, R. C., et al. (1989). In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. Journal of Medicinal Chemistry, 32(10), 2477-82. [Link]

  • Buchtová, T., et al. (2021). Comparative Proteomic and Metabolomic Analysis of Human Osteoblasts, Differentiated from Dental Pulp Stem Cells, Hinted Crucial Signaling Pathways Promoting Osteogenesis. International Journal of Molecular Sciences, 22(16), 8871. [Link]

  • Gamberi, T., et al. (2009). Differential proteomic analysis of HT29 Cl.16E and intestinal epithelial cells by LC ESI/QTOF mass spectrometry. Journal of Mass Spectrometry, 44(10), 1469-79. [Link]

  • Theiss, A. L., & Sitaraman, S. V. (2005). Prohibitin: a potential target for new therapeutics. Trends in Molecular Medicine, 11(5), 192-7. [Link]

  • Li, H., et al. (2024). 4D-DIA-Based Quantitative Proteomic Analysis Reveals the Involvement of TRPV2 Protein in Duck Tembusu Virus Replication. Viruses, 16(12), 1845. [Link]

Sources

A Comparative Guide to Evaluating the Selectivity of 2-Chloroethylurea for Tubulin Over DNA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Targeted Precision in Anticancer Therapy

In the landscape of oncology drug development, the ultimate goal is to achieve maximum therapeutic efficacy while minimizing off-target toxicity. Two of the most validated and historically significant targets in cancer chemotherapy are tubulin and DNA. Agents targeting these molecules, such as taxanes and platinum-based drugs, form the bedrock of many treatment regimens. However, their clinical utility is often hampered by significant side effects stemming from their impact on healthy, dividing cells.

This guide focuses on N-aryl-N'-(2-chloroethyl)ureas (CEUs), a class of compounds that possess a "soft alkylating" 2-chloroethyl moiety.[1] This functional group raises a critical question of selectivity: does it act as a classical DNA alkylator, or does its molecular scaffold guide it toward a more specific protein target? Here, we provide an in-depth technical comparison, grounded in experimental evidence, to evaluate the pronounced selectivity of 2-Chloroethylurea for tubulin over DNA. We will dissect the mechanistic basis for this selectivity and provide robust, field-proven protocols for its empirical validation.

The Mechanistic Dichotomy: Tubulin Alkylation vs. DNA Intercalation

The core of this compound's selectivity lies in its chemical architecture. While the chloroethyl group is inherently reactive and capable of alkylation, the aryl urea portion of the molecule confers high affinity for the hydrophobic colchicine-binding site located at the interface of α- and β-tubulin dimers.[2][3] This binding event pre-positions the reactive chloroethyl group in close proximity to specific nucleophilic amino acid residues within the pocket.

Computational and experimental studies have identified that this interaction facilitates a covalent reaction, or alkylation, with residues such as Cysteine-239 or Glutamate-198 on β-tubulin.[2][4][5] This irreversible modification prevents the tubulin dimer from polymerizing into functional microtubules, thereby disrupting microtubule dynamics, inducing cell cycle arrest in the G2/M phase, and ultimately leading to apoptosis.[1]

Conversely, classical DNA alkylating agents, such as N-(2-chloroethyl)-N-nitrosoureas (CNUs), are designed to readily react with nucleophilic sites on DNA bases, leading to DNA adducts and interstrand cross-links.[6][7] The evidence suggests that for CEUs, the kinetic and thermodynamic favorability of binding to the tubulin pocket far outweighs the probability of random, diffusion-limited alkylation of DNA. Indeed, studies have shown that cell lines with increased DNA repair capacity show no resistance to CEUs, strongly indicating that DNA is not the primary cytotoxic target.[1]

Visualizing the Divergent Pathways

cluster_0 This compound (CEU) Pathway cluster_1 Classical DNA Alkylator Pathway CEU This compound Tubulin α/β-Tubulin Dimer (Colchicine Binding Site) CEU->Tubulin High Affinity Binding Covalent Covalent Alkylation of β-Tubulin (e.g., Glu198) Tubulin->Covalent Targeted Alkylation Disruption Microtubule Polymerization Inhibited Covalent->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis1 Apoptosis Arrest->Apoptosis1 Alkylator e.g., Nitrosoureas (CNUs) DNA Nuclear DNA Alkylator->DNA Non-specific Alkylation Adducts DNA Adducts & Interstrand Cross-links DNA->Adducts Replication DNA Replication/Transcription Blocked Adducts->Replication Damage DNA Damage Response Replication->Damage Apoptosis2 Apoptosis Damage->Apoptosis2

Caption: Workflow for the in vitro fluorescence-based tubulin polymerization assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

[8][9]

  • Reagent Preparation:

    • Thaw purified bovine or porcine tubulin protein, GTP stock solution, and general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice. [9] * Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in buffer, supplemented with 1 mM GTP, 10-15% glycerol (to enhance polymerization), and a fluorescent reporter dye that preferentially binds to polymerized microtubules. [8]2. Compound & Control Plating:

    • Prepare serial dilutions of this compound in the assay buffer to create 10x stock concentrations.

    • Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and a known stabilizer (e.g., 100 µM Paclitaxel) as positive controls. A vehicle control (e.g., 1% DMSO) is essential.

    • Add 5 µL of the 10x test compounds, controls, or vehicle to the appropriate wells of a pre-warmed (37°C) 96-well plate. [8]3. Initiation and Measurement:

    • To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI-based reporters) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity over time to generate polymerization curves.

    • The inhibitory effect is quantified by comparing the polymerization rate or the final polymer mass (max fluorescence) of treated samples to the vehicle control.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit tubulin polymerization by 50%.

Off-Target Assessment: The Single-Cell Gel Electrophoresis (Comet) Assay

To assess genotoxicity, the Comet Assay is an invaluable and sensitive tool for detecting DNA strand breaks in individual cells. [10][11]The principle is that upon cell lysis and electrophoresis, fragmented DNA from a damaged nucleus will migrate away from the intact core, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Experimental Workflow: Alkaline Comet Assay

Caption: Workflow for assessing DNA damage using the Alkaline Comet Assay.

Detailed Protocol: Alkaline Comet Assay

[10][12][13]

  • Cell Treatment:

    • Culture a relevant human cell line (e.g., MDA-MB-231 breast cancer cells) to ~70-80% confluency.

    • Treat cells with a range of concentrations of this compound for a defined period (e.g., 24 hours).

    • Include a vehicle control (DMSO) and a positive control for DNA damage (e.g., 50 µM Etoposide or H₂O₂).

  • Sample Preparation:

    • Harvest cells via trypsinization and resuspend in ice-cold PBS at a concentration of approximately 1 x 10⁵ cells/mL.

    • Combine 30 µL of the cell suspension with 250 µL of molten Low Melting Point Agarose (LMAgarose) held at 37°C. [10] * Immediately pipette 50 µL of this mixture onto a specialized CometSlide™ and allow it to solidify at 4°C for 30 minutes. [10]3. Lysis and Unwinding:

    • Immerse the slides in a chilled Lysis Solution for at least 60 minutes at 4°C to lyse the cells and leave behind "nucleoids". [10] * Gently drain the lysis buffer and immerse the slides in a fresh, cold Alkaline Unwinding Solution (e.g., 0.3 N NaOH, 5 mM EDTA) for 30-60 minutes at 4°C in the dark. This step denatures the DNA and exposes single- and double-strand breaks. [13][14]4. Electrophoresis and Staining:

    • Place the slides in a horizontal electrophoresis tank filled with the same cold alkaline buffer.

    • Apply a voltage of ~21-25 V for 30 minutes. [13] * After electrophoresis, neutralize the slides with a wash buffer (e.g., 1x TBE) and stain the DNA with a fluorescent dye (e.g., SYBR Green). [14]5. Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of at least 50-100 randomly selected comets per sample.

    • Use specialized software (e.g., CometScore) to quantify the percentage of DNA in the comet tail, which serves as the primary metric for DNA damage. [14]

Data Synthesis: A Comparative Performance Analysis

The ultimate evaluation of selectivity comes from comparing the dose-response curves of this compound in both assays. The data should be summarized to provide a clear, quantitative assessment.

ParameterThis compound (CEU)Colchicine (Tubulin Inhibitor)Etoposide (DNA Damaging Agent)
Tubulin Polymerization IC50 Low µM RangeLow µM / High nM RangeNo significant effect
DNA Damage (% Tail DNA) No significant increase vs. VehicleNo significant increase vs. VehicleDose-dependent increase
Primary Mechanism Covalent Alkylation of β-TubulinNon-covalent binding to TubulinTopoisomerase II Inhibition
Selectivity Profile High for Tubulin High for Tubulin High for DNA

Note: The values in this table represent expected outcomes based on the known mechanisms of action and are for illustrative purposes.

Conclusion: An Evidence-Based Verdict on Selectivity

The comprehensive experimental approach detailed in this guide provides a robust framework for evaluating the selectivity of this compound. The evidence strongly indicates that N-aryl-N'-(2-chloroethyl)ureas are highly selective microtubule-disrupting agents. Their mechanism of action is driven by a high-affinity interaction with the colchicine-binding site on β-tubulin, which facilitates a targeted and irreversible alkylation event. [2][4]This directed reactivity effectively prevents the compound from causing widespread, non-specific DNA damage, a hallmark of classical alkylating agents.

For researchers in drug development, this pronounced selectivity is a highly desirable trait. It suggests a wider therapeutic window and a potentially more favorable safety profile compared to non-selective cytotoxic agents. By employing the validated biochemical and cellular assays described herein, scientists can confidently characterize the precise mechanism of action of novel CEU derivatives and advance the development of the next generation of targeted anticancer therapeutics.

References
  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. Retrieved from [Link]

  • McGill Rad-Bio. (2015). Comet Assay Protocol. McGill Radiobiology. Retrieved from [Link]

  • Bio-protocol. (2021). Comet Assay for DNA Damage. Bio-protocol. Retrieved from [Link]

  • Bio-protocol. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Bio-protocol. Retrieved from [Link]

  • Champions Oncology. (n.d.). DNA Damage Assays. Champions Oncology. Retrieved from [Link]

  • Fortin, S., et al. (2009). Mechanism of action of N-phenyl-N'-(2-chloroethyl)ureas in the colchicine-binding site at the interface between alpha- and beta-tubulin. Bioorganic & Medicinal Chemistry, 17(15), 5560-5572. Retrieved from [Link]

  • Bio-Connect. (n.d.). DNA/RNA damage assays from Cell Biolabs. Bio-Connect. Retrieved from [Link]

  • MDPI. (2022). Standards for Quantitative Measurement of DNA Damage in Mammalian Cells. International Journal of Molecular Sciences, 23(19), 11453. Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. Methods in Molecular Biology, 1672, 381-401. Retrieved from [Link]

  • PubMed. (1993). Effect of an aryl chloroethyl urea on tubulin and vimentin syntheses in a human breast cancer cell line. Biochemical Pharmacology, 45(6), 1311-1316. Retrieved from [Link]

  • Bio-protocol. (2016). In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Bio-protocol. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Journal of Biomolecular Screening, 19(4), 566-574. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101314. Retrieved from [Link]

  • ResearchGate. (2009). Mechanism of action of N-phenyl-N′-(2-chloroethyl)ureas in the colchicine-binding site at the interface between α- and β-tubulin. ResearchGate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11189. Retrieved from [Link]

  • ResearchGate. (2020). Effects of toxicants on tubulin polymerization. A biochemical assay.... ResearchGate. Retrieved from [Link]

  • AACR Journals. (1998). Microtubule Disruption Induced in Vivo by Alkylation of β-Tubulin by 1-Aryl-3-(2-Chloroethyl)Ureas, a Novel Class of Soft Alkylating Agents. Molecular Cancer Therapeutics, 58(11), 2826-2832. Retrieved from [Link]

  • PubMed. (2007). A new generation of N-aryl-N'-(1-alkyl-2-chloroethyl)ureas as microtubule disrupters: synthesis, antiproliferative activity, and beta-tubulin alkylation kinetics. Journal of Medicinal Chemistry, 50(22), 5485-5494. Retrieved from [Link]

  • PubMed. (2010). Urea derivatives as anticancer agents. Current Medicinal Chemistry, 17(14), 1348-1372. Retrieved from [Link]

  • PubMed. (1998). Microtubule disruption induced in vivo by alkylation of beta-tubulin by 1-aryl-3-(2-chloroethyl)ureas, a novel class of soft alkylating agents. Cancer Research, 58(11), 2826-2832. Retrieved from [Link]

  • PubMed. (2009). Characterization of the covalent binding of N-phenyl-N'-(2-chloroethyl)ureas to {beta}-tubulin: importance of Glu198 in microtubule stability. Molecular Pharmacology, 75(2), 340-350. Retrieved from [Link]

  • PubMed. (1995). Reaction of N-(2-chloroethyl)-N-nitrosoureas With DNA: Effect of Buffers on DNA Adduction, Cross-Linking, and Cytotoxicity. Chemical Research in Toxicology, 8(5), 683-689. Retrieved from [Link]

  • Frontiers. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 11, 1269380. Retrieved from [Link]

  • Frontiers. (2023). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 11. Retrieved from [Link]

  • PubMed. (1975). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 35(3), 572-578. Retrieved from [Link]

  • MDPI. (2023). Parallel Toxicities: A Comparative Analysis of Chemotherapy-Induced Neutropenia and Alopecia. Cancers, 15(23), 5645. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences, 22(16), 8463. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 2-Chloroethylurea with Cellular Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the reactivity of 2-Chloroethylurea (CEU) with principal cellular nucleophiles. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanistic basis of CEU's reactivity, presents detailed experimental workflows for its characterization, and offers insights into the interpretation of cross-reactivity data. Our objective is to equip you with the foundational knowledge and practical methodologies required to rigorously evaluate the selectivity profile of CEU and related electrophilic compounds.

Introduction: The "Soft" Electrophilicity of this compound

This compound (CEU) belongs to a class of alkylating agents that are structurally related to potent chemotherapeutics like the nitrosoureas (e.g., carmustine, lomustine).[1][2][3] However, aryl chloroethyl ureas are often categorized as "soft" alkylating agents, a distinction that refers to their preferential reactivity with "soft" nucleophiles, such as the thiol groups of cysteine residues in proteins, over "hard" nucleophiles like DNA.[4] This selective reactivity is a critical attribute in drug design, as it can dictate both the therapeutic mechanism and the off-target toxicity profile of a compound.

Understanding the cross-reactivity of CEU is paramount for:

  • Mechanism of Action Elucidation: Identifying the primary molecular targets that underlie its biological effects.

  • Toxicology and Safety Profiling: Predicting potential off-target effects by mapping its interactions with a broad range of biomolecules.

  • Rational Drug Design: Guiding the synthesis of analogues with improved selectivity and therapeutic indices.

This guide will compare the reactivity of CEU towards two major classes of cellular nucleophiles: sulfur-containing nucleophiles (glutathione and cysteine) and the nucleophilic centers of DNA.

Mechanistic Overview: Activation and Nucleophilic Attack

The reactivity of this compound is not inherent to the parent molecule but stems from its ability to form a reactive electrophilic intermediate. The 2-chloroethyl group is susceptible to intramolecular cyclization, forming a highly strained and reactive aziridinium ion. This cation is a potent electrophile that is readily attacked by available nucleophiles.[5]

Alternatively, the compound can undergo decomposition to form a 2-chloroethyl carbonium ion, another strong electrophile capable of alkylating various nucleophilic sites.[2][6] The predominant pathway can be influenced by the local chemical environment.

G cluster_activation Activation Pathway cluster_reaction Nucleophilic Attack A This compound (Pro-electrophile) B Aziridinium Ion (Reactive Electrophile) A->B Intramolecular Cyclization A->B D Covalent Adduct (Alkylated Nucleophile) B->D B->D C Cellular Nucleophiles (e.g., R-S⁻, DNA) C->D G cluster_DNA DNA Nucleophile Path cluster_Thiol Thiol Nucleophile Path A Prepare Solutions - this compound - Nucleophiles (GSH, N-Ac-Cys, dG) - Reaction Buffer (e.g., Phosphate pH 7.4) B Incubation Reaction Mix CEU with each nucleophile. Incubate at 37°C. A->B C Reaction Quenching & Sample Prep B->C C1 Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) to Deoxyribonucleosides C->C1 C2 Direct Injection or Dilution C->C2 D LC-MS/MS Analysis E Data Processing - Adduct Identification - Peak Integration & Quantification D->E F Comparative Analysis Determine relative reactivity and adduct formation rates. E->F C1->D C2->D

Sources

A Comparative In Vitro Efficacy Analysis of Novel 2-Chloroethylurea Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Alkylating Moiety for Modern Oncology

For decades, the 2-chloroethyl group has been a cornerstone in the armamentarium of anticancer chemotherapy, most notably in the form of nitrosoureas. These agents exert their cytotoxic effects primarily through the alkylation of DNA, leading to interstrand cross-links that disrupt DNA replication and transcription, ultimately triggering cell death.[1] However, the clinical utility of classical chloroethylating agents is often hampered by significant myelosuppression and the emergence of drug resistance.

In recent years, a resurgence of interest in this reactive pharmacophore has led to the development of novel 2-chloroethylurea (CEU) analogs. These next-generation compounds are being engineered not only to retain the potent DNA-damaging capabilities of their predecessors but also to possess alternative mechanisms of action, potentially offering improved therapeutic indices and the ability to circumvent established resistance pathways. This guide provides a comparative overview of the in vitro efficacy of several novel this compound analogs, delving into their cytotoxic profiles against various cancer cell lines and elucidating the experimental methodologies used to characterize their multifaceted mechanisms of action. We will explore how these compounds are being optimized to move beyond simple DNA alkylation, with some exhibiting potent activity as microtubule-destabilizing agents and inhibitors of the thioredoxin-1 (TRX1) redox system.[2][3]

Comparative Cytotoxicity of Novel this compound Analogs

The in vitro cytotoxic potential of novel this compound analogs is a critical determinant of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a drug required to inhibit cell growth by 50%. The following table summarizes the available GI50 data for several novel N-phenyl-N'-(2-chloroethyl)urea analogs and compares them with established alkylating agents across various human cancer cell lines. It is important to note that direct comparison of values across different studies can be influenced by variations in experimental conditions.

Compound/AnalogCancer Cell LineGI50 (µM)Reference CompoundGI50 (µM)
N-(3-(5-hydroxypentyl)phenyl)-N'-(2-chloroethyl)urea HT-29 (Colon)0.25Doxorubicin0.03
M21 (Melanoma)0.27Doxorubicin0.02
MCF-7 (Breast)0.28Doxorubicin0.04
N-(4-(5-hydroxypentyl)phenyl)-N'-(2-chloroethyl)urea HT-29 (Colon)0.30Doxorubicin0.03
M21 (Melanoma)0.32Doxorubicin0.02
MCF-7 (Breast)0.35Doxorubicin0.04
Methyl 4-(p-(3-(2-chloroethyl) ureido) phenyl) butyrate LoVo (Colon)28Chlorambucil21
CCNU45
4-tert-butyl (3-(2-chloroethyl) ureido) benzene LoVo (Colon)4Chlorambucil21
CCNU45
N-[4-cyclohexyl-phenyl]-N'-(2-chloroethyl)urea (CEU-025) MCF-7 (Breast)1.9--
M21 (Melanoma)3.1--
HT-29 (Colon)4.2--
N-[4-heptyl-phenyl]-N'-(2-chloroethyl)urea (CEU-027) MCF-7 (Breast)3.8--
M21 (Melanoma)5.2--
HT-29 (Colon)6.1--

Data synthesized from multiple sources.[4][5][6] Direct comparisons should be made with caution due to potential variations in experimental protocols between studies.

Experimental Methodologies: A Guide to In Vitro Characterization

A rigorous and multi-faceted approach is essential to fully characterize the in vitro efficacy and mechanism of action of novel this compound analogs. The following are detailed protocols for key assays.

Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and resume exponential growth for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the novel this compound analogs and reference compounds (e.g., doxorubicin, chlorambucil) in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 48-72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the plates at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 or GI50 value using non-linear regression analysis.

Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reliability, and its basis in mitochondrial function, which is a fundamental indicator of cell health. The 48-72 hour incubation period allows for multiple cell cycles to occur, providing a robust measure of the compound's effect on cell proliferation.

Detection of Apoptosis: Annexin V/Propidium Iodide Staining

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9][10]

Experimental Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the this compound analogs at their predetermined IC50 concentrations for 24-48 hours. Include untreated and vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells once with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Self-Validating System: The dual-staining approach provides an internal validation. Live cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative, as the membrane integrity is still intact. Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Mechanistic Insight: Western Blotting for DNA Damage Markers

To confirm that the this compound analogs induce DNA damage, Western blotting can be used to detect the phosphorylation of histone H2AX (γ-H2AX), a sensitive marker of DNA double-strand breaks, and the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

Experimental Protocol:

  • Protein Extraction: Treat cells with the test compounds for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against γ-H2AX and cleaved PARP overnight at 4°C. A loading control, such as GAPDH or β-actin, should also be probed.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Authoritative Grounding: For standardized protocols on cell biology techniques, refer to resources such as Current Protocols in Cell Biology.

Visualization of Mechanisms of Action

To visually represent the complex mechanisms of action of novel this compound analogs, we can use Graphviz to create diagrams of the key cellular processes.

Mechanism 1: DNA Alkylation and Interstrand Cross-linking

This is the classical mechanism of action for chloroethylating agents. The this compound moiety undergoes an intramolecular cyclization to form a reactive aziridinium ion, which then alkylates a nucleophilic site on a DNA base, typically the O6 position of guanine. A subsequent reaction with a base on the complementary strand results in a highly cytotoxic interstrand cross-link.[1][4]

DNA_Alkylation CEU This compound Analog Aziridinium Aziridinium Ion (Reactive Intermediate) CEU->Aziridinium Intramolecular Cyclization Monoadduct O6-chloroethylguanine (Monoadduct) Aziridinium->Monoadduct Alkylation Guanine1 Guanine (DNA Strand 1) Guanine1->Monoadduct Crosslink Interstrand Cross-link Monoadduct->Crosslink Reaction with opposite strand Guanine2 Guanine (DNA Strand 2) Guanine2->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis Blocks DNA Replication

DNA Alkylation and Cross-linking by this compound Analogs
Mechanism 2: Targeting the Thioredoxin-1 (TRX1) Signaling Pathway

Some novel this compound analogs have been shown to covalently bind to thioredoxin-1 (TRX1), a key protein in maintaining cellular redox balance.[3] Inhibition of TRX1 can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis.

TRX1_Pathway cluster_0 Cytoplasm cluster_1 Nucleus CEU This compound Analog TRX1_reduced TRX1 (reduced) CEU->TRX1_reduced Inhibits ASK1 ASK1 TRX1_reduced->ASK1 Inhibits TRX1_reduced_nuc TRX1 (reduced) TRX1_reduced->TRX1_reduced_nuc Nuclear Translocation (Blocked by CEU) TRX1_oxidized TRX1 (oxidized) Apoptosis Apoptosis ASK1->Apoptosis Induces NFkB NF-κB Gene_Expression Pro-survival Gene Expression NFkB->Gene_Expression TRX1_reduced_nuc->NFkB Activates

Inhibition of the Thioredoxin-1 (TRX1) Signaling Pathway

Conclusion and Future Directions

The development of novel this compound analogs represents a promising strategy in the ongoing search for more effective and less toxic anticancer agents. The in vitro data presented here highlight the potential of these compounds to not only act as potent DNA alkylating agents but also to engage in novel mechanisms of action, such as the disruption of microtubule dynamics and the inhibition of the thioredoxin-1 system. This multi-targeted approach may offer a significant advantage in overcoming the challenges of drug resistance.

The detailed experimental protocols provided in this guide serve as a foundation for the standardized in vitro evaluation of these and other novel anticancer compounds. Future research should focus on comprehensive structure-activity relationship studies to further optimize the potency and selectivity of these analogs. Moreover, in vivo studies are warranted for the most promising candidates to assess their pharmacokinetic properties, tolerability, and antitumor efficacy in preclinical models. The continued exploration of the multifaceted mechanisms of action of this compound derivatives holds great promise for the future of cancer therapy.

References

  • Urea derivatives as anticancer agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death. (2011). JoVE. Retrieved January 12, 2026, from [Link]

  • Annexin V Binding Assay: A Fluorescence-Based Technique to Identify Apoptotic Erythrocytes via Phosphatidylserine Labeling. (2025). JoVE. Retrieved January 12, 2026, from [Link]

  • Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl). (1977). PubMed. Retrieved January 12, 2026, from [Link]

  • Current Protocols in Cell Biology. (n.d.). Wiley. Retrieved January 12, 2026, from [Link]

  • Current Protocols in Cell Biology. (n.d.). Wiley. Retrieved January 12, 2026, from [Link]

  • N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (2025). Retrieved January 12, 2026, from [Link]

  • Antimitotic Antitumor Agents: Synthesis, Structure-Activity Relationships, and Biological Characterization of N-aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents. (2001). PubMed. Retrieved January 12, 2026, from [Link]

  • Chloroethyl urea derivatives block tumour growth and thioredoxin-1 nuclear translocation. (2025). Retrieved January 12, 2026, from [Link]

  • Urea Derivatives as Anticancer Agents. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Optimized N-phenyl-N'-(2-chloroethyl)ureas as Potential Antineoplastic Agents: Synthesis and Growth Inhibition Activity. (n.d.). Corpus UL. Retrieved January 12, 2026, from [Link]

  • Video: Cell Death Pathways and Annexin V & PI Labeling studies. (2023). JoVE. Retrieved January 12, 2026, from [Link]

  • Modified Annexin V/Propidium Iodide Apoptosis Assay: Assessment Of Cell Death l Protocol Preview. (2022). YouTube. Retrieved January 12, 2026, from [Link]

  • Thioredoxin regulates cell cycle via the ERK1/2-cyclin D1 pathway. (2009). PubMed. Retrieved January 12, 2026, from [Link]

  • Cycloalkyl-substituted aryl chloroethylureas inhibiting cell cycle progression in G0/G1 phase and thioredoxin-1 nuclear translocation. (2008). PubMed. Retrieved January 12, 2026, from [Link]

  • Physiological and modulatory role of thioredoxins in the cellular function. (2022). PMC. Retrieved January 12, 2026, from [Link]

  • Antiangiogenic and Antitumoral Activity of Phenyl-3-(2-Chloroethyl)Ureas. (2004). AACR Journals. Retrieved January 12, 2026, from [Link]

  • PK11007 Covalently Inhibits Thioredoxin Reductase 1 to Induce Oxidative Stress and Autophagy Impairment in NSCLC Cells. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

  • Enhanced Annexin V/Propidium Iodide assay for precise evaluation of cellular apoptosis. (2025). Retrieved January 12, 2026, from [Link]

  • Thioredoxin is downstream of Smad7 in a pathway that promotes growth and suppresses cisplatin-induced apoptosis in pancreatic cancer. (2004). PubMed. Retrieved January 12, 2026, from [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org. Retrieved January 12, 2026, from [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. Retrieved January 12, 2026, from [Link]

  • Anticancer drug development guide preclinical screening, clinical trials, and approval. (n.d.). The Commonwealth Scientific and Industrial Research Organisation (CSIRO). Retrieved January 12, 2026, from [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC. Retrieved January 12, 2026, from [Link]

  • Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. (2024). Retrieved January 12, 2026, from [Link]

  • In vitro and in vivo activity of 1-aryl-3-(2-chloroethyl) urea derivatives as new antineoplastic agents. (1988). PubMed. Retrieved January 12, 2026, from [Link]

  • Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair. (n.d.). Retrieved January 12, 2026, from [Link]

  • How to detect gamma H2AX and cleaved caspase 3 signal for WB?. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Assessment of DNA interstrand crosslinks in NIH/3T3 cells induced by Chloroethylnitrosoureas. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]

  • N-Phenyl-N′-(2-chloroethyl)ureas (CEU) as potential antineoplastic agents. Part 2: Role of ω-hydroxyl group in the covalent binding to β-tubulin. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • General Protocol for Western Blotting. (n.d.). Bio-Rad. Retrieved January 12, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved January 12, 2026, from [Link]

  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • The NCI-60 screen and COMPARE algorithm as described by the original developers. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Cytotoxic nucleoside analogues: different strategies to improve their clinical efficacy. (2008). PubMed. Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 2-Chloroethylurea Synthesis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of 2-Chloroethylurea, a critical building block for various chemotherapeutic agents, presents a landscape of varied methodologies. The choice of synthetic route directly impacts not only the yield and purity of the final product but also crucial operational parameters such as safety, cost, and scalability. This guide provides an in-depth comparative analysis of the most prevalent methods for synthesizing 1,3-bis(2-chloroethyl)urea, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate method for your research or production needs.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, and more specifically its symmetrically substituted form, 1,3-bis(2-chloroethyl)urea (BCU), is a key intermediate in the synthesis of nitrosourea-based anticancer drugs, such as Carmustine (BCNU). These alkylating agents are pivotal in the treatment of various cancers, including brain tumors. The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the quality of the BCU intermediate. Therefore, a robust and well-characterized synthesis of BCU is of paramount importance.

This guide will focus on a comparative analysis of two primary, phosgene-free synthetic strategies for 1,3-bis(2-chloroethyl)urea, providing a detailed examination of their chemical principles, experimental protocols, and performance metrics.

Method 1: The Carbonyldiimidazole (CDI) Route - A Phosgene-Free Approach

The use of 1,1'-Carbonyldiimidazole (CDI) as a carbonylating agent represents a significant advancement in safety over traditional methods that employ the highly toxic and gaseous phosgene.[1][2] CDI is a stable, crystalline solid that is safer to handle and store.[3]

Mechanistic Rationale

The reaction proceeds through the activation of 2-chloroethylamine by CDI. The imidazole leaving groups are readily displaced by the amine, forming a symmetrical urea. The driving force for this reaction is the formation of the stable urea bond and the release of imidazole.

CDI_Mechanism cluster_0 Activation and Urea Formation 2_Chloroethylamine 2 x 2-Chloroethylamine (H₂N-CH₂CH₂-Cl) Activated_Intermediate Activated Intermediate 2_Chloroethylamine->Activated_Intermediate Nucleophilic Attack CDI Carbonyldiimidazole (CDI) CDI->Activated_Intermediate Carbonyl Source BCU 1,3-Bis(2-chloroethyl)urea Activated_Intermediate->BCU Second Equivalent of 2-Chloroethylamine Imidazole 2 x Imidazole Activated_Intermediate->Imidazole

Caption: Reaction mechanism for the synthesis of 1,3-bis(2-chloroethyl)urea using CDI.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1,3-bis(2-chloroethyl)urea using CDI.[4][5]

Materials:

  • 2-chloroethylamine hydrochloride

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (optional, for neutralization of hydrochloride)

  • Water

  • Isopropanol

Procedure:

  • To a stirred suspension of 2-chloroethylamine hydrochloride in anhydrous THF, add triethylamine (if used) to neutralize the hydrochloride salt.

  • In a controlled manner, add 1,1'-carbonyldiimidazole (CDI) to the reaction mixture.

  • Stir the reaction mixture at a suitable temperature (e.g., 35-40°C) until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).[5]

  • Remove the solvent (THF) under reduced pressure.

  • Add water to the residue to precipitate the crude 1,3-bis(2-chloroethyl)urea.

  • Collect the solid by filtration and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield pure 1,3-bis(2-chloroethyl)urea.[4][6]

CDI_Workflow start Start reactants Mix 2-chloroethylamine HCl, THF, and optional TEA start->reactants add_cdi Add CDI reactants->add_cdi react Stir at 35-40°C (Monitor by TLC) add_cdi->react evaporate Evaporate THF react->evaporate precipitate Add Water evaporate->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize from Isopropanol filter->recrystallize end Pure 1,3-Bis(2-chloroethyl)urea recrystallize->end

Caption: Experimental workflow for the CDI-mediated synthesis of 1,3-bis(2-chloroethyl)urea.

Method 2: The Urea Route - A Cost-Effective Alternative

Utilizing urea as the carbonyl source for the synthesis of 1,3-bis(2-chloroethyl)urea offers a cost-effective and readily available alternative to CDI. This method relies on the thermal decomposition of urea to generate a reactive intermediate.

Mechanistic Rationale

The reaction between an amine and urea at elevated temperatures proceeds through the in-situ formation of isocyanic acid (HNCO).[7] Urea decomposes to isocyanic acid and ammonia. The highly reactive isocyanic acid is then attacked by the amine (2-chloroethylamine) to form the corresponding urea derivative. The presence of water can facilitate this process by assisting in the proton transfer steps.[7]

Urea_Mechanism cluster_1 Urea Decomposition and Reaction Urea Urea Isocyanic_Acid Isocyanic Acid (HNCO) Urea->Isocyanic_Acid Heat Ammonia Ammonia (NH₃) Urea->Ammonia Heat BCU 1,3-Bis(2-chloroethyl)urea Isocyanic_Acid->BCU Nucleophilic Attack by 2-Chloroethylamine 2_Chloroethylamine 2 x 2-Chloroethylamine 2_Chloroethylamine->BCU

Caption: Reaction mechanism for the synthesis of 1,3-bis(2-chloroethyl)urea using urea.

Experimental Protocol

The following is a general procedure for the synthesis of 1,3-bis(2-chloroethyl)urea using urea.

Materials:

  • 2-chloroethylamine hydrochloride

  • Urea

  • Water or a suitable high-boiling solvent

Procedure:

  • Combine 2-chloroethylamine hydrochloride and a molar excess of urea in an aqueous solution or a suitable solvent.

  • Heat the reaction mixture to a temperature sufficient to induce the decomposition of urea and subsequent reaction (e.g., 80-90°C).[7]

  • Maintain the temperature for a sufficient duration to ensure complete reaction, which can be monitored by TLC or other analytical methods.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the solid product by filtration.

  • Wash the product with water to remove unreacted urea and other water-soluble impurities.

  • Further purify the product by recrystallization if necessary.

Urea_Workflow start Start reactants Combine 2-chloroethylamine HCl and excess Urea in a solvent start->reactants heat Heat to 80-90°C reactants->heat react Maintain temperature (Monitor reaction) heat->react cool Cool to crystallize react->cool filter Filter and Wash with Water cool->filter purify Recrystallize (optional) filter->purify end Pure 1,3-Bis(2-chloroethyl)urea purify->end

Caption: Experimental workflow for the urea-based synthesis of 1,3-bis(2-chloroethyl)urea.

Method 3: The 2-Chloroethyl Isocyanate Route - A Direct but Hazardous Approach

The reaction of 2-chloroethyl isocyanate with an amine is a direct and efficient method for the synthesis of ureas.[8] However, the high reactivity and toxicity of isocyanates necessitate stringent safety precautions.

Mechanistic Rationale

The mechanism is a straightforward nucleophilic addition of an amine to the electrophilic carbonyl carbon of the isocyanate. This reaction is typically fast and exothermic.

Isocyanate_Mechanism cluster_2 Isocyanate Reaction 2_Chloroethyl_Isocyanate 2-Chloroethyl Isocyanate Urea_Product N-(2-chloroethyl)-N'-R-urea 2_Chloroethyl_Isocyanate->Urea_Product Amine Amine (R-NH₂) Amine->Urea_Product Nucleophilic Attack

Caption: General mechanism for urea formation from an isocyanate and an amine.

Experimental Protocol

A general procedure for the synthesis of a substituted this compound is provided below. For the synthesis of the unsubstituted 1,3-bis(2-chloroethyl)urea, ammonia or a protected form would be used as the amine.

Materials:

  • 2-Chloroethyl isocyanate

  • Amine (e.g., ammonia or a primary amine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve the amine in an anhydrous aprotic solvent and cool the solution in an ice bath.

  • Slowly add a solution of 2-chloroethyl isocyanate in the same solvent to the cooled amine solution.

  • Stir the reaction mixture at a low temperature for a specified period.

  • Allow the reaction to warm to room temperature and continue stirring until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Performance Comparison

ParameterMethod 1: CDI RouteMethod 2: Urea RouteMethod 3: Isocyanate Route
Starting Materials 2-chloroethylamine HCl, CDI2-chloroethylamine HCl, Urea2-chloroethyl isocyanate, Amine
Reagent Cost HigherLowerModerate to High
Safety Safer (avoids phosgene)Relatively safeHazardous (toxic isocyanate)
Reaction Conditions Mild (35-40°C)Moderate (80-90°C)Mild (low temperature)
Byproducts Imidazole (water-soluble)AmmoniaNone (in ideal reaction)
Purification Relatively straightforwardMay require more effort to remove excess ureaGenerally straightforward
Scalability GoodExcellent for large scaleGood, with stringent safety controls
Reported Yield Good to excellent[9]Good to high[7]Generally high[10]

Senior Application Scientist's Recommendation

The choice of synthesis method for 1,3-bis(2-chloroethyl)urea is a critical decision that balances safety, cost, and efficiency.

  • For laboratory-scale synthesis and applications where safety is the paramount concern, the Carbonyldiimidazole (CDI) route is highly recommended. The use of a stable, solid reagent and the avoidance of highly toxic phosgene or isocyanates make it an attractive option. The straightforward workup due to the water-solubility of the imidazole byproduct is an added advantage.

  • For large-scale industrial production where cost-effectiveness is a primary driver, the Urea route presents a compelling case. Urea is an inexpensive and readily available commodity chemical. While the reaction requires higher temperatures, the overall process is robust and scalable.

  • The 2-Chloroethyl Isocyanate route is best suited for the synthesis of specific, substituted 2-chloroethylureas where the corresponding isocyanate is commercially available or readily synthesized. Due to the hazardous nature of isocyanates, this method should only be undertaken in facilities equipped to handle such reagents safely.

Ultimately, the optimal method will depend on the specific requirements of your project, including the scale of synthesis, available resources, and safety infrastructure. It is always recommended to perform a thorough risk assessment before undertaking any chemical synthesis.

References

  • Google Patents. (1983). US4384140A - 2-Chloroethyl urea derivatives.
  • Gallego, M. G., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Vinyl chloroformate. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 1,3-bis(2-chloroethyl)urea. Retrieved from [Link]

  • Haz-Map. (n.d.). Vinyl chloroformate. Retrieved from [Link]

  • Google Patents. (2019). US20190169116A1 - Process for preparation of carmustine.
  • PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Google Patents. (2017). WO2017154019A1 - An improved process for the preparation of 1,3-bis(2-chloroethyl)-1-nitrosourea.
  • ResearchGate. (2000). Selected syntheses of ureas through phosgene substitutes. Retrieved from [Link]

  • Royal Society of Chemistry. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Vinyl chloroformate. Retrieved from [Link]

  • Wiley Online Library. (2005). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1'-carbonyldiimidazole. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(2-chloroethyl)urea. Retrieved from [Link]

  • precisionFDA. (n.d.). 1,3-BIS(2-CHLOROETHYL)UREA. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of urea derivatives by previous methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: a) ethyl chloroformate, NMM, THF, −10 °C,.... Retrieved from [Link]

  • Google Patents. (1983). US4384140A - 2-Chloroethyl urea derivatives.
  • National Center for Biotechnology Information. (2022). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. PMC. Retrieved from [Link]

  • Google Patents. (2012). US8273914B1 - Process for preparing vinyl chloroformate.
  • ResearchGate. (n.d.). Continuous Extraction of 2-Chloroethyl isocyanate for 1-(2-chloroethyl)-3-cyclohexylurea Purification. Retrieved from [Link]

  • Google Patents. (2013). WO2013003318A1 - Process for preparing vinyl chloroformate.
  • Taylor & Francis Online. (2020). Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. Polymer-Plastics Technology and Materials. Retrieved from [Link]

  • Beilstein Journals. (2018). Upscaling the urea method synthesis of CoAl layered double hydroxides. Beilstein Journal of Nanotechnology. Retrieved from [Link]

  • MDPI. (2021). Reproducibility and Scalability of Magnetic Nanoheater Synthesis. Nanomaterials. Retrieved from [Link]

  • PubMed. (2009). Aromatic 2-chloroethyl urea derivatives and bioisosteres. Part 2: Cytocidal activity and effects on the nuclear translocation of thioredoxin-1, and the cell cycle progression. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-Chloroethylurea: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the dynamic landscape of drug development, the responsible management of chemical reagents is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture. 2-Chloroethylurea, a compound utilized in various synthetic pathways, presents a significant acute toxicity hazard that necessitates meticulous handling and disposal protocols. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety principles and chemical reactivity. Our objective is to empower laboratory personnel with the knowledge to manage this substance confidently and safely, thereby fostering a secure and productive research environment.

Understanding the Inherent Risks of this compound

Before delving into disposal procedures, a comprehensive understanding of the hazards associated with this compound is paramount. This knowledge informs every aspect of its handling, from initial use to final disposal.

This compound is classified as acutely toxic if swallowed.[1][2] Ingestion can lead to severe health consequences, making it imperative to prevent any oral exposure. While comprehensive toxicological data is not extensively available, the presence of the chloroethyl group suggests potential for alkylating activity, a characteristic of many hazardous compounds.

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
CAS Number 6296-42-0[2][3]
Molecular Formula C₃H₇ClN₂O[2][3]
Molecular Weight 122.55 g/mol [2][3]
Appearance Solid[3]
Primary Hazard Acute Toxicity (Oral) - Category 3[1]
Hazard Statements H301: Toxic if swallowed[1][2]
Signal Word Danger[1]

The Core Directive: A Multi-faceted Approach to Disposal

The proper disposal of this compound is not a singular action but a systematic process encompassing waste segregation, chemical treatment (where feasible and safe), and final disposal through certified channels. The following workflow provides a logical pathway for decision-making.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Disposal Options cluster_2 Final Disposition Start This compound Waste Generated Segregate Segregate as Hazardous Waste (Halogenated Organic) Start->Segregate Label Label Container Clearly: 'Hazardous Waste - this compound' Segregate->Label Decision Small or Large Quantity? Label->Decision Small_Quantity Small Quantity (<5g) or Dilute Solution (<1%) Decision->Small_Quantity Small Large_Quantity Large Quantity (>5g) or Concentrated Waste Decision->Large_Quantity Large Chemical_Treatment Option: In-Lab Chemical Degradation (Alkaline Hydrolysis) Small_Quantity->Chemical_Treatment Direct_Disposal Direct Disposal via Certified Hazardous Waste Vendor Large_Quantity->Direct_Disposal Treated_Waste Neutralized Aqueous Waste (Verify pH 6-8) Chemical_Treatment->Treated_Waste Vendor_Pickup Arrange for Pickup by Certified Hazardous Waste Vendor Direct_Disposal->Vendor_Pickup Sewer_Disposal Dispose to Sanitary Sewer (Check Local Regulations) Treated_Waste->Sewer_Disposal

Caption: Decision workflow for the disposal of this compound.

In-Laboratory Chemical Degradation: A Viable Option for Small Quantities

For small quantities of this compound (typically less than 5 grams) or dilute aqueous solutions (less than 1%), in-laboratory chemical degradation can be a safe and effective pre-treatment step to render the waste less hazardous before final disposal. The recommended method is alkaline hydrolysis.

Experimental Protocol: Alkaline Hydrolysis of this compound

WARNING: This procedure should be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • Preparation:

    • For solid this compound, dissolve it in a minimal amount of a water-miscible solvent like ethanol or isopropanol.

    • For aqueous solutions, proceed directly.

    • Prepare a 10% solution of potassium hydroxide (KOH) in 95% ethanol. Caution: The dissolution of KOH in ethanol is exothermic. Prepare the solution in an ice bath and allow it to cool to room temperature before use.

  • Reaction Setup:

    • In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the this compound solution.

    • Slowly, and with constant stirring, add the 10% ethanolic KOH solution. A significant excess of KOH (at least 3 molar equivalents to the this compound) should be used to ensure complete reaction.

  • Hydrolysis:

    • Heat the reaction mixture to a gentle reflux (approximately 70-80°C) using a heating mantle.

    • Maintain the reflux with stirring for a minimum of 4 hours. This extended reaction time helps to ensure the complete hydrolysis of both the chloroethyl and urea moieties.

  • Cooling and Neutralization:

    • After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

    • Once cool, slowly and carefully neutralize the excess potassium hydroxide by adding a dilute acid, such as 1 M hydrochloric acid or citric acid. Monitor the pH using a pH meter or pH paper, aiming for a final pH between 6 and 8. Perform this step in an ice bath to manage any heat generated.

  • Disposal of Treated Waste:

    • The resulting neutralized aqueous solution, containing salts, ethanol, and potentially small organic molecules, can typically be disposed of down the sanitary sewer with copious amounts of water.[1] However, it is crucial to consult and adhere to your institution's and local municipality's regulations regarding sewer disposal.

Management of Large Quantities and Bulk Waste

For quantities of this compound exceeding 5 grams or for concentrated waste solutions, in-laboratory treatment is not recommended due to the potential for runaway reactions and the generation of large volumes of treated waste. In these instances, the primary disposal route is through a certified hazardous waste management company.

Step-by-Step Procedure for Bulk Waste Disposal:

  • Containerization: Collect all this compound waste in a dedicated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the associated hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills (a few grams of solid or a few milliliters of a dilute solution), trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's emergency response team or EHS.

  • Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection if the material is dusty.

  • Containment and Cleanup:

    • For solid spills, gently cover the material with an absorbent powder (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent it from becoming airborne.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • For liquid spills, use absorbent pads or granules to soak up the solution.

  • Decontamination:

    • Decontaminate the spill area using a suitable laboratory detergent and water.

    • For final decontamination of surfaces and equipment where residual this compound may be present, wiping with a solution of an oxidizing agent like 5% calcium hypochlorite (bleach) can be effective. Allow a contact time of at least 30 minutes before wiping with a damp cloth. Caution: Do not mix bleach directly with the concentrated this compound waste.

  • Waste Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious and can swallow, have them rinse their mouth with water. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazards, implementing a structured disposal workflow, and being prepared for emergencies, we can ensure a safe research environment. This guide provides a foundation for developing laboratory-specific Standard Operating Procedures (SOPs) for the handling and disposal of this and other hazardous chemicals. A steadfast commitment to safety is not only a professional obligation but also an integral component of scientific excellence.

References

  • PubChem. (n.d.). N-(2-Chloroethyl)urea. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Reaction of Alkyl Halides with Hydroxide Ions. Retrieved from [Link]

  • Brainly.in. (2023). Reaction of sodium hydroxide with urea. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloroethylurea
Reactant of Route 2
Reactant of Route 2
2-Chloroethylurea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.